1-(3,4-Dichlorophenyl)-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQHRQQSSQDLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042180 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-62-2 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyldiuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYLDIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(3,4-Dichlorophenyl)-3-methylurea CAS number 3567-62-2 properties
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)-3-methylurea (CAS 3567-62-2)
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 3567-62-2, is a chemical compound of significant interest in the fields of environmental science, toxicology, and agricultural research.[1][2] Structurally, it is a member of the phenylurea class of compounds, characterized by a urea functional group linked to a dichlorinated phenyl ring and a methyl group.[2][3] This compound is primarily known as a major metabolite of the widely used herbicides Diuron and Linuron.[1][2][4] As such, its presence in soil and water serves as a key indicator of the environmental degradation of these parent herbicides.[4][5] Understanding the properties of this compound is crucial for assessing the environmental impact of its parent compounds and for developing a more complete toxicological profile. This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and safety considerations.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and study. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3567-62-2 | [1][6][7] |
| Molecular Formula | C₈H₈Cl₂N₂O | [1][7][8] |
| Molecular Weight | 219.07 g/mol | [1][2][7] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 155.5 - 162.0 °C | [2] |
| Boiling Point | 295.3 °C at 760 mmHg | [2] |
| Water Solubility | 490 mg/L at 20 °C | [9] |
| XLogP3 | 3.20860 | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline with methyl isocyanate.[5] This reaction forms the urea linkage and is a common method for producing phenylurea compounds. For research purposes, high-purity analytical standards are necessary, which require purification of the crude product, often through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.[5]
Characterization of the synthesized compound can be performed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the chemical structure, while Mass Spectrometry (MS) would verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity.
Illustrative Synthesis Workflow
Caption: The mechanism of action of this compound as a Photosystem II inhibitor.
Endocrine Disrupting Effects
In addition to its herbicidal activity, there is evidence to suggest that this compound and its parent compounds may possess endocrine-disrupting properties. [5]The parent compound, Linuron, has been shown to act as an androgen receptor (AR) antagonist. [10][11][12]It competitively inhibits the binding of androgens to the AR, which can lead to reproductive malformations in male rats. [10][11]While the endocrine-disrupting potential of this compound itself is less studied, its structural similarity to Linuron suggests that it may contribute to the overall antiandrogenic effects observed with the parent herbicide. [13]
Applications in Research and Development
The primary application of this compound is as a reference standard in environmental and toxicological studies. [14][15]Its use is critical for:
-
Environmental Monitoring: Quantifying the levels of this metabolite in soil and water samples allows for the assessment of the environmental fate and persistence of Diuron and Linuron herbicides. [4]* Toxicological Research: Studying the toxicity and biological effects of this compound helps to build a more complete risk profile for its parent compounds. [16][17]* Herbicide Resistance Studies: Investigating the metabolism of Diuron and Linuron into this and other compounds is important for understanding the mechanisms of herbicide resistance in weeds. [5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation. [18]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [18]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. [18]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. [18] In case of exposure, it is important to seek medical attention. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical advice. [18]
Conclusion
This compound (CAS 3567-62-2) is a compound of considerable scientific interest, primarily due to its role as a metabolite of the herbicides Diuron and Linuron. Its properties as a Photosystem II inhibitor and a potential endocrine disruptor make it a key subject in environmental and toxicological research. A thorough understanding of its physicochemical properties, synthesis, and biological activity is essential for researchers and scientists working to assess the environmental impact and safety of phenylurea herbicides.
References
- University of Hertfordshire. Linuron (Ref: HOE 02810). AERU. [Link]
- Lambright, C., et al. (2000).
- EXTOXNET. LINURON. [Link]
- Lambright, C., et al. (2000). Cellular and Molecular Mechanisms of Action of Linuron: An Antiandrogenic Herbicide that Produces Reproductive Malformations in Male Rats. Toxicological Sciences, Oxford Academic. [Link]
- Wikipedia. Linuron. [Link]
- Teixeira, A. P., et al. (2012). Toxicity of the herbicide linuron as assessed by bacterial and mitochondrial model systems. PubMed. [Link]
- U.S. Environmental Protection Agency. Linuron - Pesticide Fact Sheet. [Link]
- SOLVERCHEMBOOKS.
- National Center for Biotechnology Inform
- Federal Register. Linuron; Pesticide Tolerances. [Link]
- ResearchGate. (PDF)
- ResearchGate. Toxicity Of The Herbicide Linuron As Assessed By Bacterial And Mitochondrial Model Systems | Request PDF. [Link]
- Pharmaffili
- University of Hertfordshire. This compound. AERU. [Link]
- Bennoun, P., & Li, Y. (1973). New results on the mode of action of 3,-(3,4-Dichlorophenyl)-1,1-dimethylurea in spinach chloroplasts. PubMed. [Link]
- Katsiadaki, I., et al. (2015). The Herbicide Linuron Inhibits Cholesterol Biosynthesis and Induces Cellular Stress Responses in Brown Trout.
- Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
- Jacobsen, H., et al. (2007). In vitro antiandrogenic effects of the herbicide linuron and its metabolites. ScienceDirect. [Link]
- ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. [Link]
- National Center for Biotechnology Information. Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-, mixt. with N-(1,1-dimethylethyl). PubChem. [Link]
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solubility of DCPMU in water and organic solvents
An In-depth Technical Guide to the Solubility of DCPMU in Water and Organic Solvents
Authored by a Senior Application Scientist
Introduction: Understanding DCPMU and the Critical Role of Solubility
DCPMU, or 3-(3,4-dichlorophenyl)-1-methylurea, is a primary metabolite of the widely used herbicide Diuron.[1][2] Its presence in environmental samples is a key indicator of Diuron degradation, making its analysis crucial for environmental monitoring.[3][4] Furthermore, understanding the physicochemical properties of molecules like DCPMU is fundamental in the field of drug discovery and development, where solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[5][6]
This guide provides a comprehensive overview of the solubility characteristics of DCPMU. Given the limited direct quantitative data for DCPMU in publicly available literature, this document synthesizes information from its parent compound, Diuron, and established methodologies for pyrimidine derivatives to provide a robust predictive framework and detailed experimental protocols for researchers. We will explore the theoretical underpinnings of DCPMU's solubility, present inferred solubility profiles, and offer a step-by-step guide for its empirical determination.
The Molecular Basis of DCPMU Solubility: A Predictive Analysis
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of DCPMU—featuring a dichlorinated phenyl ring, a urea group, and a methyl group—suggests a molecule with both hydrophobic and hydrophilic characteristics.
-
Hydrophobic Character: The 3,4-dichlorophenyl ring is nonpolar and will contribute to the molecule's solubility in nonpolar organic solvents through van der Waals forces. It will, however, limit its solubility in water.
-
Hydrophilic Character: The urea moiety is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen and nitrogen atoms). This region of the molecule will facilitate interactions with polar solvents, particularly water and protic organic solvents.
Based on this structure, we can predict that DCPMU will exhibit low solubility in water and nonpolar hydrocarbon solvents but will be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.
Inferred and Comparative Solubility Profile
| Compound | Solvent | Solvent Type | Reported Solubility | Predicted DCPMU Solubility |
| Diuron (DCMU) | Water | Polar Protic | 42 mg/L | Likely in a similar low range |
| Diuron (DCMU) | Hydrocarbon Solvents | Nonpolar | Very Low[7] | Predicted to be Very Low |
| DCPMU (Predicted) | Methanol | Polar Protic | - | Predicted to be Moderately Soluble |
| DCPMU (Predicted) | Ethanol | Polar Protic | - | Predicted to be Moderately Soluble |
| DCPMU (Predicted) | Acetone | Polar Aprotic | - | Predicted to be Soluble |
| DCPMU (Predicted) | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Predicted to be Highly Soluble |
| DCPMU (Predicted) | Chloroform | Weakly Polar | - | Predicted to be Sparingly Soluble |
| DCPMU (Predicted) | Ethyl Acetate | Weakly Polar | - | Predicted to be Sparingly to Moderately Soluble |
Note: The predictions for DCPMU are based on its chemical structure and comparative data from Diuron. Empirical testing is required for precise quantification.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
For researchers requiring precise solubility data, the following thermodynamic shake-flask method is recommended. This protocol is a self-validating system designed to determine the equilibrium solubility of a compound.[8][9]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
1. Materials and Reagents:
- DCPMU (solid powder)
- Solvents of interest (e.g., deionized water, PBS pH 7.4, methanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (0.22 µm)
- Volumetric flasks and pipettes
- Analytical balance
- HPLC-UV or UV-Vis spectrophotometer
2. Sample Preparation:
- Weigh out an excess amount of solid DCPMU into a glass vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial for ensuring saturation.
- Add a precise, known volume of the test solvent to the vial.
3. Equilibration:
- Securely cap the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically adequate.[9]
4. Separation of Undissolved Solid:
- After incubation, visually confirm that excess solid remains.
- Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved DCPMU.
- Carefully withdraw the supernatant, being cautious not to disturb the pellet.
- For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter. This filtered liquid is your saturated solution.
5. Quantification:
- Prepare a calibration curve using known concentrations of DCPMU in the analysis solvent (e.g., a 50:50 acetonitrile:water mixture).[8]
- Accurately dilute a small aliquot of the saturated solution with the analysis solvent to bring its concentration within the range of the calibration curve.
- Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.
- Calculate the concentration of the diluted sample by comparing its response to the calibration curve.
6. Calculation of Solubility:
- Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the thermodynamic solubility of DCPMU in that solvent at the specified temperature.
Molecular Interactions and Their Influence on Solubility
The interplay of intermolecular forces dictates the solubility of DCPMU in different solvent environments. Understanding these interactions provides a mechanistic explanation for the observed solubility data.
Caption: DCPMU-Solvent Molecular Interactions.
Conclusion and Implications for Researchers
This guide establishes a comprehensive framework for understanding and determining the solubility of DCPMU. While direct quantitative data remains sparse, a predictive analysis based on its molecular structure and comparison with its parent compound, Diuron, strongly suggests low aqueous solubility and higher solubility in polar organic solvents, particularly polar aprotic solvents like DMSO.
For professionals in drug development and environmental science, the detailed, step-by-step protocol for thermodynamic solubility determination provides a reliable method for generating the precise, high-quality data needed for ADME studies, risk assessment, and analytical method development.[3][6] By applying these principles and methodologies, researchers can confidently characterize the solubility of DCPMU, a critical parameter for advancing their scientific objectives.
References
- Lewis, K.A., Tzilivakis, J., Warner, D., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- National Center for Biotechnology Information. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Diuron. PubChem.
- Wikipedia. (n.d.). DCMU.
- National Center for Biotechnology Information. (n.d.). Monomethyldiuron. PubChem.
- MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- United States Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303.
- Regulations.gov. (2020). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No.
- United States Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Diuron, DCPMU, mCPDMU in Water 50677002.
- Atom Pharma. (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE.
- Frontiers. (n.d.). Multiparameter analysis of Diuron and its metabolites (DCA and DCPMU) in different stages of zebrafish (Danio rerio) development.
- Crown Bioscience. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.
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A Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a substituted urea class herbicide widely utilized in agriculture and industrial settings for broad-spectrum weed control.[1][2][3] Its efficacy stems from its ability to inhibit photosynthesis by blocking the electron transport chain in photosystem II, a critical pathway for plant survival.[2][4] The synthesis of Diuron is a well-established industrial process, primarily centered around the strategic formation of a highly reactive isocyanate intermediate.
This guide provides an in-depth examination of the predominant synthesis pathway, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The narrative is structured to deliver not just a procedural recitation, but a causal understanding of the synthetic strategy, empowering researchers to appreciate the nuances of each step.
The Core Synthesis Pathway: A Two-Stage Approach
The most industrially viable and commonly employed synthesis of Diuron is a two-stage process. This pathway is favored for its efficiency and high yield. The overall logic is to first construct a highly electrophilic intermediate, 3,4-dichlorophenyl isocyanate (DCPI), which then readily undergoes nucleophilic attack by an amine to form the stable urea linkage.
-
Stage 1: Phosgenation of 3,4-Dichloroaniline to form 3,4-Dichlorophenyl Isocyanate (DCPI).
-
Stage 2: Reaction of DCPI with Methylamine to yield this compound (Diuron).
This bifurcated approach allows for controlled conditions in each distinct chemical transformation, optimizing yield and purity.
Mechanistic Insights and Rationale
Stage 1: The Formation of the Isocyanate Intermediate
The synthesis of the key intermediate, 3,4-dichlorophenyl isocyanate, is achieved through the phosgenation of 3,4-dichloroaniline.[5] Phosgene (COCl₂) serves as a carbonyl group donor.
The reaction proceeds via nucleophilic attack of the primary amine (3,4-dichloroaniline) on the highly electrophilic carbonyl carbon of phosgene. This is typically performed in an inert solvent like toluene, xylene, or o-dichlorobenzene at elevated temperatures.[5][6][7] The reaction progresses through the formation of an unstable carbamoyl chloride intermediate, which then eliminates a molecule of hydrogen chloride (HCl) to yield the stable isocyanate product, DCPI.
Causality: The use of phosgene, while hazardous, is driven by its high reactivity, which ensures a near-quantitative conversion of the aniline. The reaction is often run at elevated temperatures (e.g., 110-160°C) to facilitate the elimination of HCl and drive the reaction to completion.[6][7] Some patented processes describe a two-step temperature profile, starting at a lower temperature during initial mixing and then ramping up to a higher temperature to complete the reaction, which can help control exotherms and reduce side reactions.[7]
Stage 2: Urea Formation
The second stage leverages the high reactivity of the isocyanate group (-N=C=O) of DCPI. This group is highly susceptible to nucleophilic attack. The reaction with an amine, in this case, methylamine (CH₃NH₂), is a classic and efficient method for forming a urea linkage.[8][9]
The lone pair of electrons on the nitrogen atom of methylamine attacks the central carbon atom of the isocyanate group. This addition reaction is typically rapid and exothermic, resulting in the direct formation of the this compound product.
Causality: This step is highly efficient due to the inherent electrophilicity of the isocyanate carbon. The reaction is often carried out at moderate temperatures (e.g., 45-70°C) and can be controlled by monitoring the pH of the reaction mixture, typically targeting a slightly basic pH (8-9) to ensure the presence of the free amine nucleophile.[10][11] The choice of solvent is again crucial, with toluene being a common option that is compatible with both stages of the synthesis.[10][11]
Visualization of the Synthesis Workflow
The logical flow from starting materials to the final product via the key intermediate is illustrated below.
Caption: Overall workflow for the synthesis of Diuron.
Detailed Experimental Protocols
Disclaimer: The following protocols involve extremely hazardous materials, including phosgene and toxic anilines. These procedures should only be attempted by trained professionals in a well-equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods) and personal protective equipment.
Protocol: Synthesis of 3,4-Dichlorophenyl Isocyanate (DCPI)
-
Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet/outlet with an inert solvent such as o-dichlorobenzene. The outlet should be connected to a scrubber system to neutralize excess phosgene and HCl.
-
Phosgene Introduction: Introduce a 4:1 molar excess of phosgene relative to the 3,4-dichloroaniline to be added.[6]
-
Aniline Addition: Prepare a 10-15% (w/w) solution of 3,4-dichloroaniline in o-dichlorobenzene.[6] Slowly add this solution to the reactor while maintaining vigorous stirring. Control the addition rate to manage the exothermic reaction.
-
Reaction: Heat the reaction mixture to 110-160°C and maintain it until the reaction is complete, which is often indicated by the solution becoming clear.[6][7]
-
Purification: After the reaction, remove excess phosgene and HCl by sparging with an inert gas (e.g., nitrogen). The solvent and product can be separated by distillation under reduced pressure to yield purified 3,4-dichlorophenyl isocyanate.[10]
Protocol: Synthesis of this compound (Diuron)
-
Reactor Setup: In a separate reactor equipped for stirring and temperature control, dissolve the previously synthesized 3,4-dichlorophenyl isocyanate in toluene.
-
Amine Reaction: Heat the solution to approximately 45-70°C.[10] Introduce dry methylamine gas or a methylamine solution into the reactor.[10][11]
-
pH Control: Monitor the reaction. The reaction is typically complete when the pH of the system reaches 8-9.[10][11]
-
Isolation: As the reaction proceeds, the Diuron product will precipitate out of the toluene solution as a white solid.
-
Purification: Cool the reaction mixture. The solid product can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried to yield the final this compound product.
Quantitative Data Summary
| Parameter | Stage 1: DCPI Synthesis | Stage 2: Diuron Synthesis |
| Key Reactants | 3,4-Dichloroaniline, Phosgene | 3,4-Dichlorophenyl Isocyanate, Methylamine |
| Solvent | o-Dichlorobenzene, Toluene, Xylene | Toluene, Tetrahydrofuran (THF) |
| Molar Ratio | ~4:1 Phosgene to Aniline[6] | ~1:1 Isocyanate to Amine |
| Temperature | 110 - 160 °C[6][7] | 45 - 70 °C[10] |
| Reaction Endpoint | Clear solution | pH 8-9[10][11] |
| Product State | Liquid (distilled) | White Solid (precipitate) |
Critical Safety Considerations
-
Phosgene (COCl₂): Phosgene is an extremely toxic and corrosive gas that can be fatal if inhaled.[12][13][14] Symptoms of exposure may be delayed.[12][13] All work must be conducted in a high-performance chemical fume hood with continuous monitoring. A self-contained breathing apparatus must be readily available for emergency response.[12]
-
3,4-Dichloroaniline (DCA): This compound is toxic if inhaled, in contact with skin, or if swallowed.[15][16] It can cause irritation and systemic toxicity.[17] Appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection, is mandatory.[15][18][19]
-
3,4-Dichlorophenyl Isocyanate (DCPI): DCPI is highly reactive and toxic. It is fatal if inhaled and causes severe eye damage and skin irritation.[20] It is also moisture-sensitive and will react with water to release CO₂.[5][21]
-
Methylamine: This is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated area away from ignition sources.
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mechanism of action of N-(3,4-Dichlorophenyl)-N'-methylurea
An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-Dichlorophenyl)-N'-methylurea (Diuron)
Abstract
N-(3,4-Dichlorophenyl)-N'-methylurea, commonly known as Diuron, is a broad-spectrum herbicide belonging to the substituted urea class.[1][2] Its primary mechanism of action is the potent and specific inhibition of photosynthesis at Photosystem II (PSII).[1][3] This guide provides a detailed technical overview of the molecular interactions, physiological consequences, and experimental methodologies used to elucidate Diuron's mode of action. Diuron acts as a competitive antagonist for the plastoquinone (QB) binding site on the D1 protein within the PSII complex, effectively blocking the photosynthetic electron transport chain.[1][4] This disruption leads to the cessation of ATP and NADPH production, followed by the generation of reactive oxygen species (ROS) that cause rapid cellular damage, manifesting as chlorosis and necrosis in susceptible plants.[1] This document details the core mechanism, the resultant physiological effects, and provides step-by-step experimental protocols for researchers. It also explores the mechanisms of resistance and the broader toxicological implications of Diuron.
Introduction to N-(3,4-Dichlorophenyl)-N'-methylurea (Diuron)
First introduced in the 1950s, Diuron established itself as a foundational tool in weed management due to its efficacy as both a pre- and post-emergent herbicide.[1][2] It is a systemic herbicide, primarily absorbed through the roots and translocated upwards via the xylem, allowing for control of a wide variety of annual and perennial broadleaf weeds and grasses.[2][5]
Chemical Properties and Formulation
-
Chemical Name: 3-(3,4-dichlorophenyl)-1,1-dimethylurea[1]
-
CAS Number: 330-54-1[1]
-
Molecular Formula: C₉H₁₀Cl₂N₂O[1]
-
Appearance: White, crystalline, odorless solid[5]
-
Formulations: Commonly available as wettable powders and suspension concentrates.[6]
Herbicidal Applications
Diuron is registered for use in a multitude of agricultural and non-crop settings. It is applied to control weeds in crops such as sugarcane, cotton, citrus, and pineapple.[1][3][5] Its residual activity in the soil provides long-term weed control.[2] Non-crop applications include industrial sites and rights-of-way.[5]
Toxicological Profile Overview
Diuron is classified as slightly toxic to mammals, with an oral LD50 in rats of 3,400 mg/kg.[5][6] However, it is an eye and skin irritant.[5][7] Of greater concern are its ecotoxicological effects, as it is moderately to highly toxic to aquatic organisms, particularly algae.[6][8] Studies have also investigated its potential as an endocrine disruptor and its cytotoxicity and genotoxicity in human cell lines, where it can induce the production of reactive oxygen species.[9][10][11]
Core Mechanism of Action: Inhibition of Photosystem II
The herbicidal activity of Diuron is a direct consequence of its ability to inhibit photosynthesis.[1][5] This action is highly specific, targeting the light-dependent reactions within the chloroplasts.
Overview of the Photosynthetic Electron Transport Chain
Photosynthesis in plants involves a series of redox reactions known as the electron transport chain, located in the thylakoid membranes of chloroplasts. This process begins at Photosystem II (PSII), where light energy is used to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along a series of carriers to Photosystem I (PSI), ultimately leading to the production of ATP and NADPH, the energy currency and reducing power needed for CO₂ fixation.
The D1 Protein: The Molecular Target of Diuron
The central hub for the initial steps of electron transport in PSII is a protein complex, and a key subunit of this complex is the D1 protein, encoded by the psbA gene.[12][13] The D1 protein contains the binding niche for a mobile electron carrier called plastoquinone (PQ).
Competitive Inhibition at the QB Binding Site
Diuron's mechanism is a classic example of competitive inhibition. It specifically binds to the QB binding pocket on the D1 protein.[1][4] This binding is non-covalent but of high affinity. By occupying this site, Diuron physically prevents the native plastoquinone molecule from binding.[14] This blockage halts the flow of electrons from the primary quinone acceptor, QA, to QB. Molecular docking studies have shown that Diuron can form hydrogen bonds with key amino acid residues, such as His215, within the QB binding site, stabilizing its inhibitory position.[4]
The following diagram illustrates the disruption of the photosynthetic electron transport chain by Diuron.
Caption: Diuron blocks electron flow at the QB site on the D1 protein of PSII.
Cellular and Physiological Consequences of PSII Inhibition
The blockage of electron transport has immediate and severe downstream effects on the plant cell.
Blockade of ATP and NADPH Synthesis
With electron flow halted, the proton gradient across the thylakoid membrane dissipates, stopping ATP synthesis. Similarly, the supply of electrons to PSI is cut off, preventing the reduction of NADP⁺ to NADPH.[1] Without these essential molecules, the Calvin cycle (the dark phase of photosynthesis) cannot fix CO₂ into sugars, starving the plant of energy.[1]
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The light energy continuously absorbed by chlorophyll in PSII cannot be used for photochemistry and is not dissipated adequately.[1] This excess energy leads to the formation of highly reactive triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a potent reactive oxygen species (ROS). This and other ROS lead to a cascade of oxidative damage, including lipid peroxidation of cell membranes, protein denaturation, and pigment bleaching.[1]
Symptomatology in Susceptible Plants
The visible symptoms of Diuron toxicity are a direct result of this oxidative damage.
-
Chlorosis: The destruction of chlorophyll pigments leads to a yellowing of the leaves, typically starting at the margins and progressing inwards between the veins.[1]
-
Necrosis: As cellular damage becomes widespread due to membrane destruction, the affected tissues die, resulting in brown, necrotic lesions.[1] Symptoms typically appear within 3 to 7 days of application and are intensified under high light conditions, which exacerbate the production of ROS.[1]
Experimental Methodologies for Elucidating the Mechanism of Action
Several biophysical techniques are routinely employed to study the effects of Diuron on PSII. As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind the experimental design.
Protocol 1: Chlorophyll a Fluorescence Analysis
Principle & Rationale: Chlorophyll fluorescence is a highly sensitive, non-invasive probe of PSII photochemistry.[15] When light energy absorbed by chlorophyll cannot be used for photosynthesis (due to a block in the electron transport chain), it is re-emitted as fluorescence. Diuron's blockage of electron flow from QA to QB causes a rapid accumulation of reduced QA⁻, which closes PSII reaction centers and dramatically increases fluorescence yield.[16] This phenomenon, known as the Kautsky effect, is the basis for this assay.
Step-by-Step Methodology (using a Pulse Amplitude Modulated - PAM - Fluorometer):
-
Dark Adaptation: Place the plant leaf or algal suspension in complete darkness for 15-30 minutes.
-
Causality: This ensures all PSII reaction centers are "open" (QA is oxidized) and non-photochemical quenching (NPQ) mechanisms are relaxed, providing a baseline state.
-
-
Measure F₀ (Minimum Fluorescence): Apply a weak, non-actinic measuring light to determine the minimum fluorescence level (F₀).
-
Causality: This light is too weak to drive photosynthesis but allows for the measurement of fluorescence when reaction centers are open.
-
-
Apply Saturating Pulse: Apply a short (e.g., 0.8 seconds), high-intensity pulse of light to measure the maximum fluorescence (Fₘ).
-
Causality: This pulse transiently reduces all available QA, closing all PSII reaction centers and producing the maximum possible fluorescence yield.
-
-
Calculate Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Actinic Light Illumination: Illuminate the sample with a constant, photosynthetically active light (actinic light).
-
Measure Fₛ and Fₘ': During actinic illumination, measure the steady-state fluorescence (Fₛ) and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate Effective Quantum Yield (ΔF/Fₘ' or ΦPSII): Calculate as (Fₘ' - Fₛ) / Fₘ'.
-
Data Interpretation: This parameter reflects the actual efficiency of PSII photochemistry under a given light condition. Diuron causes a rapid and dose-dependent decrease in ΔF/Fₘ' as it blocks electron transport.[19]
-
-
Calculate Non-Photochemical Quenching (NPQ): Calculate as (Fₘ - Fₘ') / Fₘ'.
-
Data Interpretation: NPQ reflects the dissipation of excess light energy as heat. Diuron can cause complex changes in NPQ, but high concentrations often lead to a decrease as the primary quenching mechanism is overwhelmed.[17]
-
The following diagram outlines the workflow for assessing Diuron's effect using PAM fluorometry.
Caption: Workflow for PAM fluorometry to assess Diuron's impact on PSII.
Protocol 2: Oxygen Evolution Measurement
Principle & Rationale: The splitting of water at PSII is the source of nearly all atmospheric oxygen. Since Diuron blocks the electron transport chain immediately after water splitting, the overall rate of oxygen evolution is a direct measure of photosynthetic activity. A Clark-type oxygen electrode can be used to quantify this rate.
Step-by-Step Methodology:
-
Isolate Thylakoids: Isolate functional thylakoid membranes from leaf tissue (e.g., spinach) via differential centrifugation.
-
Causality: Using an isolated system removes confounding variables like CO₂ fixation and allows for direct measurement of the light reactions.
-
-
Calibrate Electrode: Calibrate the Clark-type electrode chamber to zero oxygen (using sodium dithionite) and air-saturated buffer.
-
Prepare Reaction Mixture: Add isolated thylakoids to a buffered reaction medium containing an artificial electron acceptor (e.g., DCPIP or Ferricyanide).
-
Causality: Since the natural electron acceptor (NADP⁺) and associated enzymes are absent, an artificial acceptor is required to "pull" electrons from the transport chain before the Diuron block, allowing measurement of PSII-specific activity.
-
-
Measure Basal Rate: Place the chamber in the dark and record the rate of oxygen consumption (respiration).
-
Initiate Photosynthesis: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
Introduce Diuron: Inject a known concentration of Diuron into the chamber and continue recording the oxygen evolution rate.
-
Data Interpretation: A rapid, dose-dependent inhibition of light-induced oxygen evolution confirms Diuron's action as a PSII inhibitor.[12] Calculating the concentration required for 50% inhibition yields the IC50 value.
-
Quantitative Analysis of Diuron's Inhibitory Activity
The potency of Diuron can be quantified by its IC50 or EC50 values, which represent the concentration required to cause a 50% inhibition of a given process.
| Parameter | Organism/System | IC50 / EC50 Value | Reference |
| Electron Transport Inhibition (I₅₀) | Aphanocapsa 6308 (cyanobacterium) membranes | 6.8 x 10⁻⁹ M (6.8 nM) | [12] |
| Effective Quantum Yield (ΦPSII) (EC₅₀) | Freshwater Biofilms | 12.7 - 13.6 µg/L | [14] |
| Effective Quantum Yield (ΦPSII) (IC₅₀) | Halophila ovalis (seagrass) at 35°C | 4.1 µg/L | [20] |
| Effective Quantum Yield (ΦPSII) (IC₅₀) | Halophila ovalis (seagrass) at 40°C | 1.4 µg/L | [20] |
| Operational Quantum Yield (Φ'M) (EC₅₀) | Microcystis aeruginosa | 30 nM | [21] |
| Operational Quantum Yield (Φ'M) (EC₅₀) | Synechococcus sp. | 5.1 nM | [21] |
Note: Values can vary significantly based on species, environmental conditions (e.g., temperature, light), and experimental setup.[20]
Mechanisms of Resistance to Diuron
The widespread use of Diuron has led to the evolution of resistance in numerous weed populations. Understanding these mechanisms is critical for effective weed management.
-
Target-Site Resistance (TSR): This is the most common mechanism for resistance to PSII inhibitors. It involves single nucleotide polymorphisms (SNPs) in the chloroplast psbA gene, leading to amino acid substitutions in the D1 protein.[13][22] These changes alter the conformation of the QB binding pocket, reducing the binding affinity of Diuron while still allowing plastoquinone to function, albeit sometimes with a fitness cost (reduced photosynthetic efficiency).[22]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. For Diuron, this primarily involves enhanced metabolic degradation via enzymes such as cytochrome P450 monooxygenases, which can demethylate or hydroxylate the Diuron molecule, rendering it non-toxic.[1][23]
Broader Toxicological Implications
While Diuron's primary target is plant-specific, its effects are not limited to the plant kingdom.
-
Ecotoxicology: As a persistent and mobile herbicide, Diuron is a common contaminant in surface waters.[8][11] Its high toxicity to algae and other primary producers can disrupt the base of aquatic food webs.[8]
-
Effects on Non-Target Organisms: In animal cells, which lack photosystems, the toxicity mechanism is different. Studies have shown that Diuron can induce oxidative stress by increasing the production of ROS in human cancer cell lines.[9] It has also been shown to cause DNA fragmentation and inhibit cell proliferation.[9] In animal studies, chronic exposure has been linked to changes in the spleen, liver, and blood chemistry, and it is classified by the EPA as a "known/likely" carcinogen based on animal studies.[10][24][25]
Conclusion and Future Research Directions
The is one of the most well-characterized in herbicide science. Its specific and high-affinity binding to the D1 protein of PSII provides a clear molecular basis for its potent herbicidal activity. The resulting blockage of electron flow, cessation of energy production, and induction of catastrophic oxidative stress effectively eliminate susceptible weeds. The experimental protocols detailed herein, particularly chlorophyll fluorescence, remain indispensable tools for studying its effects and for the broader field of plant stress physiology.
Future research continues to focus on the evolution and management of resistance, the complex interplay of Diuron with other environmental stressors, and its long-term ecotoxicological fate. A deeper understanding of NTSR mechanisms, in particular, is crucial for developing sustainable weed management strategies and mitigating the environmental impact of this widely used herbicide.
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The Environmental Trajectory of a Phenylurea Herbicide: An In-depth Technical Guide to the Persistence and Degradation of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)
This guide provides a comprehensive technical overview of the environmental persistence and degradation of 1-(3,4-Dichlorophenyl)-3-methylurea, a widely used phenylurea herbicide commonly known as Diuron. Designed for researchers, environmental scientists, and professionals in drug development and ecotoxicology, this document synthesizes current knowledge on the chemical and biological fate of Diuron in terrestrial and aquatic ecosystems. We will explore the intricate mechanisms governing its degradation, the factors influencing its environmental half-life, and the analytical methodologies crucial for its monitoring.
Introduction: The Chemical Profile and Environmental Significance of Diuron
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a systemic herbicide and algaecide effective in controlling a broad spectrum of annual and perennial broadleaf and grassy weeds.[1] Its mode of action involves the inhibition of photosynthesis by blocking electron transport in photosystem II.[2][3] Despite its agricultural benefits, the extensive application of Diuron has led to its detection in soil, sediment, and aquatic environments, raising concerns about its potential impact on non-target organisms and ecosystems.[1][4] The environmental persistence of Diuron is a key factor in its risk profile, with its half-life in soil ranging from 30 to 365 days, typically around 90 days.[5][6]
Physicochemical Properties Governing Environmental Behavior
The environmental fate of Diuron is intrinsically linked to its physicochemical properties. Its moderate water solubility and low mobility in soil contribute to its persistence.[2] The molecule's stability in neutral water means that microbial activity is a primary driver of its degradation in aquatic settings.[6]
Table 1: Physicochemical Properties of Diuron
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀Cl₂N₂O | [7] |
| Molecular Weight | 233.10 g/mol | [6] |
| Water Solubility | 42 mg/L at 25°C | [6] |
| Melting Point | 158-159°C | [6] |
| Vapor Pressure | 0.41 mPa at 50°C | [6] |
| Adsorption Coefficient (Koc) | 480 | [6] |
Degradation Pathways: A Multifaceted Process
The environmental degradation of Diuron is a complex process involving both abiotic and biotic mechanisms. The primary transformation pathways include microbial degradation, photodegradation, and to a lesser extent, hydrolysis.
Biotic Degradation: The Microbial Engine
Microbial metabolism is the principal mechanism for Diuron degradation in both soil and aquatic environments.[6][8] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of utilizing Diuron as a source of carbon and nitrogen.[1] The initial and most common microbial degradation pathway involves two successive N-demethylations of the urea group, leading to the formation of two primary metabolites: this compound (DCPMU) and 1-(3,4-dichlorophenyl)urea (DCPU).[1][8][9] This is followed by the hydrolysis of the amide bond to produce the more toxic and persistent metabolite, 3,4-dichloroaniline (3,4-DCA).[1][9][10]
Several bacterial strains, such as Sphingomonas sp. and Achromobacter xylosoxidans, have been shown to degrade Diuron.[9][10] Fungi, particularly white-rot fungi, also play a significant role in its biodegradation due to their extracellular ligninolytic enzymes.[1] The efficiency of microbial degradation is influenced by environmental factors such as temperature, pH, moisture, and the availability of other nutrients.
Caption: Primary biotic degradation pathway of Diuron.
Abiotic Degradation: The Role of Light and Water
Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for Diuron in aqueous environments and on soil surfaces.[3][11][12] This process can occur directly through the absorption of UV radiation by the Diuron molecule or indirectly through reactions with photosensitized molecules.[3] The rate of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of other substances in the water that can act as photosensitizers.[13][14] Photodegradation can lead to a variety of transformation products through demethylation, hydroxylation, and dechlorination reactions.[13]
The chemical hydrolysis of Diuron under neutral environmental conditions is generally a slow process.[8] However, the rate of hydrolysis can be significantly increased under acidic or basic pH conditions.[8] Abiotic degradation of Diuron in water can also be catalyzed by organic and inorganic matter present in the soil that is dissolved in the aqueous phase.[15]
Environmental Persistence and Influencing Factors
The persistence of Diuron in the environment is highly variable and depends on a complex interplay of factors related to the chemical itself, the soil or water matrix, and the prevailing climatic conditions.
Persistence in Soil
In soil, the persistence of Diuron is primarily governed by microbial degradation and sorption processes.[6] The half-life of Diuron in soil can range from as short as one month to over a year.[6]
-
Soil Type and Organic Matter: Soils with higher clay and organic matter content tend to exhibit stronger sorption of Diuron, which can reduce its bioavailability for microbial degradation and leaching.[16][17]
-
pH: Soil pH can influence both the rate of chemical hydrolysis and the activity of microbial populations involved in Diuron degradation.
-
Moisture and Temperature: Optimal soil moisture and temperature conditions promote microbial activity, leading to faster degradation rates.
Persistence in Water
In aquatic systems, both microbial degradation and photodegradation contribute to the dissipation of Diuron.[6][7] It is considered relatively persistent and mobile in water, which makes it prone to surface runoff and potential groundwater contamination.[4] The half-life of Diuron in aquatic environments can be influenced by factors such as water depth, turbidity (which affects light penetration for photodegradation), temperature, and the presence of microbial communities.[7]
Table 2: Environmental Half-life of Diuron
| Environment | Half-life Range | Typical Half-life | Reference |
| Soil | 30 - 365 days | 90 days | [5][6] |
| Water (Aquatic Systems) | Varies, can be around 30 days (lab) | - | [7] |
| Anaerobic Soil | Can be as long as 1000 days | - | [2] |
Key Degradation Products and Their Significance
The degradation of Diuron results in the formation of several intermediate metabolites, with DCPMU, DCPU, and 3,4-DCA being the most significant.[10][18] These degradation products can sometimes be more mobile or toxic than the parent compound, making their monitoring crucial for a complete environmental risk assessment.[10] For instance, 3,4-DCA is known to be more toxic than Diuron.[10][19]
Experimental Protocols for Studying Diuron Degradation
To accurately assess the environmental fate of Diuron, standardized and validated experimental protocols are essential. Below are outlines for key laboratory studies.
Soil Degradation Study (Aerobic)
Objective: To determine the rate of aerobic degradation of Diuron in soil and identify major metabolites.
Methodology:
-
Soil Selection: Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance: Use ¹⁴C-labeled Diuron to facilitate tracking and quantification of the parent compound and its metabolites.
-
Incubation: Treat soil samples with a known concentration of ¹⁴C-Diuron and incubate under controlled aerobic conditions (e.g., 20-25°C, 40-60% of maximum water holding capacity).
-
Sampling: Collect soil samples at predetermined time intervals.
-
Extraction: Extract Diuron and its metabolites from the soil using an appropriate solvent system (e.g., methanol/water).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify Diuron and its metabolites.
-
Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied Diuron.
Caption: Workflow for an aerobic soil degradation study.
Aqueous Photodegradation Study
Objective: To determine the rate of photodegradation of Diuron in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare a sterile aqueous solution of Diuron (with ¹⁴C-labeling) in a buffer of known pH.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) under controlled temperature. A dark control should be run in parallel.
-
Sampling: Collect samples from both the irradiated and dark control solutions at various time points.
-
Analysis: Analyze the samples by HPLC to determine the concentration of Diuron.
-
Data Analysis: Calculate the photodegradation half-life of Diuron.
Analytical Methodologies for Detection and Quantification
Accurate monitoring of Diuron and its metabolites in environmental matrices requires sensitive and specific analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), is the most common technique for the analysis of Diuron and its degradation products.[20][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Diuron and its metabolites in complex environmental samples like soil and water.[20][21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Diuron, often requiring a derivatization step to improve the volatility of the analytes.[23]
-
Immunoassays: Electrochemical immunoassays and other immunochemical methods have been developed for the rapid and sensitive detection of Diuron in water samples.[24]
Conclusion and Future Perspectives
The environmental persistence and degradation of Diuron are governed by a complex interplay of biotic and abiotic processes. While microbial degradation is the primary pathway for its dissipation in soil and water, photodegradation also plays a crucial role in aquatic environments. The formation of persistent and potentially more toxic metabolites underscores the importance of a comprehensive understanding of its entire degradation cascade.
Future research should focus on the isolation and characterization of novel microbial strains with enhanced Diuron-degrading capabilities for potential bioremediation applications. Furthermore, a deeper investigation into the ecotoxicological effects of the mixture of Diuron and its degradation products in various environmental compartments is warranted to refine environmental risk assessments. The development of more cost-effective and field-deployable analytical methods will also be crucial for effective environmental monitoring and management.
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An In-depth Technical Guide to the Ecotoxicity of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), a Primary Metabolite of the Herbicide Diuron
Foreword for the Research Community
The environmental fate and impact of widely used pesticides extend beyond the parent compound. Metabolites, formed through biotic and abiotic degradation, can exhibit their own toxicological profiles, sometimes surpassing the parent molecule in toxicity and environmental mobility. This guide focuses on 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), a principal and more mobile degradation product of the phenylurea herbicide diuron. While diuron's ecotoxicology is well-documented, DCPMU has emerged as a compound of concern due to its persistence and potential for greater adverse effects on non-target organisms.[1][2] This document provides a comprehensive technical overview of the current scientific understanding of DCPMU's ecotoxicity, intended to support researchers, environmental scientists, and regulatory professionals in assessing its environmental risk. A significant finding of this review is the notable scarcity of comprehensive quantitative ecotoxicity data for DCPMU, highlighting a critical knowledge gap for future research.[3][4]
The Genesis of an Environmental Concern: From Diuron to DCPMU
Diuron, a broad-spectrum herbicide, has been used for decades in agriculture and for non-crop weed control.[5] Its mode of action is the inhibition of photosynthesis at Photosystem II.[6] In the environment, diuron undergoes degradation through various pathways, with microbial metabolism being a key route. A primary transformation is the N-demethylation of the urea group, leading to the formation of DCPMU and subsequently to 1-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (DCA).[3]
The conversion of diuron to DCPMU is a critical step in its environmental fate, as DCPMU is considered to be more mobile in soil and has demonstrated significant ecotoxicological effects.[1]
Figure 1: Simplified primary degradation pathway of diuron to its major metabolites, including DCPMU.
Environmental Fate and Physicochemical Properties
Understanding the environmental behavior of DCPMU is paramount to assessing its ecotoxicological risk. This is governed by its physicochemical properties, which influence its partitioning between soil, water, and air, and its potential for transport.
Table 1: Physicochemical Properties of DCPMU and Diuron
| Property | DCPMU | Diuron (for comparison) | Implication for Environmental Fate |
| Molecular Formula | C₈H₈Cl₂N₂O | C₉H₁₀Cl₂N₂O | - |
| Molar Mass ( g/mol ) | 219.07 | 233.09 | - |
| Water Solubility (mg/L) | 490 (at 20°C) | 42 (at 25°C)[6] | Higher water solubility suggests greater mobility in soil and potential for leaching into groundwater. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | Data not readily available | 2.68[7] | The Log K_ow_ for diuron indicates a moderate potential for bioaccumulation. The increased polarity of DCPMU suggests a likely lower Log K_ow_ and thus lower bioaccumulation potential than diuron, but experimental data is needed for confirmation. |
| Vapor Pressure (mmHg at 20°C) | Data not readily available | 2 x 10⁻⁹[6] | Diuron's very low vapor pressure indicates it is not volatile. DCPMU is also expected to have a low vapor pressure and not be subject to significant atmospheric transport. |
Note: The lack of readily available, experimentally determined Log K_ow_ and vapor pressure values for DCPMU is a significant data gap that hinders precise environmental fate modeling.
The higher water solubility of DCPMU compared to its parent compound, diuron, is a key factor in its environmental risk profile. This property enhances its mobility in soil, increasing the likelihood of it reaching groundwater and surface water bodies, thereby expanding the potential for exposure to aquatic organisms.[1]
Mechanisms of Ecotoxicity: Beyond Photosynthesis Inhibition
While diuron's primary mode of action is the inhibition of photosynthesis, its metabolite DCPMU exhibits a broader range of toxicological effects, including endocrine disruption.
Endocrine Disrupting Effects
Studies have shown that DCPMU can act as an endocrine disruptor in aquatic organisms. In male Nile tilapia (Oreochromis niloticus), exposure to environmentally relevant concentrations of DCPMU resulted in significantly diminished plasma testosterone concentrations.[8] This suggests an interference with the steroidogenesis pathway. The proposed mechanism involves the alteration of signaling pathways in the central nervous system that regulate hormone biosynthesis.[8] Furthermore, DCPMU exposure has been linked to estrogenic effects, potentially through the enhancement of estradiol biosynthesis.[3][4]
Figure 2: Postulated mechanism of endocrine disruption by DCPMU in fish, leading to hormonal imbalances and behavioral changes.
Ecotoxicological Effects on Aquatic and Terrestrial Ecosystems
The available data, although limited in quantitative terms for DCPMU, indicates that it poses a significant risk to both aquatic and terrestrial organisms.
Aquatic Ecotoxicity
DCPMU has been shown to be toxic to a range of aquatic life.
-
Fish: In zebrafish (Danio rerio), exposure to DCPMU has been observed to cause malformations consistent with edema.[3][4] While specific LC50 values have not been established, studies indicate that DCPMU is more cytotoxic to adult zebrafish than diuron.[3] In zebrafish larvae, DCPMU has been shown to inhibit acetylcholinesterase (AChE) activity and induce catalase (CAT), suggesting neurotoxicity and oxidative stress.[9]
-
Invertebrates: For the aquatic invertebrate Daphnia magna, the 48-hour LC50 for diuron (often referred to as DCMU in these studies) is in the range of 1-2.5 mg/L.[10] While specific data for DCPMU is scarce, its effects on other invertebrates have been noted. For example, in the gastropod Lymnaea stagnalis, exposure to diuron and its photoproducts, which would include DCPMU, led to significant enzymatic biomarker responses.[1]
-
Algae and Biofilms: Studies on phototrophic biofilms have shown that DCPMU is less toxic than its parent compound, diuron.[11] However, it still inhibits photosynthetic efficiency.[8][11] An EC50 of around 100 µg/L after 4 hours of exposure has been reported for the effect of DCPMU on the photosynthetic efficiency of natural biofilms.[8]
Table 2: Summary of Known Ecotoxicological Effects of DCPMU on Aquatic Organisms
| Organism Group | Species | Endpoint | Observed Effect | Concentration | Reference |
| Fish | Danio rerio (Zebrafish) | Morphology | Edema | Not specified | [3][4] |
| Danio rerio (Zebrafish) | Cytotoxicity | More cytotoxic than diuron in adults | Not specified | [3] | |
| Danio rerio (Zebrafish larvae) | Neurotoxicity, Oxidative Stress | AChE inhibition, CAT induction | 0.326, 0.828 mg/L | [9] | |
| Oreochromis niloticus (Nile Tilapia) | Endocrine Disruption | Decreased testosterone, increased cortisol | 100 ng/L | [8] | |
| Invertebrates | Daphnia magna | Acute Immobilization (for Diuron) | EC50 (48h) | 1.4 mg/L | [10] |
| Algae/Biofilms | Natural Phototrophic Biofilms | Photosynthesis Inhibition | EC50 (4h) | ~100 µg/L | [8] |
Terrestrial Ecotoxicity
There is a significant lack of data on the specific ecotoxicological effects of DCPMU on terrestrial organisms. However, given its application in agricultural settings, exposure of soil-dwelling organisms is highly probable. Standardized tests, such as those for earthworms (Eisenia fetida), could be employed to assess its toxicity.[12][13][14] The absence of such data for DCPMU represents a major gap in its environmental risk assessment.
Standardized Ecotoxicity Testing Methodologies
To address the data gaps in the ecotoxicity of DCPMU, standardized testing protocols should be employed. The following provides an overview of relevant OECD guidelines that can be adapted for testing DCPMU.
Protocol for Fish Embryo Acute Toxicity (FET) Test (adapted from OECD 236)
Objective: To determine the acute toxicity of DCPMU to the embryonic stages of fish.
Test Organism: Zebrafish (Danio rerio)
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of DCPMU in a suitable solvent (e.g., DMSO). A series of at least five geometrically spaced concentrations and a control (and solvent control if applicable) are prepared in reconstituted water.
-
Test Initiation: Newly fertilized zebrafish eggs (less than 3 hours post-fertilization) are placed into 24-well plates, with one embryo per well.
-
Exposure: 2 mL of the respective test solution or control water is added to each well. The plates are incubated at 26 ± 1°C with a 12:12 hour light:dark cycle.
-
Observations: Observations are made at 24, 48, 72, and 96 hours post-fertilization. The following apical endpoints are recorded as indicators of lethality:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Lack of heartbeat
-
-
Data Analysis: The cumulative number of dead embryos at each concentration is recorded. The LC50 (median lethal concentration) and its 95% confidence intervals are calculated for each observation time using appropriate statistical methods (e.g., probit analysis).
Figure 3: Experimental workflow for the Fish Embryo Acute Toxicity (FET) Test based on OECD Guideline 236.
Analytical Methodologies for Environmental Monitoring
Reliable and sensitive analytical methods are crucial for monitoring the presence and concentration of DCPMU in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Detailed Protocol for the Determination of DCPMU in Water by SPE and LC-MS/MS
This protocol is based on established methods for the analysis of diuron and its metabolites in water.[5][15]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Water Sample Filtration: Filter the water sample (e.g., 20 mL) through a 0.45 µm filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by two 5 mL aliquots of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Rinsing: Rinse the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained DCPMU from the cartridge with 2 x 1 mL of a methanol/deionized water solution (e.g., 80:20 v/v).
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DCPMU:
-
Quantifier: m/z 219.02 → 161.96
-
Qualifier: m/z 219.02 → 127.06[1]
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
3. Quality Control and Validation:
-
Calibration: Prepare a calibration curve using at least five standards of known DCPMU concentrations. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined experimentally. For DCPMU in water, reported LODs are in the range of 0.001-0.008 µg/L and the LOQ is typically 0.05 µg/L.[1]
-
Accuracy and Precision: Assess accuracy through recovery studies using spiked samples at different concentration levels. Mean recoveries should be within 70-120%. Precision, expressed as relative standard deviation (RSD), should be ≤ 20%.[1]
-
Matrix Effects: Evaluate potential matrix effects by comparing the response of a standard in solvent to that of a standard spiked into a sample extract.
Regulatory Context and Environmental Significance
The regulation of pesticide metabolites like DCPMU is complex. In the European Union, a "relevant metabolite" is one that has intrinsic properties comparable to the parent substance in terms of its target activity or poses a health risk to consumers.[16][17][18][19][20] If a metabolite is deemed relevant, it is subject to the same regulatory limits as the active substance in drinking water (0.1 µg/L).[16] For non-relevant metabolites, a guidance value may be established.[12]
In the United States, the Environmental Protection Agency (EPA) assesses the toxicity of metabolites on a case-by-case basis.[21][22] The California Department of Pesticide Regulation has established a Human Health Reference Level (HHRL) for DCPMU in drinking water of 100 ppb (µg/L), which is intended for screening purposes.[23]
The increased mobility and demonstrated ecotoxicity of DCPMU, particularly its endocrine-disrupting potential, underscore the importance of its inclusion in environmental monitoring programs and risk assessments of diuron-based herbicides.
Data Gaps and Future Research Directions
This technical guide highlights a significant disparity between the well-documented ecotoxicity of diuron and the limited data available for its primary metabolite, DCPMU. The following are critical areas for future research:
-
Comprehensive Quantitative Ecotoxicity Testing: There is an urgent need for robust, standardized ecotoxicity studies to determine the acute and chronic LC50, EC50, and No-Observed-Effect-Concentration (NOEC) values for DCPMU across a range of aquatic and terrestrial organisms representing different trophic levels.
-
Elucidation of Toxic Mechanisms: Further research is required to fully understand the mechanisms of DCPMU's endocrine-disrupting effects, including its interaction with hormone receptors and its impact on steroidogenic pathways.
-
Terrestrial Ecotoxicity Assessment: Studies on the effects of DCPMU on soil organisms, such as earthworms and soil microorganisms, are essential for a complete environmental risk assessment.
-
Determination of Physicochemical Properties: Experimental determination of the Log K_ow_ and vapor pressure of DCPMU is needed for more accurate environmental fate and transport modeling.
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Spectroscopic Data for 1-(3,4-Dichlorophenyl)-3-methylurea: An In-depth Technical Guide
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) is a small molecule of significant interest in environmental science and toxicology. With the chemical formula C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol , it is primarily known as a major metabolite of the widely used phenylurea herbicide, Diuron.[1][2][3] The transformation from Diuron to DCPMU occurs through N-demethylation in both soil and biological systems.[1] Understanding the environmental fate and metabolic pathways of Diuron necessitates the accurate identification and quantification of its degradation products.
This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. For researchers, scientists, and drug development professionals, robust spectroscopic characterization is the cornerstone of chemical identification, structural elucidation, and purity assessment. The data and interpretations presented herein are synthesized to provide a self-validating framework for the unambiguous identification of this compound.
Molecular Structure and Functional Groups
The structure of this compound incorporates several key functional groups that give rise to its characteristic spectroscopic signature: a substituted aromatic ring, a urea linkage, and an aliphatic methyl group. The strategic placement of two chlorine atoms on the phenyl ring further influences the electronic environment and, consequently, the spectral output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an applied magnetic field and absorb electromagnetic radiation at a characteristic frequency. This frequency is highly sensitive to the local electronic environment, providing detailed structural information.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar urea and the clear observation of exchangeable N-H protons. Chloroform-d (CDCl₃) is an alternative.[4]
-
Sample Preparation: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[4] For ¹³C NMR, broadband proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~ 8.7 - 9.0 | Singlet | 1H | NH -Aryl | This N-H proton is directly attached to the electron-withdrawing dichlorophenyl ring, leading to significant deshielding and a downfield chemical shift. Its singlet nature indicates minimal or no coupling to adjacent protons. |
| ~ 7.2 - 7.6 | Multiplet | 3H | Aromatic CH | The three protons on the phenyl ring resonate in this region. The electron-withdrawing effects of the chlorine atoms and the urea substituent deshield these protons. The complex splitting pattern (multiplet) arises from their coupling to each other. |
| ~ 6.1 - 6.4 | Quartet | 1H | NH -Methyl | This N-H proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. The exact chemical shift can be solvent and concentration-dependent. |
| ~ 2.6 - 2.8 | Doublet | 3H | CH ₃ | These aliphatic protons are in a relatively shielded environment. The signal is split into a doublet due to coupling with the adjacent N-H proton. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~ 155 | C =O (Urea) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and resonance with two nitrogen atoms, placing it far downfield.[5] |
| ~ 130 - 140 | Aromatic C -N, C -Cl | The aromatic carbons directly bonded to nitrogen and chlorine atoms are significantly influenced by their electronegativity and resonance effects, resulting in downfield shifts. |
| ~ 115 - 130 | Aromatic C -H | The remaining carbons of the benzene ring appear in this standard aromatic region.[6] |
| ~ 25 - 30 | C H₃ | The methyl carbon is an sp³-hybridized carbon in a shielded environment, resulting in a characteristic upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, creating a unique "fingerprint" for the compound.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. ATR is a preferred method for solid samples as it requires minimal preparation.
Caption: Standard workflow for sample analysis using FTIR-ATR.
Spectral Data Interpretation
The IR spectrum of this compound is dominated by features arising from the urea linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Insights and Validation |
| 3200 - 3400 | N-H Stretch | Amide/Urea | A strong, often broad, absorption in this region is characteristic of N-H stretching vibrations.[7] Its presence is a primary indicator of the urea or amide functionality. |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic | These absorptions, typically of medium intensity, confirm the presence of C-H bonds on the aromatic ring. |
| 2850 - 3000 | C-H Stretch (sp³) | Methyl | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| ~ 1640 - 1670 | C=O Stretch (Amide I) | Urea | This is one of the most intense and diagnostic peaks in the spectrum.[7] The strong absorption is due to the stretching of the carbonyl double bond in the urea moiety. |
| ~ 1550 - 1600 | N-H Bend (Amide II) | Amide/Urea | This band arises from a combination of N-H bending and C-N stretching vibrations and is another key feature confirming the urea structure.[7] |
| 1000 - 1300 | C-N Stretch | Amine/Urea | Stretching vibrations of the C-N bonds appear in this region. |
| 600 - 800 | C-Cl Stretch | Aryl Halide | Absorptions in the fingerprint region are characteristic of the carbon-chlorine bonds, confirming the dichlorinated nature of the phenyl ring.[7] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.
-
Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) detector.
Data Interpretation
The molecular weight of this compound is 219.07 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a highly characteristic isotopic pattern for the molecular ion. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
M⁺: The ion containing two ³⁵Cl atoms will appear at m/z ≈ 218.
-
[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl will appear at m/z ≈ 220.
-
[M+4]⁺: The ion containing two ³⁷Cl atoms will appear at m/z ≈ 222.
The expected relative intensity ratio of these peaks is approximately 9:6:1 , which provides definitive evidence for the presence of two chlorine atoms in the molecule.
Under harsher ionization conditions like Electron Ionization (EI), the molecular ion fragments in predictable ways. The primary fragmentation occurs via cleavage of the bonds adjacent to the urea carbonyl group, as these are the weakest points.
Caption: Major fragmentation pathways for this compound in EI-MS.
Table 4: Major Fragment Ions in Mass Spectrometry
| m/z (approx.) | Proposed Fragment Ion | Significance |
| 218/220/222 | [C₈H₈Cl₂N₂O]⁺˙ (Molecular Ion) | Confirms the molecular weight and the presence of two chlorine atoms via the characteristic 9:6:1 isotopic pattern. |
| 187/189/191 | [C₇H₃Cl₂NO]⁺˙ (3,4-Dichlorophenyl isocyanate cation) | Results from the cleavage of the N-C(methyl) bond. The isotopic pattern for two chlorine atoms is retained, providing strong evidence for this fragmentation pathway. |
| 161/163/165 | [C₆H₅Cl₂N]⁺˙ (3,4-Dichloroaniline cation) | Formed by cleavage of the C(aryl)-N bond followed by rearrangement. This fragment also retains the two chlorine atoms and is a common fragment observed in the mass spectra of related phenylurea compounds. |
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous basis for its identification. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy confirms the key urea and dichlorophenyl functional groups, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of two chlorine atoms) while revealing structurally significant fragmentation patterns. The convergence of data from these three orthogonal techniques provides a robust, self-validating system for the characterization of this important herbicide metabolite, which is essential for its study in environmental and biological matrices.
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The Role of Monomethyldiuron as a Diuron Metabolite: A Technical Guide
Executive Summary
Diuron [N'-(3,4-dichlorophenyl)-N,N-dimethylurea] is a widely used phenylurea herbicide valued for its efficacy in controlling broadleaf and grassy weeds.[1] However, its environmental persistence and the bioactivity of its degradation products are of significant concern to researchers and environmental regulators. This technical guide provides an in-depth examination of Monomethyldiuron, also known as N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU), the primary initial metabolite of Diuron. We will explore the metabolic pathways of its formation, its physicochemical properties, comparative toxicology, environmental fate, and the analytical methodologies required for its accurate detection and quantification. This document is intended for researchers, toxicologists, and environmental scientists engaged in the study of herbicides and their environmental impact.
Introduction to Diuron and the Importance of Metabolite Analysis
Diuron has been used for decades in agriculture on a variety of crops and for vegetation control in non-crop areas.[1] Its mechanism of action involves the inhibition of photosynthesis by blocking the electron transport chain in photosystem II. While effective, Diuron's presence in soil and water systems has raised concerns. The U.S. Environmental Protection Agency (EPA) has classified Diuron as a "known/likely" human carcinogen, based on findings of urinary bladder carcinomas in rats.[2][3]
The environmental and toxicological assessment of Diuron is incomplete without a thorough understanding of its metabolites. Microbial and mammalian metabolism transforms Diuron into several byproducts, with Monomethyldiuron (DCPMU) being a key intermediate.[4][5] In many cases, these metabolites can be more persistent or exhibit different toxicological profiles than the parent compound, making their study critical for a comprehensive risk assessment.[6][7]
Metabolic Formation of Monomethyldiuron (DCPMU)
The primary metabolic transformation of Diuron to Monomethyldiuron occurs via N-demethylation, a process involving the removal of one of the two methyl groups from the terminal nitrogen atom.[4]
Enzymatic Pathways
In both mammals and microorganisms, this conversion is largely mediated by the cytochrome P450 (CYP450) monooxygenase system.[2][8]
-
In Mammals: Studies using mammalian liver microsomes have demonstrated that multiple CYP450 isoforms can catalyze Diuron N-demethylation. In humans, CYP1A2, CYP2C19, and CYP3A4 are the primary contributors to this metabolic step.[2]
-
In Microorganisms: Soil fungi and bacteria play a crucial role in Diuron degradation in the environment.[4] Organisms like the white-rot fungus Phanerochaete chrysosporium utilize their cytochrome P450 system for this transformation.[4] The aerobic biodegradation pathway is well-established and proceeds through successive demethylation steps, first to DCPMU and subsequently to 3,4-dichlorophenylurea (DCPU).[4]
The overall metabolic cascade for Diuron generally follows the pathway illustrated below.
Figure 1. Primary aerobic degradation pathway of Diuron.
Physicochemical Properties
Understanding the chemical and physical properties of Monomethyldiuron is essential for predicting its environmental behavior and for developing effective analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-methylurea | PubChem[9] |
| Synonyms | DCPMU, Desmethyl diuron | AERU PPDB[10] |
| CAS Number | 3567-62-2 | AERU PPDB[10] |
| Molecular Formula | C₈H₈Cl₂N₂O | PubChem[9] |
| Molecular Weight | 219.06 g/mol | PubChem[9] |
Toxicological Profile: Monomethyldiuron vs. Diuron
A critical aspect of metabolite analysis is determining if the degradation products pose a greater or lesser risk than the parent compound.
-
Mechanism of Action: Like its parent compound, Monomethyldiuron's primary mode of herbicidal action is the inhibition of photosystem II. However, its potency can differ.
-
Aquatic Toxicity: Studies on phototrophic biofilms have shown that while Diuron is generally more toxic, DCPMU also exhibits significant inhibitory effects on photosynthetic efficiency.[11] Research on zebrafish embryos and larvae has indicated that both Diuron and its metabolites, DCPMU and DCA, can induce genotoxic damage.[12]
-
Mammalian Toxicity: In vitro studies using human urothelial cells have shown that Diuron and its metabolites can induce oxidative stress, mitochondrial damage, and cell death.[7] Notably, these cytotoxic effects were more pronounced at higher concentrations of the metabolites (DCPMU and DCA) compared to Diuron, suggesting that the metabolic process may lead to more harmful compounds for specific cell types.[7]
The comparative toxicity underscores the necessity of monitoring not just the parent herbicide but also its primary metabolites in environmental and biological samples.
Environmental Fate and Transport
The persistence and mobility of Monomethyldiuron in the environment dictate its potential for contaminating water resources and affecting non-target organisms.
-
Persistence: DCPMU is a known environmental transformation product of Diuron and can persist in soil and water.[9] Its half-life in aquatic systems can be over 36 days.[12]
-
Mobility: Phenylurea herbicides, including Diuron and its metabolites, have a relatively low tendency to adsorb to soil and are considered moderately mobile.[13] This property, combined with their persistence, makes them frequent contaminants of both surface and groundwater.[13]
Analytical Methodologies for Monomethyldiuron
Accurate quantification of Monomethyldiuron in complex matrices like water and soil requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique, often coupled with UV or mass spectrometry (MS) detectors.[14][15]
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low concentrations typically found in environmental samples, a pre-concentration step is almost always necessary. Solid-Phase Extraction (SPE) is the most common and effective technique.[16][17] C18 (octadecyl-bonded silica) is the most widely used sorbent for phenylurea herbicides.[16][18]
Figure 2. General experimental workflow for analyzing Monomethyldiuron in water.
Detailed Experimental Protocol: SPE-HPLC-UV
This protocol provides a validated methodology for the simultaneous quantification of Diuron and its primary metabolites, including Monomethyldiuron (DCPMU), in water samples. This method is adapted from established procedures.[14][15][18]
Objective: To extract, separate, and quantify Diuron, DCPMU, and DCPU from a surface water sample.
Materials:
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q® or equivalent)
-
Analytical standards for Diuron, DCPMU, and DCPU
-
Glass fiber filters (0.45 µm)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Standard Preparation:
-
Prepare a 100 µg/mL primary stock solution of each analyte (Diuron, DCPMU, DCPU) in methanol.
-
From the primary stocks, prepare a mixed working standard solution (e.g., 10 µg/mL) in methanol.
-
Create a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the working standard with the mobile phase. This step is crucial for establishing linearity and ensuring accurate quantification.[15]
-
-
Sample Preparation & Extraction:
-
Collect a 100 mL water sample.
-
Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[18] This step activates the C18 stationary phase, ensuring proper analyte retention.
-
Sample Loading: Pass the 100 mL filtered water sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences that were not retained.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Analyte Elution: Elute the retained analytes by passing 2 x 2 mL of methanol or an acetonitrile/methanol mixture through the cartridge into a collection tube.[14][19] A slow flow rate ensures complete desorption of the analytes from the sorbent.
-
-
Concentration and Analysis:
-
Concentrate the eluate to just under 1 mL using a gentle stream of nitrogen at approximately 40°C.[18]
-
Adjust the final volume to exactly 1 mL with methanol or the mobile phase.[18] This achieves a 100x concentration factor.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.[15][18]
-
HPLC Analysis: Inject 20 µL of the prepared sample extract into the HPLC system.
-
Quantification: Construct a calibration curve from the prepared standards. Determine the concentration of Monomethyldiuron and other analytes in the sample by comparing their peak areas to the calibration curve.
-
Conclusion
Monomethyldiuron (DCPMU) is a central intermediate in the degradation of the herbicide Diuron. Its formation, mediated by cytochrome P450 enzymes in both mammals and environmental microorganisms, represents a critical first step in the metabolic breakdown of the parent compound.[2][4] While often less toxic than Diuron to photosynthetic organisms, its potential for increased cytotoxicity in specific mammalian cell lines and its moderate environmental persistence highlight the importance of its inclusion in risk assessments.[7][11][13] The analytical workflows detailed in this guide, centered around Solid-Phase Extraction and High-Performance Liquid Chromatography, provide researchers with a reliable framework for the accurate monitoring of Monomethyldiuron, ensuring a more complete understanding of Diuron's total environmental and toxicological footprint.
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A Technical Guide to the Thermal Stability of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron. Intended for researchers, scientists, and professionals in drug and pesticide development, this document delves into the fundamental principles of thermal analysis, detailed experimental methodologies, interpretation of results, and the key factors influencing the thermal integrity of this widely used herbicide. By synthesizing data from authoritative sources and established analytical standards, this guide offers a robust framework for assessing the thermal behavior of Diuron, ensuring safety, efficacy, and regulatory compliance.
Introduction: The Significance of Diuron and its Thermal Profile
This compound, or Diuron, is a substituted urea herbicide extensively used for controlling a wide variety of annual and perennial broadleaf and grassy weeds.[1] It is applied in both agricultural settings—on crops like fruits, vegetables, and grains—and non-crop areas such as industrial sites and rights-of-way.[1][2] Diuron's mode of action is the inhibition of Photosystem II, which halts photosynthesis and leads to plant death.[3] Given its widespread application and potential for environmental persistence, a thorough understanding of its chemical and physical properties is paramount.
Thermal stability is a critical parameter that dictates the compound's storage, formulation, transportation, and safe handling procedures. Instability at elevated temperatures can lead to degradation, reducing the efficacy of the active ingredient and potentially generating hazardous decomposition products.[3] This guide provides the scientific foundation and practical methodologies for a rigorous evaluation of Diuron's thermal stability.
Foundational Concepts in Thermal Analysis
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For assessing the thermal stability of a compound like Diuron, two techniques are indispensable:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature.[4] It is a quantitative technique used to determine the temperature at which a material begins to decompose and to identify the distinct stages of mass loss.[5] This is crucial for identifying the onset of thermal degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing data on the energy absorbed or released during these processes.[8][9] For Diuron, DSC is essential for determining its melting point and observing any exothermic decomposition events that could pose a safety risk.
The OECD (Organisation for Economic Co-operation and Development) provides guidelines for the testing of chemicals, including screening tests for thermal stability, which often form the basis for regulatory acceptance.[10][11][12][13]
Core Experimental Workflows
A robust assessment of Diuron's thermal stability requires a systematic workflow. The following diagram illustrates the key stages, from sample preparation to data interpretation, integrating both TGA and DSC analyses.
Caption: Workflow for Thermal Stability Assessment of Diuron.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and mass loss profile of Diuron.
Causality: A controlled heating rate (e.g., 10 °C/min) is chosen as a standard practice to balance resolution and experimental time. An inert nitrogen atmosphere is critical to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines using certified reference materials.
-
Sample Preparation: Place 5-10 mg of finely ground Diuron powder into a tared TGA pan (typically aluminum or platinum).
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes before the run to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of tangents to the baseline and the inflection point of the mass loss step.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any exothermic or endothermic transitions.
Causality: Hermetically sealed pans are used to contain any volatiles released upon melting or initial decomposition, ensuring accurate enthalpy measurements. The heating rate is matched with the TGA experiment to allow for direct correlation of thermal events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of Diuron into a tared aluminum DSC pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.
-
Atmosphere Control: Maintain a constant nitrogen purge (e.g., 20-50 mL/min) through the DSC cell.
-
Thermal Program:
-
Equilibrate the sample and reference at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot heat flow versus temperature. Determine the peak temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf). Note the onset temperature of any significant exothermic events.
Interpretation of Thermal Data
The data obtained from TGA and DSC analyses provide a comprehensive picture of Diuron's thermal behavior.
| Parameter | Typical Value Range | Significance | Source |
| Melting Point (Tm) | 158-159 °C | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. | [3] |
| Decomposition Onset (TGA) | ~180-190 °C | The temperature at which significant mass loss begins, marking the limit of thermal stability. | [2] |
| Enthalpy of Fusion (ΔHf) | Compound-specific | Energy required for melting. Useful for purity assessment and polymorphism studies. | N/A |
| Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas | Hazardous gases formed under fire or high-temperature conditions. | [3] |
Analysis: Pure Diuron is a crystalline solid that melts sharply before it begins to decompose.[2][3] The TGA curve will typically show a stable baseline until just after the melting point, followed by a significant mass loss step. The temperature at which decomposition begins is a critical safety parameter. According to safety data, hazardous decomposition products like hydrogen chloride gas and nitrogen oxides are formed under fire conditions.[3]
The initial thermal degradation process in aqueous solution has been shown to yield 3,4-dichloroaniline (DCA) and dimethylamine (DMA).[14][15] While this occurs in solution, it provides insight into the likely cleavage points of the molecule under thermal stress.
Caption: Simplified Thermal Decomposition Pathway of Diuron.
Factors Influencing Thermal Stability
The thermal stability of Diuron is not an immutable property and can be influenced by several factors:
-
Purity: Impurities can lower the melting point and potentially catalyze decomposition at lower temperatures. The presence of residual catalysts or starting materials from synthesis can significantly impact stability.
-
Formulation: Diuron is often formulated as wettable powders, granules, or liquid suspensions.[1] The excipients, surfactants, and solvents used in these formulations can interact with the active ingredient and alter its thermal profile.
-
Environmental Conditions: The presence of moisture can lead to hydrolysis, especially at elevated temperatures, a process that can be catalyzed by acids or alkalis.[16] Exposure to air (oxygen) can lead to oxidative degradation, which is why inert atmospheres are used during analysis.[10]
Regulatory Context and Standardized Testing
For pesticides and other chemical products, thermal stability data is a key component of the registration and safety assessment process. Regulatory bodies like the US EPA rely on standardized test guidelines. The OECD Guideline for the Testing of Chemicals, Test No. 113: Screening Test for Thermal Stability and Stability in Air is a widely accepted standard.[10][11][12]
This guideline outlines two primary approaches:
-
Thermal Analysis (TGA/DTA): A substance is considered stable at room temperature if no decomposition is observed below 150 °C.[12]
-
Accelerated Storage Test: The substance is stored at an elevated temperature (e.g., 54-55 °C) for 14 days, after which its properties (e.g., active ingredient concentration) are re-analyzed. A decrease of not more than 5% indicates stability.[11][12]
Adherence to these internationally recognized protocols ensures that the generated data is reliable, reproducible, and suitable for regulatory submission.
Conclusion
The thermal stability of this compound (Diuron) is a well-defined characteristic that can be precisely determined through standard thermal analysis techniques like TGA and DSC. The compound is thermally stable up to its melting point of approximately 158-159 °C, with decomposition commencing at temperatures around 180-190 °C. A comprehensive understanding, derived from the rigorous application of the protocols described herein, is essential for ensuring the safe handling, effective formulation, and regulatory compliance of this important herbicide. Professionals in the field must consider the influence of purity, formulation, and environmental factors to fully characterize the stability of their specific Diuron-containing products.
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An In-Depth Technical Guide to the Hydrolysis Rate of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) at Different pH
Foreword for the Researcher
This technical guide is designed for professionals in drug development, environmental science, and agrochemical research who require a deep, mechanistic understanding of the hydrolytic stability of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron. In the landscape of chemical stability, pH-dependent hydrolysis is a critical parameter influencing a compound's environmental fate, persistence, and biological activity. This document moves beyond a simple recitation of facts, offering a causal explanation of why and how Diuron's stability changes across the pH spectrum. The protocols and data presented herein are synthesized from established methodologies and peer-reviewed literature to provide a self-validating framework for your own investigations.
Introduction: The Significance of Diuron and its Hydrolytic Fate
This compound (Diuron) is a substituted urea herbicide that has been extensively used for broad-spectrum control of weeds in both agricultural and non-agricultural settings[1]. Its mode of action involves the inhibition of Photosystem II, a vital process in plant photosynthesis. The environmental persistence and potential for groundwater contamination of Diuron are of significant concern[2][3]. Abiotic degradation, particularly hydrolysis, is a key process governing its environmental half-life[4][5]. The rate of this hydrolysis is profoundly influenced by the pH of the aqueous environment, a factor that dictates the dominant chemical degradation pathways and the overall stability of the molecule. Understanding the kinetics and mechanisms of Diuron hydrolysis is therefore paramount for accurate environmental risk assessment and the development of effective remediation strategies.
The pH-Dependent Hydrolysis of Diuron: A Tale of Two Mechanisms
The stability of the amide-like bond in the urea structure of Diuron is highly dependent on the hydronium and hydroxide ion concentrations in the surrounding medium. At neutral pH, the rate of Diuron hydrolysis is negligible, with a half-life estimated to be as long as 41 years at 25°C[6]. However, under both acidic and alkaline conditions, the degradation is significantly accelerated, proceeding through distinct catalytic mechanisms[4][7].
Acid-Catalyzed Hydrolysis: Protonation and Nucleophilic Attack
Under acidic conditions (pH < 7), the hydrolysis of Diuron is catalyzed by hydronium ions (H₃O⁺). The proposed mechanism is an addition-elimination pathway involving the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule[8].
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from a hydronium ion, forming a resonance-stabilized cation. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the 3,4-dichloroaniline leaving group. This converts the aniline moiety into a better leaving group.
-
Elimination of 3,4-Dichloroaniline: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated 3,4-dichloroaniline.
-
Deprotonation: The resulting protonated carbamic acid derivative is deprotonated by a water molecule to yield the final products.
The primary product of this reaction is the stable and more toxic metabolite, 3,4-dichloroaniline (3,4-DCA) [2].
Base-Catalyzed Hydrolysis: Formation of a Tetrahedral Intermediate and Dianion
In alkaline media (pH > 7), the hydrolysis of Diuron is facilitated by hydroxide ions (OH⁻). The reaction does not follow simple second-order kinetics but instead proceeds through a more complex mechanism involving the formation of a tetrahedral intermediate anion[6][9].
The proposed mechanism involves the following steps:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the Diuron molecule.
-
Formation of a Tetrahedral Intermediate Anion: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
-
Reaction with a Second Hydroxide Ion: This intermediate can then react with a second hydroxide ion, which removes a proton from the nitrogen atom attached to the dichlorophenyl ring, forming a dianion.
-
Decomposition of the Dianion: The unstable dianion then decomposes to form the products: 3,4-dichloroaniline and a carbamate intermediate, which subsequently breaks down.
This mechanism explains the observed leveling-off of the hydrolysis rate at very high pH values[9]. As with acid-catalyzed hydrolysis, the principal degradation product is 3,4-dichloroaniline .
Quantitative Analysis of Hydrolysis Rates
The rate of Diuron hydrolysis is typically described by pseudo-first-order kinetics at a constant pH. The half-life (t½) of the compound can be calculated from the observed rate constant (k_obs) using the equation:
t½ = 0.693 / k_obs
The following table summarizes the available kinetic data for Diuron hydrolysis at different pH values and temperatures.
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |
| 7 | 25 | 41 years (estimated) | 5.3 x 10⁻¹⁰ s⁻¹ | [6] |
| Extreme | 40 | Approximately 4 months | ~6.7 x 10⁻⁸ s⁻¹ |
Note: The activation energy for the hydrolysis of Diuron has been reported as 127 ± 2 kJ/mol. This value can be used to estimate the hydrolysis rate at different temperatures using the Arrhenius equation.
Experimental Protocol for Determining Hydrolysis Rate
This section provides a detailed, step-by-step methodology for determining the hydrolysis rate of Diuron as a function of pH, based on the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH.
Rationale for Experimental Design
The choice of sterile, buffered solutions at pH 4, 7, and 9 is to represent environmentally relevant acidic, neutral, and alkaline conditions. Conducting the experiment in the dark precludes photodegradation, isolating hydrolysis as the degradation pathway. The use of a constant temperature ensures that the observed rate differences are solely due to pH.
Materials and Reagents
-
Diuron analytical standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solutions (pH 4.0, 7.0, and 9.0), sterile-filtered
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sterile, amber glass vials with PTFE-lined caps
-
Constant temperature incubator or water bath
-
HPLC-UV or LC-MS/MS system
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a stock solution of Diuron in a water-miscible solvent (e.g., acetonitrile) at a concentration that, when added to the buffer solutions, does not exceed 1% of the total volume and results in a final concentration significantly below Diuron's water solubility.
-
Preparation of Test Solutions: In triplicate for each pH and a control, add a small aliquot of the Diuron stock solution to the sterile buffer solutions (pH 4, 7, and 9) in the amber glass vials. The final concentration should be suitable for the analytical method. Also, prepare buffer blanks without Diuron.
-
Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath set to a specific temperature (e.g., 25°C or 50°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each pH and the control. The sampling frequency should be adjusted based on the expected rate of hydrolysis.
-
Sample Analysis: Immediately analyze the samples for the concentration of Diuron and its primary degradation product, 3,4-dichloroaniline, using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the Diuron concentration versus time for each pH. The slope of the resulting linear regression is the negative of the pseudo-first-order rate constant (-k_obs). Calculate the half-life for each pH.
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for determining the hydrolysis rate of Diuron.
pH-Dependent Hydrolysis Pathways
Caption: Contrasting mechanisms of Diuron hydrolysis under acidic and alkaline conditions.
Conclusion and Future Directions
The hydrolysis of this compound is a classic example of pH-dependent chemical degradation. The stability of Diuron is significantly compromised in both acidic and alkaline environments, leading to the formation of 3,4-dichloroaniline. This guide has provided a detailed overview of the underlying mechanisms, a framework for experimental investigation, and a summary of the available kinetic data. For researchers in the field, a thorough understanding of these principles is essential for predicting the environmental behavior of Diuron and for the development of new, more environmentally benign agrochemicals. Future research should focus on obtaining more granular kinetic data across a wider range of pH values and temperatures to refine predictive models of Diuron's environmental fate.
References
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- Cabrera, L. da C., Caldas, S. S., Rodrigues, S., & Primel, E. G. (2010). Degradation of Herbicide Diuron in Water Employing the Fe0/H2O2 System.
- Ellis, B., & Wong, P. T. S. (1980). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Environmental Science & Health, Part B, 15(3), 259-270. [Link]
- G. G. D. F., & P. G. G. (1998). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (1), 103-109. [Link]
- Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021–1032. [Link]
- Hogue, E. J. (1973). The Effect of Water pH on Pesticide Effectiveness.
- National Center for Biotechnology Information. (n.d.). Diuron. In PubChem Compound Database.
- OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 19(10), 2447-2454. [Link]
- U.S. Environmental Protection Agency. (1988). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. [Link]
- U.S. Geological Survey. (2012).
- Vulliet, E., Emmelin, C., & Chovelon, J. M. (2004). Photodegradation of the herbicide Diuron in water under simulated sunlight.
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- Ellis, B., & Wong, P. T. S. (1980). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Journal of Environmental Science & Health, Part B, 15(3), 259-270. [Link]
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Photochemical Degradation of Diuron-desmethyl (DCPMU) in Aqueous Solutions: Mechanisms, Influencing Factors, and Experimental Protocols
An In-Depth Technical Guide
Abstract
Diuron-desmethyl, 1-(3,4-dichlorophenyl)-3-methyl urea (DCPMU), is a primary and persistent degradation product of the widely used phenylurea herbicide Diuron.[1][2] Its presence in aqueous environments is a growing concern due to its mobility, potential for groundwater contamination, and ecotoxicity, which in some cases may exceed that of the parent compound.[3][4] This technical guide provides a comprehensive overview of the photochemical degradation of DCPMU in water. We delve into the core degradation mechanisms, analyze the critical environmental factors that influence reaction kinetics, and present detailed, field-proven experimental protocols for studying this process. This document is intended for environmental chemists, toxicologists, and water treatment professionals seeking to understand and mitigate the environmental impact of this persistent contaminant.
Introduction: The Environmental Significance of DCPMU
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a systemic herbicide used globally to control weeds in agriculture and non-crop areas.[1] In the environment, Diuron undergoes microbial and chemical degradation, primarily through N-demethylation, leading to the formation of DCPMU and, subsequently, 3,4-dichlorophenylurea (DCPU) and 3,4-dichloroaniline (DCA).[1][3]
While the degradation of Diuron is well-documented, its metabolites, particularly DCPMU, present a distinct environmental challenge. DCPMU is often detected in runoff from agricultural sites and has been found to have prolonged residence times in stream sediments.[3][5] Its stability and persistence in soil and water can be significant, with estimates suggesting it can remain in aquatic systems for more than 36 days.[1] The combined presence of Diuron and its more ecotoxic metabolite DCPMU suggests a greater potential impact on sensitive aquatic organisms than assessments based on Diuron alone.[3] Therefore, understanding the natural attenuation processes that govern the fate of DCPMU, such as photochemical degradation, is critical for accurate environmental risk assessment and the development of effective remediation strategies.
Fundamentals of Photochemical Degradation
Photochemical degradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the action of light.[6] In the context of DCPMU in aqueous solutions, this process can occur through two primary pathways:
-
Direct Photolysis: Occurs when the DCPMU molecule itself absorbs photons from sunlight (specifically in the UV spectrum, >290 nm), leading to an excited state.[6] This excess energy can cause bond cleavage and initiate the degradation process. The efficiency of this process is dependent on the molecule's molar absorption coefficient and its quantum yield (the ratio of molecules degraded to photons absorbed).
-
Indirect Photolysis: This pathway is often more significant in natural waters. It involves photosensitizing agents that absorb light and produce highly reactive oxygen species (ROS), which then attack and degrade the DCPMU molecule.[7] Common photosensitizers in the environment include dissolved organic matter (DOM), nitrate (NO₃⁻), and nitrite (NO₂⁻) ions. The primary ROS involved are the hydroxyl radical (•OH), a powerful and non-selective oxidant, and singlet oxygen (¹O₂).[8]
Core Mechanisms of DCPMU Photodegradation
The photochemical breakdown of DCPMU, like its parent Diuron, proceeds through a series of oxidative reactions. While direct photolysis can occur, indirect photolysis mediated by hydroxyl radicals (•OH) is a major degradation pathway, especially in the presence of sensitizers like nitrates.[7] The degradation cascade involves attacks on both the N-methyl group and the aromatic ring.
Key Transformation Steps:
-
Oxidation of the N-methyl Terminus: The initial and primary attack often occurs on the methyl group of the urea side chain. This can lead to the formation of an unstable carbinolamine intermediate (N-CH₂OH), which subsequently degrades.[7]
-
Hydroxylation of the Aromatic Ring: Hydroxyl radicals can attack the dichlorophenyl ring, leading to the substitution of a chlorine atom or a hydrogen atom with a hydroxyl group. This process, known as photohydrolysis, increases the compound's polarity.[9]
-
Further Demethylation and Urea Bond Cleavage: Subsequent reactions can lead to the complete removal of the methyl group, forming DCPU, and eventual cleavage of the urea bond to produce 3,4-dichloroaniline (DCA). It is important to note that DCA is considered more toxic and persistent than Diuron itself.[10]
-
Ring Opening: Under sustained oxidative attack, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids (e.g., acetic, maleic, oxalic acids) and, ultimately, mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NH₄⁺).[8]
The following diagram illustrates the proposed photochemical degradation pathways for DCPMU.
Caption: Proposed photochemical degradation pathways of DCPMU in aqueous solution.
Key Factors Influencing Degradation Kinetics
The rate at which DCPMU degrades photochemically is not constant; it is highly dependent on the physicochemical properties of the aqueous matrix. Understanding these factors is essential for predicting the environmental fate of DCPMU and for optimizing water treatment processes.
Influence of pH
Solution pH is a critical variable in photolytic processes, as it can alter the surface charge of catalysts (in photocatalysis), the generation of reactive species, and the speciation of the contaminant itself.[11] For the parent compound Diuron, degradation rates were observed to increase with a pH rise from 5 to 9, while decreasing at a more alkaline pH of 11.[12] While specific studies on DCPMU are limited, a similar trend is expected. The efficiency of Fenton-based reactions, another advanced oxidation process, for Diuron degradation is also highly pH-dependent, with maximum efficiency observed at acidic pH values around 2.5-3.5.[13]
Role of Natural Organic Matter (NOM)
Natural organic matter (NOM) is a complex mixture of organic compounds ubiquitous in surface waters. Its effect on photodegradation is dual and complex:
-
Inhibition: NOM can act as a light screen, reducing the number of photons available to initiate photolysis. More significantly, NOM and its dissolved fraction (DOM) are effective scavengers of hydroxyl radicals and other ROS, competing with DCPMU for these oxidative agents and thereby inhibiting the degradation process.[14][15]
-
Sensitization: Conversely, certain fractions of NOM (humic and fulvic acids) can absorb sunlight and act as photosensitizers, producing ROS and thus promoting indirect photolysis.[16]
The net effect of NOM—inhibition versus sensitization—depends on its concentration, chemical nature, and the specific water matrix.[15] Generally, at high concentrations, the inhibitory effects of light screening and radical scavenging tend to dominate.[14]
Impact of Photosensitizers
Inorganic species present in water can significantly accelerate photochemical degradation.
-
Nitrate (NO₃⁻) and Nitrite (NO₂⁻): These ions are potent photosensitizers. Upon absorbing UV light, they generate hydroxyl radicals (•OH), dramatically increasing the rate of degradation for compounds like Diuron and, by extension, DCPMU.[7] Studies on Diuron have shown that its degradation pathways are dominated by •OH and NO₂• radicals in the presence of these ions.[7]
-
Hydrogen Peroxide (H₂O₂): The addition of H₂O₂ and subsequent UV irradiation (an advanced oxidation process, or AOP) generates a high concentration of •OH radicals, leading to rapid degradation of persistent organic pollutants.[12]
Effect of Initial Contaminant Concentration
The initial concentration of DCPMU can influence the observed degradation rate. In many photocatalytic systems, the rate of degradation decreases as the initial contaminant concentration increases.[17] This is because the number of active sites on a catalyst or the production of ROS may become limiting. At higher concentrations, more intermediate byproducts are also formed, which can compete with the parent DCPMU molecules for the limited number of reactive radicals.[17]
| Parameter | General Effect on DCPMU Photodegradation Rate | Rationale & Causality |
| pH | Dependent; often optimal in near-neutral to slightly alkaline range for direct/indirect photolysis.[12] | Affects the generation of ROS and potentially the speciation of intermediates. Extreme pH can inhibit certain radical-generating pathways.[11][13] |
| Natural Organic Matter (NOM) | Generally inhibitory, but can have a sensitizing effect at low concentrations.[14] | Inhibition: Competes for photons (light screening) and scavenges •OH radicals. Sensitization: Absorbs light to produce its own reactive species.[14][15] |
| Nitrates (NO₃⁻) / Nitrites (NO₂⁻) | Accelerates degradation significantly.[7] | Act as potent photosensitizers, absorbing UV light to generate highly reactive hydroxyl radicals (•OH).[7] |
| Initial DCPMU Concentration | Higher concentrations generally lead to a slower relative degradation rate.[17] | The quantity of generated ROS becomes the rate-limiting factor. Increased competition from intermediates also slows the degradation of the parent compound. |
Table 1: Summary of key factors influencing the photochemical degradation rate of DCPMU.
Experimental Design for Studying DCPMU Photodegradation
A robust and reproducible experimental design is crucial for accurately determining degradation kinetics and identifying transformation products. The following protocols provide a self-validating framework for laboratory-scale investigations.
Protocol: Sample Preparation and Reactor Setup
This protocol details the setup for a batch photoreactor experiment using a solar simulator, which provides a controlled and reproducible light source mimicking natural sunlight.[12]
Materials:
-
DCPMU analytical standard
-
Methanol (HPLC grade)
-
Deionized water (≥18 MΩ·cm)
-
Quartz glass reaction vessel (e.g., 60 mL)
-
Solar simulator with a Xenon lamp and filters (to cut off wavelengths <290 nm)[12]
-
Magnetic stirrer and stir bar
-
pH meter and buffer solutions
-
Micropipettes and syringes with filters (e.g., 0.2 µm PTFE)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DCPMU (e.g., 1 mg/mL) in methanol.[18] Store in the dark at 4°C. Causality: Methanol is a suitable solvent for DCPMU and is easily evaporated or diluted. Dark and cold storage prevents premature degradation.
-
Working Solution Preparation: In the quartz reaction vessel, prepare the aqueous working solution by spiking the appropriate volume of the stock solution into deionized water to achieve the target concentration (e.g., 1 mg/L). The final methanol concentration should be minimal (<0.1%) to avoid acting as a radical scavenger.
-
Matrix Adjustment (if applicable): For studies on influencing factors, add the desired components (e.g., humic acid solution, nitrate salts) to the working solution and mix thoroughly. Adjust the final pH using dilute HCl or NaOH.[12]
-
Equilibration: Place the reaction vessel containing the solution and a magnetic stir bar on the magnetic stirrer within the solar simulator chamber. Purge with air or oxygen for 15 minutes in the dark.[12] Causality: This step ensures the solution is saturated with oxygen, which is a crucial electron acceptor in many photochemical reactions, and allows for any adsorption of DCPMU to the vessel walls to reach equilibrium before the experiment begins.
-
Initial Sample (T=0): Before turning on the lamp, withdraw an initial aliquot (e.g., 1 mL). Immediately filter it into an HPLC vial. This serves as the time-zero concentration.
-
Initiate Irradiation: Turn on the solar simulator. Ensure the light intensity is calibrated and stable.
-
Time-Course Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). Filter each sample immediately into a separate vial. Causality: Immediate filtering quenches the reaction and removes any particulate matter that could interfere with subsequent analysis.
-
Dark Control: Run a parallel experiment where an identical solution is stirred in the dark for the same total duration. Causality: The dark control is a self-validating step. It quantifies any loss of DCPMU due to processes other than photolysis, such as adsorption or hydrolysis, ensuring that the observed degradation in the irradiated sample is correctly attributed to the effect of light.
Caption: Standard experimental workflow for a DCPMU photodegradation study.
Protocol: Analytical Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of DCPMU and its degradation products.[18][19]
Instrumentation & Reagents:
-
HPLC system with a reverse-phase C18 column.[18]
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[19]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample preconcentration if needed.[18]
Procedure:
-
Sample Preparation: For most lab-scale experiments with concentrations in the mg/L range, direct injection of the filtered aqueous samples is sufficient. For trace-level environmental samples, a preconcentration step using SPE is required.[18]
-
LC Method:
-
Set up a gradient elution method starting with a high percentage of aqueous mobile phase (e.g., 95% A) and ramping up the organic mobile phase (e.g., to 95% B) to elute DCPMU and its more hydrophobic metabolites.
-
Column temperature: 30-40°C.
-
Injection volume: 5-20 µL.
-
-
MS/MS Method:
-
Operate the ESI source in positive ion mode.[19]
-
Determine the precursor ion (the protonated molecule [M+H]⁺) for DCPMU and any expected metabolites.
-
Optimize the collision energy to identify two or three characteristic product ions for each analyte.
-
Set up the analysis in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, it minimizes matrix interference and allows for confident quantification and confirmation of the analyte's identity.
-
-
Quantification:
-
Prepare a set of calibration standards of DCPMU in deionized water (or a matrix matching the experiment) covering the expected concentration range.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Calculate the concentration of DCPMU in the experimental samples by interpolating their peak areas from the calibration curve.
-
Conclusion and Future Research Directions
The photochemical degradation of Diuron-desmethyl (DCPMU) is a critical process governing its persistence in sunlit aquatic environments. The degradation proceeds through oxidative pathways, primarily driven by hydroxyl radicals, leading to the formation of various intermediates, including DCPU and DCA, before eventual mineralization. The kinetics of this process are profoundly influenced by water quality parameters such as pH, the presence of natural organic matter, and inorganic photosensitizers like nitrates.
While the general mechanisms can be inferred from studies on the parent Diuron, further research is needed to specifically elucidate the complete degradation pathway of DCPMU and to determine the quantum yields for its direct photolysis. Moreover, the toxicity of the intermediate transformation products requires more thorough investigation to fully assess the environmental risks associated with the photochemical attenuation of DCPMU. A deeper understanding of these processes will enable more accurate environmental modeling and the development of more effective advanced oxidation processes for water remediation.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303. EPA.
- ResearchGate. (n.d.). Impact of natural organic matter on the degradation of 2,4-dichlorophenoxy acetic acid in a fluidized bed photocatalytic reactor | Request PDF.
- Shankar, M. V., Nélieu, S., Kerhoas, L., & Einhorn, J. (2007). Photo-induced degradation of diuron in aqueous solution by nitrites and nitrates: kinetics and pathways. Chemosphere, 66(4), 767-774.
- ResearchGate. (n.d.). Photodegradation of the herbicide Diuron in water under simulated sunlight.
- Madeira, C. L., et al. (2024). Multiparameter analysis of Diuron and its metabolites (DCA and DCPMU) in different stages of zebrafish (Danio rerio) development. Frontiers in Physiology.
- Stork, P. R., Bennett, F. R., & Bell, M. J. (2008). The environmental fate of diuron under a conventional production regime in a sugarcane farm during the plant cane phase. Pest Management Science, 64(9), 954-963.
- Machulek, A., et al. (2012). Pharmaceutical compounds photolysis: pH influence. Journal of the Brazilian Chemical Society.
- Arienzo, M., et al. (2021). Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research. Agronomy.
- Lourenço, C. C., et al. (2012). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Journal of the Brazilian Chemical Society.
- ResearchGate. (n.d.). (PDF) Development of a new test design to investigate the degradation of pesticides in soil under sunlight conditions.
- ResearchGate. (n.d.). Fate and occurrence of diuron into the environment.
- Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S. Geological Survey.
- National Center for Biotechnology Information. (n.d.). Diuron. PubChem Compound Database.
- Spadotto, C. A., & Hornsby, A. G. (2019). Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil. IntechOpen.
- U.S. Environmental Protection Agency. (n.d.). An analytical method for the determination of linuron, diuron. EPA.
- California Department of Pesticide Regulation. (2022). Risks from Human Exposure to Diuron Residues in Groundwater.
- ResearchGate. (n.d.). Evaluation of the intermediates generated during the degradation of Diuron and Linuron herbicides by the photo-Fenton reaction | Request PDF.
- ResearchGate. (n.d.). The environmental fate of diuron under a conventional production regime in a sugarcane farm during the plant cane phase | Request PDF.
- Takahashi, N. (2015). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 40(3), 103-110.
- ResearchGate. (n.d.). pH effect on the efficiency of diuron degradation.
- Gatidou, G., & Iatrou, E. (2011). Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. Environmental Science and Pollution Research International, 18(6), 949-957.
- Tahir, M., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts.
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Methodological & Application
analytical methods for detecting 1-(3,4-Dichlorophenyl)-3-methylurea in soil
Application Note & Protocol
Quantitative Determination of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) in Environmental Soil Samples
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of the herbicide this compound, commonly known as Diuron, in soil matrices. Diuron is a widely used phenylurea herbicide for pre-emergent weed control in agriculture and non-crop areas.[1][2] Due to its persistence in soil, with a half-life ranging from one month to a year, and its potential for groundwater contamination, robust monitoring methods are essential.[3][4] This guide details two primary analytical workflows: a widely accessible method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a highly sensitive and specific method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols cover the entire analytical process, from sample collection and preparation to instrumental analysis and data interpretation, providing researchers and environmental scientists with a validated framework for accurate Diuron residue analysis.
Introduction: The Scientific Imperative for Diuron Monitoring
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is an effective herbicide that functions by inhibiting photosynthesis.[1][3] Its physicochemical properties, including moderate aqueous solubility and a tendency to adsorb to soil organic matter, contribute to its environmental persistence.[1][5] The U.S. Environmental Protection Agency (EPA) has classified Diuron as a "known/likely" carcinogen, and its primary degradation product, 3,4-dichloroaniline (DCA), can exhibit even greater toxicity.[4][6] Consequently, the presence of Diuron in soil poses a risk of contamination to groundwater through leaching and to surface waters via runoff, potentially impacting aquatic ecosystems and human health.[3][7]
Accurate and reliable analytical methods are paramount for assessing the extent of soil contamination, understanding the environmental fate of the herbicide, and ensuring compliance with regulatory limits. This application note is designed to provide the scientific community with the necessary protocols to achieve these monitoring objectives.
Physicochemical Properties of Diuron
| Property | Value | Source |
| Chemical Formula | C₉H₁₀Cl₂N₂O | [1] |
| Molar Mass | 233.09 g/mol | [1] |
| Melting Point | 158-159 °C | [2] |
| Water Solubility | Moderately Soluble | [5] |
| Vapour Pressure | 1.1 x 10⁻³ mPa at 25°C | [2] |
| Soil Half-Life (t½) | 30 to 365 days (Typical: 90 days) | [3] |
Analytical Workflow Overview
The accurate determination of Diuron in a complex matrix like soil requires a multi-step approach. Each stage is critical for achieving reliable and reproducible results. The general workflow involves homogenization of the soil sample, extraction of the analyte from the soil particles, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.
Caption: General analytical workflow for Diuron determination in soil.
Sample Collection and Pre-treatment
The integrity of the final result begins in the field. An unrepresentative sample will yield meaningless data, regardless of the quality of the subsequent lab work.
Protocol 3.1: Field Sampling and Homogenization
-
Composite Sampling: From the target area, collect multiple sub-samples (e.g., 15-20) from the top 0-15 cm of soil using a clean stainless-steel auger or trowel. Combine these sub-samples in a clean container to form a single composite sample.
-
Sample Storage: Place the composite sample in a labeled glass jar or a chemically resistant bag. Transport the sample to the laboratory in a cooler and store at 4°C if analysis is to be performed within 48 hours. For longer storage, freeze the sample at -20°C.[8]
-
Drying: Spread the soil sample on a clean tray or sheet of aluminum foil and allow it to air-dry at ambient temperature in a well-ventilated area, away from direct sunlight and potential sources of contamination.
-
Homogenization: Once dry, gently crush any large soil aggregates using a porcelain mortar and pestle. Sieve the entire sample through a 2-mm stainless-steel mesh to remove stones, roots, and other debris.[9] This ensures a uniform sample for extraction. Store the homogenized sample in a sealed container.
Extraction of Diuron from Soil
The goal of extraction is to efficiently transfer Diuron from the soil matrix into a liquid solvent. The choice of method depends on available equipment, desired throughput, and required sensitivity.
Method A: Solid-Liquid Extraction (SLE)
This is a robust, cost-effective, and widely used method. Methanol and acetonitrile are common solvents due to their ability to effectively solvate Diuron.[6][10]
Protocol 4.1: Methanol-Based Solid-Liquid Extraction
-
Weighing: Accurately weigh 5.00 g of the homogenized soil sample into a 50 mL glass centrifuge tube with a screw cap.
-
Fortification (for QC): For quality control (recovery) samples, spike the soil with a known concentration of Diuron standard solution and allow the solvent to evaporate for approximately 30 minutes.
-
Extraction: Add 10 mL of HPLC-grade methanol to the centrifuge tube.[9]
-
Agitation: Cap the tube tightly and place it on an end-over-end shaker or wrist-action shaker. Agitate overnight (12-16 hours) at room temperature.[6][9] This extended agitation time is crucial for disrupting soil-herbicide interactions and ensuring maximum extraction efficiency.
-
Centrifugation: Centrifuge the sample at approximately 1200-3000 rpm for 30 minutes to pellet the soil particles.[6][9]
-
Collection: Carefully decant the supernatant (the methanol extract) into a clean collection vial.
-
Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC or LC-MS autosampler vial.[9][11] This step is critical to remove fine particulates that could damage the analytical column. The sample is now ready for analysis.
Method B: Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption and time.[12] It is highly suitable for laboratories with high sample throughput.
Protocol 4.2: Accelerated Solvent Extraction (as per EPA methodology)
-
Cell Preparation: Mix the 5.0 g soil sample with an inert material like sand or diatomaceous earth and load it into an ASE extraction cell.[13]
-
Extraction Parameters: Use an extraction solution of methanol/water or methanol/aqueous formic acid.[12] Typical ASE conditions are:
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static Time: 5-10 minutes
-
Cycles: 2-3
-
-
Post-Extraction: The automated system collects the extract. An aliquot of the extract is then typically evaporated to remove the organic solvent, redissolved in a solution compatible with the initial mobile phase (e.g., 30% methanol/70% water), and filtered prior to analysis.[12] This solvent exchange step ensures good peak shape during chromatography.
Instrumental Analysis
Protocol A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is reliable for quantifying Diuron in soil, especially when concentrations are expected to be at or above the low mg/kg level. It is cost-effective and widely available.
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | The nonpolar C18 stationary phase effectively retains the moderately nonpolar Diuron molecule.[6][11] |
| Mobile Phase | Isocratic: Acetonitrile and Water (45:55 v/v) | This mixture provides good separation of Diuron from its metabolites and some matrix interferences with a stable baseline.[6][9][14] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for this column dimension, providing optimal efficiency and run time.[6][15] |
| Injection Volume | 20 µL | A typical volume to ensure sufficient mass on the column for detection without causing peak distortion.[11] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11][15] |
| Detection | UV Detector at 254 nm | Diuron has a strong chromophore (the dichlorinated phenyl ring) that absorbs well at this wavelength, providing good sensitivity.[6][15] |
| Run Time | ~11-15 minutes | Sufficient time to elute Diuron and allow for column re-equilibration.[6][9] |
Procedure:
-
System Equilibration: Purge and flush the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of Diuron standards in methanol (or the mobile phase) at concentrations ranging from approximately 0.05 to 25.0 mg/L. Inject each standard to generate a calibration curve of peak area versus concentration. A linear regression with R² > 0.99 is required.[6][9]
-
Sample Analysis: Inject the filtered extracts from the soil samples.
-
Quantification: Identify the Diuron peak in the sample chromatogram by comparing its retention time to that of the standards. Quantify the concentration using the calibration curve.
Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification due to its superior sensitivity and specificity. It can reliably achieve limits of quantitation (LOQ) in the low µg/kg range.[12][16]
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| LC System | Same as HPLC-UV (C18 column) | The chromatographic separation principles remain the same. |
| Mobile Phase | Gradient: Water with 0.1% Formic Acid (A) and Acetonitrile/Methanol with 0.1% Formic Acid (B) | A gradient elution is often used to improve peak shape and resolve analytes from complex matrix components. Formic acid aids in the ionization process.[12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar to moderately polar compounds like Diuron. Positive mode readily forms the protonated molecular ion [M+H]⁺.[12] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition, virtually eliminating matrix interferences.[12] |
| MRM Transitions | Precursor Ion (Q1): m/z 233.0; Product Ions (Q3): m/z 72.1 (quantifier), m/z 46.1 (qualifier) | These transitions are specific to the Diuron molecule. Monitoring two transitions confirms the analyte's identity. |
Procedure:
-
System Optimization: Tune the mass spectrometer for Diuron by infusing a standard solution to optimize parameters like collision energy and fragmentor voltage for the specified MRM transitions.
-
Calibration: Prepare calibration standards in a blank soil extract (matrix-matched calibration) to compensate for any matrix effects (ion suppression or enhancement). The concentration range is typically much lower than for HPLC-UV (e.g., 0.25 to 50 ng/mL).[12]
-
Sample Analysis: Inject the filtered extracts.
-
Quantification: Quantify Diuron using the peak area of the quantifier MRM transition against the matrix-matched calibration curve. Confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion is within an acceptable tolerance (e.g., ±20%) of that observed in the standards.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the chosen analytical method must be validated.[17][18] Key validation parameters, based on literature, are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results proportional to the concentration of the analyte. | R² > 0.99 for the calibration curve.[6][10] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, determined by analyzing spiked blank soil samples. | 70-120% recovery.[19][20] |
| Precision (RSD) | The degree of agreement among individual test results, expressed as Relative Standard Deviation (%RSD) for replicate analyses. | %RSD < 20%.[19][20] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified. | S/N ≥ 10. For soil, typical LOQs are ~0.01-0.05 mg/kg.[6][12][21] |
Routine QC Measures:
-
Method Blank: An analyte-free soil sample processed alongside experimental samples to check for contamination.
-
Spiked Sample: A sample fortified with a known amount of Diuron to check for accuracy and matrix effects.
-
Duplicate Sample: A second aliquot of a field sample processed and analyzed to check for method precision.
References
- Washington State Department of Transportation. (2017).
- U.S. Environmental Protection Agency. Analytical method for the determination of linuron, diuron, and relevant metabolites in soil.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235-1241. [Link]
- Lin, C., et al. (2019). Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection. Journal of Food Science, 84(9), 2402-2411. [Link]
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. SciELO.
- Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021-1032. [Link]
- University of Hertfordshire. Diuron (Ref: DPX 14740). AERU. [Link]
- U.S. Environmental Protection Agency. Pesticide Fact Sheet: Diuron.
- U.S. Environmental Protection Agency. (2005).
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples.
- Australian Pesticides and Veterinary Medicines Authority. (2011). Diuron environmental assessment report.
- Banks, K. E., & Croll, B. T. (2023). Electroanalytical Overview: the Measurement of Diuron. ACS Omega. [Link]
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed. [Link]
- Li, Y., et al. (2022). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. [Link]
- Spadotto, C. A., et al. (2003). Determination of sugar cane herbicides in soil and soil treated with sugar cane vinasse by solid-phase extraction and HPLC-UV.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Diuron; 417193-05. [Link]
- Lin, C., et al. (2019). Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound‐Assisted Extraction, Carbon Nanotube‐Mediated Purification, and Gas Chromatography–Electron Capture Detection. Scite.ai. [Link]
- da Silva, J. F. M., et al. (2023).
- U.S. Environmental Protection Agency. Analytical method for the determination of linuron, diuron, DCPMU, and DCPU in soil.
- SWA Environmental Consultants & Engineers. (2023).
- Li, Y., et al. (2022). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation.
- SIELC Technologies. HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim. [Link]
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed.
- Anastassiades, M., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues.
- ResearchGate. (2002).
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
- U.S. Geological Survey. (2012).
- PennState Extension.
- Agilent Technologies. Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. [Link]
- Field, J. A., et al. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (2023).
- Banks, K. E., & Croll, B. T. (2023). Electroanalytical Overview: the Measurement of Diuron.
- CentAUR. (2018). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. [Link]
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- 5. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. scielo.br [scielo.br]
- 10. Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ECM for Linuron, Diuron, & Degradates in Soil - MRID 47033301 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 17. swaenviro.com [swaenviro.com]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) in Water Samples
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) in various water matrices. DCPMU is a principal degradation product of the widely used herbicide diuron, and its presence in water sources is a matter of environmental concern. The described method incorporates a Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, ensuring high sensitivity and selectivity. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This guide is intended for environmental scientists, analytical chemists, and regulatory bodies involved in monitoring pesticide residues in water.
Introduction and Scientific Rationale
The herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is extensively used in agriculture for pre- and post-emergent weed control.[1] Its persistence and degradation in the environment lead to the formation of several metabolites, including 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU). Due to its higher mobility and potential toxicity, monitoring DCPMU in surface and groundwater is crucial for assessing water quality and ensuring human and environmental safety.[1][2]
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector offers a reliable, cost-effective, and widely accessible analytical solution for quantifying such compounds.[3] The principle of this method is based on the separation of the target analyte from other matrix components using a reversed-phase C18 column, followed by its detection and quantification based on its characteristic UV absorbance.
The primary challenge in analyzing trace levels of pesticides and their metabolites in environmental water samples is the complexity of the matrix and the low concentration of the analytes.[4][5][6] To overcome this, this protocol employs Solid-Phase Extraction (SPE), a highly effective sample preparation technique that isolates and concentrates the analytes of interest, thereby enhancing the method's sensitivity and minimizing matrix interference.[2][5]
Materials and Methods
Equipment and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a variable wavelength UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance: 4- or 5-decimal place.
-
Solid-Phase Extraction (SPE) System: SPE vacuum manifold and cartridges (e.g., C18, 500 mg, 3 mL).[7]
-
Nitrogen Evaporation System: For concentrating sample extracts.[6]
-
Glassware: Class A volumetric flasks, pipettes, amber vials, and filtering apparatus.
-
Syringe Filters: 0.22 µm or 0.45 µm, PTFE or nylon.
Reagents and Standards
-
DCPMU Analytical Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Methanol (MeOH): HPLC grade.[8]
-
Water: High-purity, obtained from a Milli-Q® or similar system.[8]
-
Formic Acid: LC-MS grade.
-
Nitrogen Gas: High purity.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
The accuracy of quantification relies heavily on the precise preparation of standard solutions.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DCPMU standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C in an amber vial.
-
Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Standard Solutions (Calibration Curve): Prepare a series of working standards by serially diluting the intermediate stock solution with the mobile phase. A typical calibration range would be 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.
Protocol 2: Sample Collection and Preparation via Solid-Phase Extraction (SPE)
This SPE protocol is designed to concentrate the analyte from a water sample and remove interfering substances. The goal is to achieve a concentration factor that brings the analyte within the method's linear range.
Caption: Workflow for water sample preparation using SPE.
-
Sample Collection: Collect water samples in 1 L amber glass bottles and store them at 4°C until analysis to prevent degradation.[5]
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water. Do not allow the cartridge to go dry.[2]
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained DCPMU from the cartridge by passing 2 x 3 mL aliquots of methanol into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 1.0 mL of the mobile phase. This represents a 500-fold concentration factor.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC-UV Chromatographic Analysis
The chromatographic conditions are optimized for the separation of DCPMU from potential interferences. A C18 stationary phase provides excellent retention for moderately nonpolar compounds like DCPMU, while an acetonitrile/water mobile phase allows for efficient elution.
| Parameter | Condition | Rationale |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of pesticide metabolites.[1][9] |
| Mobile Phase | Acetonitrile : Water (45:55, v/v) | Provides optimal retention and peak shape for DCPMU.[1] |
| Elution Mode | Isocratic | Simplifies the method and ensures high reproducibility.[1] |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time and column efficiency. |
| Injection Volume | 20 µL | Standard volume for good sensitivity without overloading the column.[8] |
| Column Temperature | 30°C | Maintains stable retention times and improves peak symmetry. |
| UV Detection | 254 nm | Wavelength provides good sensitivity for diuron and its metabolites.[1] |
| Run Time | ~12 minutes | Sufficient to elute the analyte and any late-eluting compounds. |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12]
Caption: Logical components of the analytical method validation.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank water matrix and spiked matrix. | No interfering peaks at the retention time of DCPMU. |
| Linearity & Range | Analyze 6 calibration standards in triplicate. | Correlation coefficient (R²) > 0.99.[1] |
| Accuracy (Recovery) | Spike blank matrix at 3 levels (Low, Med, High; n=3). | Mean recovery between 70% and 120%.[4] |
| Precision (RSD%) | Repeatability: 6 replicate injections of a mid-level standard. Intermediate: Repeat on a different day. | RSD ≤ 15% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio from low-level standards. | S/N ratio ≥ 3.[8] |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio from low-level standards. | S/N ratio ≥ 10.[1][8] |
Example Validation Results
-
Linearity: The method demonstrated excellent linearity over a concentration range of 0.05 to 5.0 µg/mL, with a correlation coefficient (R²) of 0.9992.
-
Accuracy: Recovery studies were performed on spiked tap water samples.
| Spiked Level | Concentration (µg/L) | Mean Recovery (%) | RSD (%) |
| Low (LOQ) | 0.05 | 95.4 | 6.8 |
| Medium | 0.50 | 99.2 | 4.1 |
| High | 2.50 | 101.5 | 2.5 |
-
LOD and LOQ: The instrumental LOD and LOQ were determined to be 0.01 µg/mL and 0.04 µg/mL, respectively.[1] Considering the 500x concentration factor from SPE, the method LOQ (MLOQ) in water is 0.08 µg/L.
Data Analysis and Quantification
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the DCPMU standard injections against their corresponding concentrations.
-
Quantification: Determine the concentration of DCPMU in the prepared sample extract (C_extract, in µg/mL) using the calibration curve.
-
Calculate Final Concentration: Calculate the concentration of DCPMU in the original water sample (C_water, in µg/L) using the following formula:
C_water (µg/L) = (C_extract * V_final * 1000) / V_initial
Where:
-
C_extract = Concentration in the final extract (µg/mL)
-
V_final = Final volume of the reconstituted extract (e.g., 1 mL)
-
V_initial = Initial volume of the water sample extracted (e.g., 500 mL)
-
1000 = Conversion factor from mL to L
-
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantification of DCPMU in water samples using HPLC-UV. The combination of a robust SPE sample preparation procedure and a validated HPLC-UV method ensures high sensitivity, accuracy, and reliability. This method is fit for its intended purpose and can be readily implemented in environmental monitoring laboratories for routine analysis of this important herbicide metabolite.
References
- Stry, J. (2018). Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. LCGC North America.
- GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. (2025). YouTube.
- Agilent Technologies. Pesticides Analysis in Water.
- Hladik, M. L., & Focazio, M. J. (2016). Pesticides in Water: Sampling, Sample Preparation, Preservation. ResearchGate.
- Organomation. Pesticide Sample Preparation.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235-1243.
- U.S. Environmental Protection Agency. (2007). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water. EPA MRID 47033303.
- U.S. Geological Survey. (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
- U.S. Environmental Protection Agency. (2020). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No. Regulations.gov.
- Lee, H. B., & Peart, T. E. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 879(2), 123-132.
- Waters Corporation. (2021). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- Al-Salman, H. N. K., et al. (2023). Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation. Future Journal of Pharmaceutical Sciences, 9(1), 53.
- Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
- U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Abed Al-Hameed, A. H., et al. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry, 2(2), 1-8.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. SciELO.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Waters Corporation. (2023). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Kumar, A., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 232-240.
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- 7. downloads.regulations.gov [downloads.regulations.gov]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 11. ema.europa.eu [ema.europa.eu]
- 12. ijrrjournal.com [ijrrjournal.com]
Application Note: A Validated LC-MS/MS Protocol for the Ultrasensitive Quantification of Monomethyldiuron in Environmental Matrices
Abstract
This application note presents a robust and highly sensitive method for the trace analysis of Monomethyldiuron (also known as N-(3,4-dichlorophenyl)-N'-methylurea or DCPMU) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Monomethyldiuron is a principal degradation product of the widely used phenylurea herbicide, Diuron.[1] Its presence in environmental samples is an important indicator of Diuron usage and environmental fate. The protocol detailed herein is designed for researchers, environmental scientists, and regulatory bodies, providing comprehensive, step-by-step guidance for sample preparation from water and soil matrices, optimized LC-MS/MS parameters, and method validation procedures that ensure data of the highest quality and reliability.
Introduction and Scientific Rationale
Monomethyldiuron is a metabolite of the herbicide Diuron and its detection is critical for monitoring the environmental impact of agricultural practices.[1] Due to the polar nature of phenylurea herbicides and their metabolites, they can be mobile in soil and potentially contaminate ground and surface water sources.[2] Therefore, a sensitive and selective analytical method is required for their determination at trace levels (ng/L or µg/kg).
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application. Its strength lies in the combination of the powerful separation capabilities of HPLC with the unparalleled sensitivity and selectivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[3] This approach allows for the confident identification and accurate quantification of Monomethyldiuron, even in complex environmental matrices.
This guide provides two validated sample preparation workflows: Solid-Phase Extraction (SPE) for aqueous samples and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid matrices like soil and sediment.[4][5] The causality behind each step is explained to provide a deeper understanding of the analytical process.
Monomethyldiuron Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₈Cl₂N₂O | [1][6] |
| Molecular Weight | 219.07 g/mol | [1][6] |
| Class | Phenylurea Herbicide Metabolite |[1] |
Experimental Workflow Overview
The analytical procedure follows a logical sequence from sample collection to final data analysis. The workflow is designed to minimize analyte loss, reduce matrix interference, and ensure high sensitivity and reproducibility.
Caption: Overall analytical workflow for Monomethyldiuron analysis.
Materials and Reagents
-
Instrumentation: A high-performance liquid chromatography (UHPLC/HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents:
-
Monomethyldiuron certified reference standard (≥98% purity).
-
Acetonitrile, Methanol, and Water (LC-MS grade).
-
Formic acid (≥98%, LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
QuEChERS extraction salts (e.g., EN 15662 kits containing Magnesium Sulfate, Sodium Chloride, Sodium Citrate).[7]
-
QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing Magnesium Sulfate and Primary Secondary Amine (PSA)).[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).
-
Standard Solution Preparation
Proper preparation and storage of standards are paramount for accurate quantification.
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Monomethyldiuron standard. Dissolve in a 100 mL volumetric flask with methanol. Store at -20°C in the dark. This solution is stable for at least a year under these conditions.[8]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with an appropriate solvent (e.g., 90:10 water:acetonitrile) to create a calibration curve. A typical range would be 0.1 to 50 ng/mL.
-
Calibration Curve: The calibration curve should be prepared daily by diluting the working standards. For trace analysis in complex matrices, matrix-matched standards are highly recommended to compensate for matrix effects.
Sample Preparation Protocols
The choice of sample preparation is matrix-dependent. The goal is to efficiently extract the analyte while removing interfering components that can cause ion suppression or enhancement in the MS source.[9][10]
Protocol A: Solid-Phase Extraction (SPE) for Water Samples
This protocol is ideal for clarifying and concentrating Monomethyldiuron from aqueous matrices like groundwater, surface water, or drinking water.[5][11]
-
Sample Pre-treatment: Filter the water sample (e.g., 250 mL) through a 0.45 µm glass fiber filter to remove particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Crucially, do not allow the cartridge sorbent to go dry at this stage. [12]
-
Sample Loading: Load the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped Monomethyldiuron with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.
Protocol B: QuEChERS for Soil and Sediment Samples
The QuEChERS method is highly effective for multi-residue analysis in complex solid matrices.[4][13][14]
-
Extraction:
-
Weigh 10 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of LC-MS grade water and vortex for 30 seconds. Allow to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[7]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA sorbent. The PSA effectively removes organic acids and other polar interferences.[4]
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
-
Final Preparation: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS injection. An evaporation and reconstitution step may be necessary to achieve lower detection limits.
Sources
- 1. Monomethyldiuron | C8H8Cl2N2O | CID 19113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
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- 11. researchgate.net [researchgate.net]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Advanced Sample Preparation Techniques for the Analysis of 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU)
Abstract
This document provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU), a primary and persistent metabolite of the herbicide Diuron.[1] Accurate determination of DCPMU is critical for environmental monitoring and toxicological studies, yet is often challenged by complex sample matrices. This guide delves into the core principles of various extraction and clean-up techniques, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore Solid-Phase Extraction (SPE) for aqueous samples, QuEChERS for soils and complex solids, and Liquid-Liquid Extraction (LLE) for biological fluids, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for DCPMU
This compound (DCPMU), also known as monomethyldiuron, is formed through the initial N-demethylation of Diuron, a widely used phenylurea herbicide for pre- and post-emergent weed control.[1] Due to Diuron's extensive application in agriculture, its residues and those of its metabolites are frequently detected in soil, surface water, and groundwater.[2] The persistence of DCPMU in the environment, with a reported aerobic soil degradation half-life of 127 days, necessitates reliable monitoring.[1]
The analytical challenge lies in isolating this moderately water-soluble, low-mobility compound from complex matrices such as soil, water, and biological tissues, which are laden with interfering substances like proteins, lipids, and humic acids.[1][3] These interferences can cause significant matrix effects, leading to signal suppression or enhancement in sensitive analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), thereby compromising data accuracy.[4][5][6]
This application note is structured to provide a deep understanding of the foundational principles behind effective sample preparation for DCPMU analysis, empowering the scientist to select and optimize methods for achieving the highest data quality.
Physicochemical Properties: Guiding Method Selection
Understanding the physicochemical properties of DCPMU is fundamental to designing an effective extraction and purification strategy. These properties dictate the analyte's partitioning behavior between different phases.
| Property | Value | Significance for Sample Preparation |
| IUPAC Name | This compound | - |
| CAS Number | 3567-62-2 | Unique identifier for substance tracking.[7] |
| Molecular Formula | C₈H₈Cl₂N₂O | - |
| Molecular Weight | 219.07 g/mol | Influences diffusion and chromatographic behavior.[7] |
| LogP (octanol-water) | ~2.3 - 2.8 | Indicates moderate lipophilicity, making it suitable for reversed-phase SPE and extraction into moderately polar organic solvents. |
| Water Solubility | Moderately soluble | Allows for direct analysis in cleaner water samples but requires pre-concentration for trace-level detection. |
The moderate lipophilicity (LogP) is a key parameter. It suggests that DCPMU will have a strong affinity for non-polar to moderately polar sorbents like C18 in Solid-Phase Extraction and will readily partition from an aqueous phase into a moderately polar organic solvent during Liquid-Liquid Extraction.
Core Techniques for DCPMU Sample Preparation
The choice of sample preparation technique is dictated primarily by the sample matrix. We will discuss the most effective and widely adopted methods: Solid-Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) for Aqueous Matrices
SPE is the gold standard for isolating and concentrating analytes from liquid samples like surface water, groundwater, and wastewater.[8] It leverages the analyte's affinity for a solid sorbent to separate it from matrix components. For DCPMU, reversed-phase SPE using a C18 (octadecyl) sorbent is highly effective due to the compound's moderate non-polar character.
Causality of the SPE Workflow:
-
Conditioning: The sorbent (e.g., C18) is first treated with a water-miscible organic solvent (e.g., methanol) to solvate the bonded alkyl chains. This activates the sorbent by allowing the hydrocarbon chains to extend from a collapsed state, making the active sites accessible for analyte interaction.
-
Equilibration: The sorbent is then rinsed with water or a buffer matching the sample's pH. This step removes the organic solvent and prepares the sorbent surface to receive the aqueous sample, preventing premature elution of the analyte.
-
Sample Loading: The water sample is passed through the cartridge. DCPMU, being less polar than water, partitions from the aqueous mobile phase and adsorbs onto the non-polar C18 stationary phase via hydrophobic interactions. More polar impurities pass through to waste.
-
Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is passed through the cartridge to wash away any remaining polar, water-soluble interferences that may have been retained.
-
Elution: A strong, non-polar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interaction between DCPMU and the C18 sorbent.[8] The analyte desorbs from the sorbent and is collected in a clean vessel. This eluate is now concentrated and significantly cleaner than the original sample.
Caption: Workflow for Solid-Phase Extraction (SPE).
This protocol is adapted from methodologies described by the U.S. Geological Survey and other validated methods.[9][10]
-
Sample Pre-treatment: Filter the water sample (e.g., 100-250 mL) through a 0.7 µm glass fiber filter to remove suspended solids.[10] If required, adjust the sample pH to near neutral (6.5-7.5).
-
Sorbent Selection: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning: Pass 5 mL of methanol through the cartridge to waste.
-
Equilibration: Pass 5 mL of reagent water through the cartridge to waste, ensuring the sorbent does not go dry.
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 10 mL/min.[11]
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-20 minutes to remove excess water.
-
Elution: Elute the retained DCPMU with 2 x 3 mL aliquots of acetonitrile or a 50:50 methanol/acetonitrile mixture into a collection tube.[12][13]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 0.5-1.0 mL) of the initial mobile phase for LC-MS/MS analysis.
Expected Performance: Recoveries for Diuron and its metabolites using C18 SPE are typically high, often in the range of 75% to 99%.[9][14]
QuEChERS for Soil and Complex Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized pesticide residue analysis in complex matrices like soil.[15] It involves a two-step process: a salting-out extraction followed by a dispersive SPE (dSPE) cleanup.
Causality of the QuEChERS Workflow:
-
Hydration & Extraction: For dry samples like soil, a crucial first step is hydration with water.[16][17] This swells the soil matrix, improving the accessibility of the analytes to the extraction solvent. Acetonitrile is then added, which is miscible with water and efficiently penetrates the sample matrix to extract a broad range of pesticides, including DCPMU.
-
Salting-Out Partitioning: A salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added.[18] MgSO₄ absorbs excess water, promoting the phase separation of acetonitrile from the aqueous layer. The salts also increase the ionic strength of the aqueous phase, driving the moderately polar DCPMU into the organic (acetonitrile) layer.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents.
-
Primary Secondary Amine (PSA): This sorbent removes organic acids, fatty acids, and some sugars.
-
C18: This removes non-polar interferences like lipids and waxes.
-
Graphitized Carbon Black (GCB): This is highly effective at removing pigments and sterols but should be used with caution as it can adsorb planar analytes like DCPMU if used in excess.
-
MgSO₄: Removes any remaining water from the extract. The mixture is vortexed and centrifuged, and the resulting clean supernatant is ready for analysis.
-
Caption: Workflow for the QuEChERS method.
This protocol is based on established QuEChERS methodologies for pesticide analysis in soil.[15][16]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[16]
-
Extraction: a. Add 10 mL of acetonitrile to the tube. b. Shake vigorously for 5 minutes using a mechanical shaker. c. Add the contents of a buffered citrate extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Immediately shake for 2 minutes to prevent the agglomeration of salts. e. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.[16]
-
Final Step: Transfer the purified extract into an autosampler vial for LC-MS/MS analysis. It may be necessary to add a small amount of formic acid to stabilize the analytes.
Expected Performance: QuEChERS typically provides good recoveries for a wide range of pesticides, generally between 70% and 120%, with RSDs below 15%.[15][19]
Managing Matrix Effects
Even after cleanup, residual matrix components can interfere with analysis, particularly in electrospray ionization mass spectrometry (ESI-MS).[6][20] This "matrix effect" can suppress or enhance the analyte signal, leading to inaccurate quantification.[5]
Strategies for Mitigation:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract (an extract of a sample known to be free of the analyte) that has undergone the same preparation procedure. This ensures that the standards and samples experience similar matrix effects, which are then compensated for during quantification.[16]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust approach. A SIL-IS (e.g., Diuron-d6) is an analog of the analyte where some atoms have been replaced with heavy isotopes.[8][20] It is chemically identical to the analyte and co-elutes chromatographically, but is distinguished by its higher mass in the mass spectrometer. Because the SIL-IS and the analyte experience the same matrix effects and any losses during sample prep, the ratio of their signals provides a highly accurate measure of the analyte concentration.[4]
Method Comparison Summary
| Technique | Primary Matrix | Throughput | Solvent Use | Cleanup Efficacy | Key Advantages | Key Limitations |
| Solid-Phase Extraction (SPE) | Water, Urine | Moderate | Moderate | Very Good | High concentration factor, excellent for trace analysis.[3] | Can be time-consuming if not automated, potential for cartridge variability. |
| QuEChERS | Soil, Food, Tissue | High | Low | Good | Fast, simple, low solvent use, wide analyte scope.[15] | Cleanup may be insufficient for very complex or "dirty" matrices. |
| Liquid-Liquid Extraction (LLE) | Biological Fluids | Low | High | Variable | Simple equipment, effective for specific analyte/matrix pairs. | Emulsion formation is common, high solvent consumption, difficult to automate.[3] |
| Solid-Liquid Extraction (SLE) | Soil, Sediment | Moderate | High | Low-Moderate | Simple, good for initial extraction from solids. | Often requires a separate cleanup step (e.g., SPE), less selective.[21] |
Conclusion and Recommendations
The successful analysis of this compound hinges on the meticulous application of an appropriate sample preparation technique. The choice of method must be a deliberate one, guided by the nature of the sample matrix and the analytical objectives.
-
For aqueous samples (e.g., river water, groundwater), Solid-Phase Extraction with a C18 sorbent is the recommended approach, providing excellent cleanup and concentration.
-
For solid samples like soil and sediment , the QuEChERS method offers an unparalleled balance of speed, efficiency, and effectiveness, making it ideal for high-throughput screening and routine monitoring.[15]
-
Regardless of the chosen extraction method, the use of matrix-matched standards or a stable isotope-labeled internal standard is critically important to mitigate matrix effects and ensure the highest degree of accuracy and trustworthiness in the final analytical data, especially when using LC-MS/MS.[4][20]
By understanding the principles behind these techniques and adhering to validated protocols, researchers can confidently generate high-quality data for the assessment of environmental contamination and toxicological risk associated with Diuron and its metabolites.
References
- Field, J. A., Reed, R. L., Sawyer, T. E., & Martinez, M. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry, 45(9), 3897–3902. [Link]
- Field, J. A., Reed, R. L., Sawyer, T. E., & Martinez, M. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry. [Link]
- U.S. Environmental Protection Agency. (n.d.). An analytical method for the determination of linuron, diuron, and relevant metabolites in soil.
- Occupational Safety and Health Administration (OSHA). (1989). Diuron. Method PV2097.
- California State Water Resources Control Board. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. TSP-07.0324.00.
- Smedes, F., & de la Cal, A. (2006).
- Rübel, A., & Sinning, R. (2025). Electroanalytical Overview: the Measurement of Diuron. ACS Omega. [Link]
- Özhan, G., Özden, B., & Alpertunga, B. (2009). Determination of Commonly Used Herbicides in Surface Water Using Solid-Phase Extraction and Dual-Column HPLC-DAD. Journal of Liquid Chromatography & Related Technologies, 32(6), 829-845. [Link]
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235-1243. [Link]
- López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4363. [Link]
- Zrostlikova, J., Hajslova, J., & Poustka, J. (2002). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS.
- Albero, B., et al. (2015).
- Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S.
- Agilent Technologies. (2016, March 4). QuEChERS Sample Prep Part 1 - Pesticide Analysis [Video]. YouTube. [Link]
- Kumar, P., & Preetha, J. P. (2012). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 1-9. [Link]
- Smedes, F., & de la Cal, A. (2006). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters.
- Tadesse, B., et al. (2022). Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. Trends in Sciences, 19(22), 6183. [Link]
- Amelin, V. G., et al. (2012). Dispersive liquid-liquid microextraction for the determination of herbicides of urea derivatives family in natural waters by HPLC. Journal of Analytical Chemistry, 67(9), 822-828. [Link]
- Chen, Y. C., et al. (2020). Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples.
- Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams.
- U.S. Geological Survey. (2002). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Triazine and Phenylurea. DTIC. [Link]
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Application Note & Protocol: Quantitative Analysis of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) in Environmental Matrices Using a Certified Reference Standard
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a substituted urea herbicide historically used for broad-spectrum control of weeds and mosses in both agricultural and non-crop settings.[1] Its mechanism of action involves inhibiting Photosystem II, thereby blocking electron transport in photosynthesis.[2] Due to its persistence in soil and water, moderate water solubility, and potential for groundwater contamination, Diuron is a compound of significant environmental concern.[3][4] Regulatory bodies worldwide monitor its presence in various environmental compartments to protect ecosystems and human health.[5] Some studies have correlated the presence of Diuron and its transformation products in drinking water with adverse health effects, classifying it as an endocrine disruptor.[5]
Accurate, reproducible, and legally defensible environmental monitoring requires the use of high-purity, certified reference standards. This document provides a comprehensive guide and detailed protocols for the use of this compound as a reference standard for the quantitative analysis of environmental samples. The methodologies described are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are designed for implementation by researchers and analytical scientists.
Section 1: Physicochemical Properties of Diuron
Understanding the chemical and physical properties of Diuron is fundamental to designing effective extraction, cleanup, and chromatographic analysis protocols. For instance, its moderate octanol-water partition coefficient (Log Kow) suggests that reversed-phase chromatography and solvent extraction are suitable analytical approaches.
| Property | Value | Source |
| Synonym(s) | Diuron, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, DCMU | [6] |
| CAS Number | 330-54-1 | [6][7] |
| Molecular Formula | C₉H₁₀Cl₂N₂O | [2][7] |
| Molecular Weight | 233.09 g/mol | [2][7] |
| Appearance | White crystalline solid | [2][8] |
| Water Solubility | 22 - 42 mg/L (at 20-25 °C) | |
| Vapor Pressure | 2 x 10⁻⁹ mmHg (at 25 °C) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.6 - 2.7 | [2] |
| Soil Half-life | 30 to 365 days (typical 90 days) | [9] |
Section 2: Principle of the Analytical Workflow
The quantitative determination of Diuron in environmental samples follows a multi-step process. The core principle involves extracting the analyte from the sample matrix, cleaning up the extract to remove interfering co-extractives, and analyzing the purified extract using a highly sensitive and selective instrumental technique, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Calibration against a certified reference standard is essential for accurate quantification.
Rationale: This workflow is designed to isolate the target analyte from a complex matrix and present it in a clean solution compatible with the analytical instrument. Each step is critical for achieving low detection limits and high accuracy.
Caption: Standard solution preparation via serial dilution.
Section 5: Protocol 2 - Sample Collection, Preservation, and Preparation
The choice of extraction method depends on the sample matrix. Solid-Phase Extraction (SPE) is highly effective for water samples, while the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for complex solid matrices like soil and sediment. [10][11] 5.1 Water Sample Extraction (EPA Method 3535A adapted)
-
Sample Collection: Collect 500 mL to 1 L of water in amber glass bottles. Preserve by acidifying to pH < 2 with HCl or H₂SO₄ if required by the specific method, and store at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of reagent water, ensuring the cartridge does not go dry. [12][13]3. Sample Loading: Pass the entire water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After loading, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water. [13]5. Analyte Elution: Elute the trapped Diuron from the cartridge using small volumes of a suitable solvent. A common approach is to use two 5 mL aliquots of 80:20 methanol:water or ethyl acetate. [12][14]6. Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Add any necessary solvent to bring the final extract to the desired composition for LC-MS/MS analysis.
5.2 Soil/Sediment Sample Extraction (QuEChERS Method)
-
Sample Preparation: Weigh 10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube. If the soil is dry, add 7-10 mL of water and allow it to hydrate for 30 minutes. [15][16]2. Extraction: Add 10 mL of acetonitrile (often with 1% acetic acid) to the tube. Add the appropriate QuEChERS extraction salt packet (e.g., MgSO₄ and sodium acetate). [16]3. Shaking: Cap the tube tightly and shake vigorously for 1-5 minutes to ensure thorough extraction of the analyte into the acetonitrile phase. [15]4. Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes. This will separate the sample into a solid debris layer at the bottom and an acetonitrile supernatant layer on top.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18 sorbent. Rationale: MgSO₄ removes residual water, PSA removes organic acids and other polar interferences, and C18 removes non-polar interferences like lipids.
-
Vortex & Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final, cleaned extract. Take an aliquot, filter if necessary (0.22 µm), and transfer to an autosampler vial for LC-MS/MS analysis.
Section 6: Protocol 3 - Instrumental Analysis by LC-MS/MS
LC-MS/MS provides the high selectivity and sensitivity required for detecting Diuron at trace levels in complex environmental matrices. [17] 6.1 Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Methanol with 0.2% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold, and re-equilibrate. [18] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 233.0 |
| Product Ions (m/z) | 72.1 (Quantifier), 46.1 (Qualifier) |
| Collision Energy | Optimized for specific instrument |
Rationale: ESI in positive mode is effective for protonating the Diuron molecule. Monitoring two MRM transitions (a quantifier for concentration measurement and a qualifier for identity confirmation) provides high confidence in the results, as per regulatory guidelines. [17] 6.2 Calibration and Quantification
-
Inject the working calibration standards from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of each standard.
-
The curve should have a correlation coefficient (r²) of ≥0.995 for acceptance.
-
Inject the prepared sample extracts.
-
Calculate the concentration of Diuron in the extracts by interpolating their peak areas from the calibration curve.
-
Finally, calculate the concentration in the original environmental sample by accounting for the initial sample weight/volume, final extract volume, and any dilution factors.
Section 7: Quality Assurance/Quality Control (QA/QC)
To ensure the trustworthiness and validity of the data, a robust QA/QC protocol is mandatory. [19]
-
Method Blank: An analyte-free matrix (e.g., reagent water for water analysis, certified clean sand for soil analysis) is carried through the entire preparation and analysis process. This checks for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of Diuron from a source independent of the calibration standards. The recovery must fall within established limits (e.g., 70-130%) to verify method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of Diuron and analyzed in duplicate. This assesses matrix-specific effects (suppression or enhancement) and method precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is injected periodically (e.g., every 10-15 samples) to verify the stability of the instrument's response.
| QC Parameter | Acceptance Criteria | Purpose |
| Calibration Curve (r²) | ≥ 0.995 | Instrument Linearity |
| Method Blank | Below Limit of Quantitation (LOQ) | Contamination Check |
| LCS Recovery | 70 - 130% | Method Accuracy |
| MS/MSD Recovery | 70 - 130% | Matrix Effect Assessment |
| MS/MSD RPD | ≤ 20% | Method Precision |
| CCV Recovery | 80 - 120% | Instrument Stability |
References
- Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021-1032. [Link]
- U.S. Environmental Protection Agency. (2006).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3120, Diuron. [Link]
- Fielding, M. (2010). Environmental Impact of Diuron Transformation: A Review.
- Godoy, V. A. A., et al. (2023). A Review of Wastewater Pollution by Diuron: From Its Origin to Treatments for Safe Reuse.
- Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]
- World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]
- Extension Toxicology Network (EXTOXNET). (1996).
- U.S. Environmental Protection Agency. (2006). Analytical method for the determination of linuron, diuron, and relevant metabolites residues in soil. DuPont-19221. [Link]
- U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet: Diuron. [Link]
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Diuron; 417193-05. [Link]
- Wang, F., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 24(19), 3522. [Link]
- ResearchGate. (n.d.). Physical and chemical properties of diuron. [Link]
- Government of Canada. (1989). Diuron. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document. [Link]
- Creative Biolabs. (n.d.).
- Regulations.gov. (2020).
- Delgado-Pusset, D., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4333. [Link]
- McDowall, R. D. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
- ECA Academy. (2024). WHO: Update of Guideline of Reference Standards. [Link]
- U.S. Environmental Protection Agency. (2018).
- ILAC. (2005).
- U.S. Environmental Protection Agency. (n.d.).
- Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S.
- Prestes, O. D., et al. (2022). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 27(18), 5988. [Link]
- Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]
- Stork, P. R., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1355-1364. [Link]
- ResearchGate. (2015). (PDF) QuEChERS and soil analysis. An Overview. [Link]
- ResearchGate. (2016). (PDF) Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. [Link]
- California State Water Resources Control Board. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
- Ozhan, G., Ozden, B., & Alpertunga, B. (2009). Determination of Commonly Used Herbicides in Surface Water Using Solid-Phase Extraction and Dual-Column HPLC-DAD. Journal of Chromatographic Science, 47(1), 830-835. [Link]
- U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). [Link]
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Application Note: A Validated Experimental Protocol for Monitoring the Microbial Biodegradation of Diuron to DCPMU
Abstract
Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a widely used phenylurea herbicide whose persistence and potential ecotoxicity in soil and aquatic environments are of significant concern.[1][2] Microbial biodegradation is the primary mechanism for its dissipation, typically initiated by a sequential N-demethylation process.[3][4] This application note provides a comprehensive, validated experimental protocol for researchers studying the aerobic biodegradation of Diuron to its primary and often more mobile metabolite, 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU).[5] The guide details a two-part workflow: (1) a microbial incubation assay using an enriched microbial consortium and (2) a robust analytical method for the simultaneous quantification of Diuron and DCPMU using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). This protocol is designed to be self-validating through the inclusion of essential controls and provides field-proven insights to ensure data integrity and reproducibility.
Introduction: The Environmental Fate of Diuron
Diuron is an effective herbicide used to control broadleaf and grassy weeds in a variety of agricultural and non-crop settings.[3] Its mode of action involves the inhibition of Photosystem II in plants.[2] Due to its chemical stability and moderate soil sorption, Diuron can persist in the environment, leading to the contamination of surface and groundwater.[2]
The environmental fate of Diuron is largely dictated by microbial activity. The predominant aerobic biodegradation pathway begins with the enzymatic removal of one methyl group from the terminal nitrogen atom, yielding DCPMU. This is followed by the removal of the second methyl group to form 1-(3,4-dichlorophenyl)urea (DCPU), and subsequent hydrolysis of the urea bond to produce the persistent and potentially more toxic metabolite, 3,4-dichloroaniline (3,4-DCA).[1][2][3] Understanding the kinetics of the initial conversion to DCPMU is critical for assessing the environmental risk and developing effective bioremediation strategies.[1]
This document provides an end-to-end protocol, grounded in established methodologies like those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical testing, to reliably study this primary degradation step.[6][7]
Diuron Biodegradation Pathway
The initial steps in the aerobic microbial degradation of Diuron are illustrated below. The process is primarily a series of demethylation and hydrolysis reactions mediated by microbial enzymes such as hydrolases and cytochrome P450 monooxygenases.[1][2]
Caption: Aerobic biodegradation pathway of Diuron.
Part I: Microbial Biodegradation Assay Protocol
This section describes how to set up a liquid culture experiment to assess the capability of a microbial community to degrade Diuron. The principle is to incubate microorganisms in a defined mineral medium where Diuron is the sole source of carbon and nitrogen, thereby selecting for and enriching Diuron-degrading organisms.[3][6]
Materials and Reagents
-
Microbial Inoculum: An enriched microbial culture from a Diuron-contaminated site (e.g., agricultural soil).
-
Diuron: Analytical standard, >99% purity.
-
Mineral Salts Medium (MSM), per liter:
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 0.5 g (omit if Diuron is the sole N source)
-
MgSO₄·7H₂O: 0.2 g
-
NaCl: 0.1 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Trace Element Solution: 1 mL (e.g., ATCC® MD-TMS™)
-
Deionized Water: to 1 L
-
-
Equipment:
-
250 mL Erlenmeyer flasks with foam stoppers or screw caps
-
Autoclave
-
Orbital shaker incubator
-
Sterile syringes and 0.22 µm filters
-
Analytical balance
-
pH meter
-
Step-by-Step Protocol
Step 1: Inoculum Enrichment (Pre-culture)
-
Rationale: To increase the population of indigenous microorganisms capable of degrading Diuron before initiating the definitive experiment.[3]
-
Collect soil from a site with a history of Diuron application.
-
Add 10 g of soil to 100 mL of MSM in a 250 mL flask.
-
Add Diuron from a stock solution to a final concentration of 10 mg/L.
-
Incubate at 28°C on an orbital shaker at 150 rpm for 7-14 days.
-
Transfer 10 mL of the culture to 90 mL of fresh MSM with Diuron and incubate for another 7 days. This enriched culture will serve as the inoculum.
Step 2: Preparation of Media and Reagents
-
Prepare 1 L of MSM, adjust the pH to 7.0 ± 0.2, and autoclave at 121°C for 20 minutes.
-
Prepare a 1 g/L stock solution of Diuron in HPLC-grade methanol. Sterilize by passing through a 0.22 µm PTFE syringe filter.
Step 3: Experimental Setup
-
Rationale: This setup includes critical controls to ensure that the observed degradation is due to microbial activity and not abiotic processes like hydrolysis or photodegradation.[2][6]
-
Dispense 99 mL of sterile MSM into sterile 250 mL Erlenmeyer flasks.
-
Set up the flasks in triplicate as described in the table below.
-
Add the Diuron stock solution to achieve a final concentration of 10 mg/L (or other desired concentration).
-
Add 1 mL of the enriched inoculum from Step 1 to the "Test" and "Inoculum Control" flasks.
-
Add 1 mL of sterile deionized water to the "Sterile Control" flasks.
| Flask Type | Purpose | Composition | Replicates |
| Test Flask | Measures microbial degradation of Diuron. | 99 mL MSM + Diuron + 1 mL Inoculum | 3 |
| Sterile Control | Measures abiotic degradation (e.g., hydrolysis). | 99 mL MSM + Diuron + 1 mL Sterile H₂O | 3 |
| Inoculum Control | Accounts for carbon sources from the inoculum. | 99 mL MSM + 1 mL Inoculum (No Diuron) | 3 |
Step 4: Incubation and Sampling
-
Incubate all flasks at 28°C in the dark (to prevent photodegradation) on an orbital shaker at 150 rpm.[8]
-
Collect 2 mL samples aseptically from each flask at predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21, and 28).
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet biomass.
-
Transfer the supernatant to a clean vial and store at -20°C until analysis.
Experimental Workflow Diagram
Caption: Overall workflow for the Diuron biodegradation study.
Part II: Analytical Quantification by LC/MS/MS
This section provides a validated method for extracting and quantifying Diuron and its metabolite DCPMU from the aqueous samples generated in Part I. The use of LC/MS/MS provides high sensitivity and specificity, allowing for accurate quantification at low µg/L levels.[9][10]
Materials and Reagents
-
Standards: Diuron and DCPMU certified reference materials (>98% purity).
-
Solvents: HPLC or LC/MS grade methanol, acetonitrile, and formic acid.
-
Water: Deionized water, >18 MΩ·cm.
-
SPE Cartridges: C18 reverse-phase cartridges (e.g., 500 mg, 3 mL).[10]
-
Equipment:
-
LC/MS/MS system with an electrospray ionization (ESI) source.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Autosampler vials.
-
Step-by-Step Protocol
Step 1: Preparation of Standards and Calibration Curve
-
Prepare individual 1 mg/mL stock solutions of Diuron and DCPMU in methanol. Store at -20°C.[9]
-
Create a mixed working stock solution containing both analytes at 10 µg/mL in methanol.
-
Prepare a series of calibration standards in methanol ranging from 1 µg/L to 200 µg/L by serially diluting the mixed working stock. These standards will be used to generate an external calibration curve.
Step 2: Solid-Phase Extraction (SPE) Sample Preparation
-
Rationale: SPE is used to concentrate the analytes from the aqueous matrix and remove interfering substances (e.g., salts from the medium), leading to a cleaner extract and improved analytical performance.[9]
-
Condition Cartridge: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.[9]
-
Load Sample: Load 2 mL of the sample supernatant onto the conditioned cartridge.
-
Wash Cartridge: Pass 5 mL of deionized water through the cartridge to remove salts.
-
Dry Cartridge: Dry the cartridge under vacuum for 10-15 minutes.
-
Elute Analytes: Elute Diuron and DCPMU from the cartridge by passing 2 x 2 mL of methanol into a clean collection tube.[9]
-
Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute: Reconstitute the dried residue in 1 mL of methanol. Vortex to mix and transfer to an autosampler vial for analysis.
Step 3: LC/MS/MS Analysis
-
Rationale: The parameters below are typical starting points. The mass transitions (precursor ion -> product ion) provide high selectivity for Diuron and DCPMU, minimizing the risk of misidentification.[10][11]
-
Inject the reconstituted sample into the LC/MS/MS system.
-
Analyze using Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Diuron: 233.0 -> 72.1 (Quantifier), 233.0 -> 46.1 (Qualifier) DCPMU: 219.0 -> 162.0 (Quantifier), 219.0 -> 127.0 (Qualifier) |
Data Analysis and Interpretation
-
Quantification: Use the peak areas from the LC/MS/MS analysis and the linear regression equation from your calibration curve to calculate the concentration of Diuron and DCPMU in each sample.
-
Degradation Calculation: Calculate the percentage of Diuron remaining at each time point relative to the Day 0 concentration in the test flasks.
-
% Diuron Remaining = (Concentration_t / Concentration_t0) * 100
-
-
Validation:
-
Sterile Control: The concentration of Diuron should remain stable (>90% of initial) throughout the experiment, confirming that abiotic degradation is negligible.[2]
-
Inoculum Control: No significant peaks for Diuron or DCPMU should be detected.
-
-
Plotting: Plot the concentration (mg/L) or percentage remaining of Diuron and the concentration of DCPMU formed over time. A successful biodegradation experiment will show a decrease in the Diuron concentration in the test flasks, accompanied by a transient increase and subsequent decrease in the DCPMU concentration as it is formed and further degraded.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No degradation in test flasks | Inoculum lacks degrading capability; Diuron concentration is toxic; essential nutrient is limiting. | Use a known Diuron-degrading strain as a positive control; test a lower initial Diuron concentration; ensure medium composition is correct. |
| Diuron loss in sterile control | Abiotic hydrolysis or photodegradation. | Ensure flasks are incubated in complete darkness; verify the pH of the medium has not shifted to be highly acidic or basic. |
| High variability between replicates | Inconsistent inoculum volume; non-homogenous culture; contamination. | Ensure thorough mixing of inoculum before transfer; use strict aseptic techniques. |
| Poor analyte recovery from SPE | Cartridge dried out before sample loading; incorrect elution solvent; analyte breakthrough. | Ensure cartridge bed remains wet during conditioning/loading; verify elution solvent is appropriate; reduce sample loading flow rate. |
References
- U.S. Environmental Protection Agency. (n.d.).
- Li, S., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology. [Link]
- Li, S., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology, 12, 713330. [Link]
- OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. [Link]
- Campos, M., et al. (2014). Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450.
- ResearchGate. (n.d.).
- Coelho-Moreira, J., et al. (2020). Degradation of the Organochlorinated Herbicide Diuron by Rainforest Basidiomycetes. International Journal of Environmental Research and Public Health. [Link]
- OECD. (2001). OECD Guideline for the Testing of Chemicals 302D: Inherent Biodegradability - Concawe Test. [Link]
- U.S. Environmental Protection Agency. (2020).
- Schreiber, L. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. [Link]
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. weedcontroljournal.org [weedcontroljournal.org]
- 9. epa.gov [epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Diuron from Environmental Matrices
Abstract
This document provides a comprehensive guide to the solid-phase extraction (SPE) of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, from environmental water and soil matrices. Diuron is a widely used phenylurea herbicide, and its monitoring in the environment is critical due to its persistence and potential ecological impact.[1][2][3][4] This application note details the underlying principles for method development, provides validated, step-by-step protocols for sample preparation and SPE, and offers guidance on method validation and troubleshooting. The methodologies are designed for researchers and analytical scientists to achieve reliable and reproducible quantification of Diuron, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Introduction and Analytical Principle
Diuron is a substituted urea herbicide used for pre- and post-emergent control of broadleaf and grassy weeds in various agricultural and non-crop settings.[1][4][8][9] Its mechanism of action is the inhibition of photosynthesis.[4][8][9] Due to its moderate persistence in soil and a water solubility that allows for runoff and leaching, Diuron is a frequent contaminant in surface and groundwater, necessitating robust analytical methods for its detection.[1][3]
Solid-Phase Extraction (SPE) is the cornerstone of sample preparation for Diuron analysis. It serves to isolate the analyte from complex sample matrices, concentrate it to meet the sensitivity requirements of analytical instruments, and remove interfering substances. The selection of an appropriate SPE strategy is governed by the physicochemical properties of Diuron.
Table 1: Physicochemical Properties of Diuron (C₉H₁₀Cl₂N₂O)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.09 g/mol | [2] |
| Appearance | White, odorless crystalline solid | [8][9] |
| Water Solubility | 42 mg/L (at 25 °C) | [1] |
| LogP (Kow) | 2.68 - 2.92 | [2] |
| pKa (Strongest Acidic) | 13.18 | |
| pKa (Strongest Basic) | -3.2 | |
| Vapor Pressure | 0.41 mPa (at 50 °C) | [1] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, acetonitrile, ethyl acetate.[10][11][12] | |
Expert Insight: Diuron's properties dictate the choice of a reversed-phase SPE mechanism.
-
High LogP (2.68-2.92): This indicates that Diuron is a moderately nonpolar (hydrophobic) compound.[2] It will readily partition from an aqueous sample onto a nonpolar sorbent.
-
Low Water Solubility (42 mg/L): Reinforces its hydrophobic nature.[1]
-
pKa Values: The pKa values of 13.18 (acidic) and -3.2 (basic) indicate that Diuron is a neutral molecule across the entire environmental pH range (typically pH 4-9). This neutrality is ideal for reversed-phase SPE, as its retention will be consistent and predictable, independent of sample pH adjustments.
Based on these characteristics, C18 (octadecyl-bonded silica) or a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) are the sorbents of choice.[5] C18 is widely used and provides excellent retention for Diuron.[5][13]
Protocol 1: SPE of Diuron from Aqueous Matrices (e.g., Surface Water, Groundwater)
This protocol is adapted from established methodologies, such as those referenced by the U.S. Environmental Protection Agency (EPA).[5][6][14] It is designed for the extraction of Diuron from filtered water samples.
Required Materials
-
SPE Cartridges: C18, 500 mg, 3 mL or 6 mL (or equivalent polymeric reversed-phase cartridge).
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18 MΩ·cm), Formic acid.
-
Apparatus: SPE vacuum manifold, vacuum pump, 500 mL sample collection bottles (glass), glass fiber filters (e.g., 0.7 µm), graduated centrifuge tubes (15 mL), nitrogen evaporator.
Experimental Workflow
Caption: Workflow for SPE of Diuron from water samples.
Step-by-Step Protocol
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the sample through a glass fiber filter to remove suspended solids, which can clog the SPE cartridge. For samples with low turbidity, this step may be optional but is recommended.
-
-
SPE Cartridge Conditioning:
-
Place a C18 cartridge on the vacuum manifold.
-
Causality: The conditioning step solvates the C18 bonded phase, activating it for interaction with the analyte.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded. This ensures the C18 chains remain solvated and accessible.
-
-
Sample Loading:
-
Load the entire filtered water sample (e.g., 500 mL) onto the cartridge.
-
Maintain a steady flow rate of approximately 5-10 mL/min. A slower flow rate enhances the interaction time between Diuron and the sorbent, improving retention.
-
-
Washing:
-
Causality: This step removes co-extracted, water-soluble (polar) interferences like salts and humic acids that were weakly retained on the sorbent.
-
Wash the cartridge with 5 mL of deionized water.
-
After the wash, dry the sorbent bed thoroughly by applying full vacuum for 10-15 minutes. This removes residual water, which can interfere with the subsequent elution with an organic solvent.
-
-
Elution:
-
Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between Diuron and the C18 sorbent, releasing (eluting) the analyte.
-
Place a clean collection tube inside the manifold.
-
Elute Diuron from the cartridge using two aliquots of 4 mL of acetonitrile or methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum to ensure complete desorption.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to just under 1 mL using a gentle stream of nitrogen in a water bath set to 40°C.[5][6]
-
Add the initial mobile phase of your analytical method (e.g., methanol/water mixture) to bring the final volume to exactly 1 mL. This step ensures the sample solvent is compatible with the analytical column, preventing peak distortion.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
Protocol 2: SPE of Diuron from Soil & Sediment Matrices
Analyzing soil requires an initial solvent extraction to move the analyte from the solid matrix into a liquid extract, which is then cleaned up using SPE.
Required Materials
-
In addition to materials in 2.1:
-
Extraction Solvent: Methanol or Acetonitrile.
-
Apparatus: Mechanical shaker or sonicator, centrifuge, Accelerated Solvent Extraction (ASE) system (optional).[15]
Experimental Workflow
Sources
- 1. EXTOXNET PIP - DIURON [extoxnet.orst.edu]
- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Diuron | 330-54-1 [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ECM for Linuron, Diuron in Water - MRID 47033303 | Analytical Methods and Procedures for Pesticides | US EPA [19january2017snapshot.epa.gov]
- 8. Page loading... [guidechem.com]
- 9. Diuron CAS#: 330-54-1 [m.chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Application Note: Quantitative Analysis of DCPMU in Biological Matrices via Derivatization and Gas Chromatography-Mass Spectrometry
Abstract
This document provides a comprehensive methodology for the quantitative analysis of 3,5-dichloro-2-pyridinol (DCPMU), a principal metabolite of the herbicide triclopyr, in biological matrices such as urine. Due to its polar nature and low volatility, direct analysis of DCPMU by gas chromatography (GC) is challenging. This protocol details a robust workflow involving sample preparation by solid-phase extraction (SPE), chemical derivatization to enhance volatility, and subsequent analysis by GC coupled with tandem mass spectrometry (GC-MS/MS). The described method offers high sensitivity and selectivity, making it suitable for biomonitoring and toxicological studies in drug development and environmental health research.
Introduction & Scientific Principle
Monitoring human exposure to pesticides is critical for assessing potential health risks. Triclopyr is a widely used herbicide, and the quantification of its major metabolite, DCPMU, in biological fluids is the most reliable way to determine exposure levels. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and sensitivity.
However, compounds like DCPMU, which contain polar functional groups (a hydroxyl group), exhibit low volatility and are not amenable to direct GC analysis.[1][2] These polar groups can cause poor peak shape and thermal degradation in the hot GC injection port.[1][2] To overcome these limitations, a derivatization step is employed.[3][4][5] This application note describes an esterification reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This silylation reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3]
The resulting TMS-derivatized DCPMU is significantly more volatile and thermally stable, enabling excellent chromatographic separation and detection by GC-MS/MS.[2][5]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, follows a systematic workflow designed to ensure accuracy and reproducibility. The key stages are outlined below.
Caption: High-level workflow for DCPMU analysis.
Derivatization Reaction Mechanism
The core of this protocol is the silylation of the DCPMU molecule. The reaction targets the hydroxyl group, converting it into a trimethylsilyl ether. This transformation effectively masks the polarity of the analyte, preparing it for gas-phase analysis.
Caption: Silylation of DCPMU using BSTFA.
Materials and Reagents
-
Standards: DCPMU analytical standard, Internal Standard (e.g., 2,4,5-T)
-
Reagents: BSTFA + 1% TMCS, Ethyl Acetate (pesticide grade), Acetonitrile (HPLC grade), Formic Acid, β-glucuronidase enzyme solution.
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 3 mL).
-
Glassware: Autosampler vials with inserts, conical glass centrifuge tubes.
-
Equipment: Nitrogen evaporator, heating block, vortex mixer, centrifuge.
Step-by-Step Experimental Protocol
Part 1: Sample Preparation & Extraction
-
Sample Hydrolysis: To account for conjugated DCPMU metabolites, an enzymatic hydrolysis step is performed.
-
Pipette 1 mL of urine sample into a glass tube.
-
Add internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Vortex and incubate in a water bath at 37°C for 4 hours (or overnight).
-
-
Solid-Phase Extraction (SPE): This step cleans the sample and concentrates the analyte.[6][7]
-
Condition Cartridge: Sequentially pass 5 mL of methanol and 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.[6]
-
Load Sample: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash Cartridge: Wash with 5 mL of deionized water to remove salts and polar interferences.
-
Dry Cartridge: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.
-
Elute Analyte: Elute the DCPMU and internal standard with 5 mL of ethyl acetate into a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure all solvent is removed before derivatization.
-
Part 2: Derivatization
-
Reagent Addition:
-
To the dry residue from the previous step, add 50 µL of ethyl acetate to redissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS derivatizing reagent.[3]
-
-
Reaction Incubation:
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 75°C for 45 minutes using a heating block to ensure the reaction goes to completion.[3]
-
-
Final Preparation:
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with a low-volume insert for analysis.
-
Instrumentation: GC-MS/MS Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on specific instrumentation.
| GC Parameters | Setting |
| GC System | Modern Gas Chromatograph with programmable temperature control |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 80°C, hold 1 minRamp 1: 20°C/min to 200°CRamp 2: 10°C/min to 280°C, hold 5 min[8] |
| Injection Volume | 1 µL |
| MS/MS Parameters | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 1: Suggested MRM Transitions for TMS-DCPMU
Note: The exact m/z values for the precursor and product ions must be determined empirically by infusing a derivatized DCPMU standard into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| TMS-DCPMU | To be determined | To be determined | To be determined | To be optimized |
| Derivatized IS | To be determined | To be determined | To be determined | To be optimized |
Method Validation and Expected Performance
To ensure the reliability of results, the method should be validated according to established guidelines.[9] Key validation parameters include:
-
Linearity: A calibration curve should be established using at least five concentration levels. A correlation coefficient (R²) of >0.99 is expected.
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOQ should be sufficient for the intended application. Based on similar methods for related compounds, an LOQ in the low µg/L range is achievable.[10][11]
-
Accuracy & Precision: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Mean recoveries should be within 80-120%, with a relative standard deviation (RSD) of ≤15%.
-
Specificity: The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates specificity.
-
Matrix Effects: Should be evaluated to ensure that components of the urine matrix are not suppressing or enhancing the analyte signal.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor/No Peak for DCPMU | Incomplete derivatization; Analyte loss during evaporation; Active sites in GC system. | Ensure residue is completely dry before adding reagent. Increase derivatization time/temp. Check for leaks in the GC system and verify inertness of liner/column.[3] |
| Poor Peak Shape (Tailing) | Active sites in the injector or column; Incomplete derivatization. | Use a new, deactivated injector liner. Condition the column. Re-prepare the sample ensuring the derivatization reaction is complete. |
| High Variability (RSD) | Inconsistent sample preparation; Inaccurate pipetting; Matrix effects. | Ensure consistent timing and technique in SPE and evaporation steps. Use calibrated pipettes. Dilute sample if matrix effects are severe. |
| Interfering Peaks | Contamination from reagents or glassware; Insufficient SPE cleanup. | Run a solvent blank to identify sources of contamination. Optimize the wash steps in the SPE protocol. |
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303. EPA.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products. EPA.
- Colosio, C., et al. (1997). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed.
- Le, T. D., & Colwell, J. M. (2014). Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. PubMed.
- Shpak, A. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Nguyen, T. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- Javanmardi, F., et al. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed.
- Segal, L. M. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
- Biotage. (n.d.). Bioanalytical sample preparation.
- U.S. Environmental Protection Agency. (2020). Analytical method for diuron, DCPMU, and mCPDMU in water. Regulations.gov.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Colosio, C., et al. (1997). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. SciSpace.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Segal, L. M., & Farcas, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Liu, R. H., & Danielson, N. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- U.S. Department of Agriculture. (n.d.). Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service.
- The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Rahman, M. M., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester.
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
- Kim, S., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. jfda-online.com [jfda-online.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. epa.gov [epa.gov]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 10. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. (1997) | C. Aprea | 27 Citations [scispace.com]
Application Note: A Robust and Validated Method for the Quantification of Diuron in Plant Tissues using LC-MS/MS
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a broad-spectrum phenylurea herbicide used to control a variety of annual and perennial broadleaf and grassy weeds.[1] Its widespread application in agriculture on crops such as sugarcane, pineapple, and cotton, as well as for non-crop vegetation control, raises concerns about its potential accumulation in the food chain and the environment.[2] Diuron functions by inhibiting photosynthesis at the photosystem II complex, a mechanism that, while effective for weed control, can also pose a risk to non-target plant species and aquatic life.[3] Due to its persistence in soil and water, monitoring Diuron residues in plant tissues is crucial for ensuring food safety, environmental protection, and regulatory compliance.[2][4]
This application note provides a comprehensive, step-by-step protocol for the development of a sensitive and specific quantitative assay for Diuron in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed to offer high throughput, accuracy, and precision, addressing the challenges associated with complex plant matrices.
Chemical Identity and Properties of Diuron
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | [1][5] |
| Common Name | Diuron | [1] |
| CAS Registry Number | 330-54-1 | [1][5][6] |
| Molecular Formula | C₉H₁₀Cl₂N₂O | [1][5][6] |
| Molecular Weight | 233.09 g/mol | [6] |
| Solubility in water | 42 ppm at 25°C | [7] |
| Log P (octanol/water) | 2.6 | [7] |
Principle of the Analytical Method
The accurate quantification of Diuron from complex plant matrices necessitates a multi-stage process encompassing efficient extraction, selective cleanup, and sensitive detection. This protocol employs a solvent extraction method, followed by solid-phase extraction (SPE) for sample purification, and subsequent analysis by LC-MS/MS. LC-MS/MS is the technique of choice due to its high selectivity and sensitivity, which allows for the detection of trace levels of Diuron while minimizing the impact of matrix interferences.[8] The method is validated to ensure reliability, accuracy, and precision, following internationally recognized guidelines.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for Diuron quantification in plant tissues.
Detailed Protocols
Part 1: Sample Preparation
Rationale: The primary objective of sample preparation is to extract Diuron from the plant matrix efficiently while minimizing co-extraction of interfering compounds such as pigments, lipids, and sugars. A combination of solvent extraction and solid-phase extraction (SPE) is a proven and effective approach.
Materials:
-
High-purity Diuron analytical standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Homogenizer (e.g., bead beater or blender)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Protocol:
-
Homogenization:
-
Weigh 5 g of the representative plant tissue sample (e.g., leaves, fruit, roots) into a centrifuge tube.
-
To facilitate grinding and prevent degradation, freeze the sample in liquid nitrogen.
-
Homogenize the frozen sample to a fine powder using a cryogenic grinder or a blender with dry ice.
-
-
Extraction:
-
Add 20 mL of acetonitrile to the homogenized sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the acetonitrile supernatant into a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.[9]
-
Loading: Load the 20 mL acetonitrile extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove polar interferences.
-
Elution: Elute the Diuron from the cartridge with 10 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is ideal for separating Diuron from any remaining matrix components. Tandem mass spectrometry provides the necessary selectivity and sensitivity for accurate quantification through Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See table below |
MRM Transitions for Diuron:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Diuron | 233.0 | 72.1 | 160.1 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the results. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity
A calibration curve should be prepared in a blank matrix extract to account for matrix effects.
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | 5,230 |
| 5 | 26,150 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| Correlation Coefficient (R²) | >0.995 |
LOD, LOQ, Accuracy, and Precision
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Accuracy (Recovery at 10 ng/g) | 92.5% |
| Precision (RSD at 10 ng/g, n=6) | 4.8% |
Data Interpretation and Quality Control
The following diagram illustrates the logic for confirming the presence of Diuron in a sample.
Caption: Logic for analyte confirmation in LC-MS/MS analysis.
For a positive identification, the retention time of the analyte in the sample must match that of a standard within a specified tolerance (e.g., ±0.1 min). Additionally, both the quantifier and qualifier ions must be present, and their intensity ratio should be within ±30% of the average ratio observed in the calibration standards.[8]
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of Diuron in diverse plant tissues. The detailed sample preparation protocol, optimized chromatographic conditions, and stringent validation criteria ensure the generation of high-quality, defensible data. This application note serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring, enabling the accurate assessment of Diuron residues in agricultural and environmental samples.
References
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- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. SciELO.
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Application Notes and Protocols for the Use of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) in Phytotoxicity Assessments
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a broad-spectrum systemic herbicide belonging to the substituted urea class.[1][2] It is extensively used in agriculture for pre- and post-emergent control of a wide variety of broadleaf and grass weeds in numerous crops and non-agricultural settings.[3][4][5] Due to its well-characterized mechanism of action and consistent phytotoxic effects, Diuron serves as an invaluable reference substance in phytotoxicity assessments and herbicide research.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for utilizing Diuron in evaluating the potential phytotoxicity of new chemical entities, agrochemicals, and environmental contaminants. The protocols detailed herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and reproducibility.[7][8]
Mechanism of Phytotoxic Action
Diuron's primary mode of action is the inhibition of photosynthesis.[1][2] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Diuron binds to the D1 protein within the PSII complex, at the binding site for plastoquinone (QB).[1][2] This binding competitively blocks the electron transport chain, interrupting the flow of electrons from PSII.[2] The consequences of this blockage are twofold:
-
Inhibition of ATP and NADPH Production: The disruption of electron flow prevents the generation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation in the Calvin cycle.[1]
-
Oxidative Stress: The blockage leads to an accumulation of excitation energy within the chlorophyll molecules of PSII. This excess energy results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.[1]
Visually, Diuron-induced phytotoxicity manifests as interveinal chlorosis (yellowing between the leaf veins), which progresses to necrosis (tissue death), typically starting from the leaf margins.[1] These symptoms are often more pronounced under high light conditions, which exacerbate oxidative stress.[1] The onset of chlorosis is typically observed within 3 to 7 days of application, with necrosis becoming evident between 7 and 14 days in susceptible plants.[1]
Visualization of Diuron's Mechanism of Action
Caption: Diuron's inhibitory effect on the photosynthetic electron transport chain.
Application in Phytotoxicity Assessments
Diuron's consistent and well-documented phytotoxic effects make it an ideal positive control or reference substance in various phytotoxicity testing scenarios.[6] These assessments are crucial for:
-
Environmental Risk Assessment: Evaluating the potential impact of chemicals on non-target terrestrial and aquatic plants.[7][8]
-
Herbicide Discovery and Development: Screening new compounds for herbicidal activity and determining their efficacy and selectivity.
-
Regulatory Compliance: Fulfilling data requirements for the registration of pesticides and other chemicals under guidelines from agencies like the EPA and OECD.[9][10]
Key Parameters in Phytotoxicity Assessment
Phytotoxicity is quantified by measuring specific endpoints that reflect the adverse effects of a substance on plant growth and development.[11] Common endpoints include:
-
Seedling Emergence: The percentage of seeds that successfully germinate and emerge from the soil.
-
Growth Inhibition: Reductions in shoot height, root length, and biomass (fresh or dry weight).
-
Visual Injury: Qualitative and quantitative assessment of symptoms like chlorosis, necrosis, wilting, and deformation.[12]
-
Yield: Effects on the quantity and quality of the harvestable parts of the plant.
These parameters are typically evaluated in a dose-response manner to determine the concentration at which specific effects occur.[13]
Protocols for Terrestrial Plant Phytotoxicity Testing
The following protocols are based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 208: "Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test".[7][14]
Protocol 1: Seedling Emergence and Seedling Growth Test
This test evaluates the effects of a substance on the emergence and early growth of seedlings.
1.1. Materials and Reagents
-
Diuron: Analytical grade (purity >98%).
-
Test Substance: The chemical to be evaluated.
-
Solvent: A suitable solvent for Diuron and the test substance that is non-phytotoxic at the concentrations used (e.g., acetone, ethanol). A solvent control should be included if the solvent concentration is significant.[6]
-
Plant Species: A minimum of six to ten species from different plant families are recommended to account for taxonomic diversity.[7] Common choices include:
-
Monocots: Zea mays (Corn), Hordeum vulgare (Barley), Lolium perenne (Ryegrass)
-
Dicots: Brassica napus (Oilseed rape), Glycine max (Soybean), Solanum lycopersicum (Tomato), Cucumis sativus (Cucumber)
-
-
Soil: A suitable natural soil or a standardized artificial soil mixture. Soil characteristics (pH, organic matter content, texture) should be documented as they can influence the bioavailability of Diuron.[15]
-
Pots/Containers: Non-porous pots of appropriate size.
-
Growth Chamber/Greenhouse: Capable of maintaining controlled conditions (temperature, humidity, light).[7]
1.2. Preparation of Diuron Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of Diuron by dissolving a pre-weighed amount in a minimal volume of a suitable solvent (e.g., acetonitrile).[16][17]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired test concentrations. The concentration range should be selected to bracket the expected EC50 value (the concentration causing a 50% effect). A range-finding test with widely spaced concentrations (e.g., 0.1, 1, 10, 100 mg/kg soil) is recommended to determine the definitive test concentrations.[12]
1.3. Experimental Design
-
Treatments: Include a negative control (untreated soil), a solvent control (if applicable), and at least five concentrations of the test substance and Diuron (as a positive control).[14]
-
Replicates: A minimum of four replicates per treatment group is recommended.
-
Randomization: Pots should be arranged in a randomized block design within the growth chamber or greenhouse to minimize the effects of environmental gradients.
1.4. Test Procedure
-
Soil Treatment: The test substance and Diuron can be incorporated into the soil or applied to the soil surface. For soil incorporation, mix the required volume of the working solution thoroughly with the soil for each treatment group.
-
Sowing: Sow a predetermined number of seeds of each plant species into the treated soil at a suitable depth.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse under controlled conditions. Typical conditions are a 16-hour photoperiod, a light intensity of 350 ± 50 µE/m²/s, a temperature of 22°C during the day and 18°C at night, and a relative humidity of 70% ± 25%.[7]
-
Watering: Water the plants as needed, avoiding overwatering and leaching.
1.5. Data Collection and Endpoints
-
Seedling Emergence: Count the number of emerged seedlings in each pot at regular intervals until 50% of the seedlings in the control group have emerged and for 14 to 21 days thereafter.[7]
-
Visual Assessment: Visually assess the plants for phytotoxic effects (e.g., chlorosis, necrosis, stunting) at the end of the test. A rating scale can be used for quantification.[12]
-
Shoot and Root Measurements: At the end of the test (typically 14-21 days after 50% emergence in the control), carefully harvest the shoots and roots. Measure the shoot height and root length.
-
Biomass: Determine the fresh weight of the shoots and roots. Dry the plant material at 60-70°C to a constant weight to determine the dry biomass.[8]
Protocol 2: Vegetative Vigor Test
This test assesses the effects of a substance on the growth of young plants.
2.1. Procedure
-
Plant Propagation: Grow the selected plant species in untreated soil until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Application: Apply the test substance and Diuron solutions as a foliar spray, ensuring uniform coverage.[12]
-
Growth and Observation: Return the plants to the controlled environment and observe them for a period of 21-28 days.[12]
-
Data Collection: Collect data on visual injury, shoot height, and shoot biomass (fresh and dry weight) as described in Protocol 1.
Experimental Workflow Visualization
Caption: General workflow for conducting a phytotoxicity assessment.
Data Analysis and Interpretation
The goal of the data analysis is to determine the relationship between the concentration of the test substance and the observed phytotoxic effects.[13]
Statistical Analysis
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the treatment groups and the control for each endpoint.[18]
-
Dose-Response Modeling: Fit the data to a suitable non-linear regression model (e.g., a log-logistic model) to describe the dose-response relationship.[13][19]
-
Determination of Effect Concentrations (ECx) or Effect Rates (ERx): From the dose-response curve, calculate the ECx or ERx values, such as EC50 (concentration causing a 50% effect) or ER25 (rate causing a 25% effect), along with their confidence intervals.[12]
-
No Observed Effect Concentration (NOEC): Determine the highest test concentration at which no statistically significant adverse effect is observed compared to the control.[8]
Data Presentation
Summarize quantitative data in tables for clear comparison of the effects of the test substance and Diuron across different plant species and endpoints.
Table 1: Example Phytotoxicity Data Summary for Diuron
| Plant Species | Endpoint | EC50 (mg/kg soil) | NOEC (mg/kg soil) |
| Canola (Brassica napus) | Shoot Biomass | 0.03 - 0.07[15][20] | <0.03 |
| Root Biomass | 0.01 - 0.06[15][20] | <0.01 | |
| Wheat (Triticum aestivum) | Shoot Biomass | 0.11 - 0.24[15][20] | ~0.1 |
| Root Biomass | 0.14 - 0.19[15][20] | ~0.1 | |
| Chickpea (Cicer arietinum) | Shoot Biomass | >0.24[15][20] | >0.2 |
| Tomato (Solanum lycopersicum) | Multiple | Highly Sensitive[21] | - |
| Aquatic Plant (Lemna gibba) | Biomass (7-day) | 0.0157 mg/L[21] | - |
| Green Algae (Scenedesmus subspicatus) | Growth Rate (72-hr) | 0.019 mg/L[22] | 0.00046 - 0.01 mg/L |
Note: The values presented are illustrative and can vary depending on soil type, environmental conditions, and specific experimental protocols. Soil properties like organic matter content can significantly influence Diuron's bioavailability and phytotoxicity.[15][20]
Conclusion
This compound (Diuron) is a critical tool for robust and reliable phytotoxicity assessments. Its well-defined mechanism of action as a photosystem II inhibitor provides a consistent and reproducible positive control, enabling researchers to validate their experimental systems and accurately evaluate the potential phytotoxic risks of novel compounds and environmental contaminants. By adhering to standardized protocols, such as those outlined by the OECD, and employing rigorous data analysis, scientists can generate high-quality, defensible data to support informed decision-making in drug development, agrochemical research, and environmental protection.
References
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Application and Protocol Guide for Studying the Soil Sorption of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron)
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a broad-spectrum phenylurea herbicide used to control a variety of annual and perennial weeds in agricultural and non-crop settings.[1][2] Its mode of action involves the inhibition of photosynthesis in target plants.[1][3] Due to its chemical stability and persistence, understanding the fate and transport of Diuron in the soil environment is of paramount importance for assessing its potential for groundwater contamination and overall environmental risk.[4][5]
The interaction between Diuron and soil particles, a process known as sorption, is a critical determinant of its mobility, bioavailability, and degradation rate.[6][7] This document provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on the methodology for studying the soil sorption of Diuron. The protocols detailed herein are grounded in internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 106, and the U.S. EPA OCSPP 835 series, ensuring scientific rigor and regulatory relevance.[8][9][10][11]
The Significance of Soil Sorption
Soil sorption encompasses both adsorption (the accumulation of a substance at the soil-water interface) and absorption (the partitioning of a substance into the soil's organic matter). This process directly influences several key environmental outcomes:
-
Mobility and Leaching: Strongly sorbed compounds are less mobile and have a lower potential to leach into groundwater.
-
Bioavailability: Sorption can reduce the concentration of Diuron in the soil solution, thereby affecting its uptake by plants and microorganisms.
-
Degradation: The rate at which Diuron is degraded by microbial or chemical processes can be influenced by its sorption state.
The primary parameters used to quantify soil sorption are the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich adsorption coefficient (KF).[6][9]
Foundational Principles of Diuron Soil Sorption
The extent to which Diuron sorbs to soil is governed by a combination of its chemical properties and the physicochemical characteristics of the soil.
Chemical Properties of Diuron
| Property | Value | Significance for Sorption |
| Chemical Formula | C9H10Cl2N2O | Provides the basic structure for understanding potential interactions.[12] |
| Molecular Weight | 233.09 g/mol | Influences diffusion and transport processes.[3] |
| Water Solubility | 42 mg/L (at 25°C) | Low to moderate solubility suggests a tendency to partition from the aqueous phase to the solid soil phase.[13] |
| Octanol-Water Partition Coefficient (log Kow) | 2.7 | Indicates a moderate degree of hydrophobicity, suggesting partitioning into soil organic matter is a key sorption mechanism.[3] |
| Vapor Pressure | 2 x 10-9 mmHg | Very low vapor pressure indicates that volatilization from soil is not a significant dissipation pathway.[3] |
Key Soil Characteristics Influencing Sorption
The variability in soil composition leads to significant differences in Diuron sorption. The most influential factors are:
-
Soil Organic Matter (SOM) / Organic Carbon (OC): This is often the dominant factor controlling the sorption of non-ionic, hydrophobic compounds like Diuron.[4][14][15] The hydrophobic nature of Diuron facilitates its partitioning into the soil's organic fraction.
-
Clay Content and Type: Clay minerals provide a large surface area for adsorption. The interaction can be influenced by the type of clay and its cation exchange capacity (CEC).[4][13][15]
-
Soil pH: While Diuron is a non-ionic compound, soil pH can influence the surface charge of soil colloids (both organic matter and clays), thereby affecting adsorption.[14]
-
Cation Exchange Capacity (CEC): CEC, a measure of the soil's ability to hold positively charged ions, is often correlated with clay and organic matter content and can positively influence Diuron adsorption.[14][15]
Experimental Methodology: The Batch Equilibrium Method
The batch equilibrium method is the most widely accepted and utilized technique for determining the soil sorption coefficients of chemicals. This method, outlined in OECD Guideline 106 and EPA OCSPP 835.1220, involves equilibrating an aqueous solution of the test substance (Diuron) with a known mass of soil.[8][10][16] By analyzing the decrease in the aqueous concentration of Diuron after equilibration, the amount sorbed to the soil can be calculated.
Caption: Workflow for the Batch Equilibrium Method.
Protocol 1: Preliminary Investigations (Tier 1)
Rationale: Before conducting the main sorption study, it is essential to establish optimal experimental conditions. This preliminary phase aims to determine the appropriate soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessel walls.[8][9]
Materials:
-
Analytical grade Diuron standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
0.01 M Calcium Chloride (CaCl2) solution
-
Representative soil samples (air-dried and sieved <2 mm)
-
Centrifuge tubes (e.g., 50 mL glass or polypropylene with screw caps)
-
Orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV or MS/MS detector
Procedure:
-
Soil-to-Solution Ratio Determination:
-
Prepare a single Diuron working solution (e.g., 5 mg/L in 0.01 M CaCl2).
-
Set up a series of test vessels with a fixed volume of the Diuron solution (e.g., 20 mL).
-
Add varying amounts of soil to achieve different soil-to-solution ratios (e.g., 1:5, 1:10, 1:20 w/v).
-
Include a control sample with no soil to assess adsorption to the vessel walls.
-
Agitate all samples for 24 hours at a constant temperature (e.g., 20-25°C) in the dark.
-
Centrifuge the samples to separate the solid and liquid phases.
-
Analyze the Diuron concentration in the supernatant.
-
Objective: Select a ratio that results in a measurable decrease in the aqueous concentration (ideally 20-80% sorption) to ensure analytical accuracy.[17]
-
-
Equilibration Time Determination:
-
Using the optimal soil-to-solution ratio determined above, prepare replicate samples.
-
Place the samples on a shaker.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Centrifuge and analyze the supernatant for each time point.
-
Objective: Identify the time at which the Diuron concentration in the solution becomes constant, indicating that equilibrium has been reached.
-
Protocol 2: Main Adsorption Isotherm Study (Tier 2/3)
Rationale: This phase generates the core data for the sorption isotherm, which describes the relationship between the amount of Diuron sorbed to the soil and the concentration remaining in solution at equilibrium. This is typically performed on multiple soil types to understand the influence of soil properties.[8][9]
Procedure:
-
Sample Preparation:
-
For each soil type, weigh the appropriate amount of soil (determined from the optimal ratio) into a series of centrifuge tubes in duplicate.
-
Prepare a set of at least five Diuron working solutions of different concentrations in 0.01 M CaCl2. The concentration range should be environmentally relevant and span at least one order of magnitude (e.g., 0.5, 1, 2, 5, 10 mg/L).[18][19]
-
Prepare two control samples for each concentration without soil (adsorption control) and two soil samples with only the 0.01 M CaCl2 solution (soil blank).
-
-
Equilibration:
-
Add a fixed volume of each working solution to the corresponding soil-containing tubes.
-
Securely cap the tubes and place them on an orbital shaker.
-
Agitate at a constant speed and temperature for the predetermined equilibration time.
-
-
Separation and Analysis:
-
After equilibration, centrifuge the tubes at a speed sufficient to obtain a clear supernatant (e.g., 3000 rpm for 20 minutes).
-
Carefully collect an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter appropriate for aqueous solutions.
-
Analyze the filtrate for the equilibrium Diuron concentration (Ce) using a validated analytical method (see Protocol 3).
-
Protocol 3: HPLC-UV Analysis of Diuron
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantification of Diuron in aqueous samples.[12][20][21]
Typical HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | The non-polar stationary phase effectively retains the moderately hydrophobic Diuron molecule.[12][21] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 or 60:40 v/v) | Provides good separation and peak shape. A simple mobile phase is robust for routine analysis.[12][21] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing efficient separation in a reasonable time.[21] |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overloading.[20][21] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[21] |
| Detection Wavelength | 252-254 nm | This is a region of strong UV absorbance for Diuron, providing high sensitivity.[20][21] |
Procedure:
-
Calibration: Prepare a series of Diuron standards of known concentrations in 0.01 M CaCl2.
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the filtered supernatant samples from the sorption experiment.
-
Quantification: Determine the equilibrium concentration (Ce) of Diuron in the samples by comparing their peak areas to the calibration curve.
Data Analysis and Interpretation
Once the equilibrium concentrations (Ce) are determined, the amount of Diuron sorbed to the soil can be calculated and the key sorption parameters derived.
Calculation of Sorption Coefficients
-
Amount Sorbed (Cs): The concentration of Diuron sorbed to the soil (in mg/kg) is calculated by mass balance:
Cs = [(C0 - Ce) * V] / M
Where:
-
C0 = Initial Diuron concentration (mg/L)
-
Ce = Equilibrium Diuron concentration (mg/L)
-
V = Volume of the solution (L)
-
M = Mass of the dry soil (kg)
-
-
Distribution Coefficient (Kd): This describes the partitioning of Diuron between the soil and water phases at a specific equilibrium concentration.
Kd = Cs / Ce (L/kg)
-
Freundlich Isotherm: This empirical model is commonly used to describe the non-linear sorption of herbicides to soil.[4][19][22]
Cs = KF * Ce1/n
The linearized form is: log(Cs) = log(KF) + (1/n) * log(Ce)
By plotting log(Cs) versus log(Ce), the Freundlich adsorption coefficient (KF) and the Freundlich exponent (1/n) can be determined from the intercept and slope, respectively. KF indicates the sorption capacity, while 1/n relates to the intensity or linearity of the sorption.[4]
-
Organic Carbon-Normalized Sorption Coefficient (Koc): To compare the sorption of Diuron across different soils, Kd or KF values are often normalized to the soil's organic carbon content.[6][15]
Koc = (Kd / %OC) * 100 (L/kg)
Where %OC is the percent organic carbon content of the soil. A high Koc value indicates strong binding to soil organic matter.
Caption: Flowchart of data analysis for sorption parameters.
Trustworthiness and Self-Validation
To ensure the integrity and trustworthiness of the results, the following quality control measures are essential:
-
Mass Balance: For critical studies, using 14C-radiolabeled Diuron allows for a complete mass balance, accounting for the amount in solution, the amount sorbed (by direct extraction and analysis), and any non-extractable residues. This validates that the loss from the solution is due to sorption and not degradation.[10]
-
Control Samples: The "no-soil" controls are critical for confirming that adsorption to the test vessel walls is negligible. If significant, the data must be corrected.
-
Replicates: All experimental points should be conducted in at least duplicate to assess the reproducibility of the method.
-
Analytical Method Validation: The HPLC method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard analytical chemistry guidelines.[21]
References
- OECD (2000), "Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
- Field, J. A., et al. (1997). "Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution". Journal of Agricultural and Food Chemistry, 45(10), 3897-3902. [Link]
- SIELC Technologies, "HPLC Method for Analysis of Diuron on Primesep 100 Column". [Link]
- Ngigi, A. N., et al. (2020). "Adsorption-desorption and leaching behavior of diuron on selected Kenyan agricultural soils". Environmental Monitoring and Assessment, 192(4), 226. [Link]
- da Silva, J. F. M., et al. (2023). "Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator". Horticulturae, 9(11), 1238. [Link]
- ibacon GmbH, "OECD 106: Adsorption – Desorption using a B
- SIELC Technologies, "HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim". [Link]
- National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 3120, Diuron". [Link]
- L-D. L. de Reviers, et al. (1983). "HPLC Analysis of Diuron and Metabolites in Blood and Urine".
- ECETOC, "APPENDIX C: MEASUREMENT OF SORPTION (Kd)". [Link]
- Hingston, J., & Gibson, R.
- MCB Books, "Diuron Properties | Diuron Applic
- OECD iLibrary, "Test No.
- Liu, Y., et al. (2010). "Adsorption and desorption behavior of herbicide diuron on various Chinese cultivated soils".
- Field, J. A., et al. (1997). "Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution".
- Foster, C. W., & Brownson, D. A. C. (2023). "Electroanalytical Overview: the Measurement of Diuron".
- Tantarawongsa, P., & Ketrot, D. (2020). "Adsorption of Herbicide Diuron in Pineapple-Growing Soils of Eastern Thailand". Polish Journal of Environmental Studies, 29(1), 285-292. [Link]
- Takeshita, V., et al. (2019). "Sorption-desorption isotherms of diuron alone and in a mixture in soils with different physico-chemical properties". African Journal of Agricultural Research, 14(13), 514-523. [Link]
- Ghafoori, H., et al. (2017). "Predicting Soil Sorption Coefficients of an Environmental Pollutant Herbicide (Diuron) Using a Neural Network Model". Archives of Hygiene Sciences, 6(1), 84-93. [Link]
- Ghafoori, H., et al. (2013). "Diuron sorption in relation to soil properties and landform in an apple orchard".
- U.S. Environmental Protection Agency. "Analytical method for the determination of linuron, diuron, and their metabolites in soil". [Link]
- Akande, S. O., & Olayinka, K. O. (2017). "Linear regression of diuron distribution coefficients (Kd) against soil properties".
- Wauchope, R. D., et al. (2002). "Calculating Pesticide Sorption Coefficients (Kd) Using Selected Soil Properties".
- Dores, E. F. G. C., et al. (2013). "Soil/water partition coefficients (Kd) of diuron and metolachlor in Brazilian soils".
- de Andrade, F. P., et al. (2019). "Multivariate analysis reveals significant diuron-related changes in the soil composition of different Brazilian regions". PLoS ONE, 14(5), e0217032. [Link]
- Field, J. A., et al. (1997). "Diuron and its metabolites in surface water and ground water by solid phase extraction and in-vial elution". Semantic Scholar. [Link]
- Al-Aufi, H. M., et al. (2020). "Adsorption of phenylurea herbicides by tropical soils". Environmental Science and Pollution Research, 27, 24828–24841. [Link]
- U.S. Environmental Protection Agency (2021).
- U.S. Environmental Protection Agency (1998). "Fate, Transport and Transformation Test Guidelines OPPTS 835.1220 Sediment and Soil Adsorption/Desorption Isotherm". [Link]
- Olayinka, K. O., & Adedeji, A. A. (1989). "SORPTION BEHAVIOUR OF 3-(3,4-DICHLOROPHENYL)-I, I-DIMETHYL UREA ON SOIL". Pakistan Journal of Scientific and Industrial Research, 32(11), 735-737. [Link]
- Al-Aufi, H. M., et al. (2020). "Adsorption of Phenylurea Herbicides by Tropical Soils". PubMed. [Link]
- Al-Aufi, H. M., et al. (2020). "Adsorption of phenylurea herbicides by tropical soils".
- U.S. Environmental Protection Agency. "Adsorption and desorption of test compound in soils or sediments". [Link]
- Ngigi, A. N., et al. (2022). "Influence of Manure as a Complex Mixture on Soil Sorption of Pharmaceuticals—Studies with Selected Chemical Components of Manure". MDPI. [Link]
- U.S. Environmental Protection Agency. "Glutaraldehyde: Reregistration Eligibility Decision (RED) for Glutaraldehyde".
- U.S. Environmental Protection Agency (2008). "Fate, Transport and Transformation Test Guidelines OPPTS 835.
Sources
- 1. Diuron Herbicide Manufacturer & Supplier | Chemicalbull [chemicalbull.com]
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- 3. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adsorption-desorption and leaching behavior of diuron on selected Kenyan agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brieflands.com [brieflands.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. epa.gov [epa.gov]
- 12. HPLC Method for Analysis of Diuron on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. york.ac.uk [york.ac.uk]
- 18. Multivariate analysis reveals significant diuron-related changes in the soil composition of different Brazilian regions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) for In Vitro Assays
Welcome to the technical support guide for 1-(3,4-Dichlorophenyl)-3-methylurea, a compound commonly known as Diuron. As a substituted urea herbicide, Diuron is frequently used in toxicological and cancer research studies.[1][2] However, its utility in in vitro settings is often hampered by its characteristically low aqueous solubility.[3][4]
This guide provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals encountering solubility challenges with Diuron. We will move from foundational FAQs to advanced troubleshooting protocols, explaining the scientific principles behind each recommendation to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for Diuron?
Answer: For in vitro assays, the universally recommended starting solvent is Dimethyl Sulfoxide (DMSO).[2][3] Diuron exhibits high solubility in DMSO, allowing for the creation of a concentrated stock solution that can be diluted into your aqueous assay medium. One supplier notes a solubility of up to 250 mg/mL in new, hygroscopic DMSO, though this often requires sonication to achieve.[2]
-
Expert Insight: The goal is to dissolve the compound completely in the smallest possible volume of organic solvent to minimize its final concentration in the assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.
Q2: I dissolved Diuron in DMSO, but it crashed out (precipitated) when I added it to my cell culture medium. Why?
Answer: This is the most common issue researchers face and it's due to a phenomenon called "antisolvent precipitation." While Diuron is highly soluble in DMSO, it is poorly soluble in water (aqueous media).[3] When you add the DMSO stock to your aqueous buffer or cell culture medium, the DMSO disperses, and the Diuron molecules are suddenly in an environment (the "antisolvent") where they are no longer soluble, causing them to aggregate and precipitate.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
Answer: This is a critical, cell-line-dependent parameter. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.
-
Trustworthiness Check: It is imperative to run a vehicle control experiment. This involves treating a set of cells with the highest concentration of DMSO that will be used in your experiment (e.g., 0.5%) without any Diuron. This allows you to distinguish between the effects of the compound and the effects of the solvent.
Q4: How should I prepare and store my Diuron stock solution?
Answer: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture into the DMSO, which can reduce the solubility of the compound over time.
Section 2: Troubleshooting Guide: Step-by-Step Solutions
This section addresses the primary problem of Diuron precipitation in aqueous media and provides a logical workflow for resolving it.
Caption: Workflow for preparing a working solution from a concentrated stock.
-
Calculate Mass: Determine the mass of Diuron powder needed for your desired stock concentration and volume (Molar Mass of Diuron ≈ 233.09 g/mol ).
-
Weigh Compound: Accurately weigh the Diuron powder using a calibrated analytical balance.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex vigorously. If needed, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. [2]Visually confirm that no solid particles remain.
-
Store: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C.
Section 4: Safety & Handling
-
Hazard Summary: Diuron is harmful if swallowed and is suspected of causing cancer. [5][6]It may cause damage to organs through prolonged or repeated exposure. [5][6][7]It is also very toxic to aquatic life with long-lasting effects. [5][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles with side protection, and a lab coat. [8]* Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust. [5]Avoid contact with skin, eyes, and clothing. [1]Wash hands thoroughly after handling. [6]* Disposal: Dispose of contaminated waste according to institutional and local regulations. Avoid release into the environment. [5][8]
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diuron.
- FarmAg. (2022). Diuron 800 SC Safety Data Sheet.
- Genfarm. (n.d.). Diuron 900WG Herbicide Safety Data Sheet.
- Solubility of Things. (n.d.). Diuron | Solubility of Things.
- University of Hertfordshire. (2025). This compound. AERU.
- Government of Canada. (1987). Diuron Guideline.
- Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?.
- Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate.
- National Center for Biotechnology Information. (n.d.). Diuron. PubChem.
- ResearchGate. (n.d.). Applications of cyclodextrins in agrochemistry | Request PDF.
- Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Saleck, M. L. O. C. O., et al. (2023).
- University of Hertfordshire. (2025). Diuron (Ref: DPX 14740). AERU.
- Li, C., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Polymers.
- Li, C., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. MDPI.
- Cabrera, L. C., et al. (2010). pH effect on the efficiency of diuron degradation. ResearchGate.
- International Journal of Pharmaceutical Sciences and Research. (2011).
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Li, C., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. PubMed.
Sources
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of DCPMU
Welcome to the technical support center for the analysis of 3,5-dichloro-1-(4-(perfluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (DCPMU), a key metabolite of the insecticide fipronil. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix effects in complex biological and environmental samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate robust LC-MS/MS methods.
Section 1: Fundamentals of the Challenge
What is DCPMU and Why is its Analysis Prone to Matrix Effects?
DCPMU is a carboxylic acid metabolite of fipronil. Unlike the parent compound and other metabolites like fipronil sulfone, DCPMU is more polar. This polarity presents a unique challenge in reversed-phase liquid chromatography, often causing it to elute early in the chromatogram. This early elution zone is frequently where a high concentration of endogenous matrix components, such as phospholipids, salts, and other polar interferences, also elute.[1]
Matrix Effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[2][3][4] This phenomenon can lead to either ion suppression (most common) or enhancement, resulting in poor accuracy, imprecision, and a lack of sensitivity in quantitative analysis.[2][5] Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[2][6][7]
Section 2: Troubleshooting Guide & FAQs
This section is structured to walk you through the logical steps of identifying, quantifying, and mitigating matrix effects in your DCPMU analysis.
FAQ 1: How can I definitively determine if my DCPMU assay is suffering from matrix effects?
Answer: You must quantitatively assess the matrix effect. The most accepted method is the post-extraction spike comparison .[4][8] This technique isolates the effect of the matrix on the MS/MS signal by comparing the analyte's response in a clean solvent to its response in a matrix extract from which the analyte is absent.
Here’s the core logic: If the signal for a known concentration of DCPMU is lower in the matrix extract than in the pure solvent, you are observing ion suppression. If it's higher, you're seeing ion enhancement.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to calculate a Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare DCPMU standards at a relevant concentration (e.g., Low and High QC levels) in your final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Take at least six different sources of blank matrix (e.g., six different lots of human plasma). Process them using your complete sample preparation method (extraction, cleanup, evaporation). In the final step, reconstitute the dried extracts with the standard solutions from Set A.
-
Set C (Blank Matrix): Process the same six blank matrix sources exactly as in Set B, but reconstitute with the pure reconstitution solvent (containing no DCPMU). This set is used to confirm the absence of endogenous DCPMU.
-
-
LC-MS/MS Analysis:
-
Inject and analyze all samples from Set A and Set B.
-
Ensure the peak for DCPMU is absent in Set C.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the MF for each matrix source using the following formula: MF = (Peak Area of DCPMU in Set B) / (Mean Peak Area of DCPMU in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Interpretation:
-
The FDA and other regulatory bodies generally consider a method acceptable if the coefficient of variation (CV) of the Matrix Factor across the different sources is ≤15%. This demonstrates that while a matrix effect may exist, it is consistent and can be corrected for.
-
FAQ 2: My results show significant ion suppression. What is my first line of defense?
Answer: Your first and most critical line of defense is optimizing your sample preparation . The goal is to remove as many interfering endogenous components as possible before the sample is ever injected into the LC-MS/MS system.[1][5] The choice of technique depends heavily on your sample matrix.
Comparison of Sample Preparation Techniques for DCPMU
| Technique | Common Matrices | Pros | Cons |
| QuEChERS | Vegetables, Eggs, Muscle Tissue, Aquatic Products[9][10][11] | Fast, high throughput, inexpensive, effective for a wide range of pesticides. | May require optimization of sorbents for specific matrix/analyte combinations. |
| Solid-Phase Extraction (SPE) | Water, Plasma, Urine, Environmental Samples[12][13] | Highly selective, provides very clean extracts, can concentrate analytes. | More time-consuming, higher cost per sample, requires method development. |
| Liquid-Liquid Extraction (LLE) | Biological Fluids (Plasma, Urine) | Simple, inexpensive, good for removing salts and proteins. | Can be labor-intensive, uses large volumes of organic solvents, less selective than SPE. |
| Simple Dilution | Urine, Water, some Food Extracts | Easiest and fastest method. | Reduces concentration of both analyte and interferences; may not be suitable if high sensitivity is required.[8] |
Workflow Diagram: QuEChERS Sample Preparation
Below is a typical workflow for the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for complex food matrices.
Caption: QuEChERS Sample Preparation Workflow.
Protocol 2: Modified QuEChERS for DCPMU in a Complex Matrix (e.g., Eggs)
This protocol is adapted from established methods for fipronil and its metabolites.[11]
-
Sample Homogenization: Homogenize a representative portion of the egg sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain cleanup sorbents appropriate for the matrix. For eggs, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Why these sorbents? MgSO₄ removes residual water. PSA removes polar interferences like sugars and fatty acids. C18 removes non-polar interferences like lipids.
-
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 5 minutes.
-
Analysis:
-
Take the supernatant, filter through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. It may be diluted if necessary.
-
FAQ 3: I've improved my sample prep, but still see inconsistent results. What chromatographic or mass spectrometric adjustments can I make?
Answer: If sample preparation alone is insufficient, you can further mitigate matrix effects by optimizing your LC-MS/MS parameters. The goal here is to chromatographically separate DCPMU from the interfering matrix components.
-
Chromatographic Strategies:
-
Optimize the Gradient: Develop a shallower gradient around the elution time of DCPMU. This can improve the separation between your analyte and any closely eluting interferences.[1]
-
Change the Stationary Phase: DCPMU is polar. If you are using a standard C18 column, consider switching to a column with a different selectivity, such as one with a polar-embedded phase or a phenyl-hexyl phase, which can offer different retention mechanisms and potentially move DCPMU away from interferences.
-
Use a Smaller Particle Size/Longer Column: Employing UHPLC technology with sub-2 µm particle columns increases chromatographic efficiency, leading to sharper peaks and better resolution from matrix components.
-
-
Mass Spectrometric Strategies:
-
Optimize MRM Transitions: Ensure you are using the most specific and intense Multiple Reaction Monitoring (MRM) transitions for DCPMU. A less intense but more specific transition may be preferable if it avoids an interference.
-
Check Ionization Polarity: While DCPMU is often analyzed in negative ion mode due to its carboxylic acid group, it's worth confirming that this provides the best signal-to-noise in your specific matrix compared to positive ion mode.[10][12]
-
Adjust Source Parameters: Systematically optimize source parameters like temperature, gas flows, and spray voltage using your post-spike matrix samples (Set B from Protocol 1) rather than just neat solutions. This ensures the source is optimized for performance in the presence of the matrix.
-
FAQ 4: What is the "gold standard" for correcting matrix effects, and when should I use it?
Answer: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[14][15] A SIL-IS is a version of your analyte (DCPMU) where some atoms (like ¹²C or ¹H) have been replaced with their heavy stable isotopes (¹³C or ²H/D).
Why it works: A SIL-IS is chemically and physically almost identical to the native analyte.[16] It will co-elute chromatographically, experience the exact same extraction recovery, and be suppressed or enhanced by the matrix to the same degree as your target DCPMU.[14][15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variations due to matrix effects or sample loss are effectively cancelled out, leading to highly accurate and precise quantification.[17][18]
When to use it:
-
When you require the highest level of accuracy and precision (e.g., for regulated bioanalysis in clinical trials or food safety enforcement).
-
When matrix effects are highly variable and cannot be eliminated through sample preparation or chromatography.[18]
-
When developing a method for multiple, highly diverse matrices.
Decision Tree: Troubleshooting Matrix Effects in DCPMU Analysis
This diagram outlines a logical path for addressing matrix effects, culminating in the use of a SIL-IS if necessary.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- Kaur, R., et al. (2015). Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry.
- Kaur, R., et al. (2015). Analytical Method for Determination of Fipronil and its Metabolites in Vegetables Using the QuEChERS Method and Gas Chromatography/Mass Spectrometry.
- Waters Corporation. (n.d.). Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method.
- Li, S., et al. (2022). Rapid determination of fipronil and its metabolites in aquatic products by modified QuEChERS method coupled with UPLC-MS/MS. Food Science and Human Wellness, 11(5), 1269-1277. [Link]
- Pandey, S., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-338. [Link]
- Guo, Q., et al. (2019). Determination of fipronil and its metabolites in chicken egg, muscle and cake by a modified QuEChERS method coupled with LC-MS/MS. Food Additives & Contaminants: Part A, 36(5), 766-775. [Link]
- U.S. Food and Drug Administration. (2018).
- Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]
- Leiviskä, T., et al. (2012).
- Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2595. [Link]
- Amadeo, R., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
- PharmaCompass. (n.d.).
- Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3345. [Link]
- Charlampous, A., et al. (2019). Fipronil in eggs. Is LC-MS/MS the only option? A comparison study of LC-MS/MS and GC-ECD for the analysis of fipronil.
- Waters Corporation. (2017). Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. [Link]
- Chen, X., et al. (2020). Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS. Foods, 9(10), 1475. [Link]
- U.S. Food and Drug Administration. (2001).
- Li, X., et al. (2021). Determination of Fipronil and Its Metabolites in Eggs and Environmental Matrices by LC–MS/MS.
- Hoffmann, M., & Kormeier, B. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(17), 2089-2093. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Regulations.gov. (2020).
- Aoyama, K., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]
- Lin, Y., et al. (2013). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Lin, Y., et al. (2013). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study.
- Wu, J., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 393-399. [Link]
- Mohr, A., et al. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- Liu, G., & Snapp, H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 269-273. [Link]
- Singh, S., et al. (2022). Determination of residual fipronil and its metabolites in food samples: A review. Food Chemistry, 384, 132470. [Link]
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Marín, J. M., et al. (2021). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- DuPont. (n.d.). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS.
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Steiner, D., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(5), 1438-1449. [Link]
- Maggi, F., et al. (2024). QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS.
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optimizing HPLC separation of Diuron and its metabolites including Monomethyldiuron
Welcome to the Technical Support Center for Phenylurea Herbicide Analysis. As Senior Application Scientists, we understand the nuances of achieving robust and reproducible separation of Diuron and its structurally similar metabolites. This guide is designed to provide practical, experience-based solutions to common challenges encountered during HPLC method development and execution.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers have when setting up an HPLC method for Diuron and its metabolites.
Q1: What is a good starting point for a column and mobile phase for separating Diuron and its metabolites?
A1: A robust starting point for separating Diuron, Monomethyldiuron (DCPMU), and other related metabolites is a standard C18 reversed-phase column.[1][2][3] A common dimension is 4.6 x 250 mm with 5 µm particles, which provides a good balance between efficiency and backpressure.[2][3]
For the mobile phase, an isocratic mixture of acetonitrile and water is highly effective. A typical starting ratio is 45:55 (v/v) acetonitrile to water.[1][2][3] This composition can generally elute Diuron and its primary metabolites in under 15 minutes.[1][2]
Q2: What detection wavelength should I use for Diuron and its metabolites?
A2: Diuron and its metabolites, such as DCPMU, DCPU (3,4-dichlorophenylurea), and DCA (3,4-dichloroaniline), exhibit strong UV absorbance. A detection wavelength of 254 nm is commonly used and provides excellent sensitivity for all these compounds.[1][2][3]
Q3: Is a gradient elution necessary, or can I use an isocratic method?
A3: For the simultaneous analysis of Diuron and its primary degradation products like DCPMU and DCPU, a simple isocratic method is often sufficient and highly effective.[1][2] An isocratic method offers the advantage of simplicity, faster re-equilibration times, and greater reproducibility. However, if you are analyzing a complex mixture with a wider range of polarities, a gradient elution may be necessary to improve resolution and reduce run times.
Q4: My sample is dissolved in a strong solvent like pure acetonitrile. Can I inject this directly?
A4: Injecting a sample dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile) can lead to poor peak shape, including broadening and splitting.[4] This is due to solvent mismatch effects where the sample doesn't properly focus on the head of the column. Causality: The strong injection solvent carries the analyte down the column in a diffuse band before it can partition onto the stationary phase, leading to a distorted peak. Whenever possible, dissolve your standards and samples in the initial mobile phase composition.
Troubleshooting Guide: From Common Problems to Robust Solutions
This section provides a systematic approach to identifying and resolving specific issues you might encounter during your analysis.
Problem 1: Poor Resolution Between Diuron and Monomethyldiuron (DCPMU)
Achieving baseline separation between Diuron and its N-demethylated metabolite, DCPMU, can be challenging due to their structural similarity.
Potential Causes & Solutions:
-
Insufficient Chromatographic Efficiency: The separation may be limited by the column's ability to generate narrow peaks.
-
Suboptimal Mobile Phase Strength: The organic content of the mobile phase may be too high, causing the analytes to elute too quickly and without sufficient interaction with the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Reduce Mobile Phase Strength: Decrease the percentage of acetonitrile in the mobile phase. For example, if you are using a 50:50 acetonitrile:water mixture, try adjusting it to 45:55 or even 40:60.[5] This will increase the retention times of both compounds, providing more opportunity for interaction with the C18 stationary phase and improving separation.
-
Optimize Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and enhance resolution. A study successfully used a flow rate of 0.86 mL/min to achieve separation.[1][2]
-
Check Column Health: An old or contaminated column will exhibit poor efficiency. If the above steps do not work, try replacing the column with a new one of the same type.
-
Consider a Different Organic Modifier: While acetonitrile is common, methanol can offer different selectivity for phenylurea compounds. Try replacing acetonitrile with methanol at a slightly higher concentration to achieve similar retention times (e.g., start with 60:40 methanol:water).[6][7]
Table 1: Starting HPLC Parameters for Diuron & Metabolite Analysis
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and efficiency for nonpolar to moderately polar compounds.[3] |
| Mobile Phase | Acetonitrile:Water (45:55, v/v) | A simple, effective isocratic mobile phase for baseline separation.[1][2] |
| Flow Rate | 0.8 - 1.0 mL/min | Balances analysis time with separation efficiency.[5] |
| Detection | UV at 254 nm | Offers high sensitivity for the aromatic structure of Diuron and its metabolites.[1] |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention time.[2] |
| Injection Vol. | 10 - 20 µL | Keep volume low to prevent band broadening.[2] |
Problem 2: Tailing or Asymmetric Peaks for Diuron
Peak tailing is a common issue that compromises peak integration and reduces overall resolution.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with the polar urea functional groups of Diuron, causing tailing.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head.
-
Mismatched pH: The mobile phase pH can influence the ionization state of both the analytes and the stationary phase surface.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for diagnosing and solving peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation of Solutions:
-
Add an Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is a highly effective solution.[7][8] Causality: The acid protonates the free silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and preventing secondary ionic interactions with the analytes.[9] This results in more symmetrical peaks.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column.[9][10] It traps strongly retained impurities and particulates, protecting the more expensive analytical column and extending its lifetime.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) for at least 20 column volumes to wash away contaminants.[9] Always disconnect the column from the detector during a high-organic flush.
Problem 3: Drifting Retention Times
Inconsistent retention times from one injection to the next make peak identification and quantification unreliable.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.
-
Mobile Phase Composition Change: Evaporation of the more volatile solvent (e.g., acetonitrile) can alter the mobile phase ratio over time.
-
Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity and, consequently, retention times.[9]
-
Pump Malfunction: Leaks or faulty check valves in the pump can cause inconsistent flow rates.
Step-by-Step Protocol to Stabilize Retention Times:
-
Ensure Proper Equilibration: Before the first injection, flush the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[9]
-
Prepare Fresh Mobile Phase Daily: To prevent changes due to evaporation, prepare a fresh batch of mobile phase each day and keep the solvent reservoir bottles loosely capped.[9]
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[9] Set the temperature to slightly above ambient (e.g., 30-35 °C) to negate the effects of room temperature swings.[2]
-
Degas the Mobile Phase: Air bubbles in the pump can cause flow rate fluctuations.[9] Degas your mobile phase using an inline degasser, sonication, or helium sparging.
-
System Maintenance: If the problem persists, check the system for leaks, particularly around fittings and pump seals.[10] Worn pump seals may need to be replaced as part of routine preventive maintenance.[10]
By systematically addressing these common issues with a clear understanding of the underlying chromatographic principles, you can develop a robust and reliable HPLC method for the separation of Diuron and its metabolites.
References
- U.S. Environmental Protection Agency. An analytical method for the determination of linuron, diuron, and relevant metabolites (DCMPU, DCPU) residues in soil.
- U.S. Environmental Protection Agency. Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303.
- SCION Instruments. HPLC Troubleshooting Guide.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed.
- Hogue, C. (2008). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. USGS Publications Warehouse.
- Phenomenex. HPLC Troubleshooting Guide.
- Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
- Lowen, W. K., & Baker, H. M. (1952). Titrimetric determination of diuron in herbicide formulations. Analyst.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. SciELO.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. ResearchGate.
- de Oliveira, R. S., et al. (2023). Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. MDPI.
- Pinto, G. M. F., & Jardim, I. C. S. F. (2000). Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate.
- Agilent Technologies. HPLC Troubleshooting Guide.
- SIELC Technologies. HPLC Method for Analysis of Diuron.
- Van Boven, M., Laruelle, L., & Daenens, P. (1990). HPLC analysis of diuron and metabolites in blood and urine. PubMed.
- Pinto, G. M. F., & Jardim, I. C. S. F. (2000). MOBILE PHASE OPTIMIZATION FOR THE SEPARATION OF SOME HERBICIDE SAMPLES USING HPLC. Journal of Liquid Chromatography & Related Technologies.
- Field, J. A., et al. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry.
Sources
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- 8. Diuron | SIELC Technologies [sielc.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. realab.ua [realab.ua]
Technical Support Center: Mitigating Signal Suppression of Diuron-desmethyl in Electrospray Ionization (ESI) Mass Spectrometry
Welcome to the technical support center for the analysis of Diuron-desmethyl. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome the common challenge of signal suppression in ESI-MS. This resource is structured to help you understand the root causes of this phenomenon and to provide actionable troubleshooting strategies to enhance the sensitivity, accuracy, and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about Diuron-desmethyl, electrospray ionization, and the nature of signal suppression.
Q1: What is Diuron-desmethyl and why is its analysis important?
Diuron-desmethyl, or 1-(3,4-Dichlorophenyl)-3-methylurea, is a primary metabolite of the widely used herbicide Diuron.[1][2] Its presence in environmental samples such as soil and water is an indicator of Diuron contamination and degradation.[1] Accurate quantification is crucial for environmental monitoring, food safety assessment, and toxicological studies.[3]
Q2: Can you briefly explain Electrospray Ionization (ESI)?
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules, including polar compounds like pesticides, by transferring them from a liquid phase to a gas phase as ions.[4][5][6][7] In essence, a high voltage is applied to a liquid sample passing through a capillary, creating a fine spray of charged droplets.[8] As the solvent in these droplets evaporates, the charge concentration increases until gas-phase ions are released and directed into the mass spectrometer for analysis.[7][8]
Q3: What is signal suppression in ESI-MS?
Signal suppression is a type of matrix effect where the presence of other compounds (the "matrix") in a sample reduces the ionization efficiency of the target analyte, in this case, Diuron-desmethyl.[9][10] This leads to a lower-than-expected signal, which can negatively impact the detection capability, precision, and accuracy of your analysis.[9][10] This phenomenon is a significant challenge in LC-MS, especially when analyzing complex samples like environmental or biological matrices.[3][11]
Q4: Why is Diuron-desmethyl susceptible to signal suppression?
Several factors contribute to Diuron-desmethyl's susceptibility to signal suppression:
-
Competition for Ionization: In the ESI source, Diuron-desmethyl must compete with co-eluting matrix components for access to the limited charge on the surface of the ESI droplets.[9][10] If matrix components are present at high concentrations or have a higher affinity for the charge, they can effectively "outcompete" Diuron-desmethyl, leading to its reduced ionization.[9]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as increasing their surface tension and viscosity.[9] This can hinder the solvent evaporation process, making it more difficult for Diuron-desmethyl to be released as a gas-phase ion.[9]
-
Sample Matrix Complexity: Diuron-desmethyl is often analyzed in complex matrices like soil, water, and food products, which contain a multitude of organic and inorganic compounds that can act as sources of interference.[3][12]
Q5: How can I determine if signal suppression is affecting my Diuron-desmethyl analysis?
A common and effective method is the post-extraction addition experiment. Here's a simplified workflow:
-
Prepare two sets of samples:
-
Set A: A standard solution of Diuron-desmethyl in a clean solvent.
-
Set B: A blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte) to which you add the same concentration of Diuron-desmethyl as in Set A.
-
-
Analyze both sets of samples using your LC-MS method.
-
Compare the peak area of Diuron-desmethyl in Set A to that in Set B.
A significantly lower peak area in Set B indicates the presence of signal suppression from the matrix.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to address specific issues you may encounter.
Guide 1: My Diuron-desmethyl signal is low and inconsistent in complex matrices. How can I improve my sample preparation?
The "Why": The most effective way to combat signal suppression is to remove the interfering matrix components before they enter the mass spectrometer.[9] A robust sample preparation protocol is your first and most critical line of defense. For pesticide residue analysis, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed and effective techniques.[13][14][15]
Step-by-Step Solutions:
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from complex samples.[16][17] It utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away.
Experimental Workflow for SPE:
-
Cartridge Selection: For Diuron-desmethyl, a reverse-phase C18 cartridge is a common and effective choice.[16][17]
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.[18][19]
-
Sample Loading: Load your pre-filtered water sample (e.g., 20 mL) onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[18]
-
Washing: Wash the cartridge with 2-5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained Diuron-desmethyl with a small volume (e.g., 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.[16]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.[19]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For pesticide analysis from aqueous samples, dichloromethane is a common extraction solvent.[15]
Experimental Workflow for LLE:
-
Sample Preparation: Place a known volume of your aqueous sample into a separatory funnel.
-
Solvent Addition: Add an appropriate volume of dichloromethane.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.
-
Phase Separation: Allow the layers to separate. The denser dichloromethane layer containing the analyte will be at the bottom.
-
Collection: Drain the organic layer into a clean flask.
-
Repeat: Perform the extraction two more times with fresh portions of dichloromethane to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate to a small volume before reconstituting for analysis.[20]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | High selectivity and recovery[16], good for analyte concentration[16], can be automated[21]. | Can be more expensive, method development may be required. | Complex matrices requiring significant cleanup and pre-concentration. |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, effective for a wide range of pesticides[15]. | Can be labor-intensive, uses larger volumes of organic solvents, may form emulsions. | Less complex matrices or when SPE is not feasible. |
| QuEChERS | Quick, easy, cheap, effective, rugged, and safe; suitable for a wide range of pesticides and matrices[12]. | Extracts can sometimes contain more matrix components, requiring instrument maintenance[22]. | High-throughput analysis of food and agricultural samples. |
Guide 2: I've improved my sample cleanup, but the Diuron-desmethyl signal is still suppressed. How can I optimize my LC-MS parameters?
The "Why": Even with good sample preparation, some matrix components may still co-elute with your analyte. Optimizing your Liquid Chromatography (LC) method and ESI source parameters can further separate Diuron-desmethyl from these interferences or improve its ionization efficiency relative to them.[23]
Step-by-Step Solutions:
1. Chromatographic Optimization
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives are critical.
-
Use Formic Acid: For positive ion mode ESI, small amounts of formic acid (e.g., 0.1%) can promote the protonation of Diuron-desmethyl, enhancing its signal.[9][24]
-
Avoid TFA: While trifluoroacetic acid (TFA) can be a good ion-pairing agent for chromatography, it is known to cause significant signal suppression in ESI-MS.[9] If you must use an ion-pairing reagent, keep its concentration as low as possible.[24][25]
-
-
Gradient Elution: Employing a gradient elution can help to chromatographically separate Diuron-desmethyl from matrix components that might otherwise co-elute in an isocratic method.
2. ESI Source Parameter Optimization
Fine-tuning the ESI source parameters is crucial for maximizing the signal of your specific analyte.[26][27]
Data Presentation: ESI Source Parameter Optimization Guide
| Parameter | Effect on Signal | Troubleshooting Action | Typical Starting Range |
| Capillary Voltage | Affects the efficiency of droplet charging and the stability of the electrospray.[28] | Too low results in poor ionization; too high can cause corona discharge and signal instability.[24] Optimize for maximum stable signal for Diuron-desmethyl. | 3.0 - 5.0 kV (Positive Mode)[28] |
| Nebulizing Gas Flow | Aids in droplet formation.[23] | Optimize to achieve a fine, stable spray. Higher flow rates are often needed for higher LC flow rates.[23] | 20 - 60 psi[28] |
| Drying Gas Flow | Assists in solvent evaporation from the droplets.[23] | Insufficient flow leads to poor desolvation and solvent clusters. Optimize for the best signal-to-noise ratio. | 5 - 12 L/min[27] |
| Drying Gas Temperature | Controls the rate of solvent evaporation.[23] | Too low results in incomplete desolvation; too high can cause thermal degradation of the analyte. | 250 - 350 °C[27] |
| LC Flow Rate | Lower flow rates generally increase ESI efficiency and reduce suppression.[9][29] | If possible, reduce the LC flow rate (e.g., to 0.2-0.4 mL/min) or use a post-column split to send a lower flow to the MS.[9][29] | 0.1 - 0.5 mL/min[28] |
Guide 3: I've optimized my method, but I still suspect residual matrix effects. What are some advanced strategies to ensure accurate quantification?
The "Why": In some cases, it may not be possible to completely eliminate matrix effects through sample preparation and instrument optimization alone. In these situations, the goal shifts from eliminating the effect to accurately compensating for it.
Step-by-Step Solutions:
1. Matrix-Matched Calibration
This technique involves preparing your calibration standards in a blank matrix extract that is free of your analyte. This ensures that your standards experience the same degree of signal suppression as your unknown samples, leading to more accurate quantification.
Workflow:
-
Obtain a representative blank matrix (e.g., a soil sample known to be free of Diuron-desmethyl).
-
Process this blank matrix using your validated sample preparation method to create a blank extract.
-
Use this blank extract as the solvent to prepare your serial dilutions of Diuron-desmethyl for your calibration curve.
-
Analyze your samples and quantify them against this matrix-matched calibration curve.
2. Use of Stable Isotope-Labeled Internal Standards (SIL-IS)
This is considered the gold standard for correcting matrix effects. A SIL-IS, such as Diuron-d6, is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., deuterium).
How it Works:
-
A known amount of the SIL-IS is added to every sample, standard, and blank at the beginning of the sample preparation process.[21]
-
The SIL-IS is chemically identical to Diuron-desmethyl and will therefore behave identically during extraction, chromatography, and ionization. It will experience the same degree of signal suppression.
-
Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, you can use the ratio of the analyte signal to the internal standard signal for quantification.
-
This ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects, thus providing highly accurate and precise results.[30]
By implementing these troubleshooting guides and understanding the principles behind them, you will be well-equipped to tackle the challenge of signal suppression and confidently report accurate and reliable results for Diuron-desmethyl.
References
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]
- Zhang, Y., et al. (2018). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
- Bhuiyan, A. A., & Brotherton, H. O.
- Electrospray ioniz
- Štajnbaher, D., & Zupančič-Kralj, L. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
- Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry.
- Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency. [Link]
- Ion suppression (mass spectrometry). Wikipedia. [Link]
- Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD.
- Solid-phase extraction procedures for the pesticide residue analysis in fruits and vegetables.
- C-Y. C., & C. S. L. (1999). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 71(15), 3008-3014. [Link]
- 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
- Malan, A., et al. (2018).
- Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
- Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
- Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
- Le, H., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(15), 10146-10155. [Link]
- How electrospray ioniz
- Monomethyldiuron. PubChem. [Link]
- G. B., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- G. D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 652-659. [Link]
- Electrospray Ionization (ESI)
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
- diuron-desmethyl (CHEBI:83466). EMBL-EBI. [Link]
- D. A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(20), 3655. [Link]
- G. J. V., et al. (2001). Reduction of signal suppression effects in ESI-MS using a nanosplitting device. Analytical Chemistry, 73(24), 5995-6001. [Link]
- A. A., et al. (2023). A Highly Selective Analytical Method Based on Salt-Assisted Liquid-Liquid Extraction for Trace-Level Enrichment of Multiclass Pesticide Residues in Cow Milk for Quantitative Liquid Chromatographic Analysis. Journal of Analytical Methods in Chemistry. [Link]
- S. C. P., et al. (2004). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). [Link]
- H. J. S., et al. (2023). Multiresidue extraction of current-use pesticides from complex solid matrices using energized dispersive guided extraction with analysis by gas and liquid chromatography tandem mass spectroscopy. Chemosphere, 327, 138550. [Link]
- Environmental Chemistry Methods: Linuron; 433562-01. [Link]
- Diuron Method number: PV2097. OSHA. [Link]
- Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. [Link]
- Bruker Guide to MALDI Sample Prepar
- M. M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
- Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in W
- Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No.
- Diuron. PubChem. [Link]
- G. F., et al. (2000). Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples. Journal of the American Society for Mass Spectrometry, 11(11), 942-50. [Link]
- K. G., et al. (1998). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents.
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Technical Support Center: Method Development for Separating Isomers of Dichlorophenyl Methylurea
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of separating structural isomers of dichlorophenyl methylurea. These compounds, often arising as synthetic impurities, metabolites, or degradants of herbicides like Diuron, present a unique analytical puzzle due to their nearly identical physical and chemical properties.[1][2][3]
This guide is structured from my field experience to move beyond simple procedural lists. We will delve into the causality behind method development choices, providing you with the foundational knowledge to not only execute but also intelligently troubleshoot your separations. The protocols herein are designed as self-validating systems, equipping you to tackle the nuances of your specific analytical challenge with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of dichlorophenyl methylurea and why are they difficult to separate?
The term "dichlorophenyl methylurea" can refer to several positional isomers based on the substitution pattern of the two chlorine atoms on the phenyl ring. The most common isomers encountered are:
-
2,3-Dichlorophenyl-1-methylurea
-
2,4-Dichlorophenyl-1-methylurea
-
2,5-Dichlorophenyl-1-methylurea
-
2,6-Dichlorophenyl-1-methylurea
-
3,4-Dichlorophenyl-1-methylurea (a known metabolite of the herbicide Diuron)[1][2]
-
3,5-Dichlorophenyl-1-methylurea
The primary challenge in separating these positional isomers is their identical molecular weight and similar polarity (logP values).[4] Conventional reversed-phase chromatography, which separates primarily based on hydrophobicity, often struggles to resolve these compounds, requiring specialized stationary phases to exploit subtle differences in their molecular shape and electronic structure.[5]
Q2: What is the recommended starting point for HPLC method development?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point.[6][7] A gradient elution is favored for initial screening as it ensures all components elute within a reasonable time and provides a broad overview of the sample complexity.[8]
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 2.6-5 µm, 4.6 x 150 mm | A general-purpose C18 provides a good baseline for hydrophobicity-based separation.[2] See Q3 for more specialized columns. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier ideal for MS compatibility and helps to control silanol activity, improving peak shape.[4][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and lower viscosity. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient ensures elution of all potential isomers and impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Temperature control is critical for reproducible retention times.[10] |
| Detection | UV, 245-254 nm | Phenylurea compounds have a strong UV absorbance in this range.[11][12] A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Injection Vol. | 5-10 µL | Keep injection volume low to prevent band broadening. |
Q3: My C18 column gives poor resolution. What other column chemistries should I try?
When a standard C18 column fails, the key is to introduce alternative separation mechanisms beyond simple hydrophobicity. For aromatic positional isomers, exploiting π-π interactions is a highly effective strategy.[13]
Table 2: Comparison of Recommended Chromatographic Columns for Positional Isomers
| Column Chemistry | Separation Mechanism | Ideal For | Expert Notes |
| Phenyl-Hexyl | Moderate Hydrophobicity, π-π Interactions | Aromatic positional isomers. | The phenyl stationary phase can interact with the electron-rich phenyl ring of the analytes, providing selectivity based on the position of the electron-withdrawing chlorine atoms.[13][14] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and Hydrophobic Interactions | Halogenated aromatic compounds. | The highly electronegative fluorine atoms on the stationary phase can create strong dipole interactions, offering unique selectivity for isomers with different charge distributions. |
| Embedded Polar Group (e.g., Amide) | Hydrophobicity, Hydrogen Bonding, Shape Selectivity | Polar compounds, diastereomers. | The embedded amide or carbamate groups can provide enhanced shape selectivity and alternative hydrogen bonding sites, which can be effective for separating structurally similar isomers.[5] |
Q4: When is Supercritical Fluid Chromatography (SFC) a better choice than HPLC?
SFC should be considered when HPLC methods fail to provide adequate resolution or for applications requiring high-throughput screening or preparative-scale purification.[15] SFC uses supercritical CO2 as the primary mobile phase, which has properties of both a liquid and a gas.[16]
Key Advantages of SFC:
-
Orthogonal Selectivity: The separation mechanism in SFC is different from RP-HPLC, often resembling normal-phase chromatography. This means isomers that co-elute in HPLC may be well-resolved in SFC.[16]
-
Higher Efficiency & Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to faster separations.[15][17]
-
"Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly alternative.[17]
-
Preparative Scale: The use of CO2 simplifies fraction collection, as the CO2 is removed as a gas, leaving the purified compound in a small amount of organic modifier. This makes SFC highly efficient for isolating isomers.[15]
Q5: Is chiral separation of dichlorophenyl methylurea possible?
Yes. If the molecule contains a chiral center (which is not present in the basic dichlorophenyl methylurea structure but could be in derivatives), enantiomers can be separated. This requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for separating enantiomers of urea-containing compounds.[18][19][20] Both HPLC and SFC can be used with chiral columns, with SFC often providing faster and more efficient separations.[21]
Method Development & Troubleshooting Guide
This section addresses common problems encountered during method development in a direct, problem-solution format.
Workflow for Isomer Separation Method Development
The following diagram illustrates a logical workflow for developing a robust separation method.
Caption: Logical workflow for chromatographic method development.
Problem 1: Poor or No Resolution Between Isomers
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incorrect Column Chemistry | The primary separation mechanism (e.g., hydrophobicity on C18) is insufficient. Solution: Screen columns with different selectivity (e.g., Phenyl-Hexyl, PFP). This introduces π-π or dipole-dipole interactions that can differentiate between the subtle electronic and structural differences of the isomers.[5][13] |
| Mobile Phase Too Strong/Weak | Isocratic elution may not have sufficient resolving power. Solution: Switch to a shallow gradient. A slower, shallower gradient increases the residence time on the column and allows more time for the stationary phase to interact differently with each isomer, improving resolution.[8] |
| Sub-optimal Temperature | Temperature affects solvent viscosity, mass transfer, and analyte-stationary phase interactions. Solution: Perform a temperature study (e.g., 25°C, 35°C, 45°C). Sometimes lower temperatures can increase interaction differences, enhancing selectivity, while higher temperatures improve efficiency. |
| Incorrect Organic Modifier | Acetonitrile and methanol interact differently with analytes and the stationary phase. Solution: If using acetonitrile, switch to methanol (or vice versa). This changes the selectivity (α) of the separation and can often resolve co-eluting peaks. |
Problem 2: Peak Tailing
| Potential Cause | Recommended Solution & Scientific Rationale |
| Secondary Silanol Interactions | Free silanol groups (-Si-OH) on the silica surface can interact with the polar urea functional group, causing tailing. Solution: Lower the mobile phase pH to ~2.5-3.0 with an acid like formic or phosphoric acid. This protonates the silanols, suppressing their interaction with the analyte.[4][9] Using a modern, high-purity, end-capped column also minimizes this effect.[10] |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a non-Gaussian peak shape. Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a loading study to determine the column's capacity for your analyte.[10] |
| Column Contamination | Strongly retained impurities from previous injections can create active sites on the column, causing tailing. Solution: Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's regeneration procedure. Always use a guard column to protect the analytical column.[10] |
Problem 3: Inconsistent Retention Times
| Potential Cause | Recommended Solution & Scientific Rationale |
| Temperature Fluctuations | Retention is highly dependent on temperature. A change of just 1°C can alter retention times. Solution: Use a thermostatted column compartment and ensure the mobile phase has time to equilibrate to the column temperature before entering it.[10] |
| Mobile Phase Preparation | Inaccurate mixing of solvents or degradation of the mobile phase over time. Solution: Use a high-quality HPLC gradient proportioning valve. Prepare fresh mobile phase daily. If preparing manually, use graduated cylinders for accuracy. Verify pump performance by running a mobile phase composition test.[22] |
| System Leaks | A leak anywhere in the system will cause a pressure drop and flow rate fluctuations, leading to variable retention times. Solution: Systematically check all fittings from the pump to the detector for any signs of leakage. |
| Insufficient Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions before injection. Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[22] |
Experimental Protocol: HPLC Column Screening
This protocol provides a step-by-step methodology for screening different column chemistries to find the optimal stationary phase for isomer separation.
Objective: To identify the HPLC column that provides the best selectivity and resolution for dichlorophenyl methylurea isomers.
Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD
-
Columns: C18, Phenyl-Hexyl, Pentafluorophenyl (PFP) of identical dimensions (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid
-
Sample: A mixed standard containing all expected isomers at ~10 µg/mL each.
Procedure:
-
System Preparation: Purge the HPLC system with fresh mobile phases.
-
Column Installation & Equilibration:
-
Install the C18 column in the column compartment set to 35°C.
-
Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (~15 minutes).
-
-
Initial Analysis (C18):
-
Inject the mixed isomer standard.
-
Run the screening gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Record the chromatogram, noting the retention times and resolution between peaks.
-
-
Second Column Analysis (Phenyl-Hexyl):
-
Replace the C18 column with the Phenyl-Hexyl column.
-
Repeat steps 2 and 3 exactly. It is critical to use the identical method to compare the selectivity of the stationary phases.
-
-
Third Column Analysis (PFP):
-
Replace the Phenyl-Hexyl column with the PFP column.
-
Repeat steps 2 and 3 exactly.
-
-
Data Analysis:
-
Compare the three chromatograms.
-
Look for changes in elution order and, most importantly, the selectivity (α) and resolution (Rs) between the critical isomer pairs.
-
The column that provides the highest resolution for the most difficult-to-separate pair is the best candidate for further method optimization.
-
References
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- LCGC International. (2006). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International.
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- Kabir, A., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI.
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- Ilia, G., et al. (2021). Enantioseparation of (±)-trans-β-lactam Ureas by Supercritical Fluid Chromatography. ResearchGate.
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- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
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Technical Support Center: 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) Stock Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, is a substituted urea herbicide widely used in agricultural and non-crop applications for controlling broadleaf and grassy weeds.[1] In the laboratory, it serves as a potent and specific inhibitor of photosystem II, making it an invaluable tool for research in photosynthesis and bioenergetics.[2] Achieving reliable and reproducible experimental results hinges on the accurate preparation and stability of Diuron stock solutions. Due to its physicochemical properties, researchers often encounter challenges such as precipitation, degradation, and concentration inaccuracies.
This guide provides a comprehensive technical resource designed to address common stability issues associated with Diuron stock solutions. Drawing on established scientific principles and field-proven insights, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Section 1: Physicochemical Properties Influencing Stock Solution Stability
Understanding the fundamental properties of Diuron is the first step in preventing stability issues. Its limited aqueous solubility and susceptibility to certain environmental factors are key considerations.
| Property | Value | Significance for Stock Solutions | Source |
| Molecular Formula | C₉H₁₀Cl₂N₂O | - | [3] |
| Molecular Weight | 233.10 g/mol | Essential for accurate molarity calculations. | [1] |
| Physical State | Colorless/White Crystalline Solid | Visual confirmation of the starting material. | [1] |
| Melting Point | 158-159 °C | Indicator of purity. | [1] |
| Water Solubility | 42 mg/L (at 25 °C) | Very low solubility necessitates the use of organic solvents for stock solutions.[1] | [1] |
| Organic Solvent Solubility | Soluble in acetone, methanol, and dimethyl sulfoxide (DMSO).[3] Sparingly soluble in hydrocarbons.[2] | Provides options for creating high-concentration stock solutions. | [2][3][4] |
| Stability | Stable to hydrolysis at neutral pH. Susceptible to photolysis (degradation by light). | Highlights the need for pH control and protection from light during storage. | [5] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered by researchers when preparing, storing, and using Diuron stock solutions.
Q1: I prepared a high-concentration Diuron stock in DMSO, but a precipitate formed after a few days in the refrigerator. What happened?
A: This is a classic case of temperature-dependent solubility. While Diuron is readily soluble in DMSO at room temperature, its solubility can decrease significantly at lower temperatures (e.g., 4°C), causing it to precipitate out of the solution.[3]
-
Causality: The kinetic energy of the solvent molecules is lower at reduced temperatures, decreasing their ability to keep the higher-energy crystalline solid state of Diuron solvated.
-
Solution:
-
Gently warm the solution to room temperature or in a 37°C water bath.
-
Vortex or sonicate the vial until the precipitate is fully redissolved before use.
-
Best Practice: For long-term storage, consider preparing smaller aliquots that can be stored at room temperature if they will be used within a reasonable timeframe, or store frozen (-20°C) and undergo a limited number of freeze-thaw cycles. Always ensure the solution is fully thawed and homogenous before use.
-
Q2: What is the best solvent for preparing my Diuron stock solution?
A: The optimal solvent depends on your experimental requirements, particularly the final concentration needed and the tolerance of your biological system to the solvent.
-
Dimethyl Sulfoxide (DMSO): Excellent choice for high-concentration stocks (e.g., >100 mM) due to Diuron's high solubility.[3][6] However, be mindful of DMSO's own biological effects and ensure the final concentration in your assay is non-toxic (typically <0.1%).
-
Acetone or Methanol: Good alternatives with high solvation capacity for Diuron.[3] They are more volatile than DMSO, which can be an advantage if solvent removal is needed, but also poses a risk of concentration changes due to evaporation.
-
Acetonitrile: Often used as a solvent for analytical standards and in HPLC analysis.[5][7]
-
Water: Unsuitable for primary stock solutions due to extremely low solubility (42 mg/L).[1]
Q3: How should I store my Diuron stock solution, and for how long is it stable?
A: Proper storage is critical to prevent degradation. The primary factors to control are light, temperature, and pH.
-
Storage Conditions:
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. Diuron is susceptible to photodegradation.[8]
-
Temperature: For long-term storage, -20°C is recommended.[6] For short-term use, 4°C is acceptable, provided the concentration is low enough to prevent precipitation.[7][9]
-
-
Stability Duration:
-
When stored properly at -20°C or -80°C, Diuron solutions in anhydrous DMSO can be stable for 1-2 years.[6]
-
In aqueous buffers, Diuron is stable at neutral pH but will degrade more rapidly under strongly acidic or alkaline conditions.[10] The half-life in water is also reduced by photolysis, ranging from days to weeks depending on conditions.
-
Q4: I suspect my Diuron stock has degraded. How can I verify its concentration and purity?
A: Verifying the concentration is a crucial self-validating step.
-
UV-Vis Spectrophotometry (Simple QC): This provides a quick estimate. Diuron in methanol or ethanol has a characteristic absorbance maximum (λ-max) around 250-255 nm. You can create a standard curve with freshly prepared solutions to check the concentration of your stored stock.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. HPLC can separate Diuron from its degradation products, allowing for both accurate quantification and purity assessment.[5][11] An HPLC-UV system is commonly used.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This offers the highest sensitivity and specificity for quantifying Diuron and identifying its metabolites, such as this compound (DCPMU).[11][12][13][14]
Q5: What are the main degradation pathways for Diuron in my stock solution?
A: The two primary non-biological degradation pathways are hydrolysis and photolysis.
-
Hydrolysis: This process involves the breakdown of Diuron by water. It is slow at neutral pH but is catalyzed by strongly acidic or alkaline conditions.[10] The primary hydrolysis product is 3,4-dichloroaniline.[10]
-
Photolysis (Photodegradation): Exposure to light, particularly UV radiation, can break down the Diuron molecule.[8] This is a significant concern for solutions stored in clear containers or used under bright laboratory lights for extended periods.
Section 3: Protocols
Protocol 3.1: Preparation of a 100 mM Diuron Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a highly concentrated, stable stock solution.
Materials:
-
This compound (Diuron) powder (MW: 233.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of Diuron needed. For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 233.10 g/mol = 0.2331 g (or 233.1 mg)
-
-
Weighing: Accurately weigh out 233.1 mg of Diuron powder and transfer it to the amber glass vial.
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Final Volume: Carefully add DMSO to bring the final volume to 10.0 mL.
-
Homogenization: Invert the vial several times to ensure the solution is homogenous.
-
Aliquoting and Storage:
-
Divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[6]
-
Section 4: Visual Guides and Workflows
Diagram 4.1: Workflow for Stock Solution Preparation and QC
Caption: Workflow for preparing, storing, and using Diuron stock solutions.
Diagram 4.2: Simplified Diuron Degradation Pathways
Caption: Key degradation pathways affecting Diuron stability.
Section 5: References
-
Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Science Publishing. Available at: [Link]
-
Diuron | Solubility of Things. Available at: [Link]
-
Diuron environmental assessment report. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Diuron - EXTOXNET PIP. Extension Toxicology Network. Available at: [Link]
-
Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No. Regulations.gov. Available at: [Link]
-
Analytical method for the determination of linuron, diuron. U.S. Environmental Protection Agency. Available at: [Link]
-
Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303. U.S. Environmental Protection Agency. Available at: [Link]
-
Diuron | C9H10Cl2N2O | CID 3120. PubChem, National Institutes of Health. Available at: [Link]
-
Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. MDPI. Available at: [Link]
-
Diuron (Ref: DPX 14740). AERU, University of Hertfordshire. Available at: [Link]
-
Diuron Method number: PV2097. Occupational Safety and Health Administration. Available at: [Link]
-
Kinetics of the chemical degradation of diuron. PubMed, National Institutes of Health. Available at: [Link]
-
Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. USGS Publications Warehouse. Available at: [Link]
-
Comparison of Diuron degradation by direct UV photolysis and advanced oxidation processes. PubMed, National Institutes of Health. Available at: [Link]
-
Diuron. Government of Canada. Available at: [Link]
-
This compound. AERU, University of Hertfordshire. Available at: [Link]
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- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. osha.gov [osha.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Comparison of Diuron degradation by direct UV photolysis and advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accustandard.com [accustandard.com]
- 10. Kinetics of the chemical degradation of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams [pubs.usgs.gov]
Technical Support Center: Optimizing Derivatization for GC Analysis of DCPMU
Welcome to the technical support center for the gas chromatography (GC) analysis of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU). As a polar urea-based metabolite of the herbicide Diuron, DCPMU presents unique challenges for GC analysis due to its low volatility and potential for thermal degradation.[1][2] This guide provides in-depth, field-proven insights into optimizing the essential derivatization step, transforming DCPMU into a form amenable to robust and reproducible GC analysis.
This center is designed for researchers, analytical scientists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot and optimize your own experiments effectively.
Part 1: Foundational Knowledge - The 'Why' of Derivatization
This section addresses the fundamental questions regarding the necessity and mechanism of derivatizing DCPMU.
Q1: Why is direct GC analysis of DCPMU not feasible?
Direct injection of DCPMU onto a GC system is problematic for several key reasons. The primary issue is its low volatility, which stems from the polar urea functional group.[3] This group contains active hydrogens on the nitrogen atoms, leading to strong intermolecular hydrogen bonding.[4] These bonds require a significant amount of thermal energy to break, meaning the compound will not readily vaporize at typical GC inlet temperatures.[5] Attempting to force vaporization by using excessively high temperatures can lead to thermal decomposition of the molecule, preventing any meaningful analysis.[3] Furthermore, the polar nature of DCPMU can cause it to interact strongly with active sites within the GC inlet and column, leading to poor peak shape (tailing) and analyte loss.[6][7]
Q2: What is the core principle of derivatization for DCPMU, and how does it solve these issues?
Derivatization is a chemical modification process that converts the analyte into a new compound (a derivative) with properties better suited for GC analysis.[8] For DCPMU, the most effective strategy is silylation .[9]
The principle of silylation is to replace the "active" hydrogens on the polar urea group with a non-polar trimethylsilyl (TMS) group.[10][11] This transformation has several critical benefits:
-
Increases Volatility: By eliminating the sites for hydrogen bonding, the intermolecular forces are significantly weakened. The resulting TMS-derivative has a much lower boiling point and higher vapor pressure, allowing it to vaporize easily and intact in the GC inlet.[12]
-
Enhances Thermal Stability: The silyl derivative is generally more thermally stable than the parent compound, reducing the risk of degradation at high temperatures.[11]
-
Improves Chromatography: The non-polar derivative is less likely to adsorb to active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[9][13]
The general silylation reaction for an active hydrogen site (N-H) in DCPMU is as follows:
R-NH-R' + (CH₃)₃Si-X → R-N(Si(CH₃)₃)-R' + HX
Where (CH₃)₃Si-X is the silylating reagent.
Q3: Which silylating reagents are most effective for a substituted urea like DCPMU?
For compounds containing amide or urea functional groups, which can be less reactive than simple alcohols, a strong silylating reagent is required. The most recommended reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used silylating agent. Its byproducts are highly volatile and typically do not interfere with the chromatogram.[14]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most reactive silylating reagents, making it highly effective for derivatizing less reactive functional groups like amides.[11][15]
To further enhance the reaction efficiency, a catalyst is often added. The most common catalyst is TMCS (Trimethylchlorosilane) , typically added at a concentration of 1-10%.[16][17] TMCS helps to drive the reaction to completion, especially for sterically hindered or less reactive sites.[12]
Part 2: Experimental Protocol and Workflow
This section provides a robust, step-by-step protocol for the silylation of DCPMU. This method has been synthesized from best practices for derivatizing polar, amide-containing compounds.
Optimized Silylation Protocol for DCPMU using BSTFA + TMCS
This protocol is designed as a starting point and should be optimized for your specific sample matrix and instrument sensitivity.
Materials:
-
Dried sample extract containing DCPMU
-
BSTFA + 1% TMCS (or other desired concentration)
-
Anhydrous Pyridine or Acetonitrile (high purity, GC grade)
-
2 mL autosampler vials with deactivated glass inserts and PTFE-lined caps
-
Heating block or oven capable of maintaining 60-70°C
-
Vortex mixer
-
Nitrogen evaporation system
Procedure:
-
Sample Preparation (Critical Step): Ensure the sample extract is completely dry. The presence of water will preferentially react with the silylating reagent, drastically reducing or completely inhibiting the derivatization of DCPMU.[18]
-
Place your sample extract in a reaction vial.
-
Evaporate to complete dryness under a gentle stream of nitrogen gas, preferably at a slightly elevated temperature (e.g., 37-40°C).
-
-
Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample. Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Scientist's Note: Pyridine can act as a catalyst and acid scavenger, facilitating the reaction.[10] However, high-purity acetonitrile is also an excellent choice if pyridine interferes with your chromatography.
-
-
Derivatization Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Scientist's Note: A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point to ensure the reaction goes to completion. For unknown concentrations, a 1:1 volume ratio of solvent to reagent is a robust choice.
-
-
Reaction: Immediately cap the vial tightly. Vortex for 15 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes .[16][17]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Do not delay analysis, as some TMS derivatives have limited hydrolytic stability if exposed to atmospheric moisture.[19]
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting common derivatization issues.
Troubleshooting Q&A
| Symptom | Possible Causes | Recommended Solutions & Explanations |
| No derivative peak or very low signal intensity | 1. Presence of Moisture: Water and other protic solvents react more readily with silylating reagents than the target analyte, consuming the reagent. [3] | Solution: Ensure your sample is completely dry before adding reagents. Use high-purity anhydrous solvents. Store reagents under inert gas and with desiccant. |
| 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low for the amide groups in DCPMU. | Solution: Increase the reaction time (e.g., to 90 minutes) or temperature (e.g., to 70°C). Ensure proper mixing. Consider increasing the reagent-to-sample ratio. | |
| 3. Reagent Degradation: Silylating reagents are highly sensitive to moisture and will degrade over time if not stored properly. | Solution: Use fresh, unopened reagents for initial tests. If using an older bottle, test it with a simple standard (like an alcohol) to verify its activity. | |
| Peak for the derivative is asymmetrical (tailing) | 1. Active Sites in the GC System: Underivatized analyte or even the derivative itself can interact with active silanol groups in the injector liner or the front of the GC column. [6][9] | Solution: Use a deactivated (silanized) injector liner. If tailing persists, trim the first 10-20 cm from the front of the GC column. Perform regular inlet maintenance. |
| 2. Incomplete Derivatization: A mix of derivatized and underivatized DCPMU is being injected, with the polar parent compound tailing severely. | Solution: Re-optimize the reaction conditions as described above (increase time, temperature, or reagent concentration). | |
| 3. Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Solution: Dilute the sample or decrease the injection volume. | |
| Ghost peaks or unexpected peaks in the chromatogram | 1. System Contamination: Contamination can come from the syringe, injector liner, septum, or carrier gas. [13][20] | Solution: Bake out the column and clean the injector port. Use a high-temperature, low-bleed septum. Run a solvent blank to identify the source of contamination. |
| 2. Reagent Artifacts: Excess derivatizing reagent or its byproducts can sometimes appear as peaks in the chromatogram. | Solution: Compare the sample chromatogram to one from a reagent-only blank. Most BSTFA/MSTFA byproducts are very volatile and elute early. If they interfere, a sample cleanup step post-derivatization may be needed, though this can introduce other issues. [21] | |
| Poor reproducibility of peak areas | 1. Inconsistent Sample Preparation: Variability in the dryness of the sample or pipetting volumes will lead to inconsistent results. [13] | Solution: Standardize the drying procedure and use calibrated pipettes. An internal standard should be used to correct for volume variations. |
| 2. Leaks in the GC System: A leak in the injector septum or column fittings can cause variable injection volumes and pressure fluctuations. [6][20] | Solution: Perform a leak check on the GC inlet. Replace the septum and ferrules regularly. | |
| 3. Derivative Instability: The TMS-derivative may be slowly hydrolyzing back to the parent compound while waiting in the autosampler tray. | Solution: Analyze samples as soon as possible after derivatization. Minimize the time samples sit in the autosampler. |
Part 4: GC System & Method Parameters
Derivatization is only half the battle. The GC system must be properly configured to handle silylated samples.
GC Column Selection
It is critical to use a GC column that is compatible with silylating reagents.
-
Recommended: Low- to mid-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5ms, HP-5ms). These phases are robust and provide excellent resolution for a wide range of compounds. [10]* Avoid: Highly polar "WAX" (polyethylene glycol) or FFAP phases. Excess silylating reagent injected onto these columns will react with and irreversibly damage the stationary phase. [10][22]
Recommended Starting GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 260 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal breakdown. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode maximizes sensitivity. A 1-minute splitless time is a good starting point. |
| Liner | Deactivated, single-taper with glass wool | A deactivated surface prevents analyte adsorption. [6]Glass wool aids in vaporization and traps non-volatile matrix components. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0 - 1.2 mL/min for Helium). |
| Oven Program | Start: 80°C (hold 2 min) Ramp: 15°C/min to 300°C Hold: 5 min | This is a general-purpose program. The initial temperature should be low enough to focus the analytes at the head of the column, and the final temperature high enough to elute the derivative and clean the column. This must be optimized. |
| MS Transfer Line | 280 - 300 °C | Prevents cold spots where the analyte could condense before reaching the ion source. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI). |
References
- Phenomenex. (n.d.).
- Tandoh, M., & Ponniah, S. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- GC Derivatization. (n.d.).
- Chrom Tech, Inc. (2025, October 15).
- Chemistry For Everyone. (2025, January 19).
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
- Chemistry LibreTexts. (2023, August 29).
- Supelco. (n.d.).
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
- Oreate AI Blog. (2025, December 16). Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. [Link]
- van den Ende, J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- ResearchGate. (2025, August 6). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
- CHROMacademy. (n.d.). GC Troubleshooting. CHROMacademy. [Link]
- Bibel Inst. (2025, March 9).
- Rood, D. (n.d.). 5 - Gas Chromatography Problem Solving and Troubleshooting. [Link]
- Stepbio. (n.d.). GC Troubleshooting. Stepbio. [Link]
- GC Derivatization. (n.d.).
- Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. U.S. Geological Survey. [Link]
- Regulations.gov. (2020, December 17). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No..
- van der Westhuizen, L., et al. (2021). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Metabolomics, 17(11), 99. [Link]
- EPA. (n.d.).
- ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- ResearchGate. (2025, August 10). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine.
- EPA. (n.d.).
- Phenomenex Blog. (2021, February 17). Derivatization in Gas Chromatography (GC) Explained. Phenomenex Blog. [Link]
- ResearchGate. (2013, February 8). How can you avoid problems in a GC column due to an excess of a derivatizing agent?.
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dealing with co-eluting interferences in the analysis of 1-(3,4-Dichlorophenyl)-3-methylurea
Welcome to the technical support center for the analysis of 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, with a special focus on resolving co-eluting interferences. As a major metabolite of the widely used herbicide Diuron, accurate quantification of DCPMU is critical for environmental monitoring, toxicology studies, and understanding metabolic pathways.[1][2][3] This resource provides field-proven insights and systematic troubleshooting strategies to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in the analysis of DCPMU?
A: Co-elution occurs when two or more chemical compounds are not sufficiently separated during a chromatographic run and elute from the analytical column at the same time.[4] This results in overlapping chromatographic peaks. For DCPMU, this is a significant issue because it can lead to:
-
Inaccurate Quantification: The detector response for the overlapping peaks is combined, leading to an overestimation of the DCPMU concentration.
-
False Positives: An interfering compound might be incorrectly identified as DCPMU.
-
Poor Method Specificity: The analytical method is unable to differentiate DCPMU from other components in the sample.
Common co-eluting interferences for DCPMU include its parent compound, Diuron, other metabolites like 1-(3,4-dichlorophenyl)urea (DCPU), and various matrix components from environmental samples like soil or water.[5][6]
Q2: What are the initial indicators of a potential co-elution issue in my chromatogram?
A: While perfectly co-eluting peaks can be difficult to spot visually, there are several tell-tale signs to look for in your chromatogram:[4]
-
Asymmetrical Peaks: Look for peaks with a "shoulder" or those that show significant fronting or tailing. A sudden discontinuity in the peak shape is a strong indicator of an underlying, unresolved peak.[4]
-
Broader Than Expected Peaks: If the DCPMU peak is consistently wider than the peaks for your other standards under the same conditions, it could be due to two or more unresolved compounds.
-
Inconsistent Peak Area Ratios: If you are monitoring multiple signals for DCPMU (e.g., different wavelengths with a DAD detector or multiple MRM transitions in MS/MS), inconsistent ratios between these signals across different samples can indicate the presence of an interference.
-
Retention Time Shifts: Unexplained shifts in the retention time of your analyte peak, especially in complex matrices, can be a sign of co-elution affecting the peak apex.
Q3: How can I quickly confirm if I have a co-elution problem?
A: The most effective way to confirm co-elution is to assess peak purity.
-
Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector acquires full UV-Vis spectra across the entire chromatographic peak. By comparing the spectra at the upslope, apex, and downslope of the peak, you can determine if it is spectrally pure.[4] If the spectra are not identical, it confirms the presence of a co-eluting impurity.[4]
-
Using a Mass Spectrometer (MS): Similarly, with a mass spectrometer, you can examine the mass spectra across the peak. If the mass spectra change, or if you see ions that do not belong to your target analyte, co-elution is occurring.[4]
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving co-elution issues, categorized by the area of the analytical workflow.
Part 1: Chromatographic Method Optimization
When co-elution is confirmed, the first line of defense is to optimize the chromatographic separation. The goal is to alter the "selectivity" of your method, which is the ability to differentiate between the analyte and interfering compounds.
Problem: Poor chromatographic resolution between DCPMU and a co-eluting compound.
This is often observed as overlapping peaks for DCPMU and its parent compound Diuron or the metabolite DCPU, which are structurally very similar.
Workflow for Chromatographic Optimization
Caption: Decision tree for systematic chromatographic optimization.
Step-by-Step Protocol: Mobile Phase and Column Selection
-
Evaluate Mobile Phase Composition:
-
Rationale: Changing the organic solvent in a reversed-phase system (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference can be enough to resolve closely eluting compounds.[7]
-
Procedure:
-
Prepare two mobile phases: one with acetonitrile/water and another with methanol/water.
-
Run your sample using an isocratic method with each mobile phase composition (e.g., 50:50 organic:water).
-
Compare the chromatograms. If selectivity changes (i.e., the elution order or spacing of peaks changes), you can then proceed to optimize the gradient with the more promising solvent.
-
-
-
Select an Alternative Column Chemistry:
-
Rationale: The stationary phase is the most powerful tool for altering selectivity.[8] While a C18 column is a common starting point, structurally similar compounds like ureas may require a different type of interaction for separation. Phenyl-based columns (e.g., Phenyl-Hexyl or Biphenyl) offer pi-pi interactions, which can be highly effective for aromatic compounds like DCPMU and its relatives.
-
Procedure:
-
Acquire a column with a different stationary phase chemistry (see table below).
-
Equilibrate the new column with your initial mobile phase conditions.
-
Inject your standard mixture and sample extracts.
-
Evaluate the change in selectivity. A change in elution order is a strong indicator that the new column chemistry is providing a different separation mechanism.
-
-
| Column Type | Primary Interaction Mechanism | Best For... |
| C18 (ODS) | Hydrophobic | General purpose, good starting point. |
| C8 | Hydrophobic (less retentive than C18) | Compounds that are too strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic + Pi-Pi Interactions | Aromatic compounds, providing alternative selectivity to C18. |
| Biphenyl | Hydrophobic + Enhanced Pi-Pi Interactions | Aromatic and moderately polar compounds; often shows unique selectivity. |
| Embedded Polar Group (EPG) | Hydrophobic + Hydrogen Bonding | Polar compounds; compatible with highly aqueous mobile phases. |
Part 2: Advanced Detection Strategies for Unresolved Peaks
Sometimes, complete chromatographic separation is not feasible, especially in very complex matrices. In these cases, leveraging the selectivity of your detector is the best path forward.
Problem: Co-elution persists despite an optimized chromatographic method.
This is common in matrices with high levels of organic matter, where numerous endogenous compounds can interfere.[9][10]
Workflow for Advanced Detection
Caption: Workflow for using advanced detectors to overcome co-elution.
Step-by-Step Protocol: Developing a Selective MS/MS Method
-
Rationale: Tandem mass spectrometry (MS/MS) provides an exceptional level of specificity by monitoring a specific fragmentation pathway of your target analyte.[11][12] In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to isolate the parent ion (precursor) of DCPMU, fragment it, and then monitor for a specific fragment ion (product). This process is highly selective and can effectively eliminate signals from co-eluting interferences that do not share the same precursor-to-product ion transition.[11]
-
Procedure:
-
Determine the Precursor Ion: Infuse a standard solution of DCPMU directly into the mass spectrometer. In positive electrospray ionization (ESI+) mode, the precursor ion will typically be the protonated molecule, [M+H]⁺.
-
Identify Product Ions: Perform a product ion scan on the selected precursor ion. This will fragment the DCPMU molecule and reveal its characteristic product ions. Select at least two stable and abundant product ions for your method.
-
Optimize MRM Transitions: For each precursor → product ion pair (an "MRM transition"), optimize the collision energy to maximize the product ion signal.
-
Confirm Specificity: Inject a blank matrix extract (a sample known not to contain DCPMU) and monitor the selected MRM transitions. There should be no significant signal at the retention time of DCPMU, confirming the method's specificity.
-
| Compound | Precursor Ion ([M+H]⁺) | Example Product Ions | Purpose |
| DCPMU | m/z 219.0 | m/z 162.0, m/z 126.0 | Primary quantitation and confirmation |
| Diuron | m/z 233.0 | m/z 72.1, m/z 162.0 | To monitor for the parent compound |
| DCPU | m/z 205.0 | m/z 162.0, m/z 126.0 | To monitor for another key metabolite |
Note: Exact m/z values and optimal collision energies should be determined empirically on your specific instrument.
Part 3: Sample Preparation and Mitigation of Matrix Effects
Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification even if the peaks are chromatographically resolved.[13][14]
Problem: Inconsistent recovery, ion suppression, or poor reproducibility in matrix samples.
This is a classic sign that your sample cleanup is insufficient and that matrix components are interfering with the analysis.
Workflow for Sample Preparation and Matrix Effect Mitigation
Caption: Workflow for improving sample cleanup and mitigating matrix effects.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Rationale: SPE is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. A well-developed SPE method can selectively retain the analyte of interest while allowing matrix interferences to be washed away, resulting in a much cleaner sample extract.
-
Procedure (Example using Reversed-Phase SPE):
-
Sorbent Selection: Choose a sorbent that will retain DCPMU. Since DCPMU is moderately polar, a polymeric reversed-phase sorbent like HLB (Hydrophilic-Lipophilic Balanced) is often a good choice. C18 is also a viable option.
-
Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the sorbent, followed by water or a buffer to prepare the sorbent for the aqueous sample.
-
Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate to ensure proper retention of the analyte.
-
Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge. This step is crucial for removing polar, water-soluble interferences that did not retain strongly to the sorbent.
-
Elution: Elute DCPMU from the sorbent using a strong solvent, such as methanol or acetonitrile. The resulting eluate is a cleaner, more concentrated sample ready for analysis.
-
Best Practice: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Rationale: A SIL-IS (e.g., DCPMU-d6) is the gold standard for compensating for matrix effects.[9][12] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., Deuterium). It will behave almost identically to the analyte during sample preparation, chromatography, and ionization. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS equally. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects are effectively cancelled out, leading to highly accurate and precise quantification.[15]
References
- HPLC analysis of diuron and metabolites in blood and urine - PubMed
- HPLC Method for Analysis of Diuron on Primesep 100 Column on Alltesta
- Diuron Method number: PV2097 Procedure - OSHA
- HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim
- Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremedi
- Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data - Analytical Methods (RSC Publishing)
- Identification of diuron and four of its metabolites in human postmortem plasma and urine by LC/MS with a moving-belt interface - PubMed
- analytical method for the determin
- Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and applic
- Electroanalytical Overview: the Measurement of Diuron - ACS Public
- How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS - ResearchG
- This compound | 3567-62-2 | Benchchem
- Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - SciELO
- 3-methylurea | 3567-62-2, 1-(3,4-Dichlorophenyl) - Echemi
- Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water | Analytical Chemistry - ACS Public
- US3592741A - Method for analysis of urea - Google P
- Multiresidue analysis of atrazine, diuron and their degradation products in sewage sludge by liquid chromatography tandem mass spectrometry - PubMed
- This compound | CymitQuimica
- UREA TESTING METHODS
- Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl - SciELO
- Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chrom
- Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in W
- Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and - Archimer
- 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA | 3567-62-2 - ChemicalBook
- (PDF)
- Application Note: High-Throughput Analysis of Fenuron in Complex Matrices using Fenuron-d5 for Matrix Effect Compens
- Analytical methodology for the determination of urea: Current practice and future trends | Request PDF - ResearchG
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC Intern
- This compound - AERU - University of Hertfordshire
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- How To Identify & Prevent Analytical Test Problems - SilcoTek® Corpor
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
Sources
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- 2. echemi.com [echemi.com]
- 3. 1-(3,4-DICHLOROPHENYL)-3-METHYL UREA | 3567-62-2 [chemicalbook.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
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- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Multiresidue analysis of atrazine, diuron and their degradation products in sewage sludge by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Limit of Detection for Monomethyldiuron in Complex Samples
Welcome to the technical support center dedicated to improving the analytical sensitivity for Monomethyldiuron in challenging sample matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are looking to push the boundaries of detection for this critical Diuron metabolite. Here, we move beyond standard protocols to explore the nuances of method optimization, offering field-proven insights to overcome common analytical hurdles.
Part 1: Troubleshooting Guide - Navigating Common Analytical Challenges
This section addresses the most frequent issues encountered during the analysis of Monomethyldiuron, providing a systematic approach to problem-solving.
Q1: I'm experiencing poor sensitivity and a low signal-to-noise ratio for Monomethyldiuron. What are the likely causes and how can I improve it?
A1: Low sensitivity for Monomethyldiuron can stem from several factors throughout the analytical workflow. Let's break down the potential culprits and solutions:
-
Suboptimal Sample Preparation: Inefficient extraction and cleanup are primary reasons for poor sensitivity.
-
QuEChERS Modification: For polar compounds like Monomethyldiuron, the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may not be optimal. Consider modifying the extraction solvent to acidified methanol, as used in the QuPPe (Quick Polar Pesticides) method, which is specifically designed for polar pesticides.[1][2] For dry or low-moisture samples (e.g., cereals, dried herbs), ensure adequate hydration by adding a measured amount of water before extraction to improve efficiency.[1]
-
Solid-Phase Extraction (SPE) Optimization: Ensure the SPE sorbent is appropriate for Monomethyldiuron. A C18 sorbent is commonly used for phenylurea herbicides.[3] Methodical optimization of the conditioning, loading, washing, and elution steps is critical. Inadequate conditioning or an overly strong wash solvent can lead to analyte breakthrough and loss.
-
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of Monomethyldiuron in the mass spectrometer source, leading to a significant drop in signal intensity.[4][5]
-
Dilution: A straightforward approach is to dilute the final extract. While this reduces the matrix load, it also dilutes the analyte. This strategy is effective only if your instrument has sufficient sensitivity to detect the diluted analyte.[4]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the identical sample preparation procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[5]
-
-
Mass Spectrometry Parameters: Inadequate optimization of the mass spectrometer can severely limit sensitivity.
-
Source Parameters: The ESI (Electrospray Ionization) source parameters, including nebulizing gas flow, drying gas flow and temperature, and capillary voltage, must be optimized specifically for Monomethyldiuron. An improved ESI probe design can enhance ionization stability and sensitivity.[6]
-
MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Monomethyldiuron. A thorough optimization of precursor and product ions, as well as collision energies, is essential.
-
Q2: I'm observing significant signal suppression in my soil and plant matrix samples. How can I effectively mitigate these matrix effects?
A2: Matrix effects are a notorious challenge in complex sample analysis. Here are targeted strategies to combat signal suppression for Monomethyldiuron:
-
Advanced Sample Cleanup:
-
Dispersive SPE (d-SPE) Sorbent Selection: In the QuEChERS cleanup step, the choice of d-SPE sorbent is crucial. While Primary Secondary Amine (PSA) is standard, for highly pigmented samples (e.g., spinach, kale), the addition of graphitized carbon black (GCB) can be beneficial. However, be cautious as GCB can retain planar pesticides like Monomethyldiuron. A thorough evaluation of the trade-off between cleanup efficiency and analyte recovery is necessary. C18 can be added to remove non-polar interferences.
-
Optimized SPE Protocol: For SPE, a meticulous optimization of the wash step is key. A wash solution that is strong enough to remove interferences but weak enough to retain Monomethyldiuron is required. A gradient wash or multiple wash steps with solvents of increasing polarity can be effective.
-
-
Instrumental Approaches:
-
Chromatographic Separation: Improving the chromatographic separation between Monomethyldiuron and co-eluting matrix components can significantly reduce ion suppression. Experiment with different column chemistries (e.g., Phenyl-Hexyl) or adjust the mobile phase gradient to enhance resolution.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for Monomethyldiuron is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
-
Calibration Strategies:
-
Standard Addition: The method of standard additions involves adding known amounts of the analyte to aliquots of the sample extract. This creates a calibration curve within the sample matrix itself, providing the most accurate compensation for matrix effects. However, it is a labor-intensive approach.[5]
-
Q3: My GC-MS analysis of Monomethyldiuron is suffering from peak tailing and poor reproducibility. What's causing this and how can I fix it?
A3: Phenylurea herbicides like Monomethyldiuron can be challenging for GC-MS analysis due to their polarity and thermal lability.[7][8]
-
Analyte Degradation and Adsorption:
-
Derivatization: To improve thermal stability and chromatographic performance, consider derivatization. Alkylation of the urea nitrogen can produce a more volatile and less polar derivative suitable for GC analysis.[7]
-
Analyte Protectants: The addition of "analyte protectants" to both sample extracts and calibration standards can significantly improve peak shape and response for active compounds. These are typically compounds with multiple hydroxyl groups (e.g., sorbitol, gulonolactone) that mask active sites in the GC inlet and column, preventing analyte degradation and adsorption.[9][10][11][12]
-
-
GC System Inertness:
-
Inlet and Liner: Ensure the GC inlet liner is clean and deactivated. Using an ultra-inert liner can minimize active sites. Regular maintenance of the inlet is crucial to prevent the buildup of non-volatile matrix components.
-
Column Choice: A properly deactivated and well-maintained capillary column is essential. Consider using a column specifically designed for pesticide analysis.
-
Part 2: Frequently Asked Questions (FAQs) - Deeper Insights for Method Development
This section provides in-depth answers to more specific questions that arise during the development and validation of methods for Monomethyldiuron analysis.
Q4: What are the key considerations when developing a robust QuEChERS method for Monomethyldiuron in a new, complex matrix?
A4: When adapting the QuEChERS method for a new matrix, a systematic approach is necessary to ensure accuracy and reproducibility.
Workflow for QuEChERS Method Optimization
Caption: A decision-making workflow for optimizing the QuEChERS method for a novel and complex sample matrix.
-
Matrix Characterization: Understand the properties of your matrix. Is it high in water, fat, or pigments? This will guide your choices for extraction and cleanup.
-
Extraction Solvent Selection: For polar analytes like Monomethyldiuron, acidified methanol can offer better extraction efficiency than acetonitrile.[1][2] Perform initial recovery experiments with both to determine the optimal choice for your matrix.
-
d-SPE Sorbent Strategy:
-
PSA: Effective for removing fatty acids, organic acids, and some sugars.
-
C18: Useful for removing non-polar interferences.
-
GCB: Excellent for removing pigments, but test for potential loss of planar Monomethyldiuron. Start with PSA and add other sorbents based on the matrix characteristics. The amount of sorbent should also be optimized.
-
-
Method Validation: Once you have an optimized protocol, a full method validation according to guidelines such as SANTE/12682/2019 is essential to ensure the reliability of your data.[13][14][15][16] This includes assessing linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Q5: What are the most critical parameters to optimize on a triple quadrupole mass spectrometer to achieve the lowest limit of detection for Monomethyldiuron?
A5: Achieving the ultimate sensitivity from your triple quadrupole MS requires a multi-faceted optimization approach.
| Parameter Category | Specific Parameters | Rationale for Optimization |
| Ion Source | Nebulizing Gas Flow, Drying Gas Flow & Temperature, Capillary Voltage | These parameters directly influence the efficiency of desolvation and ionization of Monomethyldiuron in the ESI source. Optimal settings will maximize the formation of the protonated molecule ([M+H]^+).[6] |
| Ion Optics | Lens Voltages | Proper tuning of the ion optics ensures efficient transmission of the target ions from the source to the quadrupole mass analyzer, minimizing ion loss. |
| Quadrupole Settings | Precursor Ion Selection, Product Ion Selection, Collision Energy (CE) | The selection of the most abundant and specific precursor-to-product ion transition is fundamental. Fine-tuning the collision energy is critical to maximize the formation of the chosen product ion, thereby enhancing signal intensity. |
| Detector | Dwell Time | A longer dwell time for the Monomethyldiuron MRM transition will improve the signal-to-noise ratio. However, this needs to be balanced with the total cycle time to ensure a sufficient number of data points across the chromatographic peak. |
Experimental Protocol: MRM Optimization for Monomethyldiuron
-
Infusion Analysis: Infuse a standard solution of Monomethyldiuron directly into the mass spectrometer.
-
Precursor Ion Identification: Acquire a full scan mass spectrum to identify the protonated molecule, ([M+H]^+).
-
Product Ion Scan: Select the ([M+H]^+) as the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For the most promising product ions, perform a collision energy ramp to determine the optimal CE that yields the highest intensity for each transition.
-
Selection of MRM Transitions: Choose at least two MRM transitions for quantification and confirmation, adhering to regulatory guidelines.[17]
Q6: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) to improve the cleanup of Monomethyldiuron from complex water samples?
A6: A well-optimized SPE protocol can provide excellent cleanup and pre-concentration, significantly improving the limit of detection.
Detailed SPE Protocol for Monomethyldiuron in Water
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample if necessary, based on the pKa of Monomethyldiuron and the sorbent chemistry.
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge. Crucially, do not allow the sorbent bed to go dry at this stage.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove salts and other highly polar interferences.
-
Consider a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove more interferences without eluting the Monomethyldiuron. This step requires careful optimization.
-
-
Drying:
-
Dry the SPE cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This removes residual water which can interfere with the subsequent elution and analysis.
-
-
Elution:
-
Elute the retained Monomethyldiuron with a small volume of an appropriate solvent (e.g., 2 x 3 mL of methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Logical Diagram of the SPE Process
Caption: Step-by-step workflow for Solid-Phase Extraction of Monomethyldiuron from water samples.
Part 3: References
-
EUROPE: Update of analytical guidance document for residues - Lynxee consulting. (2020, February 28). Retrieved from [Link]
-
Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes - ACS Publications. (n.d.). Retrieved from [Link]
-
Evaluation of improved ESI probe in pesticide analysis using triple quadrupole LC-MS - Shimadzu. (n.d.). Retrieved from [Link]
-
Pesticide residues in food - Mérieux NutriSciences. (n.d.). Retrieved from [Link]
-
Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food - Waters Corporation. (n.d.). Retrieved from [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables - OUCI. (n.d.). Retrieved from [Link]
-
European Commission (2019) Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food & Feed. Document No. SANTE/ 12682/2019. - References - Scientific Research Publishing. (n.d.). Retrieved from [Link]
-
Full article: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
EPA-OGWDW/TSC: 532: Phenylurea Compounds in Water by HPLCUV. (n.d.). Retrieved from [Link]
-
Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1 - European Commission's Food Safety. (2021, February 24). Retrieved from [Link]
-
Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
The Need for Speed Applying Triple Quadrupole MS in Pesticide Residue Analysis Fast Pesticide Residue Analysis in a complex matrix using Triple Quadropole Mass Spectrometer - Mar 14 2013 - Alan Northage - Chromatography Today. (2013, March 14). Retrieved from [Link]
-
The role of GC-MS/MS with triple quadrupole in pesticide residue analysis in food and the environment - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction | LCGC International. (n.d.). Retrieved from [Link]
-
Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. (n.d.). Retrieved from [Link]
-
(PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food - ResearchGate. (2018, March 8). Retrieved from [Link]
-
A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. (2019, June 17). Retrieved from [Link]
-
EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. (n.d.). Retrieved from [Link]
-
(PDF) Evaluation of Analyte Protectants to Improve Gas Chromatographic Analysis of Pesticides - ResearchGate. (n.d.). Retrieved from [Link]
-
Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis - Agilent. (n.d.). Retrieved from [Link]
-
What to pay attention to when using Analyte Protectants (AP) - eurl-pesticides.eu. (n.d.). Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
-
Analytical procedure of the optimized QuEChERS and quick polar pesticides (QuPPe) method - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS - ResearchGate. (n.d.). Retrieved from [Link]
-
Sensitive determination of phenylurea herbicides in soybean milk and tomato samples by a novel hypercrosslinked polymer based solid-phase extraction coupled with high performance liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (2021, March 17). Retrieved from [Link]
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - MDPI. (n.d.). Retrieved from [Link]
-
HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017, January 13). Retrieved from [Link]
-
Guidelines/Tips for pesticide screening by GC-LC/MS/MS - Chromatography Forum. (2016, September 5). Retrieved from [Link]
-
Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products - PubMed. (2023, January 15). Retrieved from [Link]
-
EPA Method 525.3 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]
-
Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 23). Retrieved from [Link]
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Technical Support Center: Optimization of DCPMU Extraction from Clay Soils
Disclaimer: The compound "DCPMU" (N'-(3,4-dichlorophenyl)-N-methylurea) is a known metabolite of the herbicide Diuron. Methodologies and principles discussed here are based on established protocols for Diuron and its related phenylurea compounds, which present analogous extraction challenges from complex soil matrices.
Section 1: Foundational Principles - The Challenge of Clay
Extracting organic molecules like DCPMU from clay-rich soils presents a significant analytical challenge. Unlike sandy or loamy soils, clay matrices are characterized by a high surface area and a strong negative surface charge. These properties promote powerful binding interactions with target analytes, making efficient extraction difficult.
The primary mechanisms hindering DCPMU recovery from clay include:
-
Adsorption: DCPMU can bind to clay particle surfaces through mechanisms like hydrogen bonding, van der Waals forces, and dipole-dipole interactions.[1][2][3] The carbonyl group on the urea moiety is particularly susceptible to forming hydrogen bonds with water molecules hydrating the clay surface.[1]
-
Intercalation: In swelling clays like montmorillonite, DCPMU molecules can become trapped within the interlayer spaces of the clay mineral structure, rendering them inaccessible to extraction solvents.
-
Co-association with Organic Matter: Clay particles are often complexed with soil organic matter (humic and fulvic acids), which can also strongly bind DCPMU, further reducing its extractability.[1][4][5]
An effective extraction strategy must provide enough energy and employ appropriate solvent chemistry to overcome these binding forces and quantitatively transfer the DCPMU from the soil matrix into the solvent phase.
Section 2: Troubleshooting Guide (Q&A Format)
This guide addresses the most common issues encountered during the extraction of DCPMU from clay soils.
Question 1: My DCPMU recovery is consistently low (<70%). What are the most likely causes and how can I fix it?
Answer: Low recovery is the most frequent problem and typically points to an issue with one of four key parameters: solvent choice, extraction energy, pH, or matrix effects.
A. Inadequate Solvent Selection:
-
The "Why": The principle of "like dissolves like" is paramount. The extraction solvent must have a polarity that is well-matched to DCPMU and be capable of disrupting the analyte-clay interactions. While DCPMU is moderately polar, a solvent that is too polar may preferentially interact with the polar clay surface instead of the analyte. Conversely, a non-polar solvent will not effectively solubilize the DCPMU.
-
The Fix: A combination of solvents is often superior. A mixture of a polar solvent like methanol or acetonitrile with a less polar solvent like dichloromethane or acetone can be highly effective.[6][7] Methanol is particularly effective at penetrating the clay structure and disrupting hydrogen bonds.[8][9] An excellent starting point for Accelerated Solvent Extraction (ASE) is a mixture of dichloromethane-acetone (1:1, v/v) or methanol.[6][7]
B. Insufficient Extraction Energy (Temperature & Pressure):
-
The "Why": Elevated temperature and pressure are critical for overcoming the strong adsorptive forces between DCPMU and clay.[6][10] Increased temperature enhances solvent diffusion into the clay matrix, decreases solvent viscosity, and provides the energy needed to break analyte-matrix bonds.[10] High pressure keeps the solvent in a liquid state above its boiling point, further increasing its solvating power.[6][10]
C. Suboptimal pH:
-
The "Why": Soil pH can influence the surface charge of clay minerals and the ionization state of co-extracted matrix components (like humic acids). While DCPMU is a neutral molecule across a wide pH range, acidic conditions can increase the positive charge on clay edges, potentially altering binding. More importantly, adjusting the pH of the extraction solvent can help suppress the ionization of interfering humic acids, making them less soluble and reducing matrix effects.
-
The Fix: For phenylurea herbicides, extraction with methanol slightly acidified with a weak organic acid, such as formic acid, has been shown to be effective.[12] A solution of methanol containing 0.3% formic acid can improve extraction performance.[12]
D. Sample Hydration:
-
The "Why": For methods like QuEChERS, which rely on partitioning between an aqueous and organic phase, the water content of the soil is critical. Dry clay can bind analytes so strongly that the extraction solvent cannot penetrate effectively.
-
The Fix: If using a QuEChERS-based approach on dry soil, a rehydration step is necessary. Add a defined amount of water to the sample and allow it to hydrate for at least 30 minutes before adding the extraction solvent (acetonitrile).[13][14] This allows water to swell the clay and displace some of the bound analyte, making it accessible to the acetonitrile.
Question 2: I'm seeing high variability (%RSD > 15%) between my sample replicates. What's causing this?
Answer: Poor reproducibility is often a result of sample inhomogeneity or inconsistent procedural steps.
-
The "Why": Contamination in soil is rarely uniform. Clay soils, in particular, can form hard aggregates, trapping the analyte within. If one replicate contains more of these "hot spots" than another, the results will be inconsistent. Furthermore, any variation in extraction time, temperature, or solvent volume between samples will lead to different extraction efficiencies.
-
The Fix:
-
Homogenize Thoroughly: Before weighing subsamples, air-dry the bulk soil sample, gently crush any aggregates with a mortar and pestle, and sieve it through a 2 mm mesh to ensure a uniform particle size and distribution of the analyte.[8]
-
Use an Automated System: Employ an automated extraction system like an ASE. These systems provide precise control over temperature, pressure, time, and solvent volumes, eliminating operator-induced variability between samples.[12] An ASE can process samples sequentially with identical parameters, ensuring high reproducibility.[12]
-
Question 3: My chromatogram is "dirty" with many interfering peaks, and I'm experiencing ion suppression in my LC-MS/MS analysis. How can I clean up my extract?
Answer: This is a classic sign of matrix interference from co-extracted compounds like humic acids. A post-extraction cleanup step is essential.
-
The "Why": Solvents powerful enough to extract DCPMU will also extract a wide range of other organic materials from the soil (e.g., humic/fulvic acids, lipids, pigments). These compounds can interfere with chromatographic analysis and, in mass spectrometry, suppress the ionization of the target analyte, leading to artificially low results.
-
The Fix: Solid-Phase Extraction (SPE) Cleanup. SPE is the most effective way to remove these interferences.[15][16][17]
-
Choose the Right Sorbent: For DCPMU, a reversed-phase sorbent like C18 (octadecylsilane) is a good choice.[18][19] However, for removing the complex matrix from soil, a combination sorbent or a polymer-based sorbent like Oasis HLB or Bond Elut NEXUS may provide superior cleanup by retaining the analyte while allowing a broader range of interferences to be washed away.[20]
-
Follow the 4-Step Process:
-
Condition: Activate the cartridge with a strong solvent (e.g., methanol) followed by an equilibration with a weak solvent (e.g., deionized water).[17][18]
-
Load: Load the soil extract (after solvent exchange into a water-miscible solvent if necessary).
-
Wash: Use a weak solvent (e.g., water or a low-percentage organic solvent mix) to wash away polar interferences while the DCPMU remains bound to the sorbent.[17]
-
Elute: Use a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to elute the purified DCPMU for analysis.[17][18]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which extraction technique is best: ASE, Soxhlet, Sonication, or QuEChERS?
-
A: For clay soils, Accelerated Solvent Extraction (ASE) is generally superior.[6][7] It provides the necessary temperature and pressure to overcome strong matrix binding, is automated for high reproducibility, and uses significantly less solvent than traditional Soxhlet extraction.[6][7] While QuEChERS is fast and effective for many matrices, it can struggle with the strong binding in dry, high-clay-content soils without modification and may require more intensive d-SPE cleanup.[13][21]
-
-
Q: Can I analyze my extract directly after extraction without cleanup?
-
A: It is highly discouraged, especially when using sensitive detection techniques like LC-MS/MS.[12] Soil extracts are notoriously complex.[16] Direct injection will likely lead to matrix effects (ion suppression/enhancement), poor data quality, and rapid contamination of your analytical instrument, requiring frequent and costly maintenance.
-
-
Q: How does the age of the DCPMU residue in the soil affect extraction?
-
A: Aged residues are significantly harder to extract. Over time, the analyte can diffuse into smaller micropores within the clay and soil organic matter, becoming sequestered. This makes the residue less bioavailable and less accessible to extraction solvents. For aged residues, more aggressive extraction conditions (higher temperature, longer static times in ASE) are required to achieve good recovery.[6][7]
-
Section 4: Data & Visualization
Table 1: Comparison of Common Extraction Solvents for Phenylurea Herbicides
| Solvent/Mixture | Polarity Index | Key Advantages | Common Application |
| Methanol | 5.1 | Excellent for disrupting H-bonds; good penetration of clay matrix. | ASE, Sonication[8][9] |
| Acetonitrile | 5.8 | Widely used in QuEChERS for effective partitioning with water. | QuEChERS[13][22] |
| Acetone | 5.1 | Good general-purpose solvent, often used in mixtures. | ASE, Soxhlet |
| Dichloromethane/Acetone (1:1) | 3.1 / 5.1 | A powerful combination that balances polarity for broad analyte ranges. | ASE[6][7] |
| Ethyl Acetate | 4.4 | Effective elution solvent in SPE; less polar than alcohols. | SPE Elution |
Table 2: Recommended Starting Parameters for Accelerated Solvent Extraction (ASE)
| Parameter | Recommended Value | Rationale |
| Extraction Solvent | Methanol or Dichloromethane/Acetone (1:1) | Proven effectiveness for pesticide recovery from aged soil residues.[6][7] |
| Temperature | 100 - 120 °C | Optimal range to increase extraction kinetics without causing analyte degradation.[6][11] |
| Pressure | 1500 psi | Standard pressure to maintain solvent in a liquid state.[11] |
| Static Time | 5 minutes | Allows for sufficient diffusion of solvent into the sample matrix.[11] |
| Static Cycles | 2 | Ensures exhaustive extraction of the analyte.[11] |
| Flush Volume | 60% of cell volume | Efficiently rinses the sample and lines to maximize recovery.[11] |
| Purge Time | 90 seconds | Removes residual solvent from the extraction cell.[11] |
Diagrams
Caption: End-to-end workflow for DCPMU extraction and analysis.
Caption: Decision flowchart for troubleshooting low analyte recovery.
Section 5: Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Prepare a 10-30 g soil sample that has been air-dried and passed through a 2-mm sieve. If the sample is clumpy, mix it with an equal amount of diatomaceous earth.
-
Cell Loading: Load the prepared sample into an appropriately sized stainless steel ASE cell. Place cellulose filters at the inlet and outlet of the cell.
-
Extraction Parameters: Set the ASE system to the parameters outlined in Table 2.
-
Solvent: Methanol
-
Temperature: 120 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Static Cycles: 2
-
-
Collection: Collect the extract in a glass vial. The total volume will be approximately 1.5 times the cell volume.
-
Concentration: Evaporate the solvent from the extract aliquot under a gentle stream of nitrogen. Do not evaporate to complete dryness. Stop when approximately 1 mL remains.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general procedure for cleanup using a C18 cartridge.[18]
-
Cartridge Conditioning: Pass 5 mL of methanol through a 500 mg C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Take the concentrated 1 mL of extract from the ASE step and add 9 mL of deionized water. Vortex to mix. Pass this entire 10 mL sample through the conditioned SPE cartridge at a slow, steady drip rate (approx. 1-2 drops/second).
-
Washing: Pass 5 mL of deionized water through the cartridge to remove highly polar interferences.
-
Elution: Elute the retained DCPMU from the cartridge by passing 5 mL of methanol through the sorbent. Collect this eluate.
-
Final Preparation: Evaporate the methanol eluate under nitrogen to a final volume of 1 mL. The sample is now ready for LC-MS/MS analysis.
References
- Dąbrowska, A., et al. (2003). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run.
- Gan, J., et al. (1999). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. Journal of Agricultural and Food Chemistry, 47(7), 2773-2778. [Link]
- U.S. Environmental Protection Agency. (2006).
- Field, J. A., et al. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry, 45(10), 3897-3902. [Link]
- Dąbrowski, Ł., et al. (2003). Solid-Phase Extraction Clean-Up of Soil Sediment Extracts for the Determination of Various Types of Pollutants in a Single Run.
- U.S. Environmental Protection Agency. (2006). Analytical method for the determination of linuron, diuron, and metabolites in soil. [Link]
- Lourencetti, C., et al. (2010). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 82(3), 627-635. [Link]
- Santos Yabe, M. J., & de Oliveira, A. R. M. (2010). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. SciELO. [Link]
- Sheng, G., et al. (2002). Influence of Herbicide Structure, Clay Acidity, and Humic Acid Coating on Acetanilide Herbicide Adsorption on Homoionic Clays. Journal of Agricultural and Food Chemistry, 50(14), 4002-4008. [Link]
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)? [Link]
- Gan, J., et al. (1999). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil.
- Thomas, J. L., et al. (2018). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil.
- Guimarães, L., et al. (2022). Guidelines to Study the Adsorption of Pesticides onto Clay Minerals Aiming at a Straightforward Evaluation of Their Removal Performance. MDPI. [Link]
- Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. [Link]
- Davies, J. E. D., & Jabeen, N. (2013). The Adsorption of Herbicides and Pesticides on Clay Minerals and Soils. Part 2. Atrazine.
- Li, Y., et al. (2019). Combined approach for determining diuron in sugarcane and soil: ultrasound-assisted extraction, carbon nanotube-mediated purification, and gas chromatography-electron capture detection. Journal of the Science of Food and Agriculture, 99(15), 6755-6762. [Link]
- Vencill, W. K. (n.d.). Herbicide/Soil Interactions. University of Georgia. [Link]
- Weber, J. B. (n.d.). Reactions of herbicides in soils.
- Li, Y., et al. (2019). Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound‐Assisted Extraction, Carbon Nanotube‐Mediated Purification, and Gas Chromatography–Electron Capture Detection.
- Speltini, A., et al. (2017). Evaluation of different QuEChERS-based methods for the recovery of medium-polarity pesticides and pharmaceuticals from soil. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
- de Cássia Martins, M. R., et al. (2021).
- Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides.eu. [Link]
- Pose-Juan, E., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4363. [Link]
- Li, K., & Fingas, M. F. (1998). Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor.
- Li, Y., et al. (2015). Determination of the four phenylurea herbicides and recoveries in river water and soil samples.
- Olokoba, S. O., et al. (2025). Determination of heavy metals and pesticide residue in soil, plant and water using QuEChERS method and design of experiment. DergiPark. [Link]
- Kodešová, R., et al. (2024). Optimization and validation of multiresidual extraction methods for pharmaceuticals in Soil, Lettuce, and Earthworms. PLOS ONE, 19(4), e0302480. [Link]
- Pino, V., et al. (2002). Evaluation of the factors affecting extraction of organic compounds based on the acid-induced phase cloud point approach.
- Lv, Y., et al. (2016). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry.
- Omotoso, O., & Mikula, R. (2004). A Comprehensive Analysis of Organic Matter Removal from Clay-Sized Minerals Extracted from Oil Sands Using Low Temperature Ashing and Hydrogen Peroxide.
- Kabir, A., et al. (2022).
- Singh, M., et al. (2021). Retention of dissolved organic matter by illitic soils and clay fractions: Influence of mineral phase properties.
- Lagaly, G. (2006). Clay Mineral–Organic Interactions.
- Wang, J., et al. (2021).
- Tsochatzis, E. D., et al. (2022). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified cellulose membranes for fabric phase sorptive extraction. TU Wien's reposiTUm. [Link]
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addressing peak tailing issues in the chromatography of 1-(3,4-Dichlorophenyl)-3-methylurea
Welcome to the technical support center for the chromatographic analysis of 1-(3,4-Dichlorophenyl)-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with this compound in my reversed-phase HPLC analysis. What are the likely causes?
Peak tailing for this compound, a substituted urea compound, in reversed-phase chromatography is a common issue that can compromise the accuracy and reproducibility of your analysis.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase, alongside other potential factors.[3][4]
Here's a breakdown of the most probable causes:
-
Silanol Interactions: This is the most frequent culprit. Silica-based stationary phases, such as C18 or C8, have residual silanol groups (Si-OH) on their surface.[5] this compound possesses polar functional groups (urea moiety) that can form strong hydrogen bonds or have ionic interactions with these silanol groups.[4][5] These secondary interactions are a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailing peak.[3]
-
Mobile Phase pH: The pH of your mobile phase plays a critical role.[1] If the pH is in a range where the silanol groups are ionized (negatively charged), their interaction with the partially positive regions of your analyte can be enhanced, leading to significant tailing.[5][6]
-
Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase, leading to peak distortion, including tailing.[4][7]
-
Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet or a partially blocked inlet frit, both of which disrupt the flow path and cause peak distortion.[3][4][8]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to peak broadening and tailing.[1][6]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A logical, step-by-step approach is the most effective way to identify and fix the root cause of peak tailing. The following workflow can guide your troubleshooting process.
Q3: What specific mobile phase modifications can I make to improve the peak shape?
Optimizing the mobile phase is often the most direct way to mitigate peak tailing caused by secondary silanol interactions.[9]
1. Adjusting Mobile Phase pH:
-
The Rationale: The interaction between the urea functional groups of your analyte and the silanol groups on the silica surface is pH-dependent.[5] At a lower pH (around 3.0 or below), the silanol groups are protonated (Si-OH) and thus less likely to engage in strong ionic interactions with the analyte.[7][10]
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add a small amount of an acidic modifier. A common and effective choice is 0.1% formic acid.[7] For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.
-
Ensure the final pH of the aqueous portion of your mobile phase is in the range of 2.5-3.5.
-
Equilibrate your column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
2. Increasing Buffer Concentration:
-
The Rationale: For non-MS applications, increasing the ionic strength of the mobile phase can help to mask the residual silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[7]
-
Protocol:
-
Prepare a phosphate buffer with a concentration between 10 mM and 25 mM.
-
Adjust the pH to the desired level (e.g., 3.0).
-
Use this buffer as the aqueous component of your mobile phase. Note: Be mindful of buffer solubility in your organic solvent to prevent precipitation.[7]
-
3. Using Mobile Phase Additives (Competing Bases):
-
The Rationale: In some older methods, a competing base like triethylamine (TEA) was added to the mobile phase.[7] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[7]
-
Consideration: This approach is less common now due to the availability of high-purity, base-deactivated columns. TEA can also suppress MS signals and may be difficult to completely flush from the system.
| Mobile Phase Strategy | Mechanism of Action | Typical Concentration | Considerations |
| Low pH (Acidic Modifier) | Protonates silanol groups to reduce ionic interactions.[7][10] | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Highly effective; formic acid is MS-friendly.[7] |
| Increased Buffer Strength | Masks active silanol sites through increased ionic strength.[7] | 10-25 mM Phosphate or Acetate | Effective for UV detection; may cause ion suppression in MS.[7] |
| Competing Base Additive | Additive preferentially interacts with silanol sites.[7] | ~0.1% Triethylamine (TEA) | Can suppress MS signal; less necessary with modern columns.[7] |
Q4: When should I consider changing my HPLC column?
If mobile phase optimization does not resolve the peak tailing, or if you are developing a new method, selecting the right column is crucial.
-
Use a Highly Deactivated Column: Modern HPLC columns are designed to minimize silanol interactions. Look for columns described as "end-capped" or "base-deactivated" (BDS).[7]
-
Consider Hybrid Particle Columns: These columns incorporate both silica and organosiloxane materials, which can offer improved pH stability and reduced silanol activity.[10][12]
-
Check for Column Failure: If a previously reliable column suddenly starts producing tailing peaks for all analytes, it might be compromised.
-
Protocol for Checking a Blocked Frit:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush the column with a strong solvent (like 100% acetonitrile or methanol) to waste for at least 10 column volumes.[3][7]
-
Reconnect the column in its correct orientation and re-test. If the peak shape improves, a blocked frit was likely the issue.
-
-
Q5: Could my sample preparation or injection technique be causing the peak tailing?
Yes, several factors related to your sample and its introduction into the system can lead to poor peak shape.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion.[4]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
-
-
Mass and Volume Overload: As mentioned, injecting too much analyte can cause tailing.[7][8]
-
Troubleshooting Protocol:
-
Test for Mass Overload: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you were likely experiencing mass overload.[7]
-
Test for Volume Overload: Reduce the injection volume (e.g., from 10 µL to 2 µL). If the peak shape improves, volume overload may have been a contributing factor.[7]
-
-
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Field, J. A., Reed, R. L., Sawyer, T. E., & Martinez, M. (1997). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. Journal of Agricultural and Food Chemistry, 45(10), 3897-3902.
- LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Pan, L., LoBrutto, R., Kazakevich, Y., & Thompson, R. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Baranowska, I., & Zydroń, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
- dos Santos, V. J., da Silva, A. A., de Oliveira, R. S., Jr., & Queiroz, V. T. (2023).
- Baranowska, I., & Zydroń, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- da Silva, J. R. M., de Andrade, J. B., & da Silva, J. B. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235-1243.
- Naregalkar, V., & Vaidya, V. (2015). Determination of Herbicide Diuron Levels in Palm Oil Matrices using HPLC-UV. Journal of Oleo Science, 64(1), 1-8.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- SIELC Technologies. (n.d.). Separation of 1-(3,4-Dichlorophenyl)-3-(2-(dimethylamino)phenyl)urea on Newcrom R1 HPLC column.
Sources
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- 2. chromatographytoday.com [chromatographytoday.com]
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- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
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- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
selecting the appropriate internal standard for DCPMU quantification
Welcome to the technical support guide for the quantitative analysis of DCPMU ((3,4-Dichlorophenyl)-1-methylurea). This resource is designed for researchers, analytical scientists, and drug development professionals to address the critical step of selecting and validating an appropriate internal standard (IS) for robust and accurate DCPMU quantification by LC-MS/MS.
Section 1: The Fundamentals of Internal Standards in DCPMU Quantification
Q1: What is an internal standard, and why is it essential for the accurate quantification of DCPMU?
An internal standard (IS) is a distinct compound, added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for analytical variability throughout the entire workflow.
In LC-MS/MS analysis, the final signal response for your analyte, DCPMU, can be influenced by many factors other than its concentration. An IS is crucial because it experiences the same procedural variations as DCPMU. By using the ratio of the DCPMU signal to the IS signal for quantification, you effectively normalize out these variations.[1]
Key sources of error mitigated by an internal standard include:
-
Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., liquid-liquid extraction, solid-phase extraction).
-
Injection Volume Precision: Minor differences in the volume of sample injected onto the LC system.
-
Matrix Effects: Suppression or enhancement of the DCPMU signal caused by co-eluting, undetected components from the sample matrix (e.g., plasma, soil extract, water).
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over the course of an analytical run.
Without an effective internal standard, these factors can lead to significant inaccuracy and imprecision, compromising the integrity of your quantitative data.
Section 2: Selecting the Optimal Internal Standard for DCPMU
The selection of an internal standard is one of the most critical decisions in method development. The ideal IS mimics the behavior of the analyte as closely as possible.
Q2: What is the "gold standard" internal standard for DCPMU?
The gold standard for any quantitative mass spectrometry assay is a stable isotope-labeled (SIL) version of the analyte itself. For DCPMU, this would be a version where several atoms are replaced with heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). For example, DCPMU-d3, where the three hydrogens on the methyl group are replaced with deuterium.
A SIL-IS is considered ideal because:
-
Identical Physicochemical Properties: It has the same chemical structure, polarity, and pKa as DCPMU.
-
Co-elution: It will chromatograph almost identically to the unlabeled DCPMU, ensuring it experiences the same matrix effects at the same time.
-
Similar Extraction Recovery & Ionization Efficiency: It behaves identically during sample preparation and ionization in the MS source.
-
Mass Differentiable: It is easily distinguished from DCPMU by the mass spectrometer due to its higher mass.
Current Status: As of this writing, a commercial source for a stable isotope-labeled version of DCPMU has not been identified through extensive searches. This requires us to consider the next best alternative.
Q3: Since a SIL version of DCPMU is not readily available, what is the next best option?
When a SIL version of the analyte is unavailable, the best alternative is a stable isotope-labeled structural analog . This is a SIL version of a compound that is structurally and chemically very similar to the analyte.
For DCPMU, the parent herbicide Diuron is an excellent candidate. DCPMU is the N-demethylated metabolite of Diuron, meaning their core structures are nearly identical. A commercially available, stable isotope-labeled version, Diuron-d6 , is the recommended choice for a high-quality assay.[2][3]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Internal Standard Selection for DCPMU Analysis.
Q4: What other structural analogs could be considered, and what are the risks?
If Diuron-d6 is not an option, other related phenylurea compounds could be investigated. However, these choices come with increasing risk and require more extensive validation.
| Internal Standard Type | Example(s) | Pros | Cons / Risks |
| SIL Analyte (Ideal) | DCPMU-d3 | The "gold standard." Perfectly mimics analyte behavior. | Not currently commercially available. Custom synthesis is expensive and time-consuming. |
| SIL Structural Analog (Recommended) | Diuron-d6 , Linuron-d6[4][5] | Very similar physicochemical properties to DCPMU. Will not be present in samples. Easily distinguished by MS. Commercially available.[4] | Minor differences in chromatography or extraction recovery are possible but usually negligible. Must be validated. |
| Non-Labeled Structural Analog | Isomeric compounds (e.g., 1-(3,5-dichlorophenyl)-3-methylurea), Related herbicides (e.g., Linuron, Monuron) | Inexpensive and readily available. | May have different ionization/fragmentation. May not perfectly track recovery/matrix effects. Risk of being present in study samples. Requires chromatographic separation from DCPMU. |
Expert Recommendation: Using a non-labeled analog should be a last resort. The analytical integrity offered by a stable isotope-labeled analog like Diuron-d6 far outweighs the minimal cost savings of using a non-labeled compound.
Section 3: Practical Implementation and Validation
Q5: How should I prepare my internal standard working solution?
-
Stock Solution: Prepare a stock solution of your chosen IS (e.g., Diuron-d6) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Store this stock solution at -20°C or as recommended by the supplier.
-
Working Solution: Prepare an intermediate or working solution by diluting the stock solution. The final concentration of the IS in the analytical samples should be chosen carefully. A good starting point is a concentration that produces a signal intensity in the mid-range of your DCPMU calibration curve.
-
Spiking: The IS working solution should be added to samples as early as possible in the sample preparation workflow to ensure it accounts for variability in all subsequent steps. For example, add it along with the initial extraction solvent. Ensure the volume of spiking solution is small relative to the sample volume (<5%) to avoid altering the matrix composition.
Q6: How do I experimentally validate my chosen internal standard?
Validation is a non-negotiable step to ensure your IS is performing correctly. This protocol assumes you have selected Diuron-d6 or another structural analog.
Protocol: Internal Standard Suitability Testing
Objective: To verify that the chosen internal standard (IS) is appropriate for the quantitative analysis of DCPMU.
Materials:
-
Blank matrix (e.g., control plasma, reagent water)
-
DCPMU analytical standard
-
Chosen IS analytical standard (e.g., Diuron-d6)
-
LC-MS/MS system
Procedure:
-
Crosstalk/Interference Check:
-
Step 1.1: Prepare a blank matrix sample spiked only with the IS at its working concentration. Analyze this sample. Monitor the mass transition (MRM) for DCPMU. The signal should be negligible (e.g., <0.1% of the typical LLOQ response). This confirms the IS does not contribute to the analyte signal.
-
Step 1.2: Prepare a blank matrix sample spiked only with DCPMU at the highest concentration of your calibration curve (ULOQ). Analyze this sample. Monitor the mass transition (MRM) for the IS. The signal should be negligible (e.g., <1% of the IS response). This confirms that the unlabeled analyte does not contain isotopic impurities that would interfere with the IS signal.
-
-
Matrix Effect Evaluation:
-
Step 2.1: Prepare three sets of samples:
-
Set A (Neat Solution): Spike DCPMU and IS into the final solvent (e.g., 50:50 methanol:water).
-
Set B (Post-Extraction Spike): Process blank matrix through your entire sample preparation procedure. Spike DCPMU and IS into the final extract just before injection.
-
Set C (Pre-Extraction Spike): Spike DCPMU and IS into blank matrix before starting the sample preparation procedure.
-
-
Step 2.2: Analyze all samples and calculate the peak areas.
-
Step 2.3: Compare the absolute response of the IS in Set A vs. Set B. A significant difference indicates the presence of matrix effects.
-
Step 2.4: Compare the Analyte/IS area ratio for Set B and Set C. These ratios should be very similar (e.g., within 15%). This demonstrates that the IS effectively compensates for both matrix effects and extraction recovery losses.
-
-
Response Consistency Check:
-
Step 3.1: Process a batch of at least 10-15 blank matrix samples, all spiked with the IS at the working concentration.
-
Step 3.2: Analyze the samples and record the peak area of the IS for each.
-
Step 3.3: Calculate the Relative Standard Deviation (%RSD) of the IS peak areas. A low %RSD (e.g., <15-20%) across the batch indicates consistent performance.
-
Section 4: Troubleshooting Common Internal Standard Issues
Q7: My internal standard signal is highly variable across my analytical run. What should I investigate?
High variability in the IS signal can undermine your assay.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting guide for inconsistent internal standard signals.
Corrective Actions:
-
Sample Prep: Review your pipetting technique. Ensure the IS is fully dissolved in the working solution and that this solution is compatible with the sample matrix.
-
LC-MS System: Run system suitability tests. Check for pressure fluctuations. Clean the MS source.
-
IS Solution: Prepare a fresh IS working solution from the stock. Verify calculations.
Q8: The Analyte/IS ratio is not consistent for my QC samples. What does this mean?
If the absolute IS signal is stable but the Analyte/IS ratio is inconsistent, it suggests that the IS is not behaving like the analyte. This is the primary risk of using a structural analog.
-
Differential Matrix Effects: The IS and analyte may be eluting just far enough apart that one is suppressed or enhanced by a matrix interferent while the other is not.
-
Differential Extraction Recovery: The small structural difference may cause one compound to be recovered more efficiently than the other in your sample preparation scheme.
-
Stability Issues: DCPMU may be less stable than the IS (or vice-versa) in the processed sample matrix.
Solution: This finding may require you to re-develop your chromatography to ensure closer elution or modify your extraction procedure. If the issue persists, you may need to select a different internal standard.[6][7]
Section 5: Frequently Asked Questions (FAQ)
-
Q: Can I just use a different compound that I have in the lab, like caffeine-d3?
-
A: This is strongly discouraged. A generic IS that is structurally unrelated to DCPMU will not have similar extraction, chromatographic, or ionization properties. It cannot effectively correct for matrix effects and will likely introduce significant inaccuracy.
-
-
Q: How close do the retention times of DCPMU and my analog IS need to be?
-
A: Ideally, they should be very close (e.g., within 0.1-0.2 minutes) but baseline resolved. The closer they elute, the more likely they are to experience the same matrix effects. If they are not chromatographically resolved, you must ensure there is no isobaric interference.
-
-
Q: My chosen IS, Diuron-d6, works well, but it's expensive. Are there cheaper alternatives?
References
- Diuron-d6 Standard. (n.d.). Thames Restek.
- MRM transitions of linuron and carbofuran-D3. (n.d.). ResearchGate.
- 1-(3,4-dichlorophenyl)-3-methylurea. (2025). University of Hertfordshire.
- Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
- [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. (2013). PubMed.
- Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. (n.d.). USGS Publications Warehouse.
- Products tagged with 'stable isotope labeled compounds'. (n.d.). Greyhound Chromatography.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed.
- Determination of linuron and its metabolite 3, 4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry. (2013). ResearchGate.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). ResearchGate.
- Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. Diuron-d6 PESTANAL , analytical standard 1007536-67-5 [sigmaaldrich.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. Linuron-d6 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Linuron-d6 (methoxy-d3,methyl-d3) | LGC Standards [lgcstandards.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) During Sample Storage
Welcome to the technical support center for ensuring the stability of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, in your analytical samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this widely used herbicide during storage. Accurate quantification of Diuron is critical for environmental monitoring, toxicology studies, and agricultural research. Sample integrity from collection to analysis is the cornerstone of reliable data.
This resource provides a foundational understanding of Diuron's stability, answers to frequently asked questions, troubleshooting guidance for common issues, and detailed protocols to maintain the integrity of your samples.
Understanding Diuron Stability: Key Degradation Pathways
This compound is a substituted urea herbicide that is relatively stable under neutral pH conditions. However, its integrity can be compromised through several degradation pathways, leading to inaccurate analytical results.[1][2] The primary mechanisms of degradation are:
-
Microbial Degradation: This is a major pathway for Diuron breakdown in soil and water.[3][4] Microorganisms, such as bacteria and fungi, can metabolize Diuron, primarily through N-demethylation to form this compound (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (DCPU). Further degradation can lead to the formation of 3,4-dichloroaniline (DCA).[5][6]
-
Photodegradation: Exposure to sunlight, particularly ultraviolet (UV) radiation, can cause the breakdown of Diuron.[7] This is a significant concern for water samples and surface soil samples.
-
Hydrolysis: Diuron is susceptible to hydrolysis under strongly acidic or alkaline conditions, although the rate is negligible at a neutral pH. This process also leads to the formation of DCA.
Understanding these pathways is crucial for developing effective storage strategies. The goal is to create an environment for the sample that minimizes microbial activity, light exposure, and extreme pH conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of Diuron samples.
Q1: What is the optimal temperature for storing my samples containing Diuron?
A1: For long-term storage, samples should be frozen at or below -18°C. This temperature significantly reduces both microbial activity and chemical degradation rates. For short-term storage (a few days), refrigeration at 4°C is acceptable, but freezing is always the preferred method to ensure maximum stability.[8]
Q2: I have collected water samples. How should I store them to prevent Diuron degradation?
A2: Water samples should be collected in amber glass bottles to protect them from light.[7] Immediately after collection, the samples should be cooled and transported to the laboratory. For short-term storage (up to 7 days), refrigeration at 4°C is recommended. For longer durations, samples must be frozen at -20°C. It is also good practice to minimize headspace in the container to reduce volatilization, although Diuron has low volatility.
Q3: How should I handle and store soil and sediment samples?
A3: Soil and sediment samples should be placed in appropriate containers and immediately cooled. To inhibit microbial degradation, freezing at -20°C is the most effective method for long-term storage. If immediate freezing is not possible, refrigeration at 4°C can be used for a very short period (less than 48 hours).
Q4: Can I store my Diuron standard solutions at room temperature?
A4: No. Diuron standard solutions, especially in organic solvents, should be stored in a refrigerator at 4°C or a freezer at -20°C to prevent solvent evaporation and potential degradation. Always refer to the manufacturer's instructions for the specific standard.
Q5: Will repeated freeze-thaw cycles affect the concentration of Diuron in my samples?
A5: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of the analyte and alter the sample matrix. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. This allows you to thaw only the required amount for each analysis, preserving the integrity of the remaining sample.
Q6: Are there any chemical preservatives I should add to my water samples?
A6: While some analytical methods for other compounds specify the addition of preservatives, for Diuron analysis, the primary preservation technique is cooling and protection from light. Acidification is sometimes used to inhibit microbial activity for other analytes, but given Diuron's increased hydrolysis in acidic conditions, this should be approached with caution and validated for your specific sample matrix and analytical method.
Troubleshooting Guide: Common Issues in Diuron Sample Analysis
| Observed Problem | Potential Cause Related to Storage | Recommended Solution |
| Low Diuron Recovery | Degradation due to improper storage temperature. | Ensure samples are frozen at ≤ -18°C immediately after collection and kept frozen until analysis. |
| Photodegradation from exposure to light. | Store samples in amber containers or wrap clear containers in aluminum foil. Avoid prolonged exposure to sunlight during collection and transport. | |
| Microbial degradation in soil or water samples. | Freeze samples as quickly as possible to halt microbial activity. | |
| Inconsistent or Non-Reproducible Results | Non-homogeneity of the sample after thawing. | Thoroughly mix the sample after thawing and before taking an aliquot for analysis. Vortexing or gentle shaking is recommended. |
| Degradation from multiple freeze-thaw cycles. | Prepare aliquots of the sample before the initial freezing to avoid repeated thawing of the entire sample. | |
| Presence of High Levels of Metabolites (DCPMU, DCPU, DCA) | Significant degradation has occurred during storage. | Review and optimize the entire sample handling and storage procedure. If possible, collect new samples and ensure immediate and proper preservation. |
| The metabolites were present in the original sample. | This is possible, especially in environmental samples where degradation has already occurred. Ensure your analytical method can also quantify these metabolites. |
Best Practices for Diuron Sample Storage: A Summary
| Sample Matrix | Container | Short-Term Storage (≤ 7 days) | Long-Term Storage (> 7 days) | Key Considerations |
| Water (Environmental, Drinking) | Amber Glass | Refrigerate at 4°C | Freeze at ≤ -20°C | Minimize headspace. Protect from light at all times. |
| Soil & Sediment | Glass or Polypropylene | Refrigerate at 4°C (max 48h) | Freeze at ≤ -20°C | Homogenize the sample before taking a subsample. |
| Biological Fluids (Urine, Plasma) | Polypropylene | Refrigerate at 4°C | Freeze at ≤ -80°C | Rapid freezing is crucial to minimize enzymatic activity. |
| Plant/Animal Tissue | Appropriate for tissue type | Not Recommended | Freeze at ≤ -20°C (or -80°C) | Homogenize tissue samples before or after freezing. |
| Standard Solutions | Amber Glass Vial | Refrigerate at 4°C | Freeze at ≤ -20°C | Follow manufacturer's recommendations. Prevent solvent evaporation. |
Experimental Protocol: Recommended Procedure for Water Sample Collection and Storage
This protocol outlines the best practices for collecting and storing water samples to ensure the stability of Diuron.
Materials:
-
Amber glass bottles with Teflon-lined caps
-
Cooler with ice packs
-
Labels and permanent marker
-
Laboratory freezer (-20°C)
-
Laboratory refrigerator (4°C)
Procedure:
-
Pre-collection: Label the amber glass bottles with the sample ID, date, time, and location of collection.
-
Sample Collection:
-
Rinse the sample bottle three times with the source water before collecting the final sample.
-
Fill the bottle to the top to minimize headspace.
-
Cap the bottle tightly.
-
-
Immediate Preservation:
-
Place the collected samples immediately into a cooler with ice packs to bring the temperature down to approximately 4°C.
-
Protect the samples from direct sunlight during transport to the laboratory.
-
-
Laboratory Reception:
-
Upon arrival at the laboratory, log the samples and inspect their condition.
-
If analysis is to be performed within 7 days, transfer the samples to a refrigerator at 4°C.
-
If analysis will be delayed for more than 7 days, transfer the samples to a freezer set at -20°C.
-
-
Sample Analysis:
-
When ready for analysis, thaw frozen samples at room temperature or in a cool water bath.
-
Thoroughly mix the thawed sample by inverting the bottle several times before taking an aliquot for extraction.
-
If the entire sample is not used, do not refreeze the remaining portion.
-
Visualization of Key Concepts
Diuron Degradation Pathways
Caption: Primary degradation pathways of Diuron.
Decision Workflow for Sample Storage
Caption: Decision tree for appropriate Diuron sample storage.
References
- U.S. Environmental Protection Agency. (n.d.). SW-846 Update VI FOUR - i Revision 6 December 2018 CHAPTER FOUR TABLE OF CONTENTS Section Page 4.1 SAMPLING.
- Felicio, A. L. S. M., Monteiro, A. M., Almeida, M. B., & Yabe, M. J. S. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3), 1235–1241.
- Health Canada. (1989). Diuron.
- Esposito, E., Paulillo, S. M., & Manfio, G. P. (1998). Biodegradation of the herbicide Diuron in soil by indigenous actinomycetes. Chemosphere, 37(3), 541–548.
- Ha, D. T., Tran, H. T. T., Nguyen, T. K. O., Le, T. S., & Hoang, T. Q. (2021). Degradation of Diuron by a Bacterial Mixture and Shifts in the Bacterial Community During Bioremediation of Contaminated Soil. Current Microbiology, 79(1), 11.
- U.S. Environmental Protection Agency. (2022, March 30). Diuron Proposed Interim Registration Review Decision Case Number 0046.
- OSHA. (1989). Diuron Method number: PV2097.
- U.S. Environmental Protection Agency. (n.d.). Table II-Required Containers, Preservation Techniques, and Holding Times.
- U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data.
- U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet Diuron.
- Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. U.S. Geological Survey.
- Hossain, M. A., et al. (2016). Photocatalytic degradation of the diuron pesticide.
- U.S. Environmental Protection Agency. (2020, June 25). US EPA to Revise its Guidance for Sample Holding Times. Environmental Standards, Inc.
- U.S. Environmental Protection Agency. (2018, December 6). SW-846 Update VI FOUR - i Revision 6 December 2018 CHAPTER FOUR TABLE OF CONTENTS Section Page 4.1 SAMPLING.
- Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed.
- Schrijver, A. D., & Mot, R. (1999). Degradation of Pesticides by Actinomycetes. Semantic Scholar.
- Li, C., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin.
- dos Santos, V. P., et al. (2023).
- Li, C., et al. (2019).
- Kumar, A., & Kumar, A. (n.d.).
- Khedhri, S., et al. (2023). impact of sample storage conditions on forensic toxicology analysis – a review. Universal Journal of Pharmaceutical Research.
- G. W. B. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension.
- Whitford, F., et al. (n.d.). The Impact of Water Quality on Pesticide Performance. Purdue Extension.
- U.S. Environmental Protection Agency. (2002). Product Properties Test Guidelines Oppts 830.6317 Storage Stability.
- Dinis-Oliveira, R. J., et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. PMC - PubMed Central.
- Biswas, U. K., et al. (n.d.). Review article Collection, preservation and forwarding of biological samples for toxicological analysis in medico legal autopsy cases.
- Tlili, K., et al. (2017).
- U.S. Environmental Protection Agency. (2022, March 30).
- U.S. Environmental Protection Agency. (2009, February 18).
- University of Hertfordshire. (2025, October 26). Diuron (Ref: DPX 14740). AERU.
- U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet Diuron.
- Brackett, J. W., & Bradford, L. W. (n.d.). Storage, Preservation, and Handling of Toxicological Samples. Scholarly Commons: Northwestern Pritzker School of Law.
- Zhang, T., et al. (2023). Effects of Freeze–Thaw Cycles on Uptake Preferences of Plants for Nutrient: A Review. MDPI.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Traikia, M., et al. (2003). Photocatalytic degradation of the diuron pesticide.
- Khedhri, S., et al. (2023). impact of sample storage conditions on forensic toxicology analysis. Universal Journal of Pharmaceutical Research.
- Giakisikli, G., et al. (2022).
- National Agricultural Library. (n.d.).
- Latorre, R. M., et al. (2002). Analysis of phenylurea herbicides in groundwater by reverse phase capillary electrochromatography.
- Wang, C., et al. (2023). Electrochemical Determination of Hazardous Herbicide Diuron Using MWCNTs-CS@NGQDs Composite-Modified Glassy Carbon Electrodes. MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) in Groundwater
This guide provides a comprehensive comparison and detailed validation protocols for the quantitative analysis of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, in groundwater samples. Designed for researchers, environmental scientists, and analytical laboratory professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and defensible analytical method.
Introduction: The Environmental Significance of Diuron
Diuron is a substituted urea herbicide used to control a wide variety of annual and perennial broadleaf and grassy weeds.[1][2] Its application spans agricultural crops, such as fruits and field crops, as well as non-crop areas like roadsides and industrial sites.[1][2] The mechanism of action involves the inhibition of photosynthesis in target plants.[1][3]
Despite its efficacy, Diuron's environmental fate is a significant concern. It is characterized by moderate persistence in soil and water, with a soil half-life that can range from 30 to 365 days.[1][4] Due to its moderate mobility, Diuron and its primary metabolite, 3,4-dichloroaniline (DCA), can leach into groundwater, posing a risk of long-term contamination.[1][4] The U.S. Environmental Protection Agency (EPA) has classified Diuron as a "known/likely" human carcinogen, making its presence in drinking water sources a public health issue that necessitates sensitive and reliable monitoring.[5] Therefore, the validation of analytical methods for its detection is not merely a procedural formality but a critical component of environmental protection and risk assessment.
The Imperative of Method Validation: Ensuring Data Trustworthiness
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[6] For regulatory monitoring of a contaminant like Diuron in groundwater, "fit for purpose" means the method must be sensitive, specific, accurate, and precise enough to reliably quantify the analyte at levels relevant to environmental quality standards.
This guide is grounded in the principles outlined by internationally recognized bodies such as the International Council for Harmonisation (ICH) and the European Commission's SANTE guidelines for pesticide residue analysis.[7][8][9][10][11] Key validation parameters discussed herein include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[12]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6][7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for Diuron in groundwater is a balance of performance requirements, sample throughput, and available resources. The three most relevant techniques are High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Moderate; susceptible to co-eluting matrix interferences. | Very High; confirmation based on parent/daughter ion transitions.[14] | High; confirmation based on mass spectrum. |
| Sensitivity (Typical LOQ) | 0.5 - 1.0 µg/L[15][16] | 0.01 - 0.05 µg/L[13] | 0.03 - 0.05 µg/L (with derivatization)[17] |
| Sample Preparation | Solid-Phase Extraction (SPE) is essential.[18][19] | SPE is standard practice.[13] | Liquid-Liquid Extraction (LLE) or SPE; often requires derivatization.[17] |
| Throughput | Moderate | High (with modern systems) | Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Operational) | Low | High | Moderate |
| Regulatory Acceptance | Accepted, but often as a screening tool.[18] | Gold standard; widely accepted for regulatory confirmation.[13][20] | Accepted, but less common for phenylureas than LC methods.[21] |
Expert Insights:
-
HPLC-UV: This is a workhorse technique that offers an excellent balance of cost and performance for routine monitoring where very low detection limits are not required.[19][22] Its primary limitation is specificity; a peak at the correct retention time is not definitive proof of Diuron's presence, especially in complex matrices. Confirmation often requires analysis on a second, dissimilar column.[18]
-
LC-MS/MS: This is the authoritative method for trace-level quantification and unambiguous confirmation of Diuron.[23][24] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity, virtually eliminating false positives from matrix interference.[13] EPA methods for regulatory submission frequently rely on LC-MS/MS for its robustness and defensibility.[13][20]
-
GC-MS: While a powerful technique for many pesticides, it is less ideal for thermally labile and non-volatile compounds like Diuron. Analysis typically requires a derivatization step to increase volatility, which adds complexity and potential for error to the sample preparation process.[17]
Recommended Method Validation Workflow: LC-MS/MS
Given its superior sensitivity, specificity, and regulatory acceptance, this guide will focus on the validation of an LC-MS/MS method. The workflow is designed to be a self-validating system, with quality controls embedded at each critical stage.
Caption: LC-MS/MS workflow for Diuron analysis in groundwater.
Detailed Experimental Protocol for LC-MS/MS Method Validation
This protocol is synthesized from established regulatory methods and best practices.[13][20]
1. Preparation of Solutions
-
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of Diuron reference standard and dissolve in methanol in a 10 mL volumetric flask. Store at ≤ -18°C.
-
Intermediate Standards: Prepare intermediate standards (e.g., 100 µg/mL, 10 µg/mL) by serially diluting the stock standard with methanol.
-
Calibration Standards (0.01 to 10 µg/L range): Prepare a set of at least six calibration standards by spiking the appropriate volume of intermediate standard into blank groundwater matrix that has been processed through the entire sample preparation procedure (matrix-matched calibration). This is critical to compensate for matrix effects.[10] A typical range would be 0.025, 0.05, 0.1, 0.5, 2.5, and 5.0 µg/L.[25]
-
Quality Control (QC) Samples: Prepare QC samples in blank groundwater matrix at a minimum of three concentration levels: Low (3x LOQ), Medium, and High. These are prepared from a separate stock solution weighing to verify the accuracy of the primary stock.
2. Sample Preparation: Solid-Phase Extraction (SPE)
The causality here is to isolate Diuron from the complex water matrix and concentrate it to achieve the required sensitivity.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[13]
-
Sample Loading: Take a 250 mL groundwater sample, add internal standard, and pass it through the conditioned cartridge at a flow rate of ~5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar compounds.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped Diuron with two 3 mL aliquots of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 70:30 water:methanol) and filter through a 0.22 µm filter into an autosampler vial.
3. Instrumental Parameters (Example)
-
LC System: UPLC/HPLC with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
MS/MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor at least two transitions for Diuron. For example:
-
Quantifier: m/z 233 → 72
-
Qualifier: m/z 233 → 46 The use of a quantifier for concentration calculation and a qualifier for identity confirmation is a cornerstone of reliable MS analysis.
-
4. Validation Experiments & Acceptance Criteria
The following experiments should be performed according to a pre-approved validation protocol, with acceptance criteria based on guidelines like SANTE/11312/2021.[9][10][26]
-
Specificity: Analyze blank groundwater samples from at least five different sources to ensure no endogenous peaks interfere with the Diuron peak at its expected retention time and MRM transitions.
-
Linearity & Range: Inject the matrix-matched calibration standards in triplicate. Plot the peak area ratio (Diuron/Internal Standard) against concentration and perform a linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.99.
-
-
Accuracy & Precision: Analyze five replicates of the Low, Medium, and High QC samples on three separate days.
-
Limit of Quantitation (LOQ): The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy (70-120% recovery) and precision (≤ 20% RSD) criteria. An LOQ of 0.05 µg/L is a common target for regulatory methods.[13]
-
Robustness: Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±5%) and analyze the medium QC sample.
-
Acceptance Criterion: The results should not deviate significantly from the nominal values, demonstrating the method's reliability in the face of minor operational variations.[7]
-
| Validation Parameter | Example Result | SANTE/11312/2021 Acceptance Criteria | Status |
| Linearity (r²) | 0.998 | ≥ 0.99 | Pass |
| Accuracy (Mean Recovery) | 95% at LOQ102% at Medium QC98% at High QC | 70 - 120% | Pass |
| Precision (RSD) | 15% at LOQ8% at Medium QC6% at High QC | ≤ 20% | Pass |
| LOQ | 0.05 µg/L | Meets accuracy and precision criteria | Pass |
Alternative Method Workflow: HPLC-UV
For laboratories where an LC-MS/MS is not available, a validated HPLC-UV method can provide reliable data, particularly for screening purposes.
Caption: HPLC-UV workflow for Diuron analysis in groundwater.
Protocol Synopsis for HPLC-UV Validation
The validation process follows the same principles as for LC-MS/MS, but with key differences:
-
Sample Volume: A larger initial sample volume (e.g., 500 mL) may be required to achieve a suitable LOQ.[18]
-
Specificity: This is the most critical parameter. Analysis of multiple blank matrices is essential. Confirmation of positive results should be performed on a second column with different selectivity (e.g., a Phenyl-Hexyl column).
-
Detection: A UV or Diode Array Detector (DAD) is used, typically monitoring around 245-254 nm. A DAD provides the advantage of spectral matching, which enhances confidence in peak identity.[22]
-
LOQ: The achievable LOQ will be higher than with LC-MS/MS, typically in the range of 0.5-1.0 µg/L.[15][16]
Conclusion
The choice of an analytical method for Diuron in groundwater depends on the specific data quality objectives. For routine screening where higher detection limits are acceptable, a validated HPLC-UV method offers a cost-effective solution. However, for regulatory compliance, environmental risk assessment, and unambiguous confirmation at trace levels, LC-MS/MS is the definitive standard. Its superior sensitivity and specificity provide the highest level of scientific and legal defensibility.
Regardless of the chosen technology, a rigorous validation process grounded in the principles of authoritative guidelines like ICH and SANTE is non-negotiable.[9][12] By demonstrating specificity, linearity, accuracy, precision, and robustness, the laboratory builds a self-validating system that ensures the integrity and trustworthiness of its environmental monitoring data.
References
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of DCPMU Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic and toxicokinetic studies. 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), a primary metabolite of the widely used phenylurea compound diuron, serves as a critical biomarker for exposure and metabolic profiling. Ensuring consistency and comparability of DCPMU quantification data across different laboratories is paramount for reliable data integration in multi-site studies and regulatory submissions. This guide provides an in-depth comparison of common analytical methods for DCPMU quantification, outlines the principles of designing and participating in an inter-laboratory comparison, and offers detailed experimental protocols.
The Critical Role of Inter-Laboratory Comparison in DCPMU Quantification
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a systematic evaluation of the performance of multiple laboratories in conducting a specific measurement.[1][2] The primary objectives of such studies in the context of DCPMU quantification are to:
-
Assess the reproducibility and reliability of different analytical methods.
-
Identify and mitigate potential sources of inter-laboratory variability. [3]
-
Provide an objective measure of a laboratory's analytical proficiency. [4]
-
Harmonize analytical procedures to ensure data comparability across studies.
The successful execution of an inter-laboratory comparison hinges on a well-defined study protocol, the use of homogeneous and stable test materials, and rigorous statistical analysis of the results.[5]
Caption: Workflow of a typical inter-laboratory comparison study.
A Comparative Analysis of DCPMU Quantification Methods
The choice of analytical method for DCPMU quantification is a critical decision that influences sensitivity, specificity, throughput, and cost. The three primary techniques employed for the analysis of small molecules like DCPMU are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Performance Comparison
The following table summarizes the key performance characteristics of these three methods for the quantification of DCPMU and structurally similar phenylurea herbicides.
| Parameter | LC-MS/MS | HPLC-UV | ELISA (projected) |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation followed by detection based on UV absorbance. | Antigen-antibody binding with an enzymatic reporter for detection. |
| Specificity | Very High | Moderate to High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOQ) | Very Low (e.g., 0.05 µg/L in water[6]) | Low (e.g., in the mg/L range without preconcentration[7]) | Low to Very Low (e.g., 0.015 µg/L for chlortoluron[8]) |
| Matrix | Water, Blood, Urine, Tissues[9][10][11] | Blood, Urine[7] | Water, Biological Fluids[8] |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Low | Low to Moderate |
| Instrumentation Cost | High | Low | Low |
| Expertise Required | High | Moderate | Low to Moderate |
| Key Advantage | Unmatched specificity and sensitivity. | Accessibility and low operational cost. | High throughput and ease of use. |
| Key Disadvantage | High cost and complexity. | Lower sensitivity and potential for interferences. | Potential for cross-reactivity with related compounds. |
In-Depth Method Discussion
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and specificity.[12] The method involves the chromatographic separation of the analyte from matrix components, followed by ionization and detection using a mass spectrometer. By monitoring a specific precursor-to-product ion transition, LC-MS/MS provides a high degree of confidence in the identity and quantity of the analyte.[9] For DCPMU, this technique has been rigorously validated for the analysis of water samples and is adaptable to biological matrices such as plasma and urine.[6][13][14]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective chromatographic technique that has been successfully applied to the analysis of diuron and its metabolites in biological fluids.[7][10] The method relies on the separation of the analyte on a chromatographic column and its detection based on the absorbance of UV light at a specific wavelength. While not as sensitive or specific as LC-MS/MS, HPLC-UV is a valuable tool for applications where high concentrations of DCPMU are expected, such as in toxicological studies or in cases of acute exposure.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical technique that utilizes the specific binding of an antibody to its target antigen.[8] While no commercial ELISA kits specifically for DCPMU have been identified, ELISAs have been successfully developed for other phenylurea herbicides, demonstrating the feasibility of this approach.[5][8] An ELISA for DCPMU would likely be a competitive assay where DCPMU in the sample competes with a labeled DCPMU conjugate for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of DCPMU in the sample. The primary advantages of ELISA are its high throughput, low cost per sample, and ease of use, making it suitable for large-scale screening studies. However, the development of a specific antibody is crucial to minimize cross-reactivity with the parent compound (diuron) and other metabolites.[15]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of DCPMU using LC-MS/MS and HPLC-UV.
Quantification of DCPMU in Water by LC-MS/MS
This protocol is adapted from the validated EPA method DuPont-19220.[9]
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To a 20 mL water sample, add 0.2 mL of methanol.
-
Condition a C18 SPE cartridge (500 mg, 3 mL) with 5 mL of methanol followed by two 5 mL aliquots of deionized water. Do not allow the cartridge to go dry.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with two 2 mL aliquots of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of 80:20 (v/v) methanol:deionized water.
-
Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample to a final volume of 1 mL with methanol.
-
Filter the extract through a 0.2 µm PTFE filter prior to LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent with a Turbo V ESI source
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: For DCPMU, monitor m/z 219.02 → 161.96 (quantitation) and m/z 219.02 → 127.06 (confirmation).[6]
Caption: Core components of a self-validating analytical system.
Concluding Remarks for the Practicing Scientist
The choice of an analytical method for DCPMU quantification should be guided by the specific requirements of the study, including the required sensitivity, the sample matrix, the available instrumentation, and budgetary constraints. While LC-MS/MS offers the highest level of performance, HPLC-UV and ELISA can be viable alternatives for certain applications. Regardless of the method chosen, participation in inter-laboratory comparison studies is a critical component of a robust quality assurance program. By systematically evaluating and harmonizing analytical methods, the scientific community can ensure the generation of high-quality, comparable data that is essential for advancing our understanding of the disposition and potential impact of DCPMU.
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comparing the toxicity of 1-(3,4-Dichlorophenyl)-3-methylurea to its parent compound Diuron
A Comparative Toxicological Assessment: Diuron and its Primary Metabolite, 1-(3,4-Dichlorophenyl)-3-methylurea
Introduction
Diuron, a substituted urea herbicide, has been extensively used for broad-spectrum control of annual and perennial broadleaf and grassy weeds in both agricultural and non-crop settings.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][3] As with many xenobiotics, the environmental and biological impact of Diuron is not solely attributable to the parent compound. Its metabolites, formed through biotic and abiotic degradation, play a crucial role in its overall toxicological profile.
This guide provides an in-depth comparison of the toxicity of Diuron and its principal metabolite, this compound (DCPMU). Understanding the relative toxicities of the parent compound and its metabolites is paramount for a comprehensive risk assessment, particularly for researchers, scientists, and professionals in drug development and environmental science. This document will delve into their chemical properties, metabolic pathways, comparative toxicity profiles, and the experimental methodologies used for their evaluation.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of Diuron and DCPMU is essential for interpreting their toxicological behavior, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Diuron | This compound (DCPMU) |
| IUPAC Name | N'-(3,4-dichlorophenyl)-N,N-dimethylurea | N-(3,4-dichlorophenyl)-N-methylurea |
| CAS Number | 330-54-1 | 3567-62-2 |
| Molecular Formula | C₉H₁₀Cl₂N₂O | C₈H₈Cl₂N₂O |
| Molecular Weight | 233.09 g/mol | 219.07 g/mol [4][5] |
| Appearance | White, odorless solid | White Solid[6] |
| Water Solubility | 42 mg/L at 25°C | 490 mg/L at 20°C[7] |
Metabolic Pathway of Diuron
In mammals, plants, and soil microorganisms, Diuron undergoes metabolic transformation, primarily through N-demethylation.[8][9][10] This process involves the sequential removal of the two methyl groups from the terminal nitrogen atom. The first demethylation step results in the formation of this compound (DCPMU). Subsequent demethylation of DCPMU leads to the formation of 1-(3,4-dichlorophenyl)urea (DCPU). Further degradation can yield 3,4-dichloroaniline (DCA).[9][10][11]
Caption: Metabolic pathway of Diuron degradation.
Comparative Toxicity Analysis
Acute Toxicity
Acute toxicity data, particularly the median lethal dose (LD50), provides a quantitative measure of the short-term lethality of a substance.
| Parameter | Diuron | This compound (DCPMU) |
| Oral LD50 (rat) | 1,017 - 3,750 mg/kg[12], 3,400 mg/kg[1][3][8] | Harmful if swallowed (GHS Category 4)[6][13]. No specific LD50 value is readily available in the provided results. |
| Dermal LD50 (rabbit) | >2,000 mg/kg[8], >5,000 mg/kg[14] | >2,000 mg/kg[15] |
| Eye Irritation | Mild to moderate irritant[3][12][14] | Causes serious eye irritation[13][15] |
| Skin Irritation | Mild irritant[3][12] | No skin irritation[15] |
Diuron is classified as slightly toxic to mammals based on its oral LD50 values.[1][8][12] While a precise oral LD50 for DCPMU is not available in the search results, it is classified as harmful if swallowed, suggesting a moderate level of acute oral toxicity.[6][13] Both compounds have low acute dermal toxicity. DCPMU appears to be a more significant eye irritant than Diuron.[13][15]
Chronic Toxicity and Carcinogenicity
Long-term exposure to Diuron has been associated with various adverse health effects. In laboratory animals, chronic exposure to high doses of Diuron has resulted in changes in the spleen and bone marrow, enlargement of the liver and spleen, and anemia.[1] The U.S. Environmental Protection Agency (EPA) has classified Diuron as a "known/likely" human carcinogen based on studies showing increased incidences of bladder, kidney, and uterine cancers in laboratory animals.[12][16]
Information on the chronic toxicity and carcinogenicity of DCPMU is less comprehensive. However, as a major metabolite, its potential contribution to the overall carcinogenicity of Diuron is a critical area of investigation.
Genotoxicity
The majority of studies have indicated that Diuron does not cause mutations in bacterial or animal cells.[1] However, some research suggests that Diuron can be potentially genotoxic in a tissue-specific manner in human cells, with evidence of increased DNA fragmentation in human breast adenocarcinoma (MCF-7) cells.[17] Studies on the genotoxicity of DCPMU have shown that it can also damage DNA.[18]
Reproductive and Developmental Toxicity
At high doses, Diuron has been shown to be teratogenic in rats, causing developmental effects such as wavy ribs, extra ribs, and delayed bone formation.[1] It has also been observed to decrease the body weight of offspring in successive generations of rats at high-dose levels.[1] There is limited specific data on the reproductive and developmental toxicity of DCPMU alone.
Ecotoxicity
Diuron is moderately to highly toxic to fish and aquatic invertebrates.[1][12] Its primary mode of action in plants, the inhibition of photosynthesis, also makes it highly toxic to algae. Some studies suggest that while Diuron is generally more toxic to phototrophic biofilms than its metabolites, DCPMU is more toxic than 3,4-dichloroaniline (DCA).[19] It is important to note that some degradation products of Diuron, such as 3,4-dichloroaniline, can exhibit higher toxicity than the parent compound.[20][21]
Mechanism of Toxicity
The primary mechanism of herbicidal action for Diuron is the inhibition of photosynthesis by blocking electron transport in photosystem II.[3][22] In mammals, the toxic effects are not related to the inhibition of photosynthesis. Diuron exposure can lead to the formation of methemoglobin, an abnormal form of hemoglobin that is unable to transport oxygen effectively.[16]
Studies on the toxicity of Diuron and its metabolites in human cell lines suggest that mitochondrial dysfunction may be a key mechanism of cytotoxicity.[23] Research using the nematode Caenorhabditis elegans indicated that Diuron and its metabolites, including DCPMU and DCA, can impair ATP levels, suggesting altered mitochondrial function.[18][24] Interestingly, in some cell lines, the cytotoxicity of the metabolites did not correlate with the production of reactive oxygen species (ROS), indicating that other mechanisms are likely involved.[23]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2, or MCF-7) in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[25][26][27]
-
Compound Preparation: Prepare stock solutions of Diuron and DCPMU in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of Diuron or DCPMU. Include appropriate vehicle controls.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24 or 48 hours).[25]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: After the MTT incubation, add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.[25][28]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common and reliable method for the simultaneous quantification of Diuron and its metabolites in various matrices, such as soil and water.[9][10][11]
Workflow:
Caption: Workflow for HPLC analysis of Diuron and its metabolites.
Step-by-Step Protocol:
-
Sample Extraction:
-
Water Samples: For water samples, solid-phase extraction (SPE) using a C18 cartridge is an effective method to concentrate the analytes.[9][10][29]
-
Soil Samples: Soil samples can be extracted using an appropriate solvent mixture, such as methanol and water, sometimes with the aid of accelerated solvent extraction (ASE).[30]
-
-
Extract Preparation: The resulting extract is typically evaporated to a smaller volume and then reconstituted in the mobile phase. The extract should be filtered through a 0.45 µm filter before injection into the HPLC system.[30]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of Diuron and its metabolites.[11]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of acetonitrile and water is often employed.[11]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: A UV detector set at a wavelength of approximately 252-254 nm is used for detection.[9][11]
-
-
Quantification: A calibration curve is generated using standards of known concentrations for Diuron, DCPMU, DCPU, and DCA. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
The toxicological comparison of Diuron and its primary metabolite, this compound (DCPMU), reveals a complex relationship. While Diuron has a more extensive toxicological database, including a classification as a likely human carcinogen, emerging evidence suggests that its metabolites, including DCPMU, are also biologically active and contribute to the overall toxicity. DCPMU exhibits significant eye irritation and, like Diuron, can impair mitochondrial function. In some biological systems, the toxicity of certain Diuron metabolites can even exceed that of the parent compound. Therefore, a comprehensive risk assessment of Diuron exposure must consider the combined and potentially synergistic effects of the parent compound and its degradation products. Further research is warranted to fully elucidate the chronic toxicity and carcinogenic potential of DCPMU and other Diuron metabolites.
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A Comparative Guide to the Soil Persistence of Diuron and its Primary Metabolite, Monomethyldiuron
This guide provides an in-depth comparative analysis of the environmental persistence of the phenylurea herbicide Diuron and its principal degradation product, Monomethyldiuron. Designed for researchers and environmental scientists, this document synthesizes field-proven insights with established experimental data to elucidate the factors governing the fate of these compounds in terrestrial ecosystems. We will explore the causal mechanisms behind their degradation, present a validated experimental workflow for their study, and provide a comparative summary of their persistence based on current scientific literature.
Introduction: The Environmental Significance of Diuron and its Metabolites
Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a broad-spectrum pre-emergence herbicide used to control a wide variety of grasses and weeds in agricultural and non-agricultural settings.[1][2] Its mode of action involves inhibiting photosynthesis in target plants.[1] Once introduced into the soil, Diuron undergoes a series of degradation processes, primarily driven by microbial activity.[3][4][5] The initial and most significant step in this pathway is N-demethylation, which transforms Diuron into Monomethyldiuron (DCPMU) [1-(3,4-dichlorophenyl)-3-methylurea].[6][7]
Understanding the persistence of both Diuron and Monomethyldiuron is critical for a comprehensive environmental risk assessment. The term "persistence" refers to the length of time a compound remains active in the soil before it breaks down.[8][9][10] Both the parent herbicide and its metabolites can be phytotoxic and mobile, posing a potential risk of groundwater contamination and harm to non-target organisms.[1][11][12] Notably, metabolites like Monomethyldiuron can exhibit their own persistence and toxicity profiles, sometimes exceeding that of the parent compound, making their study equally important.[13][14]
The Degradation Pathway: From Diuron to Recalcitrant Metabolites
The primary route for Diuron degradation in soil is aerobic biodegradation, carried out by a diverse community of soil microorganisms, including bacteria and fungi.[3][6][7] The established pathway proceeds through two successive N-demethylation steps, followed by hydrolysis.[6][7][15]
-
First N-demethylation: Diuron is transformed into Monomethyldiuron (DCPMU).
-
Second N-demethylation: DCPMU is further degraded to 1-(3,4-dichlorophenyl)urea (DCPU).
-
Hydrolysis: DCPU is hydrolyzed to form 3,4-dichloroaniline (3,4-DCA), a metabolite known for being more toxic and persistent than Diuron itself.[6][11][13]
This sequential degradation highlights why a persistence study focused solely on the parent compound is insufficient. The formation and subsequent decline of its metabolites must also be quantified to understand the total environmental burden.
Caption: Aerobic biodegradation pathway of Diuron in soil.
Factors Influencing Soil Persistence
The persistence of Diuron and Monomethyldiuron is not an intrinsic constant but is heavily influenced by a combination of soil properties, climatic conditions, and the chemical nature of the compounds themselves.[8][9]
-
Soil Composition: The relative amounts of sand, silt, clay, and organic matter define the soil's texture and composition.[9] Soils with higher clay and organic matter content tend to adsorb Diuron and its metabolites more strongly.[5][9] This binding can reduce the amount of chemical available in the soil solution for microbial degradation or plant uptake, thereby increasing persistence.
-
Microbial Activity: The presence of viable and diverse microbial populations is the single most important factor driving the breakdown of these herbicides.[3][4] Conditions that favor microbial growth—such as adequate moisture, warm temperatures, and sufficient nutrients—will accelerate degradation.
-
Temperature and Moisture: Degradation rates generally increase with rising temperature and soil moisture, as these conditions stimulate microbial activity.[9] Conversely, persistence is often greater in dry or cold conditions, which is why carryover problems can be more significant following a drought.[9]
-
Soil pH: Soil pH can influence both chemical hydrolysis and microbial populations. While microbial degradation is the primary pathway for Diuron, pH can affect the activity of specific microbial enzymes involved in the process. For some herbicides, like sulfonylureas, pH is a dominant factor in chemical hydrolysis, but for phenylureas, the microbial component is more critical.[16][17]
Comparative Persistence in Soil: A Data-Driven Analysis
Literature data reveals that both Diuron and Monomethyldiuron can be persistent in the soil environment. The persistence is typically quantified by the half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.
Diuron is generally classified as moderately persistent to persistent.[8] Its soil half-life is highly variable, reported to range from 30 to 365 days, with a typical field half-life of around 90 days.[1] Studies have shown this variability is linked to soil type, with one experiment recording half-lives of 53.3-69.3 days in red soil versus 53.3-77.0 days in black soil, which had a higher concentration of the herbicide.[18]
Monomethyldiuron (DCPMU) is a major, and also persistent, transformation product.[19][20] Its presence in soil samples long after the initial Diuron application confirms its stability in the environment.[19]
| Compound | Half-Life (DT₅₀) | Conditions | Source |
| Diuron | 30 - 365 days | Typical range in soil | [1] |
| Diuron | 53.3 - 77.0 days | Field study, black soil | [18] |
| Diuron | 53.3 - 69.3 days | Field study, red soil | [18] |
| Monomethyldiuron (DCPMU) | 127 days | Laboratory study (20 °C) | [20] |
| Monomethyldiuron (DCPMU) | > 36 days | Persistence in aquatic systems | [14] |
This data underscores that Monomethyldiuron's persistence is significant and can be comparable to or even exceed that of the parent Diuron under certain conditions. Therefore, environmental monitoring and risk models must account for the combined persistence of both compounds.
Standardized Protocol for a Soil Dissipation Study (OECD 307)
To ensure the generation of reliable and comparable data, persistence studies should follow standardized guidelines, such as the OECD Guideline for Testing of Chemicals 307: "Aerobic and Anaerobic Transformation in Soil."[21] The following protocol outlines a robust workflow for a laboratory-based aerobic soil transformation study. The causality behind these steps is to create a controlled, replicable environment that isolates the degradation process for accurate measurement.
Caption: Experimental workflow for a soil persistence study.
Detailed Experimental Steps:
1. Soil Collection and Characterization:
-
Rationale: To use a relevant and well-defined soil matrix. Characterization is essential for interpreting and comparing results.
-
Protocol:
-
Collect a representative topsoil sample (0-20 cm depth) from a field with no recent history of phenylurea herbicide application.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.
-
Thoroughly characterize the soil for:
-
Textural analysis (% sand, silt, clay).
-
Organic matter and organic carbon content.
-
pH (in water or CaCl₂ solution).
-
Water holding capacity (WHC).
-
-
2. Application of Test Substance:
-
Rationale: To achieve a uniform distribution of the herbicide in the soil at an environmentally relevant concentration.
-
Protocol:
-
Prepare a stock solution of Diuron in a suitable solvent (e.g., methanol). For definitive studies, ¹⁴C-radiolabeled Diuron is used to facilitate mass balance calculations.
-
Add the solution to a subsample of the characterized soil and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.
-
This "spiked" soil is then mixed with the bulk of the untreated soil to achieve the target concentration (e.g., 1 mg/kg).
-
3. Incubation:
-
Rationale: To maintain optimal conditions for microbial activity in a controlled environment.
-
Protocol:
-
Adjust the moisture content of the treated soil to 40-60% of its maximum water holding capacity.
-
Divide the soil into multiple microcosms (e.g., glass flasks). The number of replicates should be sufficient for all planned sampling time points (e.g., triplicate samples per time point).
-
Incubate the microcosms in the dark (to prevent photodegradation) at a constant temperature (e.g., 20 ± 2°C).
-
4. Sampling and Extraction:
-
Rationale: To collect data over time to model the degradation curve. The extraction method must efficiently recover the analytes from the soil matrix.
-
Protocol:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrificially collect triplicate microcosms for analysis.
-
Extract a subsample from each microcosm. An effective method is Accelerated Solvent Extraction (ASE) using a methanol/water mixture.[22]
-
The resulting extract is filtered and prepared for analysis.
-
5. Analysis and Data Interpretation:
-
Rationale: To accurately quantify the concentration of the parent compound and its metabolite. Kinetic modeling provides a standardized measure of persistence.
-
Protocol:
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or a UV detector.[13][22][23] This provides the sensitivity and selectivity needed to quantify Diuron and Monomethyldiuron simultaneously.
-
Plot the concentration of Diuron and the formation and decline of Monomethyldiuron against time.
-
Calculate the dissipation half-life (DT₅₀) for Diuron by fitting the data to a first-order (or other appropriate) kinetic model.
-
Conclusion
The environmental persistence of Diuron is a complex issue that cannot be fully understood without considering the behavior of its primary metabolite, Monomethyldiuron. Experimental data clearly show that both compounds can persist in the soil for extended periods, with half-lives often exceeding several months.[1][18][20] This persistence is highly variable and intricately linked to local soil and climatic conditions, with microbial activity serving as the main engine of degradation.[9]
For professionals in the field, it is imperative that risk assessments and environmental monitoring programs adopt a holistic approach, quantifying both the parent herbicide and its key metabolites. The use of standardized experimental protocols, such as the one outlined in this guide, is essential for generating the high-quality, reproducible data needed to accurately predict the environmental fate of these compounds and ensure the protection of soil and water resources.
References
- Faizullah, M. et al. (2020). Soil Persistence of Diuron Applied to Cotton Cultivation in Red and Black Soils. International Research Journal of Pure and Applied Chemistry. [Link]
- de Souza, A. P. et al. (2000). Biodegradation of the herbicide Diuron in soil by indigenous actinomycetes. PubMed. [Link]
- Washington State Department of Transportation. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. WSDOT. [Link]
- Peachy, J. et al. Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection.
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A Senior Application Scientist's Guide to the Validation of a Bioassay for Detecting the Herbicidal Activity of DCPMU
This guide provides a comprehensive framework for the validation of a whole-plant bioassay designed to detect the herbicidal activity of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCPMU). As the primary metabolite of the widely used herbicide Diuron, understanding the biological activity of DCPMU is critical for environmental monitoring and toxicological studies. We will delve into the scientific principles underpinning the bioassay, present detailed validation protocols, and compare its performance against alternative detection methods. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a robust, reliable method for assessing herbicide phytotoxicity.
Introduction: The Need for Biologically Relevant Herbicide Detection
While analytical methods like high-performance liquid chromatography (HPLC) can precisely quantify chemical residues, they do not measure biological impact.[1] A bioassay, which uses a living organism's response to a substance, offers a direct, cost-effective, and biologically relevant measure of a compound's phytotoxicity.[2][3][4] It determines if a chemical is present in a high enough bioavailable concentration to affect plant growth, a critical question that chemical analysis alone cannot answer.[4][5]
This guide focuses on DCPMU, a key metabolite of the herbicide Diuron.[6][7] Diuron and its metabolites function by inhibiting photosynthesis, making a photosynthesis-dependent bioassay an ideal detection method.[8] Validating this bioassay is paramount to ensure that the results are accurate, precise, and reproducible, thereby providing trustworthy data for risk assessment and environmental management.[9][10]
The Target: DCPMU and Its Mechanism of Action
DCPMU is a metabolite of Diuron, a phenylurea herbicide first introduced in 1954.[7][8] The herbicidal activity of this chemical family stems from a highly specific mechanism: the inhibition of photosynthesis.
Mechanism of Action: DCPMU blocks the photosynthetic electron transport chain by binding to the QB plastoquinone binding site within Photosystem II (PSII).[8] This action prevents electrons from flowing from PSII to plastoquinone, effectively halting the conversion of light energy into the chemical energy (ATP and NADPH) required for plant growth.[8] Because this is a highly specific site of action, plants sensitive to DCPMU will exhibit clear symptoms of photosynthetic inhibition.
Bioassay vs. Analytical Methods: A Comparative Overview
The choice between a bioassay and an analytical method depends on the research question. A bioassay measures the effect, while an analytical method measures the amount. Both have their place in a comprehensive environmental assessment.
| Feature | Whole-Plant Bioassay | HPLC / LC-MS/MS |
| Principle | Measures the biological response of a sensitive indicator plant to a substance.[2][4] | Separates, identifies, and quantifies chemical components in a mixture.[1] |
| Measures | Bioavailable phytotoxicity; the actual impact on plant growth. | Precise concentration of the chemical residue (total, not just bioavailable).[7] |
| Pros | Cost-effective, directly measures biological effect, high sensitivity to phytotoxic levels.[3][5] | High specificity, high precision, quantitative, can detect multiple metabolites simultaneously.[11] |
| Cons | Less specific (other factors can influence plant growth), semi-quantitative, longer duration. | Expensive equipment, requires complex sample preparation, does not indicate biological impact.[3] |
| Best For | Screening for herbicide carryover, assessing soil/water safety for planting, determining phytotoxic risk.[5][12] | Regulatory compliance, precise residue quantification, metabolite profiling.[7] |
A Framework for Robust Bioassay Validation
To ensure a bioassay is reliable and fit for its intended purpose, it must undergo a rigorous validation process.[10][13] This involves a series of experiments to test its performance characteristics against predefined acceptance criteria.[9][14]
Key Validation Parameters
The following parameters are essential for a comprehensive bioassay validation, adapted from guidelines such as those from the USP.[9][15][16]
| Parameter | Definition | Purpose |
| Accuracy | The closeness of test results to the true or accepted reference value.[17] | To demonstrate that the bioassay can correctly measure a known concentration of DCPMU. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[17] | To assess the random error and reproducibility of the bioassay (both within and between runs). |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] | To ensure the observed effects are due to DCPMU and not other herbicides or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | To define the relationship between DCPMU concentration and plant response. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of accuracy, precision, and linearity.[14] | To establish the working boundaries of the bioassay. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | To identify critical parameters that must be carefully controlled (e.g., temperature, light). |
| LOQ/LOD | Limit of Quantitation (LOQ) and Limit of Detection (LOD). The lowest analyte concentration that can be reliably quantified/detected. | To determine the sensitivity of the bioassay. |
Experimental Protocols for Validation
The following protocols provide a step-by-step methodology for validating a whole-plant bioassay for DCPMU using cucumber (Cucumis sativus) as the indicator species.[1]
Protocol 1: Preparation of Materials
Causality: A consistent, clean, and homogenous soil matrix is crucial to minimize variability not caused by the herbicide. A certified herbicide-free control soil serves as the baseline for all comparisons.
-
Control Soil: Obtain a sufficient quantity of herbicide-free soil or potting mix.[3][5] Sieve to ensure homogeneity and store in a sealed container. This will be your negative control and the matrix for creating spiked samples.
-
DCPMU Stock Solution: Accurately weigh analytical-grade DCPMU and dissolve in a minimal amount of a suitable solvent (e.g., acetone or methanol) before diluting with deionized water to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Spiked Soil Samples: Prepare a serial dilution from the stock solution to create a range of standard concentrations. For each concentration, thoroughly mix a known volume of the standard with a pre-weighed amount of control soil. Allow the solvent to evaporate completely in a fume hood. This process creates soil samples with known DCPMU concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0 µg/g).
-
Indicator Species: Use high-quality, certified cucumber seeds (Cucumis sativus) with a high germination rate.
Protocol 2: General Bioassay Procedure
Causality: This protocol establishes a standardized method for plant growth to ensure that any observed differences are attributable to the herbicide treatment. Replication is essential to account for natural biological variability.[18][19]
-
Potting: Fill replicate pots (e.g., 4-inch diameter, 3-5 pots per concentration) with the prepared control and spiked soil samples.[3][18] Label each pot clearly.
-
Sowing: Plant 3-5 cucumber seeds in each pot at a consistent depth.[18]
-
Growth Conditions: Place all pots in a controlled environment (growth chamber or greenhouse) with consistent temperature (e.g., 22-25°C), light cycle (e.g., 16h light/8h dark), and humidity.[19]
-
Watering: Water pots as needed, taking care not to overwater or allow leaching from the bottom of the pots.[18][19]
-
Observation Period: Allow plants to grow for a predefined period, typically 14 to 21 days, or until clear symptoms develop in the treated plants.[2][18][19]
-
Data Collection: At the end of the period, measure key endpoints. Common endpoints include:
-
Visual Injury Rating: A scale from 0 (no effect) to 100% (plant death).
-
Plant Height: Measure from the soil surface to the apical meristem.
-
Root Length: Carefully remove the plant and measure the primary root.
-
Biomass: Harvest the above-ground shoot, dry in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.[19]
-
Protocol 3: Validation Experiments
A. Accuracy & Precision
-
Prepare three concentration levels (low, medium, high) within the expected range.
-
For repeatability (intra-assay precision), run 6 replicates of each level in a single assay.
-
For intermediate precision (inter-assay), have two different analysts repeat the assay on different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the chosen endpoint (e.g., dry weight).
-
Accuracy is determined by calculating the percent recovery: (Mean response in spiked sample / Mean response in control) * 100.
B. Specificity
-
Prepare soil samples spiked with DCPMU at a medium concentration.
-
Prepare separate soil samples spiked with other herbicides having different modes of action (e.g., Glyphosate, 2,4-D) at concentrations known to cause phytotoxicity.[20][21]
-
Run the bioassay on all samples.
-
The assay is specific if significant growth inhibition is observed only in the DCPMU-treated pots and the symptoms are consistent with PSII inhibitors (e.g., chlorosis followed by necrosis).
C. Linearity & Range
-
Use the data from a dose-response experiment with at least 5-7 concentrations (as prepared in Protocol 1).
-
Plot the plant response (e.g., percent inhibition of dry weight relative to the control) against the logarithm of the DCPMU concentration.
-
Perform a regression analysis. The assay is linear if the coefficient of determination (R²) is high (e.g., >0.95).
-
The Range is the concentration span over which this linearity, along with acceptable accuracy and precision, is maintained.
D. Robustness
-
Identify critical experimental parameters (e.g., temperature, light intensity, watering volume).
-
Design an experiment (e.g., a fractional factorial design) where these parameters are slightly varied (e.g., Temperature ± 2°C, Light Intensity ± 10%).[16]
-
Run the bioassay under these varied conditions.
-
The assay is robust if these small variations do not significantly impact the final results.
Data Interpretation & Expected Results
The validation experiments will generate quantitative data that must be compared against pre-set acceptance criteria to confirm the bioassay's validity.
Table 3: Sample Dose-Response Data for Linearity Assessment
| DCPMU Conc. (µg/g) | Mean Dry Weight (mg) | % Inhibition vs. Control |
| 0 (Control) | 250.5 | 0% |
| 0.05 | 215.2 | 14.1% |
| 0.1 | 178.9 | 28.6% |
| 0.25 | 110.3 | 56.0% |
| 0.5 | 65.1 | 74.0% |
| 1.0 | 28.8 | 88.5% |
Table 4: Sample Data for Accuracy and Precision (Endpoint: Dry Weight in mg)
| Concentration (µg/g) | Replicates (n=6) | Mean | SD | %CV (Precision) | % Growth vs. Control (Accuracy) |
| Low (0.1) | 180, 175, 182, 171, 185, 177 | 178.3 | 5.2 | 2.9% | 71.2% |
| Medium (0.25) | 112, 108, 115, 119, 105, 111 | 111.7 | 4.8 | 4.3% | 44.6% |
| High (0.5) | 66, 70, 62, 68, 65, 61 | 65.3 | 3.4 | 5.2% | 26.1% |
Acceptance criteria are typically set during protocol design (e.g., %CV < 15-20%, Accuracy within 80-120% of expected).
Conclusion
The whole-plant bioassay, when properly validated, is an invaluable tool for assessing the herbicidal activity of DCPMU. It provides a direct measure of phytotoxicity that is both environmentally relevant and cost-effective. By following a structured validation framework that rigorously tests for accuracy, precision, specificity, and robustness, researchers can ensure their results are scientifically sound and defensible. This validated bioassay can then be confidently employed as a reliable method for screening soil and water samples, contributing to a safer and more comprehensive understanding of herbicide fate and effects in the environment.
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A Comparative Guide to the Environmental Fate of Diuron and Its Metabolites: Focus on 1-(3,4-Dichlorophenyl)-3-methylurea
This guide provides a comprehensive comparison of the environmental fate of the herbicide Diuron and its principal degradation products, with a specific focus on 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU). Understanding the persistence, mobility, and transformation of these compounds is critical for assessing their long-term environmental impact and developing effective risk mitigation strategies. This document is intended for researchers, environmental scientists, and professionals in drug and chemical development, offering in-depth analysis and supporting experimental data.
Introduction: The Environmental Journey of a Widely Used Herbicide
Diuron, a phenylurea herbicide, has been extensively used for broad-spectrum weed control in agriculture and non-crop areas. Its efficacy lies in its ability to inhibit photosynthesis in target plants. However, the environmental persistence of Diuron and the formation of potentially more mobile or toxic metabolites are significant concerns.[1] The primary degradation pathway of Diuron in the environment involves the sequential N-demethylation of the urea group, leading to the formation of three major metabolites: this compound (DCPMU), 3-(3,4-dichlorophenyl)-1-urea (DCPU), and subsequently 3,4-dichloroaniline (DCA).[2][3][4]
This guide will dissect the environmental behavior of DCPMU in comparison to its parent compound, Diuron, and its fellow metabolites, DCPU and DCA. We will explore their relative persistence in soil and water, their mobility and potential for leaching, and the key transformation processes they undergo.
The Degradation Pathway of Diuron: A Step-by-Step Transformation
The microbial degradation of Diuron is the primary mechanism for its dissipation in soil.[5] This process occurs through a series of N-demethylation steps, as illustrated in the pathway below.
Caption: Experimental workflow for determining the soil sorption coefficient (Koc).
Causality in Experimental Choices:
-
Batch Equilibrium: This method allows for the establishment of an equilibrium between the compound in the solution and sorbed to the soil, providing a robust measure of the partitioning behavior. [6][7]* Calcium Chloride Solution: A 0.01 M CaCl₂ solution is often used as the aqueous phase to maintain a constant ionic strength and mimic natural soil solutions.
-
Analysis of Aqueous Phase: Measuring the concentration in the liquid phase is analytically simpler and more accurate than directly extracting and quantifying the compound from the soil matrix.
-
Sorption Isotherm: Plotting the amount of compound sorbed to the soil against the equilibrium concentration in the solution at different initial concentrations allows for the determination of the sorption coefficient (Kd) from the slope of the isotherm. [8]
Protocol for Determining Aerobic Soil Degradation (DT₅₀)
The rate of biodegradation in soil is typically determined through laboratory incubation studies following guidelines such as those from the OECD (Organisation for Economic Co-operation and Development). [8][9][10] Step-by-Step Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties like texture, pH, and organic carbon content. [8]2. Application of Test Substance: A known concentration of the test compound (e.g., ¹⁴C-labeled for easier tracking) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled aerobic conditions (e.g., 20°C, 40-60% of maximum water holding capacity) in the dark to prevent photodegradation. [11]4. Sampling: Subsamples of the soil are taken at various time intervals over the course of the study.
-
Extraction and Analysis: The parent compound and its metabolites are extracted from the soil samples using an appropriate solvent (e.g., methanol). The concentrations are then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. [2][12][13]6. Data Analysis: The decline in the concentration of the parent compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation half-life (DT₅₀). [14]
Conclusion and Future Perspectives
The environmental fate of this compound (DCPMU) is intrinsically linked to that of its parent compound, Diuron, and its subsequent degradation products. This guide highlights that while Diuron itself is a persistent chemical, its metabolites, including DCPMU, also exhibit significant environmental persistence.
Key Takeaways:
-
Persistence: DCPMU is a persistent metabolite in soil and aquatic environments, contributing to the overall environmental burden of Diuron use.
-
Mobility: DCPMU and DCPU are generally less mobile than Diuron, suggesting a lower immediate risk of leaching. However, the formation of the more mobile metabolite, DCA, poses a greater threat to groundwater quality.
-
Toxicity: It is important to note that some Diuron metabolites can be more toxic than the parent compound, emphasizing the need to consider the entire degradation pathway in risk assessments. [15] Future research should focus on generating more comprehensive and comparative data on the environmental fate of all major Diuron metabolites under a wider range of environmental conditions. This will enable more accurate environmental risk assessments and the development of more sustainable weed management practices.
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- Gooddy, D. C., Chilton, P. J., & Harrison, I. (2002). A field study to assess the degradation and transport of diuron and its metabolites in a calcareous soil. Science of The Total Environment, 297(1-3), 67-83. [Link]
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A Senior Application Scientist's Guide to SPE Sorbent Performance for DCPMU Extraction
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the accurate quantification of pesticide metabolites is paramount for both environmental monitoring and human safety assessment. 3,5-dichloro-2-pyridinyl-methylurea (DCPMU), a metabolite of the phenylurea herbicide diuron, is a key analyte in many regulatory studies. The robustness of any analytical method for DCPMU hinges on the effectiveness of the sample preparation, with Solid-Phase Extraction (SPE) being a cornerstone technique for its extraction from complex matrices like water.
This guide provides an in-depth, objective comparison of the performance of different SPE sorbents for the extraction of DCPMU. Moving beyond a simple recitation of protocols, we will delve into the underlying chemistry of the sorbents and the rationale behind experimental choices, empowering you to select the optimal SPE strategy for your analytical needs.
The Critical Role of Sorbent Selection in DCPMU Analysis
The goal of SPE is to isolate the analyte of interest from interfering matrix components, thereby enhancing analytical sensitivity and protecting the instrumentation. The choice of SPE sorbent is the most critical factor in achieving efficient and reproducible extraction. The ideal sorbent for DCPMU should exhibit strong retention for this moderately polar compound while allowing for the effective removal of matrix interferences.
We will focus our comparison on two major classes of reversed-phase SPE sorbents: traditional silica-based C18 and modern polymeric sorbents, exemplified by the Hydrophilic-Lipophilic Balanced (HLB) sorbents.
Understanding the Sorbents: A Tale of Two Chemistries
Silica-Based C18: The Workhorse of Reversed-Phase SPE
C18, or octadecyl-bonded silica, has long been the industry standard for reversed-phase SPE. The retention mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the analyte.
-
Mechanism of Action: Nonpolar to moderately polar compounds in a polar aqueous sample will preferentially adsorb to the C18 stationary phase. Interferences that are more polar than the analyte will pass through the cartridge during sample loading and washing, while the analyte is retained. A nonpolar solvent is then used to disrupt the hydrophobic interactions and elute the analyte.
-
Causality in Protocol Design: The performance of C18 sorbents is highly dependent on proper conditioning and ensuring the sorbent bed does not dry out before sample loading.[1] Conditioning with an organic solvent solvates the C18 chains, and subsequent equilibration with an aqueous solution prepares the phase for interaction with the aqueous sample.[1] Failure to do so can lead to channeling and poor analyte retention, resulting in low and irreproducible recoveries.[1]
Polymeric Sorbents: The Next Generation of SPE
Polymeric sorbents, such as those based on divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB) or surface-modified styrene-divinylbenzene (e.g., Strata-X), have gained significant traction for a wide range of applications, including pesticide analysis.[2][3]
-
Mechanism of Action: These sorbents offer a mixed-mode retention mechanism. The divinylbenzene backbone provides hydrophobic interactions, similar to C18, while the N-vinylpyrrolidone or other polar functional groups impart hydrophilicity.[3][4] This "hydrophilic-lipophilic balance" allows for the retention of a broader range of compounds, from nonpolar to polar.[4]
-
Causality in Protocol Design: A key advantage of many polymeric sorbents is their water-wettable nature. This means that even if the sorbent bed runs dry, it can be re-wetted with the aqueous sample without a significant loss in recovery. This feature enhances the robustness and reproducibility of the method, making it more forgiving to variations in laboratory practice.[5]
Performance Comparison: C18 vs. Polymeric Sorbents for DCPMU and Related Compounds
Direct comparative studies focusing exclusively on DCPMU are limited. However, extensive research on the extraction of multiclass pesticides, including phenylurea herbicides and their metabolites, provides a strong basis for performance evaluation.
A study comparing five different SPE sorbents for the analysis of 16 pesticides in groundwater demonstrated that the polymeric sorbents, Oasis HLB and Strata-X, provided the best results, with average recoveries exceeding 70% for most analytes.[2][3] In contrast, silica-based C18 has shown lower recoveries for more polar compounds.[3] For instance, in the analysis of various herbicides, the recovery of deethylatrazine with C18 was only 46%, which significantly improved to 94% when coupled with a graphitic carbon phase.[6] This suggests that for moderately polar analytes like DCPMU, polymeric sorbents are likely to offer superior retention and recovery.
The following table summarizes expected performance characteristics based on available data for DCPMU and structurally similar pesticides:
| Sorbent Type | Retention of Polar Analytes | Recovery for Phenylureas | Matrix Effect Susceptibility | Method Robustness |
| Silica-Based C18 | Moderate | Good, but can be variable for more polar metabolites | Higher, due to potential secondary interactions with residual silanols | Lower, sensitive to sorbent drying |
| Polymeric (HLB, etc.) | High | Excellent | Lower, due to cleaner extracts and mixed-mode retention | Higher, water-wettable nature prevents poor recovery if sorbent dries |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present two detailed SPE protocols for the extraction of DCPMU from water. The first is based on a validated EPA method using a C18 sorbent, and the second is a representative protocol for a polymeric HLB sorbent, adapted from established methods for polar pesticides.
Experimental Workflow: SPE for DCPMU Extraction
Caption: Comparative SPE workflows for DCPMU extraction using C18 and Polymeric HLB sorbents.
Protocol 1: DCPMU Extraction using a C18 SPE Cartridge
This protocol is adapted from the U.S. Environmental Protection Agency (EPA) method for the determination of diuron and its metabolites in water.[7][8]
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Methanol, HPLC grade
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 2 x 5 mL of deionized water through the cartridge. Crucially, do not allow the cartridge to go dry. [7]
-
-
Sample Loading:
-
To a 20 mL paper-filtered water sample, add 0.2 mL of methanol.
-
Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Rinse the cartridge with 2 x 2 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for approximately 10 minutes.[8]
-
-
Elution:
-
Post-Elution:
-
The eluate is typically concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[7]
-
Protocol 2: DCPMU Extraction using a Polymeric HLB SPE Cartridge
This protocol is a general procedure for the extraction of polar and moderately polar pesticides from water using an HLB sorbent and is based on principles outlined in various studies and application notes.[9][10]
Materials:
-
Polymeric HLB SPE Cartridge (e.g., 200 mg, 6 mL)
-
Methanol, HPLC grade
-
Deionized Water
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the HLB cartridge.
-
Pass 5 mL of deionized water through the cartridge. The water-wettable nature of the sorbent makes the risk of drying out less critical than with C18.[5]
-
-
Sample Loading:
-
Load the water sample (up to 500 mL, acidified to pH ~3 for better retention of some analytes) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[10]
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove more polar interferences while retaining the DCPMU.
-
-
Elution:
-
Elute the analytes with 5 mL of methanol into a collection tube.
-
-
Post-Elution:
-
Concentrate the eluate as needed and reconstitute for LC-MS/MS analysis.
-
Conclusion and Recommendations
For the routine analysis of DCPMU, particularly from complex environmental matrices, the evidence strongly suggests that polymeric SPE sorbents such as Oasis HLB or Strata-X offer superior performance compared to traditional silica-based C18 sorbents. The key advantages of polymeric sorbents include:
-
Higher and more reproducible recoveries for moderately polar compounds like DCPMU.[2][3]
-
Enhanced method robustness due to their water-wettable chemistry, which minimizes the impact of cartridge drying.
-
Reduced matrix effects leading to cleaner extracts and more reliable quantification.
While C18 sorbents can be effective, as demonstrated in validated regulatory methods, they require more stringent control over the experimental procedure to ensure consistent performance.[7][8] For laboratories seeking to develop high-throughput, rugged, and reliable methods for DCPMU analysis, the adoption of polymeric SPE sorbents is a scientifically sound and practically advantageous choice.
References
- Young, M. S. Oasis HLB SPE Disc for Rapid Multiresidue Determination of Pharmaceuticals in Drinking Water. LCGC International.
- U.S. Environmental Protection Agency. Environmental Chemistry Method for Diuron, DCPMU, mCPDMU in Water MRID 47033303.
- Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International.
- D'Archivio, A. A., Fanelli, M., Mazzeo, P., & Ruggieri, F. (2007). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Talanta, 71(1), 25–30.
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- Wang, Y., Zhang, Y., & Li, Y. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2275.
- Bai, Y., & Li, Y. (2002). Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters. Journal of Chromatography A, 952(1-2), 197–204.
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- Olsson, A. O., Baker, S. E., & Barr, D. B. (2004). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of AOAC International, 87(1), 169–176.
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A Senior Application Scientist's Guide to the Validation of a Multi-Residue Method for Phenylurea Herbicides and Their Metabolites
Introduction: The Rationale for Rigorous Monitoring
Phenylurea herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds. However, their persistence in the environment and the potential for groundwater contamination necessitate robust monitoring programs. Furthermore, the toxicological profile is not limited to the parent compounds; their metabolites can also exhibit biological activity and are often more mobile in soil and water. Therefore, any analytical method intended for regulatory monitoring or environmental fate studies must be capable of simultaneously and accurately quantifying both the parent herbicides and their key degradation products.
This guide provides a comprehensive framework for the development and validation of a sensitive and reliable analytical method for phenylurea herbicides and their metabolites, leveraging High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We will explore the causality behind experimental choices, present a self-validating protocol, and benchmark performance against internationally recognized standards, such as the SANTE/11312/2021 guidelines for pesticide residue analysis.[1][2]
Methodological Blueprint: Selecting the Optimal Analytical Strategy
The simultaneous analysis of compounds with varying polarities—from the relatively nonpolar parent phenylureas to their more polar metabolites—presents a significant analytical challenge. While older techniques like HPLC with UV detection exist, they often lack the required sensitivity and selectivity for complex matrices.[3][4] Gas chromatography (GC) is generally unsuitable for these thermally labile compounds without a cumbersome derivatization step.[5][6]
Consequently, HPLC-MS/MS has become the gold standard. Its power lies in the combination of physical separation (HPLC) and mass-based identification (MS/MS), which provides unparalleled selectivity and sensitivity, allowing for detection at sub-parts-per-billion levels.[7]
The Causality Behind Our Chosen Workflow
Our recommended workflow is designed for robustness, efficiency, and adherence to the principles of "fitness for purpose," a cornerstone of analytical method validation.[8][9][10]
Caption: End-to-end analytical workflow for phenylurea herbicide analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for multi-residue analysis in food and environmental matrices.[11]
Sample Preparation (QuEChERS)
-
Weighing: Weigh 10 ± 0.1 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. For liquid samples like water, take a 10 mL aliquot.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a 13C-labeled analogue of one of the target herbicides) to all samples, blanks, and calibration standards. This corrects for variations in extraction efficiency and matrix effects.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. The use of acetonitrile facilitates a single-phase extraction of a broad range of analytes.[12]
-
Salting-Out Partitioning: Add a salt mixture (commonly anhydrous magnesium sulfate and sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at >3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA removes interfering matrix components like organic acids and sugars.
-
Final Centrifugation: Vortex and centrifuge. The resulting supernatant is ready for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrumentation used.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for moderately polar to nonpolar phenylurea compounds.[4][13] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Acid and buffer improve peak shape and promote ionization. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Strong organic solvent for eluting the analytes. |
| Gradient | Optimized for separation of all parent compounds and metabolites within a reasonable runtime (e.g., 15-20 minutes). | A gradient is essential to elute both polar metabolites and nonpolar parent compounds in a single run. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Phenylureas readily protonate to form [M+H]+ ions, making positive mode ESI highly sensitive.[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7][14] |
Method Validation: Demonstrating Fitness for Purpose
Method validation is the process of providing documented evidence that a method is suitable for its intended use.[10] We will follow the performance characteristics outlined in key guidance documents.[1][15][16]
Caption: Interrelationship of key method validation parameters.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on the SANTE/11312/2021 guidelines.[1][11]
| Parameter | Experimental Approach | Acceptance Criteria |
| Linearity | Analyze matrix-matched calibration standards at 5-7 concentration levels. | Correlation coefficient (r²) ≥ 0.99.[12] |
| Accuracy | Analyze spiked blank matrix samples at a minimum of two levels (e.g., LOQ and 10x LOQ). Perform at least 5 replicates per level. | Mean recovery within 70-120%.[11][17] |
| Precision | Calculate the Relative Standard Deviation (RSD) from the accuracy experiments. Assessed as Repeatability (intra-day) and Reproducibility (inter-day). | RSD ≤ 20%. |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting the accuracy and precision criteria. | --- |
| Specificity/Selectivity | Analyze a minimum of 5 different blank matrix samples to check for interferences at the retention time of the target analytes. | Response of interfering peaks should be <30% of the LOQ. |
| Matrix Effects | Compare the slope of a matrix-matched calibration curve to a solvent-based curve. | Calculated as ((Slopematrix / Slopesolvent) - 1) x 100%. Values between -20% and +20% are ideal. |
Example Validation Data Summary
The following table presents hypothetical but realistic validation data for a selection of phenylurea herbicides and a key metabolite in a soil matrix.
| Analyte | Type | Linearity (r²) | LOQ (ng/g) | Accuracy (% Recovery @ 10 ng/g) | Precision (RSD% @ 10 ng/g) |
| Diuron | Parent | 0.998 | 1.0 | 95.4 | 6.8 |
| Linuron | Parent | 0.997 | 1.0 | 98.2 | 5.5 |
| Isoproturon | Parent | 0.999 | 1.0 | 103.1 | 4.9 |
| 3,4-dichloroaniline (DCA) | Metabolite | 0.996 | 2.0 | 89.5 | 9.3 |
| N-phenylurea | Metabolite | 0.995 | 5.0 | 85.1 | 11.2 |
Data is illustrative and based on performance characteristics reported in the literature.[12]
Conclusion: Ensuring Data Trustworthiness
A validated analytical method is a self-validating system where each component, from sample preparation to data analysis, is understood and controlled. By following a structured approach grounded in authoritative guidelines, laboratories can produce defensible data that is fit for its intended purpose—be it for regulatory compliance, environmental risk assessment, or research into the fate of these important compounds. The combination of a well-executed QuEChERS extraction and the specificity of HPLC-MS/MS provides a powerful tool for the simultaneous analysis of phenylurea herbicides and their metabolites. The ultimate goal of this rigorous validation process is to ensure the trustworthiness and integrity of every result generated.[9]
References
- Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. [Link]
- Eurachem. (2025).
- European Commission. (2026). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. EU Reference Laboratories for Residues of Pesticides. [Link]
- Magnusson, B., & Örnemark, U. (Eds.). (2014).
- Eurachem. Method Validation Resources. Eurachem Website. [Link]
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- European Commission Food Safety. Guidelines - Maximum Residue levels. European Commission. [Link]
- Kutzner, L. (n.d.). Method validation and analytical quality control in pesticide residues analysis. Federal Office of Consumer Protection and Food Safety (BVL), Germany. [Link]
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- Agilent Technologies. (n.d.). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines.
- ResearchGate. (2025). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water.
- Losito, I., Amorisco, A., Carbonara, T., Lofiego, S., & Palmisano, F. (2006). Simultaneous determination of phenyl- and sulfonyl-urea herbicides in river water at sub-parts-per-billion level by on-line preconcentration and liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 575(1), 89–96. [Link]
- Fenoll, J., et al. (2012). High performance liquid chromatography–tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. Scilit. [Link]
- ResearchGate. (2025). Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection.
- ResearchGate. (2025). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry.
- Asimakopoulos, A. G., et al. (2021).
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A Comparative Analysis of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron) Uptake in Different Plant Species: A Technical Guide
This guide provides a comprehensive comparative analysis of the uptake of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron, across various plant species. Designed for researchers, scientists, and professionals in drug development and agriculture, this document delves into the mechanisms of Diuron absorption, translocation, and the factors influencing its differential accumulation in plants. By synthesizing experimental data and explaining the causality behind research methodologies, this guide aims to be an authoritative resource on the subject.
Introduction: The Significance of Diuron and Its Interaction with Plants
Diuron is a broad-spectrum herbicide belonging to the phenylurea class, widely utilized for the control of broadleaf and grassy weeds in a variety of agricultural and non-crop settings.[1][2] Its primary mode of action is the inhibition of photosynthesis by blocking electron transport in Photosystem II, ultimately leading to plant death.[3] The efficacy and selectivity of Diuron are intrinsically linked to its uptake, translocation, and metabolism within the plant. Understanding the comparative uptake of Diuron in different plant species is crucial for optimizing its use, developing herbicide-tolerant crops, and assessing its environmental impact.
This guide will explore the nuances of Diuron uptake, moving beyond a simplistic view to a more detailed analysis of how different plant species interact with this widely used herbicide. We will examine the experimental evidence that highlights both similarities and differences in Diuron accumulation among plants and discuss the physiological and biochemical underpinnings of these observations.
The Pathways of Diuron into Plants: Root and Foliar Absorption
Diuron can enter a plant through two primary pathways: root uptake from the soil and foliar absorption through the leaves.
Root Uptake and Translocation: The primary and most significant route of Diuron entry into plants is through the root system.[1][3] Once absorbed by the roots, Diuron is translocated upwards to the shoots and leaves primarily through the xylem, following the transpiration stream.[1][2] This apoplastic movement means that Diuron accumulation is often highest in areas with high transpiration rates, such as the margins of mature leaves.
Foliar Absorption: While less significant than root uptake, foliar absorption of Diuron can also occur.[4][5] The waxy cuticle of plant leaves presents a barrier to the absorption of water-soluble compounds like Diuron. However, under certain conditions and with the use of surfactants, foliar uptake can contribute to the overall herbicidal effect. Studies on yellow woodsorrel (Oxalis stricta) have shown that while foliar application can be effective, a significant portion of the absorbed Diuron remains in the treated leaf with minimal translocation to other parts of the plant.[4][5]
Comparative Uptake of Diuron: A Look at the Experimental Evidence
The scientific literature presents a nuanced picture of Diuron uptake across different plant species. Some studies suggest minimal differences, while others indicate significant variations, particularly between tolerant and susceptible species, and between monocots and dicots.
Case Study 1: Susceptible vs. Tolerant Crabgrass Species
Case Study 2: Monocots vs. Dicots - Wheat and Radish
In contrast, a study examining the uptake and metabolism of ¹⁴C-Diuron in wheat (Triticum aestivum, a monocot) and radish (Raphanus sativus, a dicot) revealed significant differences in uptake. The research demonstrated that the overall uptake of Diuron was higher in radish compared to wheat. Furthermore, the translocation of Diuron and its metabolites from the roots to the aerial parts of the plant was more pronounced in radish.
Case Study 3: A Multi-Species Comparison - Bean, Soybean, and Barley
An earlier study using ¹⁴C-Diuron on red kidney bean (Phaseolus vulgaris), soybean (Glycine max) (both dicots), and barley (Hordeum vulgare) (a monocot) reported that there did not appear to be a significant species difference in the absorption, distribution, and accumulation of the herbicide. This study, however, focused on the general pattern of translocation, which was consistently apoplastic in all three species.
Factors Influencing Diuron Uptake in Plants
The variability in Diuron uptake observed across different studies and plant species can be attributed to a combination of physiological, environmental, and genetic factors.
-
Plant Species and Genetics: As highlighted in the case studies, inherent differences between plant species, such as root architecture, metabolic rate, and the presence of specific transporters, can influence Diuron uptake and tolerance.
-
Soil Properties: The bioavailability of Diuron in the soil is a critical factor for root uptake. Soil organic matter and clay content can adsorb Diuron, reducing its concentration in the soil solution and thus its availability to plants.[8]
-
Environmental Conditions: Factors that influence transpiration rates, such as temperature, humidity, and soil moisture, can directly impact the rate of Diuron translocation within the plant.
-
Application Method: Whether Diuron is applied to the soil (pre-emergence) or to the foliage (post-emergence) will determine the primary route of uptake and can influence its overall effectiveness.
Methodologies for Studying Diuron Uptake in Plants
The accurate quantification of Diuron uptake in plant tissues is fundamental to comparative studies. The methodologies employed typically involve the use of radiolabeled compounds or advanced analytical techniques.
Experimental Workflow for Assessing Diuron Uptake
A typical experimental workflow for a comparative analysis of Diuron uptake in different plant species is outlined below:
Caption: A generalized workflow for a comparative study of Diuron uptake in plants.
Key Experimental Protocols
1. Plant Material and Growth Conditions:
-
Plant Species Selection: Choose a diverse range of plant species for comparison, such as monocots (e.g., maize, wheat) and dicots (e.g., soybean, radish), or known susceptible and tolerant species.
-
Growth Medium: Plants can be grown hydroponically or in a solid medium like sand, vermiculite, or soil. Hydroponic systems offer precise control over nutrient and Diuron concentrations.
-
Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) in a growth chamber or greenhouse to ensure reproducibility.
2. Diuron Application:
-
Radiolabeled Diuron: The use of ¹⁴C-labeled Diuron is a highly sensitive and accurate method for tracing its uptake and movement within the plant.
-
Application Route: For root uptake studies, Diuron is added to the hydroponic solution or soil. For foliar uptake studies, a known amount of Diuron solution is applied to a specific leaf area.
3. Sample Harvesting and Processing:
-
Time-Course Analysis: Harvest plants at different time points after Diuron application to study the kinetics of uptake and translocation.
-
Tissue Separation: Separate the harvested plants into roots, stems, and leaves to determine the distribution of Diuron within the plant.
-
Extraction: Extract Diuron and its potential metabolites from the plant tissues using appropriate solvents (e.g., methanol, acetonitrile).
4. Quantification of Diuron:
-
Liquid Scintillation Counting (LSC): For studies using ¹⁴C-Diuron, LSC is used to measure the radioactivity in the tissue extracts, which is directly proportional to the amount of Diuron present.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a powerful technique for separating and quantifying Diuron and its metabolites in plant extracts. This method is essential for studies not using radiolabeled compounds.
Comparative Data Summary
The following table summarizes the key findings from the comparative studies discussed. It is important to note that direct comparison of quantitative values across different studies is challenging due to variations in experimental conditions.
| Plant Species | Type | Key Finding on Diuron Uptake | Reference(s) |
| Digitaria ciliaris (susceptible) | Monocot | No significant difference in uptake compared to the tolerant species. | [6][7] |
| Digitaria nuda (tolerant) | Monocot | No significant difference in uptake compared to the susceptible species. | [6][7] |
| Wheat (Triticum aestivum) | Monocot | Lower uptake compared to radish. | |
| Radish (Raphanus sativus) | Dicot | Higher uptake and translocation compared to wheat. | |
| Red Kidney Bean (Phaseolus vulgaris) | Dicot | No significant difference in uptake compared to soybean and barley. | |
| Soybean (Glycine max) | Dicot | No significant difference in uptake compared to bean and barley. | |
| Barley (Hordeum vulgare) | Monocot | No significant difference in uptake compared to bean and soybean. |
Discussion and Future Perspectives
The comparative analysis of Diuron uptake in different plant species reveals a complex interplay of physiological and genetic factors. While the primary mechanism of root absorption and xylem translocation is consistent across species, the rate and extent of uptake can vary.
The contrasting findings—some studies showing species-specific differences and others not—underscore the importance of the experimental context. Factors such as the plant species being compared, their growth stage, and the experimental conditions can all influence the outcome. For instance, the study on crabgrass species suggests that for closely related plants, metabolic detoxification may be a more critical determinant of tolerance than uptake. Conversely, the comparison between the more distantly related wheat and radish indicates that inherent physiological differences between monocots and dicots may lead to differential uptake.
Future research should focus on conducting comprehensive comparative studies under standardized conditions with a wider range of plant species, including important crops and problematic weeds. Elucidating the specific transporters involved in Diuron uptake and the enzymatic pathways responsible for its metabolism in different species will provide a more complete understanding of its selectivity. This knowledge will be invaluable for developing more effective and environmentally benign weed management strategies.
Conclusion
This technical guide has provided a detailed comparative analysis of this compound (Diuron) uptake in different plant species. The primary route of entry is through the roots, with subsequent translocation to the shoots via the xylem. While some studies indicate no significant species-level differences in uptake, others have demonstrated clear variations, particularly between monocots and dicots, and between susceptible and tolerant species. These differences are likely influenced by a combination of plant-specific physiological traits, environmental conditions, and metabolic capacity. A thorough understanding of these factors, facilitated by robust experimental methodologies, is essential for the informed and effective use of Diuron in agricultural and environmental contexts.
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A Senior Scientist’s Guide to Method Validation: High-Sensitivity Quantification of Diuron-desmethyl in Environmental Water Samples
Abstract
The accurate and precise quantification of herbicide degradation products is paramount for environmental monitoring and toxicological risk assessment. Diuron-desmethyl (1-(3,4-Dichlorophenyl)-3-methylurea, DCPMU), a primary metabolite of the widely used herbicide Diuron, presents a significant analytical challenge due to its polarity and typically low concentrations in complex environmental matrices.[1][2][3] This guide provides an in-depth, comparative validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the determination of Diuron-desmethyl. We will explore the causality behind the experimental design, present detailed, self-validating protocols, and furnish clear, actionable data to demonstrate the superior performance of the modern mass spectrometric approach. This document is intended for researchers, analytical chemists, and environmental scientists seeking to establish robust, reliable, and highly sensitive methods for contaminant analysis.
The Analytical Imperative: Why Diuron-desmethyl Demands a Better Method
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a residual herbicide used globally for broad-spectrum weed control.[4] Its environmental fate is of significant concern, as it degrades into more persistent and sometimes more toxic metabolites, including Diuron-desmethyl (DCPMU).[3] DCPMU retains a similar phenylurea structure but exhibits increased polarity compared to the parent compound, which can complicate its extraction and chromatographic retention.
Traditional analytical techniques, such as HPLC with UV detection, have been employed for monitoring Diuron and its by-products.[5] However, these methods often suffer from critical limitations:
-
Insufficient Sensitivity: Environmental quality standards and toxicological thresholds often demand detection limits in the low nanogram-per-liter (ng/L) range, which is frequently unattainable with UV detectors.[6]
-
Matrix Interference: Complex matrices like surface water contain numerous organic and inorganic compounds that can co-elute with the target analyte, leading to inaccurate quantification and false positives.[7]
-
Lack of Confirmatory Evidence: A UV detector provides a single, non-specific signal based on light absorbance. It cannot definitively confirm the identity of the analyte, a critical requirement for regulatory compliance and data defensibility.
The limitations of older methods necessitate a move towards technologies that offer superior sensitivity, selectivity, and specificity. This guide details the validation of a UHPLC-MS/MS method designed to overcome these challenges, benchmarked against a conventional HPLC-UV approach.
Experimental Design & Methodologies
A rigorous comparison requires a well-designed experiment grounded in established validation principles. Our approach adheres to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the SANTE guidelines for pesticide residue analysis.[8][9][10][11][12][13]
Overall Validation Workflow
The validation process was structured to assess all critical performance parameters for both the new and the reference method.
Caption: High-level workflow for the comparative method validation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
-
Rationale: SPE is a robust technique for isolating and concentrating analytes from aqueous samples.[14][15] A reversed-phase C18 sorbent was chosen due to its affinity for the moderately non-polar phenylurea structure of DCPMU. This allows for the retention of the analyte while more polar matrix components are washed away.[7][16][17]
-
Step-by-Step Procedure:
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.
-
Sample Loading: Filter a 250 mL water sample and pass it through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual polar interferences.
-
Drying: Dry the cartridge under a vacuum or with a gentle stream of nitrogen for 10 minutes to remove excess water.
-
Elution: Elute the retained DCPMU from the cartridge using 5 mL of methanol into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.
-
Protocol 2: Method A - UHPLC-MS/MS Analysis
-
Rationale: This method combines the high-resolution separation of UHPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method can unequivocally identify and quantify DCPMU even in the presence of co-eluting matrix components.[6][16][18]
-
Instrumental Parameters:
-
System: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole LC/MS.[19]
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Quantifier: m/z 219.0 → 162.0
-
Qualifier: m/z 219.0 → 127.0
-
-
Protocol 3: Method B - HPLC-UV Analysis
-
Rationale: This represents a conventional approach. The separation is achieved on a standard HPLC column, and detection is based on the absorbance of UV light by the analyte's aromatic ring.[3][5]
-
Instrumental Parameters:
-
System: Standard HPLC with a UV/Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Water:Acetonitrile (55:45 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Head-to-Head Performance Comparison
All validation experiments were conducted using spiked surface water samples to provide a realistic assessment of method performance in a relevant matrix.
Linearity, Limit of Detection (LOD) & Limit of Quantification (LOQ)
The ability of a method to produce results that are directly proportional to the concentration of the analyte over a given range is critical. The LOD and LOQ define the lower limits of its reliable measurement capabilities.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A: UHPLC-MS/MS | Method B: HPLC-UV |
| Calibration Range | 0.5 - 100 µg/L | 50 - 5000 µg/L |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/L | 15 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L | 50 µg/L |
The data clearly illustrates the superior sensitivity of the UHPLC-MS/MS method. Its LOQ of 0.05 µg/L is three orders of magnitude lower than that of the HPLC-UV method, making it suitable for trace-level environmental monitoring as required by regulatory bodies.[6][16]
Accuracy & Precision
Accuracy was assessed by calculating the percent recovery of spiked analytes, while precision was determined as the relative standard deviation (%RSD) of replicate measurements. The acceptance criteria were based on the SANTE/11312/2021 guidelines, which recommend recoveries between 70-120% and an RSD of ≤20%.[9][11][19]
Table 2: Comparison of Accuracy and Precision
| Spike Level | Parameter | Method A: UHPLC-MS/MS | Method B: HPLC-UV |
| Low QC (0.1 µg/L) | Mean Recovery % (n=6) | 98.7% | Not Quantifiable |
| Precision (% RSD) | 4.5% | N/A | |
| Mid QC (50 µg/L) | Mean Recovery % (n=6) | 102.1% | 91.5% |
| Precision (% RSD) | 3.1% | 11.8% | |
| High QC (500 µg/L) | Mean Recovery % (n=6) | 99.5% | 95.2% |
| Precision (% RSD) | 2.8% | 7.3% |
At the low concentration level critical for environmental analysis, the HPLC-UV method was unable to provide any quantifiable result. In contrast, the UHPLC-MS/MS method delivered exceptional accuracy and precision, well within the stringent requirements of regulatory guidelines. Even at higher concentrations, the precision of the MS/MS method is demonstrably superior.
The Logic of Validation: A Visual Representation
The process of validating an analytical method follows a logical hierarchy, ensuring that each performance characteristic is systematically evaluated to prove the method is fit for its intended purpose.[8][12][20]
Caption: Logical flow diagram for analytical method validation.
Expert Discussion: Why UHPLC-MS/MS is the Authoritative Choice
As a Senior Application Scientist, my experience has consistently shown that while traditional methods like HPLC-UV have their place, they are no longer sufficient for the demands of modern environmental analysis. The data presented in this guide provides a clear, quantitative justification for adopting UHPLC-MS/MS technology.
The core advantage lies in specificity . The tandem mass spectrometer acts as a highly selective filter. It isolates the DCPMU parent ion (m/z 219.0) and then fragments it, only monitoring for its specific, characteristic product ions (m/z 162.0 and 127.0). This two-stage confirmation virtually eliminates the risk of false positives from matrix interferences, a pervasive issue in HPLC-UV analysis. This high degree of certainty is non-negotiable when data may be used for regulatory enforcement or critical environmental assessments.[18]
Furthermore, the sensitivity is not just a "nice-to-have" feature; it is a fundamental requirement. The UHPLC-MS/MS method's ability to reliably quantify DCPMU at sub-µg/L levels means it can detect contamination at environmentally relevant concentrations, enabling early detection and more accurate exposure modeling.
Conclusion
The validation data unequivocally demonstrates that the developed UHPLC-MS/MS method is vastly superior to the traditional HPLC-UV method for the analysis of Diuron-desmethyl in environmental water samples. It provides a 1000-fold improvement in the limit of quantification while delivering exceptional accuracy and precision, fully complying with the rigorous standards of modern analytical guidelines. For laboratories tasked with environmental monitoring and food safety, the adoption of mass spectrometry-based methods is not merely an upgrade but a necessary evolution to ensure data integrity, regulatory compliance, and the protection of environmental and public health.
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A Comparative Analysis of Diuron and Other Urea-Based Inhibitors' Binding Affinity to Photosystem II
A Technical Guide for Researchers in Photosynthesis and Herbicide Development
This guide provides a detailed comparison of the binding affinity of Diuron, a widely studied photosystem II (PSII) inhibitor, with other urea-based herbicides. By examining the experimental data and methodologies, we aim to offer researchers a comprehensive understanding of the structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and professionals in drug and herbicide development.
Introduction to Photosystem II and Urea-Based Herbicides
Photosystem II is a multi-protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to capture light energy and initiate the process of photosynthesis by splitting water molecules, which releases oxygen and provides electrons for the photosynthetic electron transport chain. A key component of PSII is the D1 protein, which contains the binding site for the plastoquinone QB.
Urea-based herbicides, such as Diuron (DCMU), are a class of compounds that inhibit PSII function by competing with plastoquinone for its binding site on the D1 protein. This competitive binding blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby halting photosynthesis and ultimately leading to plant death. The binding affinity of these herbicides to the D1 protein is a critical determinant of their herbicidal activity.
Comparative Binding Affinity: Diuron vs. Other Urea Herbicides
The binding affinity of an inhibitor to its target is a quantitative measure of the strength of their interaction. It is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and, typically, a more potent inhibitor.
| Compound | Chemical Structure | IC50 (µM) | Binding Affinity (Relative to Diuron) | Key Structural Differences |
| Diuron (DCMU) | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | ~0.04 | Reference | Dichlorophenyl group |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | ~0.06 | Slightly lower | Methoxy group on one of the terminal nitrogens |
| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | ~0.25 | Lower | Isopropylphenyl group instead of dichlorophenyl |
Table 1: Comparison of Binding Affinities and Structures of Urea-Based PSII Inhibitors. The IC50 values represent the concentration of the herbicide required to inhibit 50% of PSII activity and can vary depending on the experimental conditions.
The data in Table 1 illustrates that Diuron generally exhibits a very high binding affinity to PSII. The presence of the two chlorine atoms on the phenyl ring is crucial for this high affinity. Linuron, which also possesses a dichlorophenyl group but has a methoxy group on the terminal nitrogen, shows a slightly lower affinity. Isoproturon, with an isopropylphenyl group, has a significantly lower affinity, highlighting the importance of the halogen substitutions on the aromatic ring for strong binding.
Molecular Basis of Binding to the D1 Protein
The binding of urea-based herbicides to the D1 protein is a classic example of structure-activity relationships. These inhibitors fit into a specific niche on the D1 protein, establishing a network of interactions that stabilize the inhibitor-protein complex.
The key interactions include:
-
Hydrogen Bonds: The urea backbone of the herbicides forms crucial hydrogen bonds with amino acid residues in the D1 protein, particularly with the peptide nitrogen of Phe265 and the side chain of Ser264.
-
Hydrophobic Interactions: The aromatic ring of the herbicides engages in hydrophobic interactions with a pocket of non-polar amino acid residues, including Phe211, Phe255, and Leu271.
-
Stacking Interactions: Pi-pi stacking interactions can occur between the aromatic ring of the herbicide and the phenyl ring of Phe255.
The diagram below illustrates the general binding mode of a urea-based herbicide within the QB binding pocket of the D1 protein.
Figure 2: Step-by-step workflow for determining the IC50 of a PSII inhibitor using chlorophyll a fluorescence measurements.
Detailed Protocol:
-
Preparation of Thylakoid Membranes: Isolate thylakoid membranes from fresh spinach leaves or other suitable plant material using differential centrifugation. Resuspend the final pellet in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 10 mM NaCl, 5 mM MgCl2).
-
Chlorophyll Concentration Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically. Adjust the concentration to a working level (e.g., 10 µg chlorophyll/mL).
-
Incubation with Inhibitor: Prepare a series of dilutions of the inhibitor (e.g., Diuron, Linuron) in the assay buffer. Add a small aliquot of each inhibitor concentration to the thylakoid suspension and incubate in the dark for a defined period (e.g., 5 minutes) to allow for binding equilibrium.
-
Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light to the dark-adapted sample.
-
Apply a short, saturating pulse of light to measure the maximal fluorescence (Fm).
-
-
Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm) for each inhibitor concentration. Plot the Fv/Fm values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Oxygen Evolution Measurement
This method directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of PSII activity. The inhibition of electron transport by herbicides leads to a decrease in the rate of oxygen evolution.
Experimental Workflow:
Figure 3: Step-by-step workflow for determining the IC50 of a PSII inhibitor by measuring the rate of oxygen evolution.
Detailed Protocol:
-
Thylakoid Preparation: Prepare thylakoid membranes as described in section 4.1.
-
Assay Setup: Add a defined volume of the thylakoid suspension to the chamber of a Clark-type oxygen electrode. The chamber should be maintained at a constant temperature (e.g., 25 °C).
-
Addition of Reagents: Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ), to the chamber. This ensures that the measured oxygen evolution is solely dependent on PSII activity.
-
Inhibitor Incubation: Add the desired concentration of the inhibitor to the chamber and incubate for a short period in the dark.
-
Measurement: Illuminate the chamber with a light source of known intensity (actinic light) and record the change in oxygen concentration over time. The slope of this line represents the rate of oxygen evolution.
-
Data Analysis: Repeat the measurement for a range of inhibitor concentrations. Plot the rate of oxygen evolution as a percentage of the uninhibited control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50.
Conclusion
The binding affinity of urea-based herbicides to photosystem II is a critical factor determining their herbicidal potency. Diuron stands out as a particularly high-affinity inhibitor, a property conferred by the dichlorophenyl group in its structure. Comparative analysis with other urea herbicides like Linuron and Isoproturon reveals the significant impact of subtle chemical modifications on binding affinity. The experimental protocols detailed in this guide provide robust and reliable methods for quantifying these differences. A thorough understanding of the structure-activity relationships and the molecular interactions governing inhibitor binding is essential for the rational design of new and more effective herbicides.
References
- Mechanism of Action of Herbicides of the Urea Type.Good, N. E. (1961). Plant Physiology.[Link]
- Photosystem II: The Light-Driven Water:Plastoquinone Oxidoreductase.Ferreira, K. N., Iverson, T. M., Maghlaoui, K., Barber, J.
- Chlorophyll a Fluorescence: A Probe of Photosynthesis In Vivo.Maxwell, K., & Johnson, G. N. (2000). Journal of Experimental Botany.[Link]
A Comparative Guide to the Stability Validation of 1-(3,4-Dichlorophenyl)-3-methylurea Certified Reference Material
This guide provides an in-depth technical analysis of the stability validation of 1-(3,4-Dichlorophenyl)-3-methylurea Certified Reference Material (CRM). It is designed for researchers, scientists, and professionals in drug development who rely on the accuracy and reliability of reference materials for analytical testing and quality control. We will explore the experimental design, methodologies, and data interpretation necessary to ensure the long-term stability and integrity of this crucial CRM.
Introduction: The Critical Role of a Stable CRM
This compound, a primary metabolite of the widely used herbicide Diuron, is a critical analyte in environmental monitoring and toxicological studies.[1][2] As such, the availability of a stable and reliable Certified Reference Material (CRM) is paramount for accurate quantification and regulatory compliance. A CRM serves as a benchmark, ensuring that analytical measurements are traceable and comparable across different laboratories and over time.[3][4] The stability of a CRM is a key attribute that guarantees its fitness for purpose throughout its certified shelf life.[5][6] This guide delves into the scientific principles and practical execution of a stability validation study for this compound CRM, adhering to internationally recognized standards such as ISO 17034 and ICH Q1A guidelines.[7][8][9][10][11][12]
Understanding Degradation Pathways
A thorough understanding of the potential degradation pathways of this compound is fundamental to designing a robust stability study. The primary degradation routes include:
-
Hydrolysis: The urea linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3,4-dichloroaniline and other related compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.[1]
-
Oxidation: The aromatic ring and the methyl group can be susceptible to oxidative degradation.[13]
-
Microbial Degradation: In environmental samples, microbial activity can lead to N-demethylation and further breakdown of the molecule.[1][14]
A well-designed stability study must therefore incorporate stress conditions that challenge these degradation pathways to ensure the analytical method is "stability-indicating."
Experimental Design for Stability Validation
The validation of a CRM's stability is a multi-faceted process that requires careful planning and execution. The following sections outline the key components of a comprehensive stability study.
Selection of Storage Conditions
To assess the long-term stability and predict the shelf-life of the this compound CRM, a combination of long-term and accelerated stability studies are conducted, based on the principles outlined in the ICH Q1A(R2) guideline.[10][11][12][15][16]
-
Long-Term Stability: This study is performed under the recommended storage conditions for the CRM, typically 2-8°C, to mimic real-world storage over an extended period.
-
Accelerated Stability: This study subjects the CRM to elevated temperature and humidity (e.g., 40°C / 75% RH) to accelerate potential degradation reactions and predict the long-term stability profile in a shorter timeframe.[15]
-
Stress Testing: In addition to the formal stability studies, forced degradation studies are conducted to identify potential degradation products and demonstrate the specificity of the analytical method. This involves exposing the CRM to harsh conditions such as strong acids, bases, oxidizing agents, and intense light.
Selection of a Stability-Indicating Analytical Method
A crucial element of any stability study is the use of a validated, stability-indicating analytical method. This method must be able to accurately quantify the active substance and resolve it from any potential degradation products. For this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accepted and robust technique.[17][18] An alternative and more sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[19][20][21]
In-Depth Protocol: Stability-Indicating HPLC-UV Method
The following is a detailed protocol for a validated HPLC-UV method designed to assess the stability of this compound CRM.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase: Acetonitrile and water (e.g., 45:55 v/v).[18]
-
This compound CRM and candidate degradation products for method development and validation.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[18]
3. Sample Preparation:
-
Accurately weigh and dissolve the CRM in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation of the Analytical Method: The HPLC-UV method must be fully validated according to ICH Q2(R1) guidelines to ensure its suitability for stability testing. This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the Workflow
The following diagram illustrates the key stages of the stability validation process.
Caption: Workflow for the stability validation of a Certified Reference Material.
Data Presentation and Interpretation
The data generated from the stability studies are meticulously analyzed to establish the shelf-life of the CRM. The results are typically presented in a tabular format for easy comparison.
Table 1: Hypothetical Stability Data for this compound CRM
| Storage Condition | Time Point (Months) | Purity (%) | Major Degradant (%) | Appearance |
| Long-Term (5°C ± 3°C) | 0 | 99.9 | < 0.05 | White Crystalline Powder |
| 3 | 99.8 | < 0.05 | Conforms | |
| 6 | 99.9 | < 0.05 | Conforms | |
| 9 | 99.8 | 0.05 | Conforms | |
| 12 | 99.7 | 0.06 | Conforms | |
| 24 | 99.6 | 0.08 | Conforms | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 | 99.9 | < 0.05 | White Crystalline Powder |
| 1 | 99.5 | 0.15 | Conforms | |
| 3 | 99.2 | 0.32 | Conforms | |
| 6 | 98.8 | 0.55 | Conforms |
Interpretation of Results:
The data in Table 1 indicates that the this compound CRM is highly stable under long-term storage conditions, with minimal degradation observed over a 24-month period. The accelerated stability data shows a predictable, slow rate of degradation, which allows for the confident extrapolation of a long-term shelf-life. The appearance of the material remains unchanged throughout the study.
The logical relationship between the different components of the stability assessment is visualized below.
Caption: Logical model of the CRM stability assessment process.
Comparison with Alternatives
The use of a well-characterized and validated CRM offers significant advantages over other types of reference materials.
Table 2: Comparison of Reference Material Types
| Attribute | Certified Reference Material (CRM) | Reference Material (RM) | In-house Reference Standard |
| Purity | Certified value with stated uncertainty | May have an assigned value, but not certified | Characterized internally, may lack full validation |
| Traceability | Metrologically traceable to SI units or other stated references[22] | Traceability may not be fully established | Traceability is often limited or absent |
| Uncertainty | Comprehensive uncertainty budget provided[22] | Uncertainty may not be fully evaluated or stated | Uncertainty is typically not formally assessed |
| Stability | Rigorously tested and certified shelf-life[5][23] | Stability data may be limited or unavailable | Stability may be assumed or minimally tested |
| Regulatory Acceptance | Highest level of acceptance by regulatory bodies | May be acceptable for some applications | Generally not acceptable for regulatory submissions |
The use of a this compound CRM provides the highest level of confidence in analytical results, ensuring data integrity and regulatory compliance.[3][7][8][9]
Conclusion
The stability validation of this compound Certified Reference Material is a scientifically rigorous process that underpins the reliability of analytical measurements in environmental and toxicological testing. By adhering to international standards, employing validated stability-indicating methods, and conducting comprehensive data analysis, the integrity and fitness-for-purpose of the CRM can be assured throughout its certified shelf-life. This guide has provided a framework for understanding and implementing a robust stability validation program, ensuring the continued accuracy and reliability of analytical data for this important compound.
References
- ANAB.
- Pacific Certifications.
- NATA. Reference Materials Producers ( ISO 17034 )
- ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
- ICH. ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
- ISO.
- YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]
- EPA.
- NATA. Reference Materials Producers ( ISO 17034 )
- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- EPA.
- ICH. Quality Guidelines. [Link]
- SIELC Technologies. HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim. [Link]
- Regulations.gov.
- SciELO. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. [Link]
- Eurachem. Stability of a reference material property over an extended period of time. [Link]
- National Institute of Standards and Technology.
- ASTM International.
- Lab Manager.
- ResearchGate.
- ResearchGate. (PDF)
- ResearchGate. Chemical structures of the phenylurea herbicides tested in this study.... [Link]
- PubMed.
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- 9. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim | SIELC Technologies [sielc.com]
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A Comparative Study on the Microbial Degradation Pathways of Diuron and Linuron
A Technical Guide for Researchers and Scientists
In the landscape of modern agriculture, phenylurea herbicides like Diuron and Linuron have been instrumental in weed management. However, their persistence in the environment raises significant concerns, necessitating a thorough understanding of their fate, particularly their microbial degradation. This guide provides a detailed comparative analysis of the microbial degradation pathways of Diuron and Linuron, offering insights into the enzymatic mechanisms, microbial players, and experimental methodologies crucial for researchers in environmental science and bioremediation.
Introduction: Diuron and Linuron - A Tale of Two Herbicides
Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] and Linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea] are selective herbicides that inhibit photosynthesis in target weeds. Their chemical structures are remarkably similar, differing only in the substitution on the urea nitrogen. This subtle structural difference, however, has profound implications for their microbial degradation pathways and environmental persistence. Both herbicides can be degraded by a variety of microorganisms, including bacteria, fungi, and actinomycetes, which utilize them as a source of carbon and nitrogen. The primary route of their microbial breakdown involves the formation of a common, more toxic intermediate, 3,4-dichloroaniline (DCA).
Comparative Microbial Degradation Pathways
The microbial degradation of both Diuron and Linuron is initiated by enzymatic attacks on the urea side chain, ultimately leading to the liberation of the aromatic ring as 3,4-dichloroaniline (DCA). However, the initial steps and the enzymes involved show key differences.
Initial Degradation Steps: A Divergence in Enzymatic Attack
Diuron Degradation: The microbial degradation of Diuron typically proceeds through a stepwise N-demethylation of the urea group. This process generates two primary metabolites: 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (DCPU). Following these demethylation steps, the amide bond is hydrolyzed, releasing 3,4-DCA. In some microbial strains, a direct hydrolysis of Diuron to DCPU or 3,4-DCA has been observed, bypassing the formation of other intermediates.
Linuron Degradation: The initial and primary step in Linuron degradation is the hydrolysis of the amide bond, which directly yields 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). This direct hydrolysis is a key distinction from the multi-step demethylation process often seen with Diuron.
The following diagram illustrates the comparative initial degradation pathways of Diuron and Linuron.
Caption: Comparative initial microbial degradation pathways of Diuron and Linuron.
The Common Intermediate: Degradation of 3,4-Dichloroaniline (DCA)
The formation of 3,4-dichloroaniline (DCA) is a critical juncture in the degradation of both herbicides. DCA is known to be more persistent and toxic than its parent compounds. Fortunately, various microorganisms have evolved pathways to further degrade DCA, typically through ring cleavage.
The catabolism of DCA generally proceeds via a modified ortho-cleavage pathway. A multicomponent dioxygenase complex, encoded by genes such as dcaQTA1A2BR, catalyzes the conversion of DCA to a chlorocatechol, which is then further broken down by enzymes encoded by the ccdRCFDE gene cluster. This pathway ultimately leads to intermediates of central metabolism, such as the Krebs cycle. While the subsequent degradation of DCA is a common feature for both Diuron and Linuron, the efficiency and the specific microbial consortia involved can vary.
Key Enzymes and Microorganisms
A diverse array of microorganisms has been identified with the ability to degrade Diuron and Linuron. The enzymes they produce exhibit varying degrees of specificity for these two herbicides.
| Feature | Diuron Degradation | Linuron Degradation |
| Key Enzymes | Hydrolases (PuhA, PuhB, Mhh): Catalyze the hydrolysis of the amide bond. Dioxygenases (dcaQTA1A2BR): Involved in the downstream degradation of 3,4-DCA. Cytochrome P450: Implicated in the initial demethylation steps in some fungi. | Amidase/Hydrolase (LibA, HylA): Specifically hydrolyze the amide bond of Linuron. Dioxygenases (dcaQTA1A2BR): Similar to Diuron, involved in 3,4-DCA degradation. |
| Degrading Bacteria | Arthrobacter, Bacillus, Micrococcus, Pseudomonas, Stenotrophomonas, Variovorax | Variovorax, Delftia, Comamonas, Hyphomicrobium, Pseudomonas, Arthrobacter, Bacillus |
| Degrading Fungi | Aspergillus, Phanerochaete chrysosporium, Neurospora, Cunninghamella, Mortierella | Limited information available, but some fungal strains capable of degrading other phenylureas may also degrade Linuron. |
Note: The genus Variovorax is particularly prominent in the degradation of both herbicides, with some strains capable of mineralizing them completely. However, some studies suggest that certain strains may exhibit a preference for one herbicide over the other. For instance, some Arthrobacter species have been reported to metabolize methoxy-methyl-substituted phenylureas like Linuron but not dimethyl-substituted ones like Diuron.
Comparative Degradation Kinetics
The rate of microbial degradation of Diuron and Linuron is influenced by a multitude of factors, including the microbial community present, soil type, temperature, and the presence of other organic compounds.
| Parameter | Diuron | Linuron |
| Half-life in Soil | Can range from 40 to over 300 days, with a typical average of 90 days. | Varies from 30 to 150 days, with an estimated average of 60 days. |
| Degradation Rate | Generally considered to be slower than Linuron degradation under similar conditions. | Often degraded more rapidly than Diuron by microbial communities. |
| Influencing Factors | Degradation is generally faster in soils with a history of Diuron application, indicating microbial adaptation. The presence of organic amendments can sometimes slow down degradation due to increased sorption. | Similar to Diuron, a history of application enhances degradation. The rate can be significantly influenced by the composition of the microbial consortium. |
Experimental Protocols for Studying Degradation
For researchers investigating the microbial degradation of Diuron and Linuron, a systematic experimental approach is essential. The following outlines key methodologies.
Workflow for Isolation and Characterization of Degrading Microbes
Caption: Experimental workflow for isolating and characterizing Diuron/Linuron-degrading microorganisms.
Step-by-Step Protocol for Microbial Isolation
-
Sample Collection: Collect soil or water samples from sites with a history of Diuron or Linuron application.
-
Enrichment: Inoculate a mineral salts medium (MSM) containing the target herbicide (e.g., 50-100 mg/L) as the sole carbon and nitrogen source with a small amount of the environmental sample. Incubate at room temperature on a rotary shaker.
-
Sub-culturing: After observing turbidity or a decrease in herbicide concentration, transfer an aliquot of the culture to fresh MSM with the herbicide. Repeat this step several times to enrich for degrading microorganisms.
-
Isolation: Perform serial dilutions of the enriched culture and plate onto MSM agar plates containing the herbicide.
-
Pure Culture: Pick individual colonies and re-streak on fresh plates to obtain pure cultures.
-
Confirmation: Confirm the degradative ability of the pure isolates by conducting degradation assays in liquid MSM and monitoring the disappearance of the herbicide and the appearance of metabolites using analytical techniques.
Analytical Methodology: HPLC-UV for Simultaneous Determination
High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying Diuron, Linuron, and their primary metabolites.
-
Instrumentation: An HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, often run in an isocratic or gradient mode.
-
Detection: A UV detector set at a wavelength of approximately 254 nm can be used for detection.
-
Sample Preparation: For liquid cultures, samples can often be filtered and directly injected. For soil samples, an extraction step with a solvent like methanol is required, followed by centrifugation and filtration.
-
Quantification: External standard calibration curves for Diuron, Linuron, DCPMU, DCPU, and DCA are used for quantification.
Conclusion and Future Perspectives
The microbial degradation of Diuron and Linuron, while sharing a common intermediate in 3,4-dichloroaniline, exhibits notable differences in their initial enzymatic breakdown. Linuron is typically degraded more readily via direct hydrolysis, whereas Diuron often undergoes a more complex N-demethylation process. Understanding these distinctions is paramount for developing effective bioremediation strategies.
Future research should focus on the isolation and characterization of novel microbial strains and consortia with enhanced degradation capabilities. Metagenomic and metaproteomic approaches can provide deeper insights into the functional genes and enzymes involved in the complete mineralization of these herbicides in complex microbial communities. Furthermore, optimizing environmental conditions to favor the growth and activity of these degrading microorganisms will be crucial for the successful in-situ bioremediation of Diuron and Linuron-contaminated sites.
References
- Hussain, S., et al. (2015). Efficient biotransformation of herbicide diuron by bacterial strain Micrococcus sp. PS-1. Biodegradation, 26(2), 125-136.
- Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology, 12, 793439.
- Dejonghe, W., et al. (2003). Synergistic Degradation of Linuron by a Bacterial Consortium and Isolation of a Single Linuron-Degrading Variovorax Strain. Applied and Environmental Microbiology, 69(3), 1532-1541.
- Kim, I., et al. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. International Journal of Molecular Sciences, 25(6), 3465.
- Singh, S., & Singla, P. (2019). Biodegradation of diuron by endophytic Bacillus licheniformis strain SDS12 and its application in reducing diuron toxicity for green algae. 3 Biotech, 9(10), 373.
- Campos, M. R., et al. (2013). Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450. BioMed Research International, 2013, 251354.
- Batisson, I., et al. (2007). Isolation and characterization of diuron-degrading bacteria from lotic surface water. Water Research, 41(12), 2737-2745.
- Levin, A., et al. (1983). HPLC Analysis of Diuron and Metabolites in Blood and Urine. Journal of Analytical Toxicology, 7(5), 233-236.
- Moreira, J. C., et al. (2019). Diuron degradation by bacteria from soil of sugarcane crops. Ecotoxicology and Environmental Contamination, 14(1), 1-12.
- Ibrahim, I., et al. (2024). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Toxicology Reports, 11, 100-108.
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- Wikipedia contributors. (2023, November 23). 3,4-Dichloroaniline. In Wikipedia, The Free Encyclopedia.
- Liska, R. W., & Liska, R. W. (1983). HPLC Analysis of Diuron and Metabolites in Blood and Urine. Journal of Analytical Toxicology, 7(5), 233-236.
- Wawire, M., et al. (2016). Isolation and Characterization of Linuron Degrading Bacteria from Soils under Horticultural Production in Kenya. American Journal of Microbiological Research, 4(1), 22-30.
- Suzuki, T., & Casida, J. E. (1981). Metabolites of diuron, linuron, and methazole formed by liver microsomal enzymes and spinach plants. Journal of Agricultural and Food Chemistry, 29(5), 1027-1037.
- Öztürk, S., et al. (2021). Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling. Frontiers in Microbiology, 12, 648815.
- U.S. Environmental Protection Agency. (2003). Analytical Method for the Determination of Linuron, Diuron, and their Common Metabolites, DCPMU and DCPU, in Soil Matrices.
- Swarcewicz, M., & Gregorczyk, A. (2013). Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions. International Journal of Environmental Science and Technology, 10(4), 795-804.
- Romero-Mesa, M., et al. (2018). Changes in the microbial activity in a soil amended with oak and pine residues and treated with linuron herbicide. Geoderma, 314, 133-141.
- Salvestrini, S., et al. (2002). Kinetics of the degradation of diuron. Journal of Chemical Technology & Biotechnology, 77(9), 1031-1036.
- Batisson, I., et al. (2007). Isolation and Characterization of Diuron-degrading Bacteria from Lotic Surface Water. Water Research, 41(12), 2737-45.
- Khan, S. U., et al. (1976). Persistence and Movement of Diuron and 3,4-Dichloroaniline in an Orchard Soil. Weed Science, 24(6), 583-586.
- Dejonghe, W., et al. (2003). Synergistic Degradation of Linuron by a Bacterial Consortium and Isolation of a Single Linuron-Degrading Variovorax Strain. Applied and Environmental Microbiology, 69(3), 1532-1541.
- Occupational Safety and Health Administration. (n.d.). Diuron. In OSHA Sampling and Analytical Methods.
- Velázquez-Cervantes, M. A., et al. (2016). Effect of propanil, linuron, and dicamba on the degradation kinetics of 2,4-dichlorophenoxyacetic acid by Burkholderia sp. A study by differential analysis of 2,4-dichlorophenoxyacetic acid degradation data. Biotechnology Progress, 32(5), 1195-1203.
- Mercurio, P., et al. (2016). The effect of salinity on the fate of diuron in seawater. Environmental Pollution, 214, 252-259.
- Li, X., et al. (2021). Characterizing the Microbial Consortium L1 Capable of Efficiently Degrading Chlorimuron-Ethyl via Metagenome Combining 16S rDNA Sequencing. Frontiers in Microbiology, 12, 706421.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(3,4-Dichlorophenyl)-3-methylurea
In the dynamic environment of scientific research and drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of 1-(3,4-Dichlorophenyl)-3-methylurea, a substance that requires meticulous handling due to its potential health and environmental risks. By integrating procedural steps with the underlying scientific rationale, this document aims to empower researchers to manage this chemical safely and in compliance with regulatory standards, fostering a culture of safety and environmental stewardship within the laboratory.
Compound Profile: Understanding the Risks of this compound
This compound, also known as Diuron in agricultural contexts, is a compound that necessitates a cautious approach.[1][2][3] Its hazard profile is characterized by several key concerns for laboratory personnel. It is harmful if swallowed and is suspected of causing cancer.[3][4][5] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][4]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [6][7] |
| Carcinogenicity | H351: Suspected of causing cancer | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | [3][4] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | [3] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | [3][4] |
Given these hazards, adherence to stringent disposal procedures is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility.
Pre-Disposal Preparations: Setting the Stage for Safety
Before beginning any disposal procedure, a comprehensive preparation phase is essential. This ensures that all safety measures are in place and that the process can be carried out efficiently and without incident.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. For handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[8][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[1][10][11][12][13]
-
Body Protection: A lab coat and, in cases of potential splashing, a chemically resistant apron should be worn.[1][4]
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator is necessary to prevent inhalation.[2][6]
Waste Containment and Labeling
Proper containment and labeling of chemical waste are critical for preventing accidental exposures and ensuring compliant disposal.
-
Container: Use a designated, leak-proof, and sealable container for collecting waste this compound.
-
Labeling: The container must be clearly labeled with the full chemical name, "Waste this compound," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
Step-by-Step Disposal Protocol
The following protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting. For larger quantities, immediate consultation with your institution's Environmental Health and Safety (EHS) department is required.
Solid Waste Disposal
-
Work in a Ventilated Area: All handling of solid this compound should be performed inside a chemical fume hood to minimize the risk of inhalation.[8]
-
Careful Transfer: Using a spatula or other appropriate tool, carefully transfer the solid waste into the designated hazardous waste container. Avoid actions that could generate dust.
-
Tool Decontamination: Thoroughly decontaminate any reusable tools by rinsing them with a suitable solvent (e.g., acetone) into a separate, clearly labeled hazardous liquid waste container.
-
Secure and Store: Securely seal the waste container and store it in a designated hazardous waste accumulation area, away from incompatible materials, awaiting pickup by a licensed disposal service.[8]
Disposal of Contaminated Labware
-
Initial Rinse: Rinse contaminated glassware and other reusable items with a small amount of an appropriate solvent to remove residual chemical. This rinseate must be collected as hazardous liquid waste.
-
Subsequent Cleaning: After the initial solvent rinse, wash the labware with soap and water.
-
Disposable Items: Any contaminated disposable items, such as weighing paper or pipette tips, should be placed directly into the solid hazardous waste container.
Emergency Spill Response
In the event of a spill, a swift and organized response is crucial to mitigate any potential harm to personnel and the environment.[14]
-
Control and Contain: Immediately stop the source of the spill if it is safe to do so. For solid spills, lightly mist with water or cover with a plastic sheet to prevent the powder from becoming airborne.[14] For liquid spills, use an absorbent material like cat litter or a commercial spill kit to contain the spread.[14][15]
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and restrict access to the area.
-
Wear Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.[14]
-
Clean-Up: Carefully sweep or scoop up the spilled material and contaminated absorbents and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[15] All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department in accordance with established protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and protecting the broader ecosystem. This commitment to responsible chemical management is a hallmark of exemplary scientific practice.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Diuron.
- FarmAg. (2022, September 1). Diuron 800 SC (diuron 800 g/l) - Safety Data Sheet.
- Greenbook. (2015, February 3). SAFETY DATA SHEET DIURON 80 WDG.
- Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE.
- New Jersey Department of Health. (n.d.). Diuron - HAZARD SUMMARY.
- U.S. Department of Agriculture. (2025, March 6). Emergency Aid and Safety Guidelines for Managing Pesticide Spills.
- Pesticide Environmental Stewardship. (n.d.). Handling spills.
- University of Nottingham. (n.d.). Emergency Spill Response Procedure – External Areas.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
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Navigating the Safe Handling of 1-(3,4-Dichlorophenyl)-3-methylurea (Diuron): A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of 1-(3,4-Dichlorophenyl)-3-methylurea, commonly known as Diuron. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the uncompromising quality of your research by preventing contamination and unforeseen chemical reactions.
Understanding the Hazard: Why Caution is Critical
This compound is a substituted urea herbicide that, while effective in its primary application, presents notable hazards in a laboratory setting.[1] Understanding these risks is the first step in mitigating them. Exposure can lead to moderate eye irritation, and it is harmful if swallowed or absorbed through the skin.[2][3][4]
A significant concern with overexposure is the potential for it to induce methemoglobinemia.[5][6][7] This condition reduces the oxygen-carrying capacity of the blood, which can lead to cyanosis (a bluish discoloration of the skin), weakness, and shortness of breath.[2] Furthermore, prolonged or repeated exposure may cause damage to organs, with the blood being a primary target.[8] The U.S. Environmental Protection Agency (EPA) has also identified cancer risks of concern to humans from dietary and aggregate exposures.[9][10] These potential health effects underscore the necessity of stringent adherence to the safety protocols outlined below.
The First Line of Defense: Personal Protective Equipment (PPE)
Your personal protective equipment is the most direct barrier between you and the chemical. The selection and proper use of PPE are non-negotiable.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Polyvinyl chloride).[5] | Prevents dermal absorption, which is a primary route of exposure. Diuron is classified as harmful in contact with skin.[3] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes of solutions or airborne particles that can cause moderate to severe eye irritation.[2][3] |
| Body Protection | Long-sleeved lab coat, buttoned to the neck. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[2][5] | Minimizes skin contact with spills or dust. |
| Respiratory Protection | For handling the solid powder or creating aerosols, a NIOSH-approved particulate filtering respirator is required.[2][3] | Prevents inhalation of the powder, which can lead to systemic effects like methemoglobinemia.[2] |
Procedural Note: Always inspect gloves for degradation or punctures before use. After handling the chemical, wash the outside of the gloves before removing them, and wash your hands thoroughly with soap and water immediately after glove removal.[3]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling lifecycle for Diuron in the laboratory.
Caption: Safe Handling and Disposal Workflow for Diuron.
Step-by-Step Handling Protocol
A. Preparation and Weighing the Solid:
-
Designate Area: Conduct all work with solid Diuron in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[11]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are within the containment area.
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves. If not in a ventilated enclosure, a NIOSH-approved respirator is mandatory.[2]
-
Weighing: Carefully weigh the required amount of solid Diuron. Use techniques that minimize dust generation. Avoid sweeping; if a small amount is spilled, dampen it with water before carefully wiping it up.[5]
B. Solution Preparation:
-
Solvent Selection: Diuron has low water solubility.[7] For research applications, it is often dissolved in organic solvents. Refer to your experimental protocol and the chemical's Safety Data Sheet (SDS) for compatible solvents.
-
Dissolution: In a chemical fume hood, add the weighed Diuron to the solvent in your reaction vessel. Use a magnetic stirrer or gentle agitation to facilitate dissolution. Keep the container covered as much as possible.
-
Labeling: Immediately label the prepared solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Spill and Emergency Response
Preparedness is key to managing unexpected events safely.
A. Spill Cleanup:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[11] Alert your supervisor and colleagues.
-
Assess and Protect: For small spills of solid material, don your full PPE, including respiratory protection.
-
Contain and Clean: Gently cover the spill with an absorbent material. If it is a powder, carefully sweep it up and place it into a sealed container for disposal.[5][6] Avoid creating dust.[5] Ventilate the area well after cleanup is complete.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
B. Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink a glass of water. Call a poison control center or doctor immediately for treatment advice.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound can harm the environment and violates regulations.
A. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with Diuron, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a clearly labeled, sealed hazardous waste container. Do not pour Diuron waste down the drain.[2][6]
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled as "Hazardous Waste" and list the full chemical name of all contents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arranging Pickup: Follow your institution's procedures for having the hazardous waste collected by the Environmental Health and Safety (EHS) department. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13] The disposal of pesticides is regulated under the Resource Conservation and Recovery Act (RCRA).[14]
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your work and your workplace. Adherence to these guidelines not only protects you and your team but also upholds the scientific integrity of your research.
References
- MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE. Amazon S3.
- Diuron - Safety D
- This compound. LGC Standards.
- Diuron General Information.
- 1-(3,4-Dichlorophenyl)
- 1-(3,4-Dichlorophenyl)
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- Diuron - Hazard Summary. New Jersey Department of Health.
- SAFETY D
- SAFETY DATA SHEET - 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. Fisher Scientific.
- SAFETY DATA SHEET DIURON 80 WDG WEED KILLER. Amazon S3.
- Diuron Method number: PV2097.
- This compound. AERU - University of Hertfordshire.
- SAFETY DATA SHEET - 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. Thermo Fisher Scientific.
- Pesticide use and personal protective equipment. Health.vic.
- MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE. Drexel Chemical Company.
- NIOSH Pocket Guide to Chemical Hazards - Diuron. Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. Thermo Fisher Scientific.
- DIURON 80 WDG WEED KILL.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
- FARM AG DIURON 800 SC Safety Data Sheet.
- EPA Seeks Public Comment on Measures to Address Human Health and Ecological Risks Posed by Diuron. U.S. Environmental Protection Agency.
- US EPA Proposes Ban on Diuron on Food.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Pesticide Fact Sheet Diuron. U.S. Environmental Protection Agency.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
